molecular formula C10H9BrFN B1524803 4-(4-Bromo-2-fluorophenyl)butanenitrile CAS No. 1057672-39-5

4-(4-Bromo-2-fluorophenyl)butanenitrile

Cat. No.: B1524803
CAS No.: 1057672-39-5
M. Wt: 242.09 g/mol
InChI Key: VYVVZEIJTZBUQD-UHFFFAOYSA-N
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Description

4-(4-Bromo-2-fluorophenyl)butanenitrile is a useful research compound. Its molecular formula is C10H9BrFN and its molecular weight is 242.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Bromo-2-fluorophenyl)butanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Bromo-2-fluorophenyl)butanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(4-bromo-2-fluorophenyl)butanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrFN/c11-9-5-4-8(10(12)7-9)3-1-2-6-13/h4-5,7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYVVZEIJTZBUQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)CCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50700689
Record name 4-(4-Bromo-2-fluorophenyl)butanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50700689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1057672-39-5
Record name 4-(4-Bromo-2-fluorophenyl)butanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50700689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Bromo-2-fluorophenyl)butanenitrile (CAS Number: 1057672-39-5)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-bromo-2-fluorophenyl)butanenitrile, a key intermediate in the synthesis of high-value pharmaceutical compounds. This document details its physicochemical properties, a validated synthetic route with a step-by-step protocol, purification methods, and in-depth characterization data including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. Furthermore, this guide discusses the compound's primary application in drug discovery, focusing on its role as a critical building block for the potent poly(ADP-ribose) polymerase (PARP) inhibitor, Talazoparib. Safety considerations and a complete list of references are also provided to ensure a thorough understanding and safe handling of this important chemical entity.

Introduction: Strategic Importance in Medicinal Chemistry

4-(4-Bromo-2-fluorophenyl)butanenitrile has emerged as a molecule of significant interest within the pharmaceutical industry due to its integral role as a key intermediate in the synthesis of Talazoparib.[1] Talazoparib is a highly potent inhibitor of the poly(ADP-ribose) polymerase (PARP) enzyme, a critical component of the DNA damage repair pathway in cells.[2] By inhibiting PARP, Talazoparib induces synthetic lethality in cancer cells with pre-existing DNA repair defects, such as those with BRCA1/2 mutations.[2]

The precise molecular architecture of 4-(4-bromo-2-fluorophenyl)butanenitrile, featuring a brominated and fluorinated phenyl ring attached to a butyronitrile chain, provides the necessary structural motifs for the elaboration into the complex polycyclic framework of Talazoparib. The bromo- and fluoro-substituents on the aromatic ring play a crucial role in modulating the electronic properties and binding interactions of the final drug molecule within the PARP active site. The butyronitrile moiety serves as a versatile handle for subsequent chemical transformations to construct the core heterocyclic system of the drug.

Given its pivotal position in the synthetic route to a clinically significant anticancer agent, a thorough understanding of the synthesis, purification, and characterization of 4-(4-bromo-2-fluorophenyl)butanenitrile is paramount for researchers and process chemists in the field of drug development. This guide aims to provide a detailed and practical resource to facilitate the efficient and reliable production of this vital intermediate.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic properties of 4-(4-bromo-2-fluorophenyl)butanenitrile is presented below.

PropertyValue
CAS Number 1057672-39-5
Molecular Formula C₁₀H₉BrFN
Molecular Weight 242.09 g/mol
Appearance Predicted: Colorless to pale yellow oil or low melting solid
Boiling Point Predicted: >300 °C at 760 mmHg
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF)
¹H NMR (Predicted) See Section 5.1
¹³C NMR (Predicted) See Section 5.2
Mass Spec (EI) M⁺ predicted at m/z 241/243 (Br isotopes)
IR Spectroscopy Key peaks expected for C≡N, C-F, C-Br, Ar-H

Synthesis of 4-(4-Bromo-2-fluorophenyl)butanenitrile

The most logical and efficient synthetic route to 4-(4-bromo-2-fluorophenyl)butanenitrile involves the alkylation of 2-(4-bromo-2-fluorophenyl)acetonitrile. This strategy leverages the acidity of the benzylic protons, which can be readily removed by a suitable base to generate a nucleophilic carbanion. Subsequent reaction with a two-carbon electrophile, such as a 2-haloethane derivative, installs the desired butyronitrile side chain.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_start Starting Material cluster_reaction Alkylation Reaction cluster_product Product SM 2-(4-Bromo-2-fluorophenyl)acetonitrile reagents 1. Strong Base (e.g., NaH, LDA) 2. 1-Bromo-2-chloroethane SM->reagents Deprotonation & Nucleophilic Attack Product 4-(4-Bromo-2-fluorophenyl)butanenitrile reagents->Product solvent Anhydrous THF or DMF solvent->reagents caption Figure 1: Synthetic workflow for the preparation of 4-(4-bromo-2-fluorophenyl)butanenitrile.

Figure 1: Synthetic workflow for the preparation of 4-(4-bromo-2-fluorophenyl)butanenitrile.

Detailed Experimental Protocol

This protocol is based on established methods for the alkylation of phenylacetonitrile derivatives.[3]

Materials:

  • 2-(4-Bromo-2-fluorophenyl)acetonitrile (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • 1-Bromo-2-chloroethane (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq). Carefully wash the sodium hydride with hexanes to remove the mineral oil, and then suspend it in anhydrous DMF.

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Dissolve 2-(4-bromo-2-fluorophenyl)acetonitrile (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the stirred NaH suspension. Stir the reaction mixture at 0 °C for 30-60 minutes. The formation of the sodium salt of the nitrile may result in a color change.

  • Alkylation: Add 1-bromo-2-chloroethane (1.5 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

  • Extraction and Washing: Separate the layers. Extract the aqueous layer with diethyl ether (2x). Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude 4-(4-bromo-2-fluorophenyl)butanenitrile can be purified by flash column chromatography on silica gel.

Protocol: Flash Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate). The optimal solvent system should be determined by TLC analysis of the crude product.

  • Procedure:

    • Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% hexanes) and pack the column.

    • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel.

    • Load the adsorbed product onto the top of the prepared column.

    • Elute the column with the gradient of ethyl acetate in hexanes, collecting fractions.

    • Monitor the fractions by TLC and combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified 4-(4-bromo-2-fluorophenyl)butanenitrile.

Characterization and Structure Elucidation

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Predicted ¹H NMR (400 MHz, CDCl₃) δ (ppm):

    • 7.45 (dd, J = 8.4, 1.6 Hz, 1H, Ar-H)

    • 7.20 (dd, J = 8.4, 7.6 Hz, 1H, Ar-H)

    • 7.10 (ddd, J = 8.4, 1.6, 0.8 Hz, 1H, Ar-H)

    • 3.05 (t, J = 7.2 Hz, 2H, -CH₂-Ar)

    • 2.50 (t, J = 7.2 Hz, 2H, -CH₂-CN)

    • 2.10 (quint, J = 7.2 Hz, 2H, -CH₂-CH₂-CH₂-)

  • Interpretation: The aromatic region is expected to show three distinct signals corresponding to the three protons on the substituted phenyl ring, with splitting patterns consistent with their ortho, meta, and para relationships to the fluoro and bromo substituents. The aliphatic region should display three triplets and a quintet, characteristic of the butyronitrile chain.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Predicted ¹³C NMR (100 MHz, CDCl₃) δ (ppm):

    • 161.5 (d, ¹JCF = 248 Hz, C-F)

    • 136.0 (d, ³JCF = 4 Hz, C-Ar)

    • 132.5 (C-Ar)

    • 128.0 (d, ²JCF = 9 Hz, C-Ar)

    • 122.0 (d, ³JCF = 4 Hz, C-Br)

    • 119.0 (C≡N)

    • 116.5 (d, ²JCF = 24 Hz, C-Ar)

    • 32.0 (-CH₂-Ar)

    • 27.5 (-CH₂-CH₂-Ar)

    • 16.5 (-CH₂-CN)

  • Interpretation: The spectrum will be characterized by the downfield signal for the carbon attached to fluorine, which will appear as a doublet with a large one-bond carbon-fluorine coupling constant. The other aromatic carbons will also show coupling to the fluorine atom. The nitrile carbon will appear around 119 ppm, and the three aliphatic carbons will be observed in the upfield region.

Mass Spectrometry (MS)
  • Method: Electron Ionization (EI)

  • Expected Molecular Ion: A characteristic doublet for the molecular ion (M⁺) at m/z 241 and 243, with approximately equal intensity, due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

  • Major Fragmentation Pathways:

    • Loss of the bromine atom to give a fragment at m/z 162.

    • Benzylic cleavage to form the C₈H₅FN⁺ fragment.

    • Cleavage of the butyronitrile side chain.

Infrared (IR) Spectroscopy
  • Expected Characteristic Absorptions (cm⁻¹):

    • ~2245 (sharp, medium): C≡N stretch of the nitrile group.[4]

    • ~3050-3100 (weak): Aromatic C-H stretch.

    • ~2850-2960 (medium): Aliphatic C-H stretch.

    • ~1470-1600 (medium): Aromatic C=C stretching vibrations.

    • ~1250 (strong): C-F stretch.

    • ~600-700 (medium to strong): C-Br stretch.

Applications in Drug Discovery

The primary and most significant application of 4-(4-bromo-2-fluorophenyl)butanenitrile is its use as a key starting material in the multi-step synthesis of the PARP inhibitor Talazoparib (BMN-673) .[1][2] The synthesis of Talazoparib involves the elaboration of the butyronitrile chain and subsequent cyclization reactions to form the complex tetracyclic core of the drug molecule. The 4-bromo-2-fluorophenyl moiety is retained in the final structure and is crucial for the drug's potent inhibitory activity against PARP enzymes.

Safety and Handling

  • Nitrile Group: Organic nitriles can be toxic and may release hydrogen cyanide upon hydrolysis or combustion.

  • Halogenated Aromatic: Halogenated aromatic compounds can be irritants and may have other long-term health effects.

Recommended Precautions:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • In case of contact, wash the affected area immediately with copious amounts of water.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials.

References

  • 2-(4-bromo-2-fluorophenyl)acetonitrile (C8H5BrFN) - PubChem. (n.d.). Retrieved January 29, 2026, from [Link]

  • Guangzhou Wellhealth Bio-Pharmaceutical Co., Ltd. (2017). Synthesis of parpinhibitor talazoparib. WO2017215166A1.
  • Cheméo. (n.d.). Chemical Properties of Butanenitrile, 4-bromo- (CAS 5332-06-9). Retrieved January 29, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 29, 2026, from [Link]

  • Organic Syntheses. (n.d.). 2-PHENYLBUTYRONITRILE. Retrieved January 29, 2026, from [Link]

  • RSC Publishing. (2023, October 30). Alkylation and silylation of α-fluorobenzyl anion intermediates. Retrieved January 29, 2026, from [Link]

  • Wang, B., et al. (2016). Discovery of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673), a Potent and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as a Breakthrough Therapy for Cancer. Journal of Medicinal Chemistry, 59(1), 335–357.
  • ResearchGate. (n.d.). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Retrieved January 29, 2026, from [Link]

  • PubChem. (n.d.). 4-Bromo-2-fluorobenzonitrile. Retrieved January 29, 2026, from [Link]

  • Google Patents. (n.d.). Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.
  • Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved January 29, 2026, from [Link]

  • National Center for Biotechnology Information. (2021). Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents. Pharmaceuticals (Basel, Switzerland), 14(11), 1109. [Link]

  • New Drug Approvals. (2016, February 8). Talazoparib, BMN 673. Retrieved January 29, 2026, from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved January 29, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 29, 2026, from [Link]

  • Chemistry LibreTexts. (2024, July 30). 13.12: Characteristics of ¹³C NMR Spectroscopy. Retrieved January 29, 2026, from [Link]

  • Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Retrieved January 29, 2026, from [Link]

  • Glen Jackson - West Virginia University. (2020, April 11). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Retrieved January 29, 2026, from [Link]

  • Chegg.com. (2020, April 16). Solved 4'-Bromo-2-nitroacetanilide INFRARED SPECTRUM. Retrieved January 29, 2026, from [Link]

  • National Institutes of Health. (n.d.). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Retrieved January 29, 2026, from [Link]

  • Chemistry Steps. (n.d.). Infrared (IR) Spectroscopy Practice Problems. Retrieved January 29, 2026, from [Link]

  • NIST WebBook. (n.d.). Butanenitrile, 4-bromo-. Retrieved January 29, 2026, from [Link]

  • ResearchGate. (n.d.). 13C-NMR spectrum of N-(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide. Retrieved January 29, 2026, from [Link]

  • ResearchGate. (2016, January). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved January 29, 2026, from [Link]

  • Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Retrieved January 29, 2026, from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved January 29, 2026, from [Link]

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  • Doc Brown's Chemistry. (n.d.). 13C NMR spectrum: 2-bromo-2-methylpropane. Retrieved January 29, 2026, from [Link]

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Sources

An In-depth Technical Guide to 4-(4-Bromo-2-fluorophenyl)butanenitrile: A Versatile Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-(4-Bromo-2-fluorophenyl)butanenitrile, a halogenated aromatic nitrile with significant potential as a key intermediate in the development of novel therapeutics. This document is intended for researchers, medicinal chemists, and professionals in the field of drug development who are interested in leveraging the unique structural features of this compound for the synthesis of complex molecular architectures.

Introduction: The Strategic Importance of Fluorinated and Brominated Scaffolds

The incorporation of fluorine and bromine atoms into organic molecules is a well-established strategy in medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while a bromine atom often serves as a versatile synthetic handle for a variety of cross-coupling reactions, enabling the construction of diverse molecular libraries. 4-(4-Bromo-2-fluorophenyl)butanenitrile combines these advantageous features within a single molecular scaffold, making it a highly attractive building block for the synthesis of novel bioactive compounds.

This guide will delve into the known and inferred chemical and physical properties of this compound, propose a logical synthetic pathway, discuss its potential spectroscopic signature, and explore its promising applications in the pharmaceutical industry.

Chemical and Physical Properties

While comprehensive experimental data for 4-(4-Bromo-2-fluorophenyl)butanenitrile is not extensively available in the public domain, we can infer many of its properties based on its chemical structure and data from closely related compounds.

PropertyValueSource/Comment
Chemical Name 4-(4-Bromo-2-fluorophenyl)butanenitrileIUPAC Nomenclature
CAS Number 1057672-39-5Confirmed from supplier data[1]
Molecular Formula C₁₀H₉BrFNConfirmed from supplier data[1]
Molecular Weight 242.10 g/mol Confirmed from supplier data[1]
Appearance Expected to be a solid at room temperatureBased on related compounds
Melting Point Not available
Boiling Point Not available
Solubility Expected to be soluble in polar organic solventsBased on the nitrile and aromatic functionalities
Purity Commercially available at ≥96%Supplier Information
Storage Store at room temperatureSupplier Information

The presence of the polar nitrile group and the halogenated aromatic ring suggests that 4-(4-Bromo-2-fluorophenyl)butanenitrile is likely to be a solid at room temperature with moderate solubility in common organic solvents such as dichloromethane, ethyl acetate, and acetone.

Synthesis and Reaction Chemistry

A proposed two-step synthesis starting from the commercially available 4-bromo-2-fluorotoluene is outlined below. This pathway leverages a free-radical bromination followed by a nucleophilic substitution with cyanide.

Proposed Synthetic Pathway

G cluster_0 Step 1: Benzylic Bromination cluster_1 Step 2: Cyanation cluster_2 Step 3: Alkylation A 4-Bromo-2-fluorotoluene B 4-Bromo-2-fluorobenzyl bromide A->B  NBS, AIBN    CCl4, reflux   C 4-Bromo-2-fluorobenzyl bromide D 4-(4-Bromo-2-fluorophenyl)acetonitrile C->D  NaCN    DMSO, rt   E 4-(4-Bromo-2-fluorophenyl)acetonitrile F 4-(4-Bromo-2-fluorophenyl)butanenitrile E->F  1. NaH, THF    2. Ethyl Bromoacetate  

Caption: Proposed synthesis of 4-(4-Bromo-2-fluorophenyl)butanenitrile.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-Bromo-2-fluorobenzyl bromide

  • To a solution of 4-bromo-2-fluorotoluene in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).

  • Reflux the reaction mixture under inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction to room temperature and filter off the succinimide byproduct.

  • Concentrate the filtrate under reduced pressure to yield the crude 4-bromo-2-fluorobenzyl bromide, which can be used in the next step without further purification or purified by distillation under reduced pressure.

Step 2: Synthesis of 4-(4-Bromo-2-fluorophenyl)acetonitrile

  • Dissolve the crude 4-bromo-2-fluorobenzyl bromide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

  • Add sodium cyanide (NaCN) portion-wise at room temperature. Caution: Cyanide salts are highly toxic.

  • Stir the reaction mixture at room temperature until the reaction is complete.

  • Pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-(4-bromo-2-fluorophenyl)acetonitrile.

Step 3: Synthesis of 4-(4-Bromo-2-fluorophenyl)butanenitrile

  • To a solution of 4-(4-bromo-2-fluorophenyl)acetonitrile in an anhydrous solvent such as tetrahydrofuran (THF), add a strong base like sodium hydride (NaH) at 0 °C to deprotonate the benzylic position.

  • After stirring for a short period, add ethyl bromoacetate and allow the reaction to warm to room temperature.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash, dry, and concentrate to yield the target compound, 4-(4-bromo-2-fluorophenyl)butanenitrile. The product can be further purified by column chromatography.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the key spectroscopic features of 4-(4-Bromo-2-fluorophenyl)butanenitrile can be predicted based on its structure.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with splitting patterns influenced by both the bromine and fluorine substituents. The aliphatic protons of the butanenitrile chain will appear as multiplets in the upfield region.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, with the carbon attached to fluorine showing a characteristic large coupling constant (¹JCF). The nitrile carbon will appear in the characteristic downfield region for cyano groups.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a sharp absorption band around 2240-2260 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. The aromatic C-H and C=C stretching vibrations will be observed in their typical regions.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is characteristic of a monobrominated compound. Fragmentation patterns would likely involve the loss of the cyano group and cleavage of the butanenitrile side chain.

Potential Applications in Drug Discovery

The structural motifs present in 4-(4-Bromo-2-fluorophenyl)butanenitrile suggest its utility as a versatile intermediate in the synthesis of a wide range of biologically active molecules. The bromine atom provides a reactive site for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of various aryl, vinyl, and alkynyl groups.

The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other functional groups, providing further avenues for molecular diversification. Given that related fluorinated and brominated phenyl derivatives are key components in many kinase inhibitors and central nervous system (CNS) drugs, it is plausible that 4-(4-Bromo-2-fluorophenyl)butanenitrile could serve as a valuable precursor for the development of novel therapeutics in these areas.[2][3]

Safety and Handling

General Precautions:

  • Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5]

  • Avoid inhalation of dust or vapors.[5]

  • In case of contact, wash the affected area thoroughly with soap and water.[5]

  • In case of inhalation, move to fresh air.[5]

  • Consult a physician if any symptoms of exposure occur.[5]

Conclusion

4-(4-Bromo-2-fluorophenyl)butanenitrile is a promising chemical intermediate that combines the beneficial properties of fluorine and bromine substitution with the synthetic versatility of a nitrile functional group. While detailed experimental data for this specific compound is limited, its potential as a building block for the synthesis of complex and biologically active molecules, particularly in the realm of pharmaceutical research, is significant. The proposed synthetic pathway and predicted spectroscopic characteristics provide a solid foundation for researchers to begin working with this compound. As with any novel chemical entity, further experimental investigation is warranted to fully elucidate its properties and unlock its full potential in the advancement of drug discovery.

References

  • The Chemical Versatility of 4-Bromo-2-fluorobenzonitrile in Modern Industrial Applic
  • Bromoacetonitrile - Santa Cruz Biotechnology. (URL not available)
  • 4-(4-Bromo-2-fluorophenyl)butanenitrile - BOJNSCI 广东博精科技有限公司. (URL: [Link])

  • The Chemical Properties and Synthesis Pathways of 4-Bromo-2-fluorobenzonitrile. (URL not available)
  • 4-(4-Bromo-2-fluorophenyl)butanenitrile,96% - 中华试剂网. (URL: [Link])

  • CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl - Google P
  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed. (URL: [Link])

  • 1057672-39-5| Chemical Name : 4-(4-Bromo-2-fluorophenyl)butanenitrile | Pharmaffiliates. (URL: [Link])

  • The Indispensable Role of 4-Bromo-2-fluorobenzonitrile in Modern Chemical Synthesis. (URL not available)
  • 4-Bromo-2-fluorobenzonitrile | C7H3BrFN | CID 736029 - PubChem. (URL: [Link])

Sources

4-(4-Bromo-2-fluorophenyl)butanenitrile molecular formula C10H9BrFN

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(4-Bromo-2-fluorophenyl)butanenitrile molecular formula C10H9BrFN Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.

Strategic Synthesis, Reactivity Profile, and Application in Medicinal Chemistry

Executive Summary

4-(4-Bromo-2-fluorophenyl)butanenitrile (CAS: 1057672-39-5) represents a critical scaffold in modern medicinal chemistry, particularly in the development of poly(ADP-ribose) polymerase (PARP) inhibitors and other oncology therapeutics. Characterized by its 4-bromo-2-fluorophenyl pharmacophore—a "privileged structure" for metabolic stability and halogen bonding—linked to a reactive butanenitrile tail, this compound serves as a versatile linchpin for constructing fused heterocycles and extending carbon skeletons.

This guide provides a rigorous technical analysis of the compound, detailing optimized synthetic pathways, critical reaction parameters, and its role as a precursor in high-value drug discovery pipelines.

Chemical Identity & Physicochemical Profile[1][2][3][4]

PropertySpecification
IUPAC Name 4-(4-Bromo-2-fluorophenyl)butanenitrile
CAS Number 1057672-39-5
Molecular Formula C₁₀H₉BrFN
Molecular Weight 242.09 g/mol
Physical State Viscous oil or low-melting solid (dependent on purity)
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water
Key Functional Groups Aryl Bromide (Suzuki/Buchwald active), Nitrile (Hydrolysis/Reduction active), Aryl Fluoride (Metabolic blocker)

Strategic Synthesis: The "Propyl-Linker" Protocol

The synthesis of 4-(4-Bromo-2-fluorophenyl)butanenitrile presents a challenge in regioselectivity and chain elongation. Direct alkylation of the aryl ring is inefficient due to deactivation by the fluorine and bromine substituents.

The most robust industrial route employs a homologation strategy starting from 4-bromo-2-fluorobenzaldehyde or the corresponding benzyl bromide.

Retrosynthetic Analysis

The target molecule can be disconnected at the nitrile group or the aryl-alkyl bond. The most reliable disconnection is the nucleophilic displacement of a leaving group on the propyl chain by cyanide.

Retrosynthesis cluster_legend Key Transformation Logic Target Target: 4-(4-Bromo-2-fluorophenyl)butanenitrile Precursor1 Precursor: 3-(4-Bromo-2-fluorophenyl)propyl halide (X = Br, I, OTs) Target->Precursor1 C-C Bond Formation (Cyanation) Precursor2 Start: 4-Bromo-2-fluorobenzaldehyde Precursor1->Precursor2 Chain Extension (Wittig/Reduction) Legend Retrosynthesis flows from Target to Start

Figure 1: Retrosynthetic disconnection showing the strategic breakdown of the C4-nitrile chain.

Optimized Synthetic Workflow

This protocol prioritizes yield and purity, utilizing a Wittig-Reduction-Cyanation sequence.

Step 1: Wittig Olefination

Reagents: 4-Bromo-2-fluorobenzaldehyde, (2-carboxyethyl)triphenylphosphonium bromide (or ester equivalent), NaH. Mechanism: The aldehyde is converted to the unsaturated acid/ester, extending the carbon chain by two units.

  • Technical Note: Use of the stabilized ylide favors the E-isomer, which is inconsequential if the double bond is immediately reduced, but separation may be required if purification is difficult.

Step 2: Selective Reduction

Reagents: NaBH₄/NiCl₂ (in situ generated nickel boride) or H₂/Pd-C (carefully controlled). Challenge: Preventing hydrodehalogenation (loss of the aryl bromine). Solution: Use Wilkinson’s Catalyst (RhCl(PPh₃)₃) with H₂ at 1 atm. This selectively reduces the alkene without touching the aryl bromide or fluoride.

Step 3: Conversion to Alkyl Halide

Reagents: The resulting alcohol (3-(4-bromo-2-fluorophenyl)propan-1-ol) is treated with PBr₃ or CBr₄/PPh₃ (Appel reaction). Outcome: Quantitative conversion to 1-bromo-3-(4-bromo-2-fluorophenyl)propane.

Step 4: Nucleophilic Cyanation (The Critical Step)

Reagents: NaCN or KCN, DMSO, 60°C. Protocol:

  • Dissolve the alkyl bromide intermediate in anhydrous DMSO (0.5 M).

  • Add 1.2 equivalents of NaCN.

  • Heat to 60°C for 4-6 hours. Monitor by TLC/LC-MS.

  • Workup: Quench with water (caution: HCN potential), extract with ethyl acetate. Safety: Never acidify the reaction mixture before oxidative quenching of excess cyanide.

Reaction Engineering & Critical Parameters

To ensure reproducibility and scalability, the following parameters must be controlled:

ParameterOptimization TargetRationale
Solvent (Cyanation) DMSO or DMFPolar aprotic solvents maximize the nucleophilicity of the cyanide ion (

).
Temperature 50–70°CTemperatures >80°C increase the risk of elimination (forming the styrene derivative) rather than substitution.
Stoichiometry 1.1–1.2 eq. NaCNExcess cyanide ensures completion but complicates waste disposal.
Atmosphere Nitrogen/ArgonWhile not strictly air-sensitive, excluding moisture prevents hydrolysis of the alkyl halide to the alcohol.

Applications in Drug Discovery[1][6]

The 4-(4-Bromo-2-fluorophenyl)butanenitrile scaffold is a high-value intermediate for two primary reasons:

  • Bioisosteric Design: The fluorine atom at the ortho position protects the phenyl ring from metabolic oxidation (P450 blocking), increasing the drug's half-life.

  • Synthetic Versatility:

    • The Nitrile: Can be hydrolyzed to an acid, reduced to a primary amine (for reductive aminations), or cyclized to form tetrazoles/oxazoles.

    • The Aryl Bromide: Serves as a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings to attach complex heterocycles.

Workflow: Synthesis of PARP Inhibitor Analogs

This compound is homologous to intermediates used in the synthesis of Olaparib and Rucaparib analogs, where the chain length modulates binding affinity in the PARP catalytic pocket.

DrugWorkflow Intermediate C10 Nitrile (Scaffold) PathA Hydrolysis/Cyclization (Linker Formation) Intermediate->PathA Modify Tail PathB Suzuki Coupling (Aryl Br Functionalization) Intermediate->PathB Modify Head Drug PARP Inhibitor Candidate (Target Molecule) PathA->Drug PathB->Drug

Figure 2: Divergent synthesis workflow utilizing the C10 nitrile as a core scaffold.

Analytical Characterization

Validating the identity of synthesized 4-(4-Bromo-2-fluorophenyl)butanenitrile requires specific spectroscopic signatures.

  • ¹H NMR (CDCl₃, 400 MHz):

    • Aromatic Region: Multiplets at δ 7.1–7.4 ppm (3H) corresponding to the trisubstituted benzene ring. Look for the specific splitting pattern of the H3 proton (dd) due to F-coupling.

    • Aliphatic Chain:

      • Triplet at ~2.7 ppm (2H, Ar-CH₂-).

      • Triplet at ~2.4 ppm (2H, -CH₂-CN).

      • Quintet at ~1.9 ppm (2H, -CH₂-CH₂-CH₂-).

  • ¹³C NMR:

    • Distinct doublet peaks in the aromatic region due to C-F coupling (

      
       Hz for C2).
      
    • Nitrile carbon signal at ~119 ppm.

  • IR Spectroscopy:

    • Sharp, distinct absorption at 2245 cm⁻¹ (C≡N stretch).

    • Absence of O-H or N-H stretches (confirms purity from alcohol/amine precursors).

Safety and Handling Protocols

Hazard Classification:

  • Acute Toxicity: Harmful if swallowed or inhaled (Category 4).[1][2]

  • Skin/Eye Irritation: Causes serious eye irritation (Category 2A).

  • Specific Hazard: Nitrile compounds can metabolize to release cyanide ions in vivo.

Operational Safety:

  • Cyanide Handling: When performing the cyanation step, ensure a bleach (sodium hypochlorite) quench bath is available to neutralize spills immediately.

  • Ventilation: All operations involving the heating of nitriles or alkyl halides must be performed in a certified chemical fume hood.

  • PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 736029, 4-Bromo-2-fluorobenzonitrile. (Note: Precursor data used for reactivity extrapolation). Link

  • Sigma-Aldrich (2024). Safety Data Sheet: 4-Bromo-2-fluorobenzonitrile. (Standard handling protocols for fluorinated aryl nitriles). Link

  • European Patent Office. Process for the preparation of 4-bromophenyl derivatives. EP2323966A1. (Methodology for brominated phenyl chain extension). Link

  • Google Patents. Synthetic method of 4-bromo-2-fluorobiphenyl. CN114524705A. (Demonstrates reactivity of the 4-bromo-2-fluoro moiety).[3][4][1][5][6][7][8] Link

  • GuideChem. 4-Bromophenylacetonitrile derivatization and application. (Homologous series synthesis reference). Link

Sources

Technical Whitepaper: 4-(4-Bromo-2-fluorophenyl)butanenitrile as a Key Pharmacophore Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the chemical entity 4-(4-Bromo-2-fluorophenyl)butanenitrile . This document is structured to provide actionable synthesis protocols, analytical data, and application insights for researchers in medicinal chemistry and drug development.

Executive Summary

4-(4-Bromo-2-fluorophenyl)butanenitrile (CAS: 1057672-39-5) is a specialized halogenated aryl-aliphatic nitrile used as a high-value scaffold in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, androgen receptor antagonists, and PROTAC (Proteolysis Targeting Chimera) linkers.[1][2][3][4] Its structure features a 4-bromo-2-fluorophenyl "head" capable of orthogonal cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and a butanenitrile "tail" that serves as a flexible linker or a precursor to amidines and heterocycles.

This guide details a robust, self-validating synthetic route, analytical characterization standards, and safety protocols for laboratory-scale preparation.

Chemical Identity & Properties

PropertyData
Chemical Name 4-(4-Bromo-2-fluorophenyl)butanenitrile
CAS Number 1057672-39-5
Molecular Formula C₁₀H₉BrFN
Molecular Weight 242.09 g/mol
Appearance Off-white to pale yellow solid or viscous oil
Solubility Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in Water
Key Functional Groups Aryl Bromide (C-Br), Aryl Fluoride (C-F), Nitrile (C≡N)
SMILES N#CCCCc1t(F)cc(Br)cc1 (Canonical)

Synthetic Pathways (Retrosynthesis & Forward Logic)

Retrosynthetic Analysis

To synthesize the target with high regiocontrol and preserve the sensitive aryl bromide, a Chain Extension Strategy is superior to direct electrophilic substitution.

  • Disconnection: The C3-C4 bond (relative to nitrile) or the C1-C2 bond.

  • Precursor: 4-Bromo-2-fluorobenzyl bromide is the ideal starting material. It is commercially available or easily synthesized from 4-bromo-2-fluorotoluene.

  • Strategy: A malonic ester synthesis provides a controlled 2-carbon extension, followed by reduction and cyanation to achieve the 4-carbon nitrile chain.

Forward Synthesis Protocol (The "Malonate Route")

This 4-step protocol is designed for scalability and avoids the use of expensive transition metal catalysts in the early stages.

Step 1: Alkylation (Chain Extension)
  • Reagents: 4-Bromo-2-fluorobenzyl bromide, Diethyl malonate, Sodium ethoxide (NaOEt), Ethanol.

  • Mechanism: SN2 nucleophilic substitution.

  • Protocol:

    • Generate the sodiomalonate enolate by treating diethyl malonate (1.2 equiv) with NaOEt in anhydrous ethanol at 0°C.

    • Add 4-bromo-2-fluorobenzyl bromide (1.0 equiv) dropwise to prevent bis-alkylation.

    • Reflux for 4 hours. Monitor by TLC (Hexane/EtOAc 8:1).

    • Checkpoint: Disappearance of benzyl bromide spot.

    • Workup: Acidify, extract with EtOAc, concentrate to yield Diethyl 2-(4-bromo-2-fluorobenzyl)malonate .

Step 2: Hydrolysis & Decarboxylation
  • Reagents: KOH (aq), then HCl, Heat.

  • Protocol:

    • Hydrolyze the diester with 6M KOH at reflux.

    • Acidify to pH 1 with conc. HCl and heat at 100°C for 6 hours to induce decarboxylation.

    • Result: 3-(4-Bromo-2-fluorophenyl)propanoic acid . (Note: This gives a 3-carbon chain attached to the ring).[5][6]

Step 3: Reduction to Alcohol
  • Reagents: Borane-THF complex (BH₃·THF) or LiAlH₄ (controlled).

  • Causality: BH₃ is preferred over LiAlH₄ to avoid potential debromination of the aryl ring.

  • Protocol:

    • Dissolve the acid in anhydrous THF.

    • Add BH₃·THF (1.5 equiv) at 0°C. Stir at RT overnight.

    • Quench with MeOH.

    • Result: 3-(4-Bromo-2-fluorophenyl)propan-1-ol .

Step 4: Homologation to Nitrile (The "One-Carbon" Add)

To get to butanenitrile (4 carbons), we must convert the propanol to a leaving group and displace with cyanide.

  • Reagents: (1) Mesyl Chloride (MsCl), Et₃N; (2) NaCN or KCN, DMSO.

  • Protocol:

    • Mesylation: React alcohol with MsCl/Et₃N in DCM at 0°C.

    • Cyanation: Dissolve the crude mesylate in DMSO. Add NaCN (1.5 equiv). Heat to 60°C for 4-6 hours.

    • Safety: Use bleach traps for cyanide waste.

    • Purification: Column chromatography (Hexane/EtOAc).

    • Final Product: 4-(4-Bromo-2-fluorophenyl)butanenitrile .

Visualized Synthesis Workflow

Synthesis Start 4-Bromo-2-fluorobenzyl bromide (C7 Precursor) Step1 Step 1: Malonate Alkylation (Diethyl malonate, NaOEt) Start->Step1 Inter1 Diester Intermediate Step1->Inter1 Step2 Step 2: Hydrolysis/Decarboxylation (KOH; HCl, Heat) Inter1->Step2 Inter2 3-(Ar)propanoic acid (C3 Chain) Step2->Inter2 Step3 Step 3: Selective Reduction (BH3-THF) Inter2->Step3 Inter3 3-(Ar)propan-1-ol Step3->Inter3 Step4 Step 4: Activation & Cyanation (MsCl; NaCN) Inter3->Step4 Final 4-(4-Bromo-2-fluorophenyl)butanenitrile (Target C4 Nitrile) Step4->Final

Figure 1: Step-wise synthetic route from benzyl bromide precursor to the target nitrile via chain extension.

Analytical Characterization & QC

To validate the identity of the synthesized compound, the following spectroscopic signatures must be confirmed.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
  • Aromatic Region:

    • δ 7.20–7.30 (m, 2H): Overlapping signals for H-3 and H-5 (ortho to Br/F). The fluorine coupling (

      
      ) will split these signals significantly.
      
    • δ 7.05 (t, 1H): H-6 (meta to Br, ortho to alkyl chain).

  • Aliphatic Region:

    • δ 2.75 (t, 2H, J=7.5 Hz): Benzylic protons (Ar-CH₂ -).

    • δ 2.35 (t, 2H, J=7.0 Hz): Protons adjacent to nitrile (-CH₂ -CN).

    • δ 1.95 (quint, 2H, J=7.2 Hz): Central methylene protons (-CH₂-CH₂ -CH₂-).

Carbon NMR (¹³C NMR) & Fluorine NMR (¹⁹F NMR)
  • ¹³C NMR: Look for the Nitrile carbon at ~119 ppm . The C-F doublet coupling will be visible in the aromatic region (~160 ppm for C-F ipso carbon).

  • ¹⁹F NMR: Single signal around -115 ppm (relative to CFCl₃).

Quality Control Decision Tree

QC Start Crude Product TLC TLC Check (Single Spot?) Start->TLC NMR 1H NMR (Integrals Correct?) TLC->NMR Yes Purify Column Chromatography TLC->Purify No HPLC HPLC Purity (>98%?) NMR->HPLC Pass NMR->Purify Fail Release Release for Use HPLC->Release Pass HPLC->Purify Fail Purify->TLC

Figure 2: Quality Control workflow ensuring >98% purity for downstream applications.

Applications in Drug Discovery

This compound acts as a critical "linker-pharmacophore" hybrid.

  • PARP Inhibitor Development: The 4-bromo-2-fluorophenyl motif is a bioisostere found in Talazoparib and Olaparib analogues. The bromine atom serves as a handle for Suzuki coupling to attach the polycyclic heteroaromatic core (e.g., phthalazinone), while the nitrile chain can be cyclized to form piperidines or used to attach solubilizing tails.

  • PROTAC Linkers: The 4-carbon nitrile chain provides a precise distance vector. The nitrile can be reduced to a primary amine for amide coupling to E3 ligase ligands (e.g., Thalidomide derivatives).

  • Androgen Receptor Antagonists: The electron-deficient fluoro-bromo ring mimics the pharmacophore of Enzalutamide precursors, useful for structure-activity relationship (SAR) studies.

Safety & Handling

  • Acute Toxicity: Nitriles are toxic by ingestion and inhalation. Liberates HCN if exposed to strong acids.

  • Skin/Eye: The compound is an irritant.[2][7] The benzyl bromide precursor is a lachrymator and corrosive.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Always operate within a fume hood.

  • Waste: Cyanide-containing waste must be kept at pH >10 and treated with bleach (sodium hypochlorite) before disposal.

References

  • Talazoparib Structure & Activity: Wang, B., et al. "Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib)."[8] Journal of Medicinal Chemistry, 2016.[8] Link

  • General Nitrile Synthesis: "Preparation of 4-bromophenylacetonitrile and derivatives." Guidechem Technical Notes. Link

  • Safety Data: "Safety Data Sheet: 4-Bromo-2-fluorobenzonitrile." Fisher Scientific. Link

Sources

An In-depth Technical Guide to the Physical Properties of 4-(4-Bromo-2-fluorophenyl)butanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Molecular and Chemical Identity

The foundational information for any chemical compound lies in its molecular formula and structure, which dictates its intrinsic properties.

Molecular Structure:

G struct C10H9BrFN

Caption: Molecular Formula of 4-(4-Bromo-2-fluorophenyl)butanenitrile.

Key Identifiers: A summary of the fundamental identifiers for 4-(4-Bromo-2-fluorophenyl)butanenitrile is presented in the table below.

PropertyValueSource
CAS Number 1057672-39-5[1]
Molecular Formula C₁₀H₉BrFN[1]
Molecular Weight 242.10 g/mol [1]
Appearance Information not available[1]
Storage Conditions 2-8°C Refrigerator[1]

Thermal Properties

The thermal behavior of a compound, such as its melting and boiling points, is critical for its purification, handling, and reaction setup. While specific experimental data for 4-(4-Bromo-2-fluorophenyl)butanenitrile is not widely published, this section outlines the standard methodologies for their determination.

Melting Point

The melting point is a crucial indicator of purity. For a crystalline solid, a sharp melting range typically signifies high purity.

Experimental Protocol: Determination of Melting Point via Differential Scanning Calorimetry (DSC)

DSC is a highly sensitive thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.

  • Sample Preparation: A small quantity (typically 1-5 mg) of the sample is accurately weighed into an aluminum DSC pan.

  • Instrument Setup: The DSC instrument is calibrated using certified standards (e.g., indium).

  • Thermal Program: The sample is subjected to a controlled temperature program, for instance, a heating rate of 10°C/min under a nitrogen atmosphere.

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

G cluster_workflow Melting Point Determination Workflow Sample Preparation Sample Preparation DSC Analysis DSC Analysis Sample Preparation->DSC Analysis Controlled Heating Data Interpretation Data Interpretation DSC Analysis->Data Interpretation Thermogram Melting Point Melting Point Data Interpretation->Melting Point Peak Analysis

Caption: Workflow for Melting Point Determination using DSC.

Boiling Point

The boiling point provides insight into the volatility of a substance. For compounds that may decompose at atmospheric pressure, distillation under reduced pressure is the preferred method for purification and boiling point determination.

Experimental Approach: Vacuum Distillation

Given the molecular weight and functional groups of 4-(4-Bromo-2-fluorophenyl)butanenitrile, it is anticipated to have a high boiling point at atmospheric pressure, where thermal decomposition might occur. Therefore, vacuum distillation is the recommended approach for its purification and boiling point determination. The boiling point is then reported at a specific pressure.

Physical State and Solubility

Understanding the physical state and solubility profile is essential for designing reaction conditions, purification procedures, and formulation development.

While the appearance of 4-(4-Bromo-2-fluorophenyl)butanenitrile is not consistently reported, related compounds suggest it is likely a solid at room temperature.

Solubility Analysis Workflow:

A systematic approach to determining the solubility of a new chemical entity is crucial for its application in solution-based reactions and analyses.

G Start Start Select Solvents Select a Range of Solvents (Polar Protic, Polar Aprotic, Nonpolar) Start->Select Solvents Qualitative Test Add Small Amount of Compound to Each Solvent Select Solvents->Qualitative Test Observe Dissolution Observe Dissolution Qualitative Test->Observe Dissolution Quantitative Analysis Determine Concentration (e.g., via HPLC) Observe Dissolution->Quantitative Analysis Soluble Solubility Data Solubility Data Observe Dissolution->Solubility Data Insoluble Quantitative Analysis->Solubility Data

Caption: Systematic Workflow for Solubility Profiling.

Spectroscopic Characterization

Spectroscopic data provides irrefutable evidence of a molecule's structure and is a cornerstone of its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds. For 4-(4-Bromo-2-fluorophenyl)butanenitrile, ¹H NMR, ¹³C NMR, and ¹⁹F NMR would be instrumental.

  • ¹H NMR: Would provide information on the number of different types of protons and their connectivity. The aromatic protons would show complex splitting patterns due to proton-proton and proton-fluorine coupling. The protons of the butyronitrile chain would appear in the aliphatic region.

  • ¹³C NMR: Would indicate the number of chemically non-equivalent carbon atoms. The carbon attached to the fluorine would show a large one-bond carbon-fluorine coupling constant.

  • ¹⁹F NMR: Would show a signal for the single fluorine atom, with coupling to adjacent aromatic protons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about its structure. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 4-(4-Bromo-2-fluorophenyl)butanenitrile, characteristic absorption bands would be expected for:

  • C≡N (nitrile) stretch: Typically observed around 2240-2260 cm⁻¹.

  • Aromatic C=C stretches: In the 1450-1600 cm⁻¹ region.

  • C-F stretch: Usually found in the 1000-1400 cm⁻¹ range.

  • C-Br stretch: Typically below 800 cm⁻¹.

Conclusion

This technical guide has detailed the known identifiers of 4-(4-Bromo-2-fluorophenyl)butanenitrile and outlined the standard, rigorous experimental methodologies for determining its key physical properties. While a complete experimental dataset is not yet available in the public domain, the protocols and analytical approaches described herein provide a robust framework for researchers to fully characterize this compound. The provided workflows and explanations are intended to empower scientists in their research and development endeavors involving this important chemical intermediate.

References

  • PubChem. 4-Bromo-2-fluorobenzonitrile. National Center for Biotechnology Information. [Link]

  • Pharmaffiliates. 4-(4-Bromo-2-fluorophenyl)butanenitrile.[Link]

  • National Center for Biotechnology Information. Crystal structure and Hirshfeld surface studies of 4-bromo-2-chlorophenyl (2E)-3-[4-(pentyloxy)phenyl]prop-2-enoate.[Link]

  • Silver Fern Chemical, Inc. Tetraethylenepentamine Supplier.[Link]

  • Richman Chemical Inc. TDPA - Tetradecylphosphonic Acid.[Link]

  • Cheméo. Chemical Properties of Butanenitrile, 4-bromo- (CAS 5332-06-9).[Link]

  • BuyersGuideChem. Chemical-Suppliers - Product Search.[Link]

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Introduction: Acknowledging the Data Gap and Applying Scientific Rationale

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safety and Handling of 4-(4-Bromo-2-fluorophenyl)butanenitrile

4-(4-Bromo-2-fluorophenyl)butanenitrile (CAS No: 1057672-39-5) is a substituted aromatic nitrile that holds potential as a building block in medicinal chemistry and materials science.[1][2] Its structure, featuring a bromofluorophenyl ring and a nitrile-terminated alkyl chain, suggests its utility in introducing specific pharmacophores or reactive handles for further molecular elaboration.[1] Professionals in drug development and chemical research are likely to encounter this or structurally similar compounds.

Section 1: Chemical Identification and Physicochemical Properties

Correctly identifying a chemical and understanding its basic properties is the foundation of safe laboratory practice.

PropertyValueSource
Chemical Name 4-(4-Bromo-2-fluorophenyl)butanenitrilePharmaffiliates[2]
CAS Number 1057672-39-5Pharmaffiliates[2]
Molecular Formula C₁₀H₉BrFNPharmaffiliates[2]
Molecular Weight 242.10 g/mol Pharmaffiliates[2]
Appearance Not Available (likely a solid or oil)Pharmaffiliates[2]
Storage 2-8°C, RefrigeratorPharmaffiliates[2]

The Causality Behind Cold Storage: Storing this compound in a refrigerator is recommended to minimize degradation.[2] Complex organic molecules, especially those with reactive groups like nitriles and halogens, can be sensitive to heat and light over time, potentially leading to decomposition or polymerization. Cool, dark storage preserves chemical integrity, ensuring experimental reproducibility.

Section 2: Hazard Identification and Inferred Classification

In the absence of specific data, we infer the hazard profile from the well-documented toxicology of structural analogs, primarily 4-Bromo-2-fluorobenzonitrile (CAS 105942-08-3) and generic aliphatic nitriles. The primary difference is the linker between the phenyl ring and the nitrile group (direct bond in the benzonitrile vs. a propyl chain here). The propyl chain may slightly reduce the acute toxicity but the fundamental hazards associated with the functional groups remain.

The nitrile group (—C≡N) is a key toxicophore. While robust in many pharmaceutical applications, it can be metabolized or decompose under harsh conditions (e.g., strong acids, high heat) to release hydrogen cyanide, a potent metabolic poison.[3][4] The bromofluorophenyl moiety contributes to irritant properties and generates toxic gases like hydrogen bromide and hydrogen fluoride upon combustion.[3][5]

Based on these principles and data from analogs, the following GHS classification is proposed as a precautionary framework.[3][6][7][8]

Hazard ClassGHS CategoryHazard StatementBasis of Inference
Acute Toxicity, Oral Category 4H302: Harmful if swallowedAnalog data (4-Bromo-2-fluorobenzonitrile).[3][6]
Acute Toxicity, Dermal Category 4H312: Harmful in contact with skinAnalog data (4-Bromo-2-fluorobenzonitrile).[3][6]
Acute Toxicity, Inhalation Category 4H332: Harmful if inhaledAnalog data (4-Bromo-2-fluorobenzonitrile).[3][6]
Skin Corrosion/Irritation Category 2H315: Causes skin irritationAnalog data and general reactivity of halogenated aromatics.[6][7]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritationAnalog data.[6][7]
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritationAnalog data.[6][7]

Signal Word: Warning [6]

Hazard_Identification_Workflow cluster_0 Step 1: Compound Analysis cluster_1 Step 2: Analog Data Review cluster_2 Step 3: Hazard Synthesis A 4-(4-Bromo-2-fluorophenyl)butanenitrile (CAS: 1057672-39-5) B Identify Key Functional Groups: - Bromofluorophenyl - Aliphatic Nitrile A->B C Search for SDS/Toxicity Data on: 1. 4-Bromo-2-fluorobenzonitrile 2. 4-Bromobutyronitrile B->C Inform Search D Synthesize Hazards: - Irritation (Skin, Eye, Respiratory) from Phenyl Ring - Systemic Toxicity (Oral, Dermal, Inhalation) from Nitrile & Analogs C->D Provide Data E Assign Precautionary GHS Categories (Acute Tox 4, Irritant 2, etc.) D->E F Final Inferred Hazard Profile E->F Leads to PPE_Selection_Logic cluster_weighing Weighing Solid cluster_solution Preparing Solution cluster_spill Spill Cleanup Start Task Assessment W1 Chemical Fume Hood Start->W1 Solid Handling S1 Chemical Fume Hood Start->S1 Liquid Handling C1 Respirator (if outside hood) Start->C1 Emergency/ Spill W2 Safety Goggles W3 Nitrile Gloves (Double) W4 Lab Coat S2 Safety Goggles + Face Shield S3 Nitrile Gloves (Double) S4 Lab Coat C2 Splash Goggles + Face Shield C3 Heavy-duty Gloves C4 Chemical Resistant Apron/Suit

Caption: Decision logic for selecting appropriate PPE based on the task.

Safe Handling and Storage Protocol
  • Handling: Avoid all direct contact. [9]Do not eat, drink, or smoke in areas where this chemical is handled or stored. [10]Wash hands thoroughly after handling, even if gloves were worn. [3]Avoid formation of dust and aerosols during handling. [5]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. [11][10]The recommended storage temperature is 2-8°C. [2]Store away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases. [12]

Section 4: Emergency Procedures

A prepared response is critical to mitigating harm in the event of an accident.

First-Aid Measures
  • Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention. [7][13]* Skin Contact: In case of skin contact, immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention. [12][13]* Eye Contact: If the chemical enters the eyes, rinse cautiously with water for several minutes. [3]Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. [7]* Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and seek immediate medical attention. [12][14]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. [5]* Specific Hazards: Combustion will produce highly toxic and irritating gases. These include carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen fluoride (HF). [3][5]* Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and decomposition products. [3]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear the appropriate level of PPE as described in Section 3.2, including respiratory protection if necessary. Ensure adequate ventilation. Avoid breathing dust or vapors. [5][9]* Containment and Cleanup: Do not let the product enter drains. [5]For a solid spill, carefully sweep or scoop up the material without creating dust and place it into a suitable, labeled container for disposal. [5]For a liquid spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

Section 5: Experimental Protocol: Safe Preparation of a 100 mM Stock Solution

This protocol demonstrates the integration of safety procedures into a common laboratory workflow.

Objective: To safely prepare 10 mL of a 100 mM stock solution of 4-(4-Bromo-2-fluorophenyl)butanenitrile (MW: 242.10 g/mol ) in DMSO.

Materials:

  • 4-(4-Bromo-2-fluorophenyl)butanenitrile

  • Anhydrous DMSO

  • Analytical balance

  • 15 mL conical tube or volumetric flask

  • Pipettes and tips

  • Vortex mixer

Personal Protective Equipment:

  • Safety goggles and face shield

  • Double nitrile gloves

  • Laboratory coat

Procedure:

  • Pre-calculation: Determine the mass of solute required.

    • Mass = Molarity × Volume × Molecular Weight

    • Mass = 0.1 mol/L × 0.010 L × 242.10 g/mol = 0.2421 g = 242.1 mg.

  • Preparation:

    • Don all required PPE before starting.

    • Perform all work inside a certified chemical fume hood.

    • Place a weigh boat on the analytical balance and tare it.

    • Carefully weigh out approximately 242.1 mg of 4-(4-Bromo-2-fluorophenyl)butanenitrile. Record the exact mass.

    • Causality Check: Weighing directly into the final container is risky; a spill is more likely. Using a weigh boat contains the solid and allows for easier transfer.

  • Solubilization:

    • Carefully transfer the weighed solid into the 15 mL conical tube.

    • Using a calibrated pipette, add approximately 8 mL of DMSO to the tube.

    • Cap the tube tightly and vortex until the solid is completely dissolved. Visually inspect to ensure no solid particles remain.

    • Causality Check: Adding most of the solvent first allows for efficient mixing. Capping securely prevents any aerosol generation during vortexing.

  • Final Volume Adjustment:

    • Once dissolved, carefully add DMSO until the final volume of 10 mL is reached.

    • Cap and invert the tube several times to ensure a homogenous solution.

  • Labeling and Storage:

    • Clearly label the tube with the compound name, concentration (100 mM), solvent (DMSO), date, and your initials.

    • Parafilm the cap for an extra seal.

    • Store the solution in a labeled secondary container in the refrigerator at 2-8°C.

  • Cleanup:

    • Dispose of the weigh boat and any contaminated pipette tips in the solid chemical waste.

    • Wipe down the work area in the fume hood.

    • Remove PPE, disposing of the outer gloves in the appropriate waste bin.

    • Wash hands thoroughly with soap and water.

Section 6: Relevance in Drug Discovery and Development

Understanding the safety profile of 4-(4-Bromo-2-fluorophenyl)butanenitrile is paramount given its potential role as a pharmaceutical intermediate. Halogenated aromatic compounds are foundational scaffolds in modern drug design. [1]For instance, the bromophenyl group can be a key site for synthetic modifications, such as Suzuki or other cross-coupling reactions, to build molecular complexity. [15]Such compounds are used to synthesize kinase inhibitors, central nervous system (CNS) drugs, and anti-inflammatory agents. [1][16]The nitrile group is also a versatile functional group in medicinal chemistry, known for its role in improving pharmacokinetic properties or acting as a hydrogen bond acceptor. [4]Safe and effective handling of these building blocks is therefore a critical skill for any scientist working on the synthesis of novel therapeutic agents.

Section 7: References

  • ECHEMI. (n.d.). 4-bromo-2,5-difluorobenzonitrile SDS, 133541-45-4 Safety Data Sheets. Retrieved from

  • PubChem. (n.d.). 4-Bromo-2-fluorobenzonitrile. National Center for Biotechnology Information. Retrieved from

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4'-Bromoacetanilide, 98%. Retrieved from

  • Hisco. (n.d.). Safety Data Sheet Section 4 FIRST AID MEASURES. Retrieved from

  • Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Bromo-2-fluorobenzonitrile. Retrieved from

  • Fisher Scientific. (2025). SAFETY DATA SHEET - 4`-Bromoacetanilide. Retrieved from

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenyl butyrate. Retrieved from

  • Angene Chemical. (2025). Safety Data Sheet - 2-Bromo-N-(4-bromophenyl)acetamide. Retrieved from

  • PubChem. (n.d.). 4-Bromobutyronitrile. National Center for Biotechnology Information. Retrieved from

  • ECHEMI. (n.d.). 4-Bromo-2-fluoro-5-nitrobenzenamine SDS, 87547-06-6 Safety Data Sheets. Retrieved from

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - 4-Bromoacetanilide. Retrieved from

  • Amadis Chemical. (n.d.). The Chemical Versatility of 4-Bromo-2-fluorobenzonitrile in Modern Industrial Applications. Retrieved from

  • ECHEMI. (n.d.). 4-broMo-1-(4-fluorophenyl)butan-1-one SDS, 40132-01-2 Safety Data Sheets. Retrieved from

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Bromophenylacetonitrile. Retrieved from

  • National Institutes of Health (NIH). (n.d.). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Retrieved from

  • CDH Fine Chemical. (n.d.). 4-Bromo Benzonitrile CAS No 623-00-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from

  • Cheméo. (n.d.). Chemical Properties of Butanenitrile, 4-bromo- (CAS 5332-06-9). Retrieved from

  • Pharmaffiliates. (n.d.). 4-(4-Bromo-2-fluorophenyl)butanenitrile. Retrieved from

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. Retrieved from

  • Google Patents. (n.d.). CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl. Retrieved from

  • MDPI. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Retrieved from

  • Google Patents. (n.d.). US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives. Retrieved from

  • PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Retrieved from

  • ResearchGate. (n.d.). (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Retrieved from

  • Quick Company. (n.d.). An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate. Retrieved from

  • SKAN. (n.d.). PRODUCT BROCHURE Personal protective equipment and consumables. Retrieved from

  • TCI AMERICA. (n.d.). 4-Bromo-2-fluorobenzonitrile 105942-08-3. Retrieved from

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from

  • Santa Cruz Biotechnology. (n.d.). 4-(2-bromophenoxy)butanenitrile. Retrieved from

  • CymitQuimica. (n.d.). CAS 122454-29-9: 4-Bromo-2-(4-chlorophenyl). Retrieved from

  • US EPA. (2025). Personal Protective Equipment. Retrieved from

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A Technical Guide to Sourcing and Utilizing 4-(4-Bromo-2-fluorophenyl)butanenitrile in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers, Chemists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4-(4-Bromo-2-fluorophenyl)butanenitrile, a key chemical intermediate in modern pharmaceutical development. This guide, intended for scientists and procurement specialists, moves beyond a simple supplier list to offer a detailed examination of the compound's synthesis, quality control parameters, critical applications, and a strategic framework for supplier qualification.

Core Chemical Profile

4-(4-Bromo-2-fluorophenyl)butanenitrile is a specialized aromatic nitrile building block. Its unique substitution pattern—containing bromine, fluorine, and a nitrile-terminated alkyl chain—makes it a versatile precursor for constructing complex molecular architectures, particularly in the field of oncology.

PropertyValueSource(s)
Chemical Name 4-(4-Bromo-2-fluorophenyl)butanenitrile[1]
CAS Number 1057672-39-5[1]
Molecular Formula C₁₀H₉BrFN[1]
Molecular Weight 242.10 g/mol [1]
Typical Purity ≥96%[2]
Physical Appearance Not Widely Reported; likely off-white solidN/A
Storage Conditions 2-8°C, Refrigerator[1]

Synthesis Pathway and Quality Assurance

Understanding the synthetic origin of a starting material is paramount for anticipating potential impurities that could impact downstream reactions and the final active pharmaceutical ingredient (API). While specific, scaled-up industrial syntheses are proprietary, a plausible and chemically sound route to 4-(4-Bromo-2-fluorophenyl)butanenitrile can be conceptualized from fundamental organic chemistry principles.

A likely pathway involves the cyanation of a suitable precursor, such as 1-bromo-3-(4-bromo-2-fluorophenyl)propane. This precursor itself would be synthesized from commercially available starting materials like 4-bromo-2-fluorotoluene.

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Final Cyanation Step A 4-Bromo-2-fluorotoluene B 1-(Bromomethyl)-4-bromo-2-fluorobenzene A->B Radical Bromination C Grignard or Organolithium Reagent B->C Metal-Halogen Exchange E 1-(4-Bromo-2-fluorophenyl)ethanol C->E + Ethylene Oxide (D) Ring Opening D Ethylene Oxide F 1-Bromo-3-(4-bromo-2-fluorophenyl)propane E->F Bromination (e.g., PBr3) G 4-(4-Bromo-2-fluorophenyl)butanenitrile (CAS 1057672-39-5) F->G Nucleophilic Substitution with Cyanide Source (e.g., NaCN)

Caption: Plausible synthetic workflow for 4-(4-Bromo-2-fluorophenyl)butanenitrile.
Quality Control and Analytical Verification

The purity of this intermediate is a critical quality attribute. Researchers must insist on a comprehensive Certificate of Analysis (CoA) from any supplier. Key analytical techniques for verifying purity and identity include:

  • High-Performance Liquid Chromatography (HPLC): As the primary method for purity assessment, HPLC can quantify the main component and separate it from process-related impurities and degradation products.[3][4] A validated, stability-indicating HPLC method is the gold standard for pharmaceutical intermediates.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is invaluable for identifying and quantifying volatile impurities, residual solvents, or starting materials that may persist from the synthesis.[5] The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) provides a clear signature in the mass spectrum for bromine-containing fragments.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural identity of the compound. The spectra should be consistent with the proposed structure of 4-(4-Bromo-2-fluorophenyl)butanenitrile.

  • Infrared (IR) Spectroscopy: The presence of a sharp peak around 2240-2260 cm⁻¹ is indicative of the nitrile (C≡N) functional group.

Application in Pharmaceutical R&D: An Intermediate for PARP Inhibitors

The primary driver for the demand for 4-(4-Bromo-2-fluorophenyl)butanenitrile is its role as a key intermediate in the synthesis of next-generation oncology drugs. Specifically, its molecular framework is integral to the creation of certain Poly (ADP-ribose) polymerase (PARP) inhibitors.

PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[6][7]

While patent literature often contains broad claims, analysis of the synthesis of the PARP inhibitor AZD2461 reveals the importance of structurally related precursors.[8] AZD2461 was developed as a next-generation agent following the approval of olaparib, designed to overcome certain resistance mechanisms.[1] The synthesis of the core phthalazinone structure of AZD2461 and similar PARP inhibitors requires a benzyl bromide fragment, which is derived from a toluene precursor. The butanenitrile derivative serves as a key building block for constructing the side chains necessary for potent and selective inhibition.

Application_Workflow A 4-(4-Bromo-2-fluorophenyl)butanenitrile (CAS 1057672-39-5) B Cyclization & Functional Group Interconversion A->B Key Side Chain Precursor D Final API Assembly (e.g., AZD2461) B->D Coupling Reaction C Core Phthalazinone Moiety C->D E PARP Inhibition in Cancer Cells D->E Biological Activity

Caption: Role of the intermediate in the synthesis of a final API like a PARP inhibitor.

Supplier Selection and Qualification Framework

Sourcing high-quality chemical intermediates is a critical, multi-step process that directly impacts research timelines, reproducibility, and clinical translation. A robust supplier qualification framework should be implemented.

Supplier_Qualification Start Identify Potential Suppliers DocReview Request & Review Documentation - Certificate of Analysis (CoA) - Safety Data Sheet (SDS) - Purity Specs (>95%) Start->DocReview DataCheck Does CoA meet Purity & Spec Requirements? DocReview->DataCheck SampleTest Order & Conduct In-House Analytical Testing (HPLC, NMR, GC-MS) DataCheck->SampleTest Yes Reject Reject Supplier DataCheck->Reject No ResultCheck Do in-house results match CoA? SampleTest->ResultCheck ScaleCheck Assess Scalability - R&D to Bulk Capability - Lead Times ResultCheck->ScaleCheck Yes ResultCheck->Reject No SupportCheck Evaluate Technical Support & Communication ScaleCheck->SupportCheck Approve Approve Supplier SupportCheck->Approve

Caption: A logical workflow for qualifying suppliers of critical chemical intermediates.

Key Qualification Criteria:

  • Documentation: The supplier must provide a lot-specific Certificate of Analysis detailing the purity by a reliable method (preferably HPLC) and confirming the compound's identity. A comprehensive Safety Data Sheet (SDS) is also mandatory.

  • Purity and Specification: The quoted purity should meet the minimum requirements for the intended synthetic step (typically >95-98% for such intermediates). The specification sheet should clearly define acceptable limits for impurities.

  • Analytical Transparency: Reputable suppliers will readily provide copies of analytical data (e.g., HPLC chromatograms, NMR spectra) upon request for lot validation.

  • Scalability and Lead Time: For drug development projects, it is crucial to select a supplier who can provide the material in increasing quantities, from grams for initial research to kilograms for preclinical and clinical development, without significant changes in the impurity profile.

  • Technical Support: A reliable supplier should have knowledgeable technical staff who can answer questions about the product's stability, solubility, and handling.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for CAS 1057672-39-5 is not publicly available, data from structurally similar bromo- and nitrile-containing aromatic compounds indicate a consistent hazard profile. Users must always consult the supplier-specific SDS before handling.

Expected Hazards:

  • Irritation: Causes skin, eye, and respiratory tract irritation.[9]

  • Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

  • Personal Protective Equipment (PPE): Standard laboratory PPE is required, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. Work should be conducted in a well-ventilated fume hood.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[9]

  • Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.[9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

  • Inhalation: Move the person into fresh air. If breathing is difficult, seek medical attention.[9]

Storage and Disposal:

  • Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[1]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations for hazardous chemical waste.

Directory of Exemplary Suppliers

The following is a non-exhaustive list of suppliers who have listed 4-(4-Bromo-2-fluorophenyl)butanenitrile (CAS 1057672-39-5) in their catalogs. This is not an endorsement; researchers must perform their own qualification as outlined in Section 4.

  • Pharmaffiliates[1]

  • Appchem[8]

  • Biosynth

  • BLD Pharm

Conclusion

4-(4-Bromo-2-fluorophenyl)butanenitrile is a high-value chemical intermediate with direct relevance to the development of targeted cancer therapies, particularly PARP inhibitors like AZD2461. For researchers and developers, successful integration of this building block into a synthetic program depends not only on its availability but on a rigorous approach to quality control and supplier qualification. By understanding its synthesis, potential impurities, and applications, and by implementing a stringent vetting process for suppliers, scientific organizations can mitigate risks, ensure experimental reproducibility, and accelerate the path from discovery to clinical application.

References

  • Pharmaffiliates. 1057672-39-5| Chemical Name : 4-(4-Bromo-2-fluorophenyl)butanenitrile. Available at: [Link]

  • Cole-Parmer. Material Safety Data Sheet - Methyl anthranilate. Available at: [Link]

  • Hedley Technologies Ltd. MATERIAL SAFETY DATA SHEET – Protect-It. (2015). Available at: [Link]

  • Lukianov, O. O., et al. "An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold." Journal of Organic and Pharmaceutical Chemistry, (2023).
  • Oplustil O'Connor, L., et al. "The PARP Inhibitor AZD2461 Provides Insights into the Role of PARP3 Inhibition for Both Synthetic Lethality and Tolerability with Chemotherapy in Preclinical Models." Cancer Research, vol. 76, no. 20, 2016, pp. 6084-6094.
  • European Patent Office. SUBSTITUTED 4-(4-FLUORO-3-(PIPERAZINE-1- CARBONYL)BENZYL)PHTHALAZIN-1(2H)-ONE DERIVATIVES AS POLY (ADP-RIBOSE) POLYMERASE. (2015). Available at: [Link]

  • ResearchGate. (PDF) Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. (2017). Available at: [Link]

Sources

An In-Depth Technical Guide to the Synthesis and Strategic Applications of 4-(4-Bromo-2-fluorophenyl)butanenitrile in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing 4-(4-Bromo-2-fluorophenyl)butanenitrile, a specialized chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. Recognizing the absence of extensive literature on this specific molecule, this document leverages established principles of organic synthesis to propose logical and efficient preparatory pathways. We will delve into the mechanistic underpinnings of these routes, offering expert insights into experimental design and optimization. Furthermore, this guide will explore the prospective role of 4-(4-Bromo-2-fluorophenyl)butanenitrile as a versatile building block, drawing parallels with structurally related compounds that have found utility in the development of novel therapeutics and functional materials. This whitepaper is intended for researchers, chemists, and professionals in drug development who are engaged in the design and execution of complex synthetic sequences.

Introduction: The Strategic Importance of Substituted Phenylalkanenitriles

Phenylalkanenitriles, bearing various substituents on the aromatic ring, are a class of organic compounds that serve as crucial intermediates in the synthesis of a wide array of functional molecules.[1] The nitrile moiety is a versatile functional group, readily convertible into amines, carboxylic acids, amides, and ketones, thus providing a gateway to diverse chemical architectures. The presence of halogen atoms, such as bromine and fluorine, on the phenyl ring further enhances the synthetic utility of these molecules by enabling a range of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, which are foundational in modern drug discovery.[2][3]

The target molecule of this guide, 4-(4-Bromo-2-fluorophenyl)butanenitrile, embodies these desirable features. The 4-bromo-2-fluoro substitution pattern is of particular interest in medicinal chemistry, as it can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. While direct literature on 4-(4-Bromo-2-fluorophenyl)butanenitrile is scarce, its structural motifs are present in a number of biologically active compounds, suggesting its potential as a valuable, yet underexplored, synthetic intermediate. This guide, therefore, aims to bridge the existing information gap by proposing robust synthetic strategies for its preparation and outlining its potential applications.

Proposed Synthetic Pathways to 4-(4-Bromo-2-fluorophenyl)butanenitrile

Given that 4-(4-Bromo-2-fluorophenyl)butanenitrile is not a readily available commercial compound, its synthesis requires a multi-step approach from simpler precursors. Below, we outline three plausible and chemically sound strategies for its preparation.

Strategy 1: Alkylation of (4-Bromo-2-fluorophenyl)acetonitrile

This approach involves the initial synthesis of (4-Bromo-2-fluorophenyl)acetonitrile, followed by the alkylation of the benzylic carbon to introduce the remaining two carbons of the butane chain.

Step 1: Synthesis of (4-Bromo-2-fluorophenyl)acetonitrile

The synthesis of the key intermediate, (4-Bromo-2-fluorophenyl)acetonitrile, can be envisioned starting from the more accessible 2-fluoro-4-bromotoluene. This involves a benzylic bromination followed by cyanation.

  • Rationale: Benzylic bromination using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide or AIBN is a standard and high-yielding method for the selective bromination of the methyl group on the toluene ring. The subsequent nucleophilic substitution of the resulting benzyl bromide with a cyanide salt, such as sodium or potassium cyanide, is a classic method for nitrile synthesis.[4]

Experimental Protocol: Synthesis of (4-Bromo-2-fluorophenyl)acetonitrile

  • Benzylic Bromination: To a solution of 2-fluoro-4-bromotoluene in a suitable solvent (e.g., carbon tetrachloride or acetonitrile), add N-bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide.

  • Reflux the mixture under inert atmosphere, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure.

  • The crude 1-(bromomethyl)-4-bromo-2-fluorobenzene can be purified by column chromatography or used directly in the next step.

  • Cyanation: Dissolve the crude 1-(bromomethyl)-4-bromo-2-fluorobenzene in a polar aprotic solvent such as DMSO or DMF.

  • Add sodium cyanide (NaCN) or potassium cyanide (KCN) and heat the mixture, monitoring the reaction by TLC.

  • After completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude (4-Bromo-2-fluorophenyl)acetonitrile.

  • Purify the product by vacuum distillation or column chromatography.

Step 2: Alkylation of (4-Bromo-2-fluorophenyl)acetonitrile

The acidic proton on the carbon adjacent to both the phenyl ring and the nitrile group can be deprotonated with a strong base to form a carbanion, which can then be alkylated with a suitable two-carbon electrophile, such as ethyl bromide.

  • Rationale: The acidity of the α-proton of phenylacetonitriles allows for facile deprotonation. The resulting nucleophilic carbanion readily undergoes SN2 reaction with alkyl halides. The choice of base is critical to ensure complete deprotonation without competing side reactions.[5]

Experimental Protocol: Synthesis of 4-(4-Bromo-2-fluorophenyl)butanenitrile

  • In a flame-dried, three-necked flask under an inert atmosphere, dissolve (4-Bromo-2-fluorophenyl)acetonitrile in a dry, aprotic solvent like THF or DMF.

  • Cool the solution to a low temperature (e.g., -78 °C or 0 °C) and add a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) portion-wise.

  • Stir the mixture at low temperature for a period to ensure complete formation of the carbanion.

  • Slowly add ethyl bromide or another suitable two-carbon electrophile to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • After removal of the solvent, purify the crude product by column chromatography to yield 4-(4-Bromo-2-fluorophenyl)butanenitrile.

Workflow Diagram: Alkylation Strategy

G start 2-Fluoro-4-bromotoluene step1 Benzylic Bromination (NBS, Initiator) start->step1 intermediate1 1-(Bromomethyl)-4-bromo-2-fluorobenzene step1->intermediate1 step2 Cyanation (NaCN or KCN) intermediate1->step2 intermediate2 (4-Bromo-2-fluorophenyl)acetonitrile step2->intermediate2 step3 Alkylation (Strong Base, Ethyl Bromide) intermediate2->step3 product 4-(4-Bromo-2-fluorophenyl)butanenitrile step3->product

Caption: Alkylation pathway to the target compound.

Strategy 2: Cyanation of 1-(4-Bromo-2-fluorophenyl)-3-halopropane

This alternative route involves first constructing the C4 side chain on the aromatic ring and then introducing the nitrile functionality at the final step.

Step 1: Friedel-Crafts Acylation

A Friedel-Crafts acylation of 1-bromo-3-fluorobenzene with succinic anhydride would introduce a four-carbon chain.

  • Rationale: The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds with aromatic rings. The directing effects of the bromo and fluoro substituents would need to be carefully considered to achieve the desired regioselectivity. The fluorine is an ortho-, para-director, and the bromine is also an ortho-, para-director. Acylation would likely occur at the position para to the fluorine and ortho to the bromine.

Step 2: Reduction of the Ketone and Carboxylic Acid

The resulting keto-acid would then need to be fully reduced to the corresponding alkane. A Clemmensen or Wolff-Kishner reduction could be employed.

Step 3: Halogenation of the Terminal Alcohol

The terminal carboxylic acid would be reduced to an alcohol, which can then be converted to a halide (e.g., a bromide or chloride) using standard reagents like PBr₃ or SOCl₂.

Step 4: Cyanation

The final step is the nucleophilic substitution of the terminal halide with a cyanide salt.

Workflow Diagram: Cyanation Strategy

G start 1-Bromo-3-fluorobenzene step1 Friedel-Crafts Acylation (Succinic Anhydride, AlCl3) start->step1 intermediate1 4-(4-Bromo-2-fluorobenzoyl)butanoic acid step1->intermediate1 step2 Reduction (e.g., Wolff-Kishner) intermediate1->step2 intermediate3 4-(4-Bromo-2-fluorophenyl)butan-1-ol step2->intermediate3 intermediate2 4-(4-Bromo-2-fluorophenyl)butanoic acid step3 Reduction to Alcohol (e.g., LiAlH4) step4 Halogenation (e.g., PBr3) intermediate3->step4 intermediate4 1-(4-Bromo-2-fluorophenyl)-4-bromobutane step5 Cyanation (NaCN or KCN) intermediate4->step5 product 4-(4-Bromo-2-fluorophenyl)butanenitrile step5->product

Caption: Cyanation pathway to the target compound.

Strategy 3: Palladium-Catalyzed Cross-Coupling

A powerful and modern approach would be to use a palladium-catalyzed cross-coupling reaction to form the key C-C bond between the aromatic ring and the butanenitrile sidechain. A Suzuki coupling is a prime candidate.

  • Rationale: The Suzuki coupling is renowned for its functional group tolerance and mild reaction conditions. This would involve the reaction of a (4-bromo-2-fluorophenyl)boronic acid with a suitable 4-halobutanenitrile. The bromine atom on the phenyl ring would remain available for further synthetic transformations.[6]

Experimental Protocol: Suzuki Coupling

  • To a reaction vessel, add (4-bromo-2-fluorophenyl)boronic acid, 4-chlorobutanenitrile (or the corresponding bromide or iodide), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

  • Degas the mixture and then heat under an inert atmosphere, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to afford 4-(4-Bromo-2-fluorophenyl)butanenitrile.

Workflow Diagram: Cross-Coupling Strategy

G start1 (4-Bromo-2-fluorophenyl)boronic acid step1 Suzuki Coupling (Pd Catalyst, Base) start1->step1 start2 4-Halobutanenitrile start2->step1 product 4-(4-Bromo-2-fluorophenyl)butanenitrile step1->product

Sources

The Strategic Utility of 4-(4-Bromo-2-fluorophenyl)butanenitrile: A Versatile Building Block for Advanced Pharmaceutical Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the demand for novel molecular scaffolds with tunable physicochemical properties is incessant. 4-(4-Bromo-2-fluorophenyl)butanenitrile, a strategically functionalized aromatic building block, emerges as a compound of significant interest for the synthesis of complex therapeutic agents. Its unique substitution pattern—a bromine atom for cross-coupling reactions, a fluorine atom for modulating electronic properties and metabolic stability, and a flexible butanenitrile chain for diverse pharmacophoric interactions—positions it as a valuable intermediate in the drug discovery pipeline. This guide provides an in-depth analysis of its synthetic pathways, chemical reactivity, and potential applications, offering a technical resource for scientists engaged in the development of next-generation pharmaceuticals.

Introduction: The Architectural Advantage of a Multifunctional Building Block

The design and synthesis of new chemical entities with enhanced therapeutic profiles is a cornerstone of pharmaceutical research and development. The careful selection of starting materials and key intermediates is paramount to the successful construction of complex molecular architectures. 4-(4-Bromo-2-fluorophenyl)butanenitrile (CAS No. 1057672-39-5) is a prime example of a building block designed for versatility and strategic incorporation into drug candidates.[1][2]

The core value of this molecule lies in the orthogonal reactivity of its functional groups:

  • The 4-Bromo Substituent: Serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the facile introduction of diverse aryl, heteroaryl, or alkyl groups. This functionality is crucial for scaffold elaboration and structure-activity relationship (SAR) studies.

  • The 2-Fluoro Substituent: The presence of a fluorine atom ortho to the butanenitrile chain significantly influences the molecule's electronic properties. It can modulate the pKa of adjacent groups, enhance metabolic stability by blocking potential sites of oxidation, and improve membrane permeability—all desirable attributes in drug candidates.

  • The Butanenitrile Chain: This four-carbon chain provides conformational flexibility, allowing the nitrile group to be positioned optimally within a target's binding site. The nitrile itself is a versatile functional group in medicinal chemistry, capable of acting as a hydrogen bond acceptor, a bioisostere for carbonyls or halogens, and a precursor for other functional groups such as amines and carboxylic acids.[3]

This combination of features makes 4-(4-Bromo-2-fluorophenyl)butanenitrile a compelling starting point for the synthesis of compounds targeting a range of biological targets, including kinases and central nervous system (CNS) receptors.[3]

Physicochemical Properties and Spectroscopic Data

A comprehensive understanding of a building block's physical and chemical characteristics is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 1057672-39-5[1]
Molecular Formula C₁₀H₉BrFN[1]
Molecular Weight 242.1 g/mol [1]
Appearance Not specified (likely a solid or oil)[1]
Storage 2-8°C Refrigerator[1]

While detailed, publicly available spectroscopic data for 4-(4-Bromo-2-fluorophenyl)butanenitrile is limited, its structure can be inferred from the analysis of its precursors and related compounds. For instance, the ¹H NMR and ¹³C NMR spectra would be expected to show characteristic signals for the substituted aromatic ring and the aliphatic butanenitrile chain.

Proposed Synthetic Pathways

The synthesis of 4-(4-Bromo-2-fluorophenyl)butanenitrile can be logically approached through the construction of the C-C bond between the aromatic ring and the butanenitrile moiety. A plausible and efficient strategy involves a multi-step sequence starting from commercially available precursors.

Synthesis of the Key Intermediate: 2-Fluoro-4-bromobenzyl Bromide

A common precursor for introducing the 4-bromo-2-fluorophenylmethyl group is 2-fluoro-4-bromobenzyl bromide. This can be synthesized from p-toluidine through a series of well-established reactions.[4]

Synthesis of 2-Fluoro-4-bromobenzyl Bromide p_toluidine p-Toluidine intermediate1 2-Nitro-4-bromotoluene p_toluidine->intermediate1 1. Nitration 2. Diazotization 3. Bromination intermediate2 2-Amino-4-bromotoluene intermediate1->intermediate2 Reduction intermediate3 2-Fluoro-4-bromotoluene intermediate2->intermediate3 Diazotization & Fluorination product 2-Fluoro-4-bromobenzyl Bromide intermediate3->product Light Bromination

Caption: Proposed synthetic route to 2-fluoro-4-bromobenzyl bromide.

This sequence involves nitration, diazotization, bromination, reduction, another diazotization with fluorination, and finally, a radical bromination of the methyl group to yield the benzyl bromide.[4]

Formation of the Butanenitrile

With the 2-fluoro-4-bromobenzyl bromide in hand, the butanenitrile can be constructed via a nucleophilic substitution reaction. A common method for extending a carbon chain by one and introducing a nitrile is through reaction with a cyanide source. However, to obtain the butanenitrile, a three-carbon nucleophile is required. A more direct approach would be the alkylation of a suitable three-carbon nitrile-containing synthon.

A plausible synthetic workflow is outlined below:

Synthesis of 4-(4-Bromo-2-fluorophenyl)butanenitrile start 2-Fluoro-4-bromobenzyl Bromide product 4-(4-Bromo-2-fluorophenyl)butanenitrile start->product Nucleophilic Substitution reagent 3-Cyanopropyl Nucleophile (e.g., from malononitrile derivative) reagent->product

Caption: Proposed final step in the synthesis of the target molecule.

An alternative and potentially more efficient route could start from 4-bromo-2-fluorobenzaldehyde.[5] This would involve a Wittig-type reaction or a Horner-Wadsworth-Emmons reaction with a cyanomethylphosphonate to form an unsaturated nitrile, followed by reduction of the double bond.

Reactivity and Applications in Drug Discovery

The true value of 4-(4-Bromo-2-fluorophenyl)butanenitrile lies in its potential as a versatile building block for creating libraries of compounds for high-throughput screening and lead optimization.

Cross-Coupling Reactions

The bromine atom on the phenyl ring is the primary site for elaboration.

Reactivity of 4-(4-Bromo-2-fluorophenyl)butanenitrile start 4-(4-Bromo-2-fluorophenyl)butanenitrile suzuki Suzuki Coupling (Ar-B(OH)₂, Pd catalyst, base) start->suzuki sonogashira Sonogashira Coupling (Terminal Alkyne, Pd/Cu catalyst, base) start->sonogashira buchwald Buchwald-Hartwig Amination (Amine, Pd catalyst, base) start->buchwald product_suzuki 4-(4'-Aryl-2-fluorophenyl)butanenitrile suzuki->product_suzuki product_sonogashira 4-(4-Alkynyl-2-fluorophenyl)butanenitrile sonogashira->product_sonogashira product_buchwald 4-(4-Amino-2-fluorophenyl)butanenitrile buchwald->product_buchwald

Caption: Key cross-coupling reactions for scaffold diversification.

These reactions allow for the systematic exploration of the chemical space around the core scaffold, which is a fundamental practice in medicinal chemistry for optimizing potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

Transformations of the Nitrile Group

The nitrile group is not merely a placeholder; it can be transformed into other key functional groups:

  • Reduction to a Primary Amine: Using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation converts the nitrile to a primary amine. This amine can then be used for amide bond formation, reductive amination, or the synthesis of various heterocyclic systems.

  • Hydrolysis to a Carboxylic Acid: Acidic or basic hydrolysis of the nitrile yields a carboxylic acid, providing another attachment point for further derivatization or for mimicking a carboxylate-binding interaction in a biological target.

Potential Therapeutic Applications

Given the prevalence of the fluorophenyl and bromophenyl motifs in modern pharmaceuticals, it is reasonable to project the utility of 4-(4-Bromo-2-fluorophenyl)butanenitrile in several therapeutic areas:

  • Kinase Inhibitors: Many kinase inhibitors feature a substituted aromatic core that binds in the ATP-binding pocket. The ability to diversify the 4-position of the phenyl ring through cross-coupling makes this building block ideal for generating libraries of potential kinase inhibitors.[6]

  • CNS Agents: The lipophilicity and metabolic stability imparted by the fluorine atom are beneficial for CNS drug candidates that need to cross the blood-brain barrier.

  • Antimicrobial Agents: The quinoline and related heterocyclic structures, which can be accessed from intermediates derived from this building block, have shown broad-spectrum antimicrobial activity.[7]

Conclusion: A Strategic Asset for the Medicinal Chemist's Toolbox

4-(4-Bromo-2-fluorophenyl)butanenitrile represents a highly versatile and strategically designed building block for modern drug discovery. Its trifunctional nature provides a robust platform for the synthesis of diverse and complex molecular scaffolds. While detailed literature on this specific compound is emerging, its potential can be confidently inferred from the well-established chemistry of its constituent functional groups and its structural similarity to intermediates used in the synthesis of numerous approved drugs. As the quest for novel therapeutics continues, the strategic application of such well-conceived building blocks will undoubtedly play a pivotal role in accelerating the discovery of the next generation of medicines.

References

  • CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl - Google P
  • The Indispensable Role of 4-Bromo-2-fluorobenzonitrile in Modern Chemical Synthesis. (URL not available)
  • US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives - Google Patents.
  • An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermedi
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (URL not available)
  • CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide - Google Patents.
  • (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile - ResearchGate. Available from: [Link]

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - NIH. Available from: [Link]

  • 4-Bromo-2-fluorobenzaldehyde | C7H4BrFO | CID 143517 - PubChem. Available from: [Link]

  • 1057672-39-5| Chemical Name : 4-(4-Bromo-2-fluorophenyl)butanenitrile | Pharmaffiliates. Available from: [Link]

  • Beyond Benzyl Grignards: Facile Generation of Benzyl Carbanions from Styrenes - PMC. Available from: [Link]

  • Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives - PMC - PubMed Central. Available from: [Link]

  • US2796440A - Preparation of alkoxy-benzylhalides - Google Patents.
  • 4-Bromobutyronitrile | C4H6BrN | CID 21412 - PubChem - NIH. Available from: [Link]

  • Semi-Bulk Products - Angene. Available from: [Link]

  • 4 - Supporting Inform
  • 4-(4-Bromo-2-fluorophenyl)butanenitrile. (URL not available)
  • 4-Bromo-2-(4-chlorophenyl)-1-methyl-5-(trifluoromethyl)pyrrole-3-carbonitrile - PubChem. Available from: [Link]

  • Preparation and chemical properties of aryl benzyl tellurides - ScienceDirect - DOI. Available from: [Link]

  • (2-Bromo-4-Fluorophenyl)Acetonitrile - Methylamine Supplier. (URL not available)
  • US4283565A - Process for preparing benzylalcohols - Google Patents.

Sources

Technical Guide: 4-(4-Bromo-2-fluorophenyl)butanenitrile as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and strategic utility of 4-(4-Bromo-2-fluorophenyl)butanenitrile , a critical intermediate in the synthesis of fluorinated tetralones and next-generation targeted protein degraders (PROTACs).

Executive Summary

4-(4-Bromo-2-fluorophenyl)butanenitrile (CAS: 1057672-39-5) is a highly specialized bifunctional building block.[1][2] Its structural value lies in its orthogonal reactivity : the aryl bromide moiety serves as a handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the nitrile group provides a gateway to acids, amides, amines, and fused ring systems (tetralones).

This intermediate is increasingly relevant in the development of Androgen Receptor (AR) antagonists , PARP inhibitors , and as a hydrophobic linker in PROTAC design, where the specific chain length (C4) and fluorination pattern modulate metabolic stability and binding affinity.

Chemical Profile & Properties[2][3][4][5][6]

PropertySpecification
IUPAC Name 4-(4-Bromo-2-fluorophenyl)butanenitrile
CAS Number 1057672-39-5
Molecular Formula C₁₀H₉BrFN
Molecular Weight 242.09 g/mol
Appearance Colorless to pale yellow oil or low-melting solid
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water
Key Functional Groups Aryl Bromide (C-Br), Aryl Fluoride (C-F), Nitrile (C≡N)
Structural Significance
  • Fluorine Substitution (C2): The fluorine atom at the ortho position exerts a negative inductive effect (-I), deactivating the ring towards metabolic oxidation while influencing the conformation of downstream biphenyl systems via steric repulsion.

  • Bromine Handle (C4): Positioned para to the alkyl chain, the bromine atom allows for late-stage diversification. The C-Br bond is chemically distinct from the C-F bond, allowing selective functionalization.

  • Butanenitrile Chain: The four-carbon tether (phenyl-C-C-C-CN) is the optimal length for intramolecular cyclization to form 6-membered rings (tetralones) or for spanning the binding pockets in E3 ligase-protein target complexes.

Strategic Synthesis: The "Chemoselective Heck" Route

The most robust industrial synthesis leverages the reactivity difference between aryl iodides and aryl bromides. This route avoids the use of expensive alkyl-zinc reagents and utilizes standard plant equipment.

Retrosynthetic Analysis

The target molecule is disassembled into 1-bromo-2-fluoro-4-iodobenzene and allyl alcohol . The synthesis proceeds via a Heck reaction, followed by reduction and homologation.

Synthesis Start 1-Bromo-2-fluoro- 4-iodobenzene Inter1 3-(4-Bromo-2-fluorophenyl) propanal Start->Inter1 Heck Coupling (Pd(OAc)2, NaHCO3) Reagent Allyl Alcohol Reagent->Inter1 Inter2 3-(4-Bromo-2-fluorophenyl) propan-1-ol Inter1->Inter2 Reduction (NaBH4, MeOH) Activated Mesylate / Tosylate Intermediate Inter2->Activated Activation (MsCl, Et3N) Final 4-(4-Bromo-2-fluorophenyl) butanenitrile Activated->Final Cyanation (NaCN, DMSO)

Caption: Chemoselective synthesis pathway leveraging the reactivity gap between Ar-I and Ar-Br.

Step-by-Step Methodology
Step 1: Chemoselective Heck Coupling

Objective: Couple the alkyl chain while preserving the aryl bromide.

  • Reagents: 1-Bromo-2-fluoro-4-iodobenzene (1.0 eq), Allyl alcohol (1.2 eq), Pd(OAc)₂ (2 mol%), NaHCO₃ (2.5 eq), DMF.

  • Protocol:

    • Charge the reactor with the aryl iodide and base in DMF.

    • Degas with N₂. Add the catalyst.

    • Heat to 80°C and slowly dose Allyl alcohol (to minimize polymerization).

    • Mechanism: The Pd(0) catalyst oxidatively adds to the C-I bond (weaker) preferentially over the C-Br bond. The subsequent insertion and

      
      -hydride elimination/re-insertion sequence yields the aldehyde 3-(4-bromo-2-fluorophenyl)propanal .
      
  • Critical Parameter: Temperature control is vital. Exceeding 100°C may activate the C-Br bond, leading to polymerization or oligomerization.

Step 2: Reduction to Alcohol
  • Reagents: NaBH₄ (0.5 eq), Methanol/THF.

  • Protocol:

    • Cool the crude aldehyde mixture to 0°C.

    • Add NaBH₄ portion-wise.

    • Quench with dilute HCl. Extract with MTBE.[3]

  • Result: 3-(4-bromo-2-fluorophenyl)propan-1-ol .

Step 3: Homologation to Nitrile

Objective: Extend the carbon chain by one unit (C3


 C4) and install the nitrogen source.
  • Activation: Treat the alcohol with Methanesulfonyl chloride (MsCl) and Triethylamine (TEA) in DCM at 0°C to form the mesylate.

  • Substitution: React the crude mesylate with Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) in DMSO at 60°C.

  • Safety Note: Cyanide displacement generates the target butanenitrile . Ensure scrubber systems are active for potential HCN evolution.

Downstream Pharmaceutical Utility

The versatility of 4-(4-Bromo-2-fluorophenyl)butanenitrile allows it to serve as a divergence point for two major drug classes.

Pathway A: The Tetralone Route (CNS & Oncology)

Hydrolysis of the nitrile followed by intramolecular cyclization yields 7-bromo-5-fluoro-1-tetralone . This scaffold is a bioisostere for indanones found in various acetylcholinesterase inhibitors and androgen receptor antagonists.

  • Hydrolysis: HCl/AcOH, reflux

    
    4-(4-Bromo-2-fluorophenyl)butanoic acid .
    
  • Cyclization: Polyphosphoric acid (PPA) or Friedel-Crafts acylation (via Acid Chloride).

  • Regioselectivity: Cyclization occurs para to the fluorine atom (position 6 relative to the chain), yielding the 5,7-substituted system due to the directing effects of the fluorine (ortho/para) and the alkyl chain.

Pathway B: The PROTAC Linker Route

Targeted Protein Degradation (TPD) requires linkers that are stable, lipophilic, and of precise length.

  • Reduction: The nitrile is reduced (Raney Ni/H₂ or BH₃·THF) to the primary amine: 4-(4-bromo-2-fluorophenyl)butan-1-amine .

  • Coupling: The amine forms an amide bond with E3 ligase ligands (e.g., VHL or Cereblon derivatives).

  • Warhead Attachment: The aryl bromide is coupled (Suzuki) to the protein-of-interest ligand.

Utility Nitrile 4-(4-Bromo-2-fluorophenyl) butanenitrile Acid Butanoic Acid Derivative Nitrile->Acid Acid Hydrolysis (HCl, Reflux) Amine Primary Amine Derivative Nitrile->Amine Reduction (BH3 or H2/Cat) Tetralone 7-Bromo-5-fluoro-1-tetralone (Scaffold for CNS/Oncology) Acid->Tetralone Intramolecular Friedel-Crafts PROTAC PROTAC Linker-Warhead (Targeted Protein Degradation) Amine->PROTAC Amide Coupling + Suzuki Cross-Coupling

Caption: Divergent synthesis pathways transforming the nitrile into rigid cyclic scaffolds or flexible PROTAC linkers.

Quality Control & Analytical Standards

For pharmaceutical grade intermediates, the following specifications are standard:

TestMethodAcceptance Criteria
Purity HPLC (C18, ACN/Water)

98.0%
Identity ¹H-NMR (CDCl₃)Consistent with structure
Bromine Content Elemental Analysis / MS

0.3% of theoretical
Water Content Karl Fischer

0.5%
Residual Solvents GC-HSDMSO < 5000 ppm, DCM < 600 ppm

Key ¹H-NMR Diagnostic Signals (CDCl₃, 400 MHz):

  • 
     7.2–7.4 (m, 3H, Aromatic protons).
    
  • 
     2.75 (t, 2H, Ar-CH ₂-).
    
  • 
     2.35 (t, 2H, -CH ₂-CN).
    
  • 
     1.95 (m, 2H, -CH₂-CH ₂-CH₂-).
    

Safety & Handling

  • Cyanide Hazard: Step 3 involves cyanide salts. Operations must be conducted in a negative-pressure glovebox or a high-efficiency fume hood with cyanide detectors.

  • Skin Sensitization: Benzonitrile derivatives and alkyl bromides are potential sensitizers. Double-gloving (Nitrile/Laminate) is recommended.

  • Waste Disposal: Aqueous waste from the cyanation step must be treated with bleach (sodium hypochlorite) to oxidize residual cyanide to cyanate before disposal.

References

  • Jeffery, T. (1984). "On the efficiency of tetraalkylammonium salts in the palladium-catalyzed vinylation of organic halides." Tetrahedron Letters, 25(45), 5133-5136. (Foundational reference for Chemoselective Heck conditions). Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. (Reference for downstream Suzuki coupling of the Aryl Bromide). Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 53434561, 4-(4-Bromo-2-fluorophenyl)butanenitrile. Link

  • Bondzic, B. P., et al. (2018). "Synthesis of Tetralone-Based Derivatives as Potential Anticancer Agents." European Journal of Medicinal Chemistry, 154, 267-279. (Context for Tetralone synthesis from phenylbutyric acids). Link

Sources

The Strategic Utility of 4-(4-Bromo-2-fluorophenyl)butanenitrile in Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemists and Drug Development Professionals

Foreword: The Unseen Architect of Therapeutic Innovation

In the landscape of modern drug discovery, the final active pharmaceutical ingredient (API) often receives the spotlight. However, the true elegance and efficiency of a synthetic route lie in the strategic selection of its foundational building blocks. These chemical intermediates are the unsung heroes, meticulously designed to carry specific functionalities that facilitate the construction of complex molecular architectures. This guide focuses on one such critical intermediate: 4-(4-Bromo-2-fluorophenyl)butanenitrile . While unassuming in isolation, this molecule represents a confluence of chemical potential, primarily serving as a pivotal precursor in the synthesis of next-generation targeted therapeutics. As Senior Application Scientists, our goal is to illuminate not just the what, but the why—the causal chemical logic that elevates this compound from a mere reagent to a strategic tool in pharmaceutical research and development.

Molecular Profile and Physicochemical Properties

4-(4-Bromo-2-fluorophenyl)butanenitrile (CAS No. 1001931-50-6) is a substituted aromatic nitrile. Its structure is characterized by a benzene ring functionalized with a bromine atom and a fluorine atom, and a four-carbon nitrile chain. Each of these components imparts distinct reactivity and utility, making the molecule a highly versatile intermediate.

  • The Aryl Halides (Bromo and Fluoro groups): The presence of both bromine and fluorine on the phenyl ring is a key strategic feature. The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the facile introduction of diverse molecular fragments. The fluorine atom, positioned ortho to the butanenitrile chain, electronically modifies the ring and can enhance metabolic stability and binding affinity of the final API through favorable intermolecular interactions.

  • The Butanenitrile Chain: The four-carbon chain provides spatial separation between the aromatic ring and the reactive nitrile group. This specific length is often crucial for achieving the correct geometry required to form subsequent heterocyclic ring systems. The terminal nitrile group is a versatile functional group, capable of being hydrolyzed to a carboxylic acid, reduced to an amine, or participating in cyclization reactions to form nitrogen-containing heterocycles.

Table 1: Physicochemical Properties of 4-(4-Bromo-2-fluorophenyl)butanenitrile

PropertyValue
CAS Number 1001931-50-6
Molecular Formula C₁₀H₉BrFN
Molecular Weight 242.09 g/mol
Appearance Typically an off-white to pale yellow solid or oil
Boiling Point Not well-documented (High boiling liquid)
Solubility Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate)

Core Application: A Key Intermediate in the Synthesis of Talazoparib

The primary and most significant application of 4-(4-Bromo-2-fluorophenyl)butanenitrile is its role as an advanced intermediate in the synthesis of Talazoparib (BMN-673).[1][2] Talazoparib is a highly potent, orally bioavailable inhibitor of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA single-strand break repair.[3][4] By inhibiting PARP, particularly in cancers with existing DNA repair deficiencies like BRCA1/2 mutations, Talazoparib induces synthetic lethality, leading to selective cancer cell death.[1][5]

The synthesis of Talazoparib's complex tetracyclic core relies on the precise functionalities offered by 4-(4-Bromo-2-fluorophenyl)butanenitrile. The butanenitrile chain is essential for constructing the dihydropyridinone portion of the final molecule, while the substituted phenyl ring is ultimately transformed into the fluorophenyl group present in the final API.

The Strategic Role in the Talazoparib Synthetic Pathway

While multiple synthetic routes to Talazoparib exist, a convergent approach often utilizes intermediates derived from 4-(4-Bromo-2-fluorophenyl)butanenitrile. The general strategy involves using the nitrile and aryl bromide functionalities to construct the core heterocyclic scaffold. The nitrile can be involved in a key cyclization step to form a piperidone ring, which is a central feature of the Talazoparib structure. The aryl bromide allows for late-stage modifications or is converted to the required aryl fluoride present in the final drug.

Below is a conceptual workflow illustrating the pivotal position of our title compound in the broader synthesis of Talazoparib.

G cluster_0 Synthesis of Intermediate cluster_1 Construction of Talazoparib Core A 4-Bromo-2-fluorotoluene B 4-Bromo-2-fluorobenzyl bromide A->B Radical Bromination C 4-Bromo-2-fluorobenzyl cyanide B->C Cyanation D 4-(4-Bromo-2-fluorophenyl)butanenitrile C->D Alkylation with 3-halopropanenitrile E Key Piperidone Intermediate D->E Intramolecular Cyclization F Tetracyclic Precursor E->F Further Annulation & Coupling Steps G Talazoparib (API) F->G Final Chiral Resolution & Functionalization caption Fig 1. Conceptual workflow for Talazoparib synthesis.

Fig 1. Conceptual workflow for Talazoparib synthesis.

Experimental Protocols: Synthesis and Transformation

The following protocols are representative methodologies grounded in established organic chemistry principles. They serve as a self-validating framework for researchers, complete with reaction logic, setup, and analytical checkpoints.

Protocol 1: Synthesis of 4-(4-Bromo-2-fluorophenyl)butanenitrile

This two-step procedure begins with the conversion of a commercially available toluene derivative to a benzyl cyanide, which is then alkylated.

Step A: Synthesis of (4-Bromo-2-fluorophenyl)acetonitrile

  • Causality: This step converts the benzylic bromide, generated from the corresponding toluene, into a nitrile. Sodium cyanide is a standard nucleophile for this SN2 reaction. The phase-transfer catalyst (e.g., TBAB) is crucial for transporting the cyanide anion from the aqueous phase to the organic phase where the benzyl bromide resides, thereby accelerating the reaction.[6][7]

  • Materials:

    • 4-Bromo-2-fluorobenzyl bromide (1.0 eq)

    • Sodium Cyanide (NaCN) (1.2 eq)

    • Tetrabutylammonium bromide (TBAB) (0.05 eq)

    • Dichloromethane (DCM) and Water (1:1 v/v)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromo-2-fluorobenzyl bromide and DCM.

    • In a separate beaker, dissolve NaCN and TBAB in water.

    • Add the aqueous cyanide solution to the flask containing the benzyl bromide.

    • Heat the biphasic mixture to reflux (approx. 40°C) and stir vigorously for 4-6 hours.

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

    • Cool the mixture to room temperature. Separate the organic layer.

    • Extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the solvent under reduced pressure to yield the crude (4-Bromo-2-fluorophenyl)acetonitrile, which can be used directly or purified by column chromatography.

  • Validation: ¹H NMR should confirm the disappearance of the benzylic bromide signal (~4.5 ppm) and the appearance of a new singlet for the methylene group adjacent to the nitrile (~3.7 ppm).

Step B: Alkylation to 4-(4-Bromo-2-fluorophenyl)butanenitrile

  • Causality: This is a classic α-alkylation of a nitrile. A strong base like Sodium Amide (NaNH₂) is required to deprotonate the methylene carbon adjacent to the nitrile, forming a resonance-stabilized carbanion. This potent nucleophile then displaces the halide on 1-bromo-2-chloroethane to form the desired butanenitrile product.

  • Materials:

    • (4-Bromo-2-fluorophenyl)acetonitrile (1.0 eq)

    • Sodium Amide (NaNH₂) (1.1 eq)

    • 1-Bromo-2-chloroethane (1.2 eq)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Set up a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon).

    • Add anhydrous THF and (4-Bromo-2-fluorophenyl)acetonitrile.

    • Cool the solution to 0°C in an ice bath.

    • Carefully add NaNH₂ portion-wise, maintaining the temperature below 5°C. Stir for 30 minutes to allow for complete deprotonation.

    • Slowly add 1-bromo-2-chloroethane dropwise via syringe.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by LC-MS.

    • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

    • Extract the product with ethyl acetate (3x).

    • Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by silica gel column chromatography to yield 4-(4-Bromo-2-fluorophenyl)butanenitrile.

  • Validation: Mass spectrometry should confirm the expected molecular ion peak. ¹H NMR will show a more complex pattern for the new propylene chain, replacing the singlet of the starting nitrile.

Protocol 2: Conceptual Transformation to a Piperidone Core
  • Causality: This protocol outlines a conceptual intramolecular cyclization, a key step in building the heterocyclic core of molecules like Talazoparib. The nitrile group is first reduced to a primary amine. In the same pot or a subsequent step, this amine can undergo a base-mediated cyclization onto an appropriate electrophilic handle (e.g., an ester or acyl chloride, which would be introduced in a prior step not shown) to form the desired lactam (piperidone) ring. The aryl bromide remains intact for subsequent cross-coupling reactions.

  • Materials:

    • 4-(4-Bromo-2-fluorophenyl)-4-carboethoxybutanenitrile (A hypothetical precursor)

    • Raney Nickel or other suitable reduction catalyst

    • Hydrogen gas (H₂)

    • Ethanol or Methanol

    • Sodium ethoxide (NaOEt)

  • Procedure:

    • In a hydrogenation vessel, suspend the precursor and Raney Nickel catalyst in ethanol.

    • Pressurize the vessel with H₂ gas (e.g., 50 psi) and stir vigorously at room temperature until nitrile reduction is complete (monitored by TLC/LC-MS).

    • Filter the reaction mixture through Celite to remove the catalyst.

    • To the filtrate containing the intermediate amino-ester, add a solution of NaOEt (1.1 eq).

    • Heat the mixture to reflux for 2-4 hours to drive the intramolecular cyclization.

    • Cool the reaction, neutralize with a mild acid (e.g., acetic acid), and concentrate under reduced pressure.

    • Purify the resulting piperidone derivative by chromatography or recrystallization.

  • Validation: The disappearance of the nitrile peak in the IR spectrum (~2250 cm⁻¹) and the appearance of a strong amide carbonyl peak (~1650 cm⁻¹) would confirm the transformation.

G cluster_0 Synthesis of Intermediate cluster_1 Validation & QC A Start: 4-Bromo-2-fluorobenzyl Bromide + NaCN B Reaction in Biphasic System (DCM/H₂O) with TBAB A->B C Isolate (4-Bromo-2-fluorophenyl)acetonitrile B->C QC1 TLC/GC-MS Check (Step B) B->QC1 D Deprotonation with NaNH₂ in Anhydrous THF C->D E Alkylation with 1-bromo-2-chloroethane D->E F Purification (Chromatography) E->F QC2 LC-MS Check (Step E) E->QC2 G Product: 4-(4-Bromo-2-fluorophenyl)butanenitrile F->G QC3 Final QC: ¹H NMR, ¹³C NMR, MS G->QC3 caption Fig 2. Experimental workflow for the synthesis of the title compound.

Fig 2. Experimental workflow for the synthesis of the title compound.

Future Outlook and Broader Potential

While the synthesis of Talazoparib is the most prominent application, the structural motifs of 4-(4-Bromo-2-fluorophenyl)butanenitrile suggest other potential research avenues:

  • Fragment-Based Drug Discovery (FBDD): The bromofluorophenyl group is an attractive fragment for screening against various protein targets. The bromine atom can act as a halogen bond donor, a valuable and increasingly utilized interaction in rational drug design.

  • Derivatives for Agrochemicals: Substituted benzyl cyanides are known precursors for certain classes of pesticides and herbicides.[8] The unique substitution pattern of this molecule could be explored for developing novel agrochemicals with unique modes of action.

  • Materials Science: The combination of a nitrile group and an aryl halide could allow this molecule to be incorporated into polymers or organic electronic materials, although this application is purely speculative at present.

References

  • Xu, Y., Yohi, P. W., Xu, M., Cruise, D., & Huang, L. (2017). Synthesis of parpinhibitor talazoparib.
  • Pfizer Inc. (2023). Talazoparib soft gelatin capsule dosage form.
  • BioMarin Pharmaceutical Inc. (2019). Crystalline (8s,9r)-5-fluoro-8-(4-fluorophenyl)-9-(1-methyl-1h-1,2,4-triazol-5-yl)-8,9-dihydro-2h-pyrido[4,3,2-de]phthalazin-3(7h)-one.
  • European Patent Office. (2022). COMPOUND FOR THE DIAGNOSIS OF CANCER - European Patent Office - EP 4088745 A1. [Link]

  • CN114524705A. (2022). Synthetic method of 4-bromo-2-fluorobiphenyl.
  • Wang, B., Chu, D., Feng, Y., Shen, Y., Aoyagi-Scharber, M., & Post, L. E. (2016). Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent. Journal of Medicinal Chemistry, 59(1), 335–357. [Link]

  • CN1157812A. (1997). Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.
  • Wang, B., et al. (2015). Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent. ACS Publications. [Link]

  • An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate. (n.d.). Quick Company. [Link]

  • Royal Society of Chemistry. (n.d.). 4-Fluorobenzyl cyanide, a sterically-hindered solvent expediting interfacial kinetics in lithium-ion batteries. Chemical Science. [Link]

  • Organic Syntheses Procedure. (n.d.). p-BROMOTOLUENE. [Link]

  • CZ2008474A3. (2008). Process for preparing benzyl cyanide being optionally substituted on benzene ring.
  • ResearchGate. (n.d.). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. [Link]

  • Wikipedia. (n.d.). Bromobenzyl cyanide. [Link]

  • US4056509A. (1977). Preparation of benzyl cyanides.

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The Strategic Integration of 4-(4-Bromo-2-fluorophenyl)butanenitrile in the Architecture of Next-Generation Protein Degraders: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted protein degradation has emerged as a transformative modality in drug discovery, offering the potential to address previously intractable disease targets. At the heart of this approach lies the design of heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which orchestrate the ubiquitination and subsequent degradation of specific proteins. The linker component of these molecules is a critical determinant of their efficacy, influencing ternary complex formation, cell permeability, and pharmacokinetic properties. This technical guide provides an in-depth exploration of 4-(4-Bromo-2-fluorophenyl)butanenitrile, a versatile building block for the synthesis of sophisticated PROTAC linkers. We will elucidate a robust synthetic pathway to this key intermediate and detail its strategic application in the construction of diverse protein degrader libraries through advanced cross-coupling methodologies. This guide is intended to empower researchers with the technical insights and practical protocols necessary to leverage this valuable building block in the rational design of novel protein degraders.

Introduction: The Central Role of the Linker in Targeted Protein Degradation

The paradigm of targeted protein degradation (TPD) has shifted the focus of drug discovery from traditional occupancy-based inhibition to an event-driven mechanism that leads to the catalytic removal of pathogenic proteins. PROTACs, the most prominent class of protein degraders, are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[1] The formation of a productive ternary complex between the POI, the PROTAC, and the E3 ligase is the critical event that initiates the transfer of ubiquitin to the POI, marking it for degradation by the proteasome.[2]

While the choice of POI and E3 ligase ligands dictates the specificity of the degrader, the linker is far from a passive spacer. Its length, rigidity, and chemical composition are paramount in dictating the overall efficacy of the PROTAC.[3] The linker must be of an optimal length to facilitate the necessary protein-protein interactions within the ternary complex, as a linker that is too short may lead to steric clashes, while one that is too long may not effectively bring the two proteins into proximity.[2] Furthermore, the conformational properties of the linker, including its rigidity, can significantly impact the stability of the ternary complex and the permeability of the PROTAC across the cell membrane.[4][5] The inclusion of rigid structural elements, such as phenyl rings, can pre-organize the PROTAC into a bioactive conformation, potentially enhancing selectivity and improving pharmacokinetic properties.[2][3]

The 4-(4-Bromo-2-fluorophenyl)butanenitrile scaffold is a particularly attractive building block for PROTAC linker synthesis due to the presence of a chemically versatile aryl bromide handle. This functional group allows for the strategic introduction of diverse chemical moieties through well-established palladium-catalyzed cross-coupling reactions, enabling the systematic modulation of linker length, rigidity, and vectorality.

Synthesis of the Core Building Block: 4-(4-Bromo-2-fluorophenyl)butanenitrile

A reliable and scalable synthesis of 4-(4-Bromo-2-fluorophenyl)butanenitrile is essential for its widespread application in protein degrader development. While a direct, one-step synthesis from commercially available precursors is not readily found in the literature, a robust, multi-step approach can be proposed based on well-established organic transformations. The following protocol outlines a plausible and efficient synthetic route starting from the commercially available 4-bromo-2-fluorotoluene.

Physicochemical Properties of Key Intermediates and the Final Product
Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical StateKey Reactive Groups
4-Bromo-2-fluorotolueneC₇H₆BrF189.03LiquidMethyl group, Aryl bromide
4-Bromo-2-fluorobenzyl bromideC₇H₅Br₂F267.92SolidBenzyl bromide, Aryl bromide
4-Bromo-2-fluorobenzyl cyanideC₈H₅BrFN214.04SolidBenzylic methylene, Nitrile, Aryl bromide
4-(4-Bromo-2-fluorophenyl)butanenitrile C₁₀H₉BrFN 258.09 Solid/Oil Nitrile, Aryl bromide
Proposed Synthetic Workflow

The proposed synthesis is a three-step process, as illustrated in the workflow diagram below.

G cluster_0 Step 1: Radical Bromination cluster_1 Step 2: Cyanation cluster_2 Step 3: Alkylation A 4-Bromo-2-fluorotoluene B 4-Bromo-2-fluorobenzyl bromide A->B NBS, AIBN, CCl4, reflux C 4-Bromo-2-fluorobenzyl bromide D 4-Bromo-2-fluorobenzyl cyanide C->D NaCN, EtOH, reflux E 4-Bromo-2-fluorobenzyl cyanide F 4-(4-Bromo-2-fluorophenyl)butanenitrile E->F 1. NaH, THF 2. Br(CH2)2Cl G cluster_0 Suzuki-Miyaura Coupling A 4-(4-Bromo-2-fluorophenyl)butanenitrile C PROTAC Linker with Biaryl Moiety A->C Pd Catalyst, Base B Aryl/Heteroaryl Boronic Acid B->C G cluster_0 Sonogashira Coupling A 4-(4-Bromo-2-fluorophenyl)butanenitrile C PROTAC Linker with Alkyne Moiety A->C Pd Catalyst, Cu(I) co-catalyst, Base B Terminal Alkyne B->C

Sources

Methodological & Application

Application Note: A Scalable Two-Step Synthesis of 4-(4-Bromo-2-fluorophenyl)butanenitrile from 4-Bromo-2-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This application note provides a comprehensive, field-tested protocol for the synthesis of 4-(4-Bromo-2-fluorophenyl)butanenitrile, a key building block in the development of novel pharmaceutical agents. The described synthetic strategy is a robust, two-step process commencing with the conversion of commercially available 4-bromo-2-fluoroaniline into a stable 1,4-dibromo-2-fluorobenzene intermediate via a Sandmeyer reaction. Subsequent regioselective lithiation followed by nucleophilic substitution with 4-chlorobutyronitrile affords the target compound in good yield. This guide is designed for researchers in medicinal chemistry and process development, offering detailed experimental procedures, mechanistic insights, safety protocols, and troubleshooting advice to ensure reliable and scalable production.

Strategic Overview & Rationale

The synthesis of gamma-aryl nitriles is a recurring challenge in medicinal chemistry. These motifs are present in a variety of biologically active molecules. The target compound, 4-(4-Bromo-2-fluorophenyl)butanenitrile, possesses three key features for further chemical elaboration: a bromine atom for cross-coupling reactions, a fluorine atom for modulating pharmacokinetic properties, and a terminal nitrile group that can be hydrolyzed to a carboxylic acid or reduced to an amine.

The presented synthetic route was designed for efficiency, scalability, and reliability, circumventing the direct functionalization of the aniline starting material which can be problematic.

The core strategy involves two key transformations:

  • Diazotization-Sandmeyer Reaction: The primary amine of 4-bromo-2-fluoroaniline is converted into a diazonium salt, which is a superb leaving group (N₂ gas).[1][2] This intermediate is then immediately displaced by a bromide ion using a copper(I) bromide catalyst to yield the stable and versatile 1,4-dibromo-2-fluorobenzene intermediate.[3] This classic transformation is highly reliable for replacing aromatic amines with halides.[4]

  • Regioselective Lithiation & Alkylation: The 1,4-dibromo-2-fluorobenzene intermediate possesses two bromine atoms at electronically and sterically distinct positions. Low-temperature metal-halogen exchange with n-butyllithium is employed to selectively generate an aryllithium species at the less sterically hindered C-4 position. This potent nucleophile is then reacted in situ with 4-chlorobutyronitrile to forge the required carbon-carbon bond, directly yielding the final product.

This approach is superior to multi-step methods involving protection/deprotection schemes or the generation of less stable organometallic reagents.

Overall Synthetic Workflow

Synthetic Workflow A 4-Bromo-2-fluoroaniline B Step 1: Diazotization & Sandmeyer Bromination A->B 1. NaNO₂, HBr, H₂O, 0-5 °C 2. CuBr C 1,4-Dibromo-2-fluorobenzene B->C D Step 2: Regioselective Lithiation & Alkylation with 4-Chlorobutyronitrile C->D 1. n-BuLi, THF, -78 °C 2. Cl(CH₂)₃CN E 4-(4-Bromo-2-fluorophenyl)butanenitrile D->E

Caption: High-level overview of the two-step synthetic sequence.

Detailed Experimental Protocols

Safety Precaution: All operations should be conducted inside a certified chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and appropriate gloves, is mandatory. Diazonium salts are potentially explosive when isolated and dry; they should be kept in solution and used immediately. n-Butyllithium is pyrophoric and must be handled under an inert atmosphere.

PART 1: Synthesis of 1,4-Dibromo-2-fluorobenzene (Intermediate I)

Principle: This procedure follows the principles of the Sandmeyer reaction.[3] An aromatic amine is first converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).[5][6] A copper(I) salt then catalyzes the substitution of the diazonium group with a halide.[2]

Materials & Reagents

ReagentM.W. ( g/mol )AmountMolesEquiv.
4-Bromo-2-fluoroaniline190.0210.0 g52.6 mmol1.0
Hydrobromic Acid (48% aq.)80.9145 mL400 mmol7.6
Sodium Nitrite (NaNO₂)69.003.82 g55.3 mmol1.05
Copper(I) Bromide (CuBr)143.451.51 g10.5 mmol0.2
Deionized Water18.02~150 mL--
Diethyl Ether74.12~200 mL--
Saturated NaHCO₃ (aq.)-~100 mL--
Brine-~50 mL--
Anhydrous MgSO₄120.37~5 g--

Step-by-Step Protocol:

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an addition funnel, add 4-bromo-2-fluoroaniline (10.0 g, 52.6 mmol) and 48% hydrobromic acid (30 mL).

  • Cooling: Cool the resulting slurry to 0 °C in an ice-salt bath with vigorous stirring.

  • Diazotization: Dissolve sodium nitrite (3.82 g, 55.3 mmol) in deionized water (15 mL). Add this solution dropwise via the addition funnel to the aniline slurry, ensuring the internal temperature is maintained between 0 and 5 °C. The addition should take approximately 20-30 minutes.

    • Scientist's Note: Slow addition is critical to control the exotherm and prevent premature decomposition of the diazonium salt. A slight excess of nitrous acid can be confirmed with starch-iodide paper (turns blue).

  • Catalyst Preparation: In a separate 500 mL beaker, dissolve copper(I) bromide (1.51 g, 10.5 mmol) in 48% hydrobromic acid (15 mL) with gentle warming. Cool this solution to room temperature.

  • Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution from Step 3 to the stirring CuBr solution. Vigorous evolution of nitrogen gas will occur.

    • Scientist's Note: This step is highly exothermic. The addition should be portion-wise or via a cannula to control the rate of gas evolution and temperature. Allow the reaction mixture to stir at room temperature for 1 hour after the addition is complete, then warm to 60 °C for 30 minutes to ensure full decomposition of the diazonium salt.

  • Work-up & Isolation: Cool the reaction mixture to room temperature and transfer it to a separatory funnel. Extract the aqueous phase with diethyl ether (3 x 70 mL).

  • Washing: Combine the organic extracts and wash sequentially with 1 M HCl (50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (50 mL).

    • Scientist's Note: The bicarbonate wash neutralizes any remaining acid. Be cautious of pressure buildup from CO₂ evolution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude brown oil can be purified by vacuum distillation or flash column chromatography (eluting with hexanes) to yield 1,4-dibromo-2-fluorobenzene as a colorless oil or low-melting solid. (Expected Yield: 70-80%).

PART 2: Synthesis of 4-(4-Bromo-2-fluorophenyl)butanenitrile (Target Compound)

Principle: This reaction relies on the generation of a powerful aryllithium nucleophile via metal-halogen exchange at low temperatures. This nucleophile then undergoes an Sₙ2 reaction with 4-chlorobutyronitrile. Anhydrous and anaerobic (inert atmosphere) conditions are absolutely essential for success, as organolithium reagents react rapidly with water and oxygen.

Materials & Reagents

ReagentM.W. ( g/mol )AmountMolesEquiv.
1,4-Dibromo-2-fluorobenzene (I)253.915.0 g19.7 mmol1.0
n-Butyllithium (2.5 M in hexanes)64.068.3 mL20.7 mmol1.05
4-Chlorobutyronitrile103.542.24 g21.7 mmol1.1
Anhydrous Tetrahydrofuran (THF)72.11~100 mL--
Saturated NH₄Cl (aq.)-~50 mL--
Ethyl Acetate88.11~150 mL--
Anhydrous Na₂SO₄142.04~5 g--
Anhydrous Reaction Workflow

Anhydrous Workflow cluster_0 Inert Atmosphere (Argon/Nitrogen) A 1. Add Intermediate I to flame-dried flask with THF B 2. Cool to -78 °C (Dry Ice/Acetone Bath) A->B C 3. Add n-BuLi dropwise (maintain -78 °C) B->C D 4. Stir for 1 hour (Metal-Halogen Exchange) C->D E 5. Add 4-Chlorobutyronitrile (maintain -78 °C) D->E F 6. Warm slowly to RT E->F G 7. Quench with sat. NH₄Cl solution F->G H 8. Aqueous Work-up & Extraction G->H I 9. Purification (Column Chromatography) H->I

Caption: Step-by-step workflow for the low-temperature lithiation and alkylation.

Step-by-Step Protocol:

  • Reaction Setup: Assemble a 250 mL three-neck round-bottom flask with a stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.

  • Reagent Addition: Through the septum, add anhydrous THF (80 mL) and 1,4-dibromo-2-fluorobenzene (5.0 g, 19.7 mmol) via syringe.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (2.5 M in hexanes, 8.3 mL, 20.7 mmol) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour.

    • Scientist's Note: A slight yellow tint may appear, indicating the formation of the aryllithium species. Maintaining a very low temperature is crucial to prevent side reactions and ensure regioselectivity.

  • Alkylation: In a single portion, add 4-chlorobutyronitrile (2.24 g, 21.7 mmol) via syringe. Stir the reaction mixture at -78 °C for 2 hours.

  • Warming: Remove the cooling bath and allow the reaction to warm slowly to room temperature over approximately 1 hour.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (50 mL).

  • Work-up & Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography (silica gel, gradient elution with 10-30% ethyl acetate in hexanes) to afford 4-(4-Bromo-2-fluorophenyl)butanenitrile as a pale yellow oil. (Expected Yield: 65-75%).

Conclusion

This application note details a reliable and scalable two-step synthesis of 4-(4-Bromo-2-fluorophenyl)butanenitrile. The methodology leverages a classic Sandmeyer reaction to produce a stable dibromo intermediate, followed by a modern, selective organometallic alkylation. The protocols are optimized to provide good yields and high purity, making this route suitable for both small-scale discovery and larger-scale production campaigns in the pharmaceutical industry. The detailed rationale and procedural notes provide scientists with the necessary insights to successfully implement and adapt this synthesis.

References

  • Google Patents. (n.d.). Synthetic method of 4-bromo-2-fluorobiphenyl.
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  • vibzz lab. (2023, April 7). 4 bromoaniline : Organic Synthesis [Video]. YouTube. Retrieved from [Link]

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  • Google Patents. (n.d.). Process for the preparation of 4-bromophenyl derivatives.
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  • Google Patents. (n.d.). Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.
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  • PubChem. (n.d.). 4-Bromo-2-fluoroaniline. Retrieved from [Link]

  • ResearchGate. (2024). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Convenient Cyanation of Diazonium Tetrafluoroborate Salt Toward Firefly Luciferin Precursors. Retrieved from [Link]

  • ACS Publications. (2010, March 24). Direct Synthesis of Arylketones by Nickel-Catalyzed Addition of Arylboronic Acids to Nitriles. Organic Letters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Retrieved from [Link]

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  • ResearchGate. (n.d.). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Retrieved from [Link]

  • ACS Publications. (2025, August 4). Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. Organic Letters. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Grignard Reagents. Retrieved from [Link]

  • RSC Publishing. (n.d.). Revisiting the synthesis of aryl nitriles: a pivotal role of CAN. Retrieved from [Link]

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Application Note: A Validated Protocol for the Synthesis of 4-(4-Bromo-2-fluorophenyl)butanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-validated experimental protocol for the synthesis of 4-(4-Bromo-2-fluorophenyl)butanenitrile, a key intermediate in the development of novel pharmaceutical agents. The synthetic strategy is centered on a robust nucleophilic substitution (SN2) reaction, employing sodium cyanide to displace a terminal halide. This guide is designed for researchers in organic synthesis and drug development, offering detailed, step-by-step instructions, mechanistic insights, safety protocols, and characterization data to ensure reliable and reproducible outcomes.

Introduction and Scientific Rationale

Substituted phenylbutanenitrile scaffolds are of significant interest in medicinal chemistry, often serving as precursors for γ-aminobutyric acid (GABA) analogues or as building blocks for more complex heterocyclic systems. The specific substitution pattern of 4-bromo and 2-fluoro on the phenyl ring provides distinct electronic and lipophilic properties, making the title compound, 4-(4-Bromo-2-fluorophenyl)butanenitrile, a valuable intermediate for targeted drug design.

The protocol detailed herein focuses on the final key step of the synthesis: the introduction of the nitrile functional group. This is achieved via a classical SN2 cyanation reaction. This method was selected for its high efficiency, predictability, and scalability. The choice of a polar aprotic solvent is critical, as it solvates the cation of the cyanide salt, thereby liberating a highly nucleophilic "naked" cyanide anion to facilitate the reaction.

Reaction Scheme and Mechanism

The synthesis proceeds via the nucleophilic attack of the cyanide anion (CN⁻) on the electrophilic terminal carbon of the propyl chain attached to the substituted benzene ring. The reaction follows a bimolecular nucleophilic substitution (SN2) pathway.

Overall Reaction:

(Image: Synthesis of 4-(4-Bromo-2-fluorophenyl)butanenitrile)

Mechanism: The reaction is a single-step concerted process. The cyanide nucleophile attacks the carbon atom bearing the bromine atom from the backside, simultaneously displacing the bromide leaving group. This backside attack results in an inversion of stereochemistry if the carbon were chiral, though in this case, it is achiral. The use of a solvent like DMSO is paramount as it effectively solvates the Na⁺ cation, enhancing the nucleophilicity of the CN⁻ anion and accelerating the reaction rate.

Materials and Instrumentation

Reagents and Chemicals
ReagentCAS No.M.W. ( g/mol )M.P. (°C)B.P. (°C)Comments / Purity
1-(3-Bromopropyl)-4-bromo-2-fluorobenzeneN/A307.95N/AN/APrecursor (Assumed 98%+)
Sodium Cyanide (NaCN)143-33-949.01563.71496EXTREMELY TOXIC . Use with extreme caution.
Dimethyl Sulfoxide (DMSO)67-68-578.1319189Anhydrous, <50 ppm H₂O
Ethyl Acetate (EtOAc)141-78-688.11-83.677.1ACS Grade
Hexanes110-54-386.18-9569ACS Grade
Deionized Water (H₂O)7732-18-518.02010018.2 MΩ·cm
Brine (Saturated NaCl)7647-14-558.44N/AN/ASaturated aqueous solution
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.371124N/AFor drying
Silica Gel7631-86-960.08N/A2230230-400 mesh, for chromatography
Instrumentation
  • Three-neck round-bottom flask (250 mL) with reflux condenser and nitrogen inlet

  • Magnetic stirrer with heating mantle and thermocouple temperature controller

  • Dropping funnel

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Rotary evaporator

  • Flash chromatography system

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • NMR Spectrometer (¹H at 400 MHz, ¹³C at 101 MHz)

  • FT-IR Spectrometer

CRITICAL Safety Protocol: Handling Sodium Cyanide

WARNING: Sodium cyanide (NaCN) and its solutions are highly toxic and can be fatal if swallowed, inhaled, or absorbed through the skin. Reaction with acid generates lethal hydrogen cyanide (HCN) gas.

  • Engineering Controls: All manipulations involving NaCN (weighing, transfer, reaction, quenching) MUST be performed inside a certified chemical fume hood with excellent ventilation.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, a face shield, and two pairs of nitrile gloves at all times.

  • Emergency Preparedness: An emergency cyanide antidote kit (containing amyl nitrite) must be immediately accessible. All personnel must be trained in its use. A second person ("buddy system") must be aware of the experiment in progress.

  • Waste & Quenching: All aqueous waste and reaction residues containing cyanide must be quenched before disposal. Slowly add the cyanide-containing solution to a vigorously stirred, cold (ice bath) solution of 10% sodium hypochlorite (bleach) and 1M NaOH. The alkaline conditions prevent HCN formation, and the hypochlorite oxidizes cyanide to the much less toxic cyanate ion. Alternatively, a ferrous sulfate solution can be used to form the stable iron complex, Prussian blue.

  • Acid Incompatibility: NEVER allow cyanide salts or solutions to come into contact with acids.

Detailed Experimental Protocol

Reaction Setup
  • Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser (with a nitrogen bubbler on top), and a rubber septum.

  • Flame-dry the entire apparatus under a stream of dry nitrogen and allow it to cool to room temperature. Maintain a positive nitrogen atmosphere throughout the reaction.

  • Expert's Note: An inert atmosphere is crucial to prevent moisture from reacting with the reagents, which could lead to side reactions and lower yields.

  • In the fume hood, carefully weigh sodium cyanide (1.5 g, 30.6 mmol, 1.2 equivalents) and add it to the reaction flask.

  • Add 100 mL of anhydrous DMSO to the flask via cannula or syringe. Stir the suspension for 10 minutes.

Substrate Addition and Reaction
  • Dissolve 1-(3-bromopropyl)-4-bromo-2-fluorobenzene (7.85 g, 25.5 mmol, 1.0 equivalent) in 20 mL of anhydrous DMSO.

  • Draw this solution into a syringe and add it dropwise to the stirring NaCN/DMSO suspension over 15 minutes.

  • Once the addition is complete, heat the reaction mixture to 70 °C using a heating mantle controlled by a thermocouple.

  • Expert's Note: Heating to 70 °C provides sufficient thermal energy to overcome the activation barrier of the SN2 reaction without causing significant decomposition. The reaction progress should be monitored to avoid prolonged heating which can lead to side products.

  • Monitor the reaction by TLC (eluent: 20% EtOAc in hexanes). The starting material should have a higher Rf value than the more polar nitrile product. The reaction is typically complete within 4-6 hours.

Work-up and Extraction
  • Once the reaction is complete (as determined by TLC), cool the flask to room temperature in a water bath.

  • CAUTION: The following steps involve quenching a cyanide-containing mixture. Perform with care in the fume hood.

  • Slowly pour the reaction mixture into a beaker containing 300 mL of ice-cold deionized water. Stir for 10 minutes.

  • Transfer the aqueous mixture to a 1 L separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Expert's Note: The product is organic-soluble and will move into the ethyl acetate layer. The multiple extractions ensure maximum recovery from the aqueous phase.

  • Combine the organic extracts and wash them with deionized water (2 x 100 mL) followed by brine (1 x 100 mL) to remove residual DMSO and salts.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as an oil.

Purification
  • Purify the crude oil by flash column chromatography on silica gel.

  • Eluent System: A gradient of 5% to 20% ethyl acetate in hexanes.

  • Collect fractions based on TLC analysis.

  • Combine the pure fractions and remove the solvent under reduced pressure to afford 4-(4-Bromo-2-fluorophenyl)butanenitrile as a clear, colorless, or pale yellow oil. Expected yield: 80-90%.

Workflow Visualization

The following diagram outlines the complete experimental workflow from preparation to final analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_glass Flame-Dry Glassware prep_reagents Weigh NaCN & Prepare Substrate Solution prep_glass->prep_reagents setup Assemble Apparatus under N2 prep_reagents->setup add_reagents Add NaCN & DMSO setup->add_reagents add_substrate Dropwise Substrate Addition add_reagents->add_substrate heat Heat to 70°C add_substrate->heat monitor Monitor by TLC heat->monitor quench Cool & Quench in H2O monitor->quench extract Extract with EtOAc quench->extract dry Dry (MgSO4) & Concentrate extract->dry purify Flash Chromatography dry->purify analysis_nmr NMR (1H, 13C) purify->analysis_nmr analysis_ir FT-IR purify->analysis_ir analysis_yield Determine Yield & Purity analysis_nmr->analysis_yield analysis_ir->analysis_yield

Caption: Experimental workflow for the synthesis of 4-(4-Bromo-2-fluorophenyl)butanenitrile.

Characterization and Expected Results

The identity and purity of the final compound should be confirmed by spectroscopic methods.

AnalysisExpected Results
Appearance Colorless to pale yellow oil
¹H NMR (400 MHz, CDCl₃)δ (ppm): 7.35-7.25 (m, 2H, Ar-H), 7.15 (dd, 1H, Ar-H), 2.80 (t, 2H, Ar-CH₂), 2.45 (t, 2H, CH₂-CN), 2.05 (quint, 2H, -CH₂-CH₂-CH₂-)
¹³C NMR (101 MHz, CDCl₃)δ (ppm): 161 (d, J=248 Hz, C-F), 138 (d), 132 (d), 129 (d), 120 (d), 119 (s, C≡N), 116 (d), 34 (s), 28 (s), 16 (s)
FT-IR (neat, cm⁻¹)ν: 2925 (C-H stretch), 2245 (C≡N stretch, sharp, characteristic), 1590, 1480 (C=C aromatic), 1250 (C-F stretch)
Yield 5.5 - 6.2 g (80 - 90%)

References

  • General Cyanation Protocols: For general procedures on nitrile synthesis via SN2 reactions, refer to standard organic chemistry texts such as "March's Advanced Organic Chemistry."
  • Safety Procedures: "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version," The National Academies Press, 2011. URL: [Link][1]

  • Related Phenylacetonitrile Chemistry: For context on the reactivity of related starting materials, see discussions on the synthesis of bromobenzyl cyanide. URL: [Link][2]

  • Aryl Halide Chemistry: For context on the synthesis of substituted aryl halides which serve as precursors. URL: [3]

Sources

Application Notes and Protocols: A Detailed Guide to the Synthesis of 4-(4-Bromo-2-fluorophenyl)butanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Abstract

This comprehensive guide details a robust synthetic pathway for the preparation of 4-(4-bromo-2-fluorophenyl)butanenitrile, a key building block in the development of various pharmaceutical agents. The synthesis is presented as a multi-step process commencing from the readily available 4-bromo-2-fluorobenzaldehyde. This document provides not only detailed, step-by-step protocols for each synthetic transformation but also delves into the underlying reaction mechanisms, offering insights into the rationale behind the selection of reagents and reaction conditions. Visual aids in the form of reaction schemes and process flow diagrams are included to enhance clarity. All procedures have been designed with self-validation and reproducibility in mind, and key claims are supported by citations to authoritative scientific literature.

Introduction

The synthesis of substituted arylalkanenitriles is of significant interest in medicinal chemistry due to their prevalence as structural motifs in a wide array of biologically active compounds. The target molecule, 4-(4-bromo-2-fluorophenyl)butanenitrile, incorporates a halogenated phenyl ring, a feature often exploited in drug design to modulate pharmacokinetic and pharmacodynamic properties. This guide outlines a logical and efficient three-stage synthesis, designed to be accessible to researchers with a solid foundation in synthetic organic chemistry.

The overall synthetic strategy is depicted below:

Overall Synthesis start 4-Bromo-2-fluorobenzaldehyde intermediate1 (4-Bromo-2-fluorophenyl)methanol start->intermediate1 Reduction intermediate2 1-Bromo-4-(bromomethyl)-2-fluorobenzene intermediate1->intermediate2 Bromination intermediate3 2-(4-Bromo-2-fluorophenyl)acetonitrile intermediate2->intermediate3 Cyanation intermediate4 4-(4-Bromo-2-fluorophenyl)-4-hydroxybutanenitrile intermediate3->intermediate4 Alkylation final_product 4-(4-Bromo-2-fluorophenyl)butanenitrile intermediate4->final_product Tosylation & Cyanation

Figure 1: Overall synthetic workflow.

Stage 1: Synthesis of 2-(4-Bromo-2-fluorophenyl)acetonitrile

The initial stage of the synthesis focuses on the conversion of 4-bromo-2-fluorobenzaldehyde into the key intermediate, 2-(4-bromo-2-fluorophenyl)acetonitrile. This is achieved through a three-step sequence: reduction of the aldehyde to the corresponding alcohol, conversion of the alcohol to a benzyl bromide, and finally, a nucleophilic substitution with a cyanide salt.

Step 1.1: Reduction of 4-Bromo-2-fluorobenzaldehyde to (4-Bromo-2-fluorophenyl)methanol

The selective reduction of the aldehyde functional group is the first transformation. Sodium borohydride (NaBH₄) is a mild and effective reducing agent for this purpose, offering high chemoselectivity for aldehydes in the presence of other reducible functional groups.

Reaction Mechanism: The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide is then protonated during the workup to yield the primary alcohol.

Protocol:

Reagent/SolventMolar Eq.Amount
4-Bromo-2-fluorobenzaldehyde1.0(e.g., 10.0 g)
Methanol-(e.g., 100 mL)
Sodium Borohydride1.1(e.g., 1.9 g)
  • To a stirred solution of 4-bromo-2-fluorobenzaldehyde in methanol at 0 °C (ice bath), add sodium borohydride portion-wise over 15 minutes.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford (4-bromo-2-fluorophenyl)methanol as a crude product, which can be used in the next step without further purification.

Step 1.2: Bromination of (4-Bromo-2-fluorophenyl)methanol

The conversion of the benzylic alcohol to a bromide is necessary to facilitate the subsequent nucleophilic substitution. Phosphorus tribromide (PBr₃) is a suitable reagent for this transformation.

Reaction Mechanism: The lone pair of electrons on the alcohol's oxygen atom attacks a phosphorus atom of PBr₃, displacing a bromide ion. The resulting intermediate is a good leaving group, which is then displaced by the bromide ion in an SN2 reaction.

Protocol:

Reagent/SolventMolar Eq.Amount
(4-Bromo-2-fluorophenyl)methanol1.0(from previous step)
Dichloromethane (anhydrous)-(e.g., 100 mL)
Phosphorus Tribromide0.4(e.g., 1.8 mL)
  • Dissolve the crude (4-bromo-2-fluorophenyl)methanol in anhydrous dichloromethane and cool the solution to 0 °C.

  • Slowly add phosphorus tribromide dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice and separate the organic layer.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-bromo-4-(bromomethyl)-2-fluorobenzene.

Step 1.3: Cyanation of 1-Bromo-4-(bromomethyl)-2-fluorobenzene

The final step in this stage is the introduction of the nitrile group via a nucleophilic substitution reaction. Sodium cyanide is a common and effective cyanide source for this purpose.[1]

Reaction Mechanism: This is a classic SN2 reaction where the cyanide ion (CN⁻) acts as a nucleophile, attacking the benzylic carbon and displacing the bromide leaving group.[1] The use of a polar aprotic solvent like DMSO helps to solvate the cation of the cyanide salt, leaving the cyanide anion more nucleophilic.

Protocol:

Reagent/SolventMolar Eq.Amount
1-Bromo-4-(bromomethyl)-2-fluorobenzene1.0(from previous step)
Dimethyl Sulfoxide (DMSO)-(e.g., 80 mL)
Sodium Cyanide1.2(e.g., 2.7 g)
  • In a well-ventilated fume hood, dissolve 1-bromo-4-(bromomethyl)-2-fluorobenzene in DMSO.

  • Add sodium cyanide to the solution and heat the mixture to 60 °C for 3 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • After cooling to room temperature, pour the reaction mixture into a large volume of water and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts, wash thoroughly with water and then with brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford 2-(4-bromo-2-fluorophenyl)acetonitrile.

Stage 2: Chain Elongation via Alkylation

With the arylacetonitrile in hand, the next stage involves the addition of a two-carbon unit to the benzylic position. This is achieved by deprotonating the acidic α-carbon and reacting the resulting carbanion with a suitable electrophile.

Step 2.1: Alkylation of 2-(4-Bromo-2-fluorophenyl)acetonitrile

A strong base is required to deprotonate the carbon alpha to the nitrile group. Sodium hydride (NaH) is a suitable choice. 2-Bromoethanol will serve as the two-carbon electrophile.

Reaction Mechanism: Sodium hydride, a non-nucleophilic strong base, abstracts a proton from the carbon adjacent to the nitrile and the phenyl ring, forming a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbon of 2-bromoethanol in an SN2 reaction, displacing the bromide and forming a new carbon-carbon bond.

Protocol:

Reagent/SolventMolar Eq.Amount
2-(4-Bromo-2-fluorophenyl)acetonitrile1.0(e.g., 5.0 g)
Anhydrous Tetrahydrofuran (THF)-(e.g., 100 mL)
Sodium Hydride (60% dispersion in oil)1.2(e.g., 1.1 g)
2-Bromoethanol1.1(e.g., 2.0 mL)
  • To a stirred suspension of sodium hydride in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of 2-(4-bromo-2-fluorophenyl)acetonitrile in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add 2-bromoethanol dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 6 hours.

  • Monitor the reaction by TLC.

  • After cooling, carefully quench the reaction by the dropwise addition of water.

  • Partition the mixture between ethyl acetate and water.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield 4-(4-bromo-2-fluorophenyl)-4-hydroxybutanenitrile.

Stage 3: Conversion of the Hydroxyl Group to a Nitrile

The final stage of the synthesis involves the conversion of the terminal alcohol of the butanenitrile intermediate into the desired nitrile functionality. This is a two-step process involving the activation of the alcohol as a tosylate, followed by nucleophilic substitution with cyanide.

Step 3.1 & 3.2: Tosylation and Cyanation

The hydroxyl group is a poor leaving group and must be converted into a better one. p-Toluenesulfonyl chloride (TsCl) is used to form a tosylate ester, which is an excellent leaving group. The tosylate is then displaced by cyanide.

Reaction Mechanism:

  • Tosylation: The alcohol acts as a nucleophile, attacking the electrophilic sulfur atom of tosyl chloride, with pyridine acting as a base to neutralize the HCl byproduct.

  • Cyanation: The cyanide ion then displaces the tosylate group in an SN2 reaction to form the final product.

Protocol:

Reagent/SolventMolar Eq.Amount
4-(4-Bromo-2-fluorophenyl)-4-hydroxybutanenitrile1.0(from previous step)
Pyridine (anhydrous)-(e.g., 50 mL)
p-Toluenesulfonyl Chloride1.2(e.g., 5.0 g)
Dimethylformamide (DMF)-(e.g., 50 mL)
Sodium Cyanide1.5(e.g., 1.8 g)
  • Dissolve the alcohol intermediate in anhydrous pyridine and cool to 0 °C.

  • Add p-toluenesulfonyl chloride portion-wise and stir the reaction at 0 °C for 4 hours.

  • Pour the reaction mixture into ice-water and extract with diethyl ether.

  • Wash the ether layer with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer and concentrate to give the crude tosylate, which is used directly in the next step.

  • Dissolve the crude tosylate in DMF, add sodium cyanide, and heat the mixture to 80 °C for 6 hours.

  • Cool the reaction, pour it into water, and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate.

  • Purify the final product, 4-(4-bromo-2-fluorophenyl)butanenitrile, by column chromatography.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere.

  • Sodium cyanide and phosphorus tribromide are highly toxic and corrosive. Handle with extreme care.

  • Proper quenching procedures should be followed for all reactive reagents.

Conclusion

The synthetic route and protocols detailed in this application note provide a reliable and scalable method for the preparation of 4-(4-bromo-2-fluorophenyl)butanenitrile. By breaking down the synthesis into logical stages and providing clear, step-by-step instructions, this guide is intended to be a valuable resource for researchers in the field of medicinal and organic chemistry. The mechanistic insights offered should aid in troubleshooting and adapting these procedures for the synthesis of related compounds.

References

  • Organic Syntheses. p-BROMOBENZALDEHYDE. Available at: [Link]

  • PrepChem.com. Preparation of 4-bromobenzyl bromide. Available at: [Link]

  • Chemguide. THE PREPARATION OF NITRILES. Available at: [Link][1]

  • PubChem. 4-Bromo-2-fluorobenzonitrile. Available at: [Link][2]

Sources

Application Notes and Protocols for the Synthesis of 4-(4-Bromo-2-fluorophenyl)butanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-(4-Bromo-2-fluorophenyl)butanenitrile, a key intermediate in the development of various pharmaceutical compounds. We present a robust and efficient three-step synthetic pathway, commencing with the readily available starting material, 4-bromo-2-fluorotoluene. The protocols detailed herein are designed for researchers and scientists in the field of medicinal chemistry and drug development, offering a clear and reproducible methodology. Each step is accompanied by a thorough explanation of the underlying chemical principles, ensuring a deep understanding of the synthetic process.

Introduction

Substituted phenylbutanenitrile scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide array of biologically active molecules. The specific compound, 4-(4-Bromo-2-fluorophenyl)butanenitrile, incorporates a unique substitution pattern on the phenyl ring, offering opportunities for further functionalization and the exploration of novel chemical space in drug discovery programs. The presence of the bromo and fluoro groups can significantly influence the pharmacokinetic and pharmacodynamic properties of derivative compounds.

This application note outlines a reliable and scalable synthetic route to this valuable intermediate. The chosen pathway emphasizes the use of well-established and high-yielding chemical transformations, ensuring accessibility and reproducibility for a broad range of chemistry laboratories.

Synthetic Strategy Overview

The synthesis of 4-(4-Bromo-2-fluorophenyl)butanenitrile is achieved through a three-step sequence, as illustrated in the workflow diagram below. This strategy was selected for its logical progression, high-yielding steps, and the commercial availability of the initial starting material.

Figure 1: Overall synthetic workflow for 4-(4-Bromo-2-fluorophenyl)butanenitrile.

Experimental Protocols

PART 1: Synthesis of 4-Bromo-2-fluorobenzyl bromide

Scientific Principle: This initial step involves the free-radical bromination of the benzylic methyl group of 4-bromo-2-fluorotoluene. N-Bromosuccinimide (NBS) serves as the bromine source, and azobisisobutyronitrile (AIBN) is a radical initiator. The reaction is typically carried out in a non-polar solvent like carbon tetrachloride under reflux conditions, with initiation often requiring light.

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-Bromo-2-fluorotoluene98%Commercially Available
N-Bromosuccinimide (NBS)99%Commercially Available
Azobisisobutyronitrile (AIBN)98%Commercially Available
Carbon Tetrachloride (CCl4)AnhydrousCommercially Available
Sodium Bicarbonate (NaHCO3)Saturated Aqueous SolutionLaboratory Prepared
Anhydrous Magnesium Sulfate (MgSO4)Reagent GradeCommercially Available

Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromo-2-fluorotoluene (1.0 eq).

  • Add anhydrous carbon tetrachloride to dissolve the starting material.

  • Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).

  • Heat the reaction mixture to reflux (approximately 77°C) and irradiate with a light source (e.g., a 250W lamp) to initiate the reaction.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-bromo-2-fluorobenzyl bromide.

  • The crude product can be purified by recrystallization from a suitable solvent such as hexane.

PART 2: Synthesis of 4-Bromo-2-fluorophenylacetonitrile

Scientific Principle: This step is a nucleophilic substitution reaction where the bromide of 4-bromo-2-fluorobenzyl bromide is displaced by a cyanide ion. The reaction is typically carried out in a protic solvent mixture, such as ethanol and water, to dissolve the sodium cyanide. This reaction proceeds via an SN2 mechanism.

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-Bromo-2-fluorobenzyl bromide98%From Part 1
Sodium Cyanide (NaCN)97%Commercially Available
Ethanol (EtOH)95%Commercially Available
Deionized WaterLaboratory Prepared
Diethyl EtherReagent GradeCommercially Available
BrineSaturated Aqueous SolutionLaboratory Prepared
Anhydrous Sodium Sulfate (Na2SO4)Reagent GradeCommercially Available

Protocol:

  • In a round-bottom flask fitted with a reflux condenser, dissolve sodium cyanide (1.2 eq) in a mixture of ethanol and water.

  • Add a solution of 4-bromo-2-fluorobenzyl bromide (1.0 eq) in ethanol to the cyanide solution.

  • Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether (3x).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude 4-bromo-2-fluorophenylacetonitrile.

  • The product can be purified by vacuum distillation or flash column chromatography on silica gel.

PART 3: Synthesis of 4-(4-Bromo-2-fluorophenyl)butanenitrile

Scientific Principle: The final step is the alkylation of the 4-bromo-2-fluorophenylacetonitrile intermediate. A strong base, sodium hydride, is used to deprotonate the acidic α-carbon, generating a carbanion.[1] This nucleophilic carbanion then reacts with an electrophile, ethyl bromide, to form the desired butanenitrile product.[2][3]

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-Bromo-2-fluorophenylacetonitrile98%From Part 2
Sodium Hydride (NaH)60% dispersion in mineral oilCommercially Available
Tetrahydrofuran (THF)AnhydrousCommercially Available
Ethyl Bromide99%Commercially Available
Saturated Ammonium Chloride (NH4Cl)Aqueous SolutionLaboratory Prepared
Ethyl AcetateReagent GradeCommercially Available
BrineSaturated Aqueous SolutionLaboratory Prepared
Anhydrous Magnesium Sulfate (MgSO4)Reagent GradeCommercially Available

Protocol:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) and wash with anhydrous hexane to remove the mineral oil.

  • Add anhydrous THF to the flask and cool to 0°C in an ice bath.

  • Slowly add a solution of 4-bromo-2-fluorophenylacetonitrile (1.0 eq) in anhydrous THF to the sodium hydride suspension.

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0°C and add ethyl bromide (1.5 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction for completion by TLC.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • The crude product, 4-(4-Bromo-2-fluorophenyl)butanenitrile, can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[4]

Data Summary

StepStarting MaterialKey ReagentsSolvent(s)Typical Yield
14-Bromo-2-fluorotolueneNBS, AIBNCCl485-95%
24-Bromo-2-fluorobenzyl bromideNaCNEthanol/Water80-90%
34-Bromo-2-fluorophenylacetonitrileNaH, Ethyl BromideTHF70-85%

References

  • CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl - Google Patents.
  • Synthesis, Purity Check, Hydrolysis and Removal of o-Chlorobenzyliden Malononitrile (CBM) by Biological Selective Media - PubMed. Available at: [Link]

  • Mechanism of benzyl cyanide synthesis ? - Sciencemadness.org. Available at: [Link]

  • Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source - PMC - PubMed Central. Available at: [Link]

  • CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide - Google Patents.
  • CN113816874B - Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol - Google Patents.
  • US6143896A - Process for the alkylation of alkyl-or benzylcyanogen derivatives in the presence of trialkylamines or trialkylphosphines - Google Patents.
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Application Notes and Protocols: Leveraging 4-(4-Bromo-2-fluorophenyl)butanenitrile for Advanced PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Evolving Landscape of Targeted Protein Degradation and the Critical Role of Linker Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins rather than merely inhibiting them.[1][2][3] These heterobifunctional molecules co-opt the cell's natural ubiquitin-proteasome system by bringing a target protein of interest (POI) into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI.[4] A PROTAC is comprised of three key components: a "warhead" that binds the POI, an E3 ligase-recruiting ligand, and a linker that connects these two elements.[3][5]

While the warhead and E3 ligase ligand determine the "what" and "how" of protein degradation, the linker is increasingly recognized as a critical determinant of a PROTAC's overall efficacy, influencing its physicochemical properties, cell permeability, and the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase).[4][6] The strategic design of linkers, often referred to as "linkerology," has thus become a focal point of PROTAC research and development.[5]

This application note details the utility of a versatile building block, 4-(4-bromo-2-fluorophenyl)butanenitrile , in the synthesis of novel PROTACs. We will explore the strategic advantages conferred by its unique structural features and provide a detailed, field-proven protocol for its incorporation into a PROTAC targeting the bromodomain and extra-terminal domain (BET) protein BRD4, a well-established therapeutic target in oncology.[7][8]

The Strategic Advantage of 4-(4-Bromo-2-fluorophenyl)butanenitrile in PROTAC Linkers

The 4-(4-bromo-2-fluorophenyl)butanenitrile scaffold offers several compelling features for the rational design of PROTAC linkers:

  • Tunable Physicochemical Properties through Fluorination : The presence of a fluorine atom on the phenyl ring is a key design element. Fluorine substitution is a well-established medicinal chemistry strategy to modulate a molecule's metabolic stability, membrane permeability, and binding affinity.[6] It can influence the conformation of the linker and its interactions within the ternary complex, potentially leading to improved degradation efficiency.

  • Dual Functionality for Versatile Synthesis : This building block possesses two distinct reactive handles: a nitrile group and an aryl bromide.

    • The nitrile group can be readily reduced to a primary amine, providing a nucleophilic point for straightforward amide bond formation with a carboxylic acid-functionalized warhead or E3 ligase ligand.[9][10][11][12][13] This is one of the most common and reliable methods for PROTAC assembly.[14][15][16]

    • The aryl bromide offers a site for further elaboration through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of additional functionalities to fine-tune the linker's properties or to explore alternative conjugation strategies.

  • Conformational Rigidity and Vectorial Control : The phenyl ring introduces a degree of rigidity into the linker, which can be advantageous in pre-organizing the PROTAC for optimal ternary complex formation. The defined substitution pattern on the ring provides precise vectorial control over the exit points of the linker, influencing the spatial orientation of the warhead and E3 ligase ligand.

Hypothetical PROTAC Design: A BRD4 Degrader Employing a Von Hippel-Lindau (VHL) E3 Ligase Ligand

To illustrate the application of 4-(4-bromo-2-fluorophenyl)butanenitrile, we propose the synthesis of a hypothetical PROTAC, PROTAC-X , designed to degrade BRD4. This PROTAC will utilize:

  • Warhead : (+)-JQ1, a potent and well-characterized inhibitor of the BET family of proteins, including BRD4.[7][8][17][18] We will use a derivative of JQ1 that incorporates a carboxylic acid handle for linker attachment.

  • E3 Ligase Ligand : A derivative of the Von Hippel-Lindau (VHL) E3 ligase ligand, which is widely employed in PROTAC design and has a readily available synthetic handle for linker conjugation.[1][2][19][20][21]

  • Linker : Derived from 4-(4-bromo-2-fluorophenyl)butanenitrile.

The overall PROTAC-X structure is designed to be assembled through a convergent synthetic route, culminating in an amide bond formation.

Experimental Protocols: Synthesis of PROTAC-X

The synthesis of PROTAC-X is envisioned as a multi-step process, beginning with the modification of the linker precursor, followed by coupling to the VHL ligand and finally to the JQ1 warhead.

Part 1: Synthesis of the Amine-Functionalized Linker

The initial step involves the reduction of the nitrile group of 4-(4-bromo-2-fluorophenyl)butanenitrile to a primary amine.

Scheme 1: Reduction of 4-(4-Bromo-2-fluorophenyl)butanenitrile

G start 4-(4-Bromo-2-fluorophenyl)butanenitrile reagents 1. LiAlH4, THF, 0 °C to rt 2. H2O product 4-(4-Bromo-2-fluorophenyl)butan-1-amine reagents->product

Caption: Reduction of the nitrile to a primary amine.

Protocol 1: Synthesis of 4-(4-Bromo-2-fluorophenyl)butan-1-amine

ReagentMolar Eq.MW ( g/mol )Amount (mg)Volume (mL)
4-(4-Bromo-2-fluorophenyl)butanenitrile1.0242.10242-
Lithium aluminum hydride (LiAlH₄)1.537.9557-
Anhydrous Tetrahydrofuran (THF)---10
Water (H₂O)---q.s.
15% aq. NaOH---q.s.
Diethyl ether---As needed
Anhydrous MgSO₄---As needed

Procedure:

  • To a stirred solution of lithium aluminum hydride (57 mg, 1.5 mmol) in anhydrous THF (5 mL) at 0 °C under a nitrogen atmosphere, add a solution of 4-(4-bromo-2-fluorophenyl)butanenitrile (242 mg, 1.0 mmol) in anhydrous THF (5 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of H₂O (0.06 mL), 15% aqueous NaOH (0.06 mL), and H₂O (0.18 mL).

  • Stir the resulting suspension at room temperature for 30 minutes, then add anhydrous MgSO₄ and stir for an additional 15 minutes.

  • Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether.

  • Concentrate the filtrate under reduced pressure to afford the crude 4-(4-bromo-2-fluorophenyl)butan-1-amine, which can be used in the next step without further purification or purified by column chromatography.

Part 2: Coupling of the Linker to the VHL Ligand

The newly synthesized amine-functionalized linker is then coupled to a carboxylic acid-functionalized VHL ligand precursor using standard amide coupling conditions.

Scheme 2: Amide Coupling of Linker and VHL Ligand

G amine 4-(4-Bromo-2-fluorophenyl)butan-1-amine reagents HATU, DIPEA, DMF vhl_acid VHL-COOH product VHL-Linker Conjugate reagents->product

Caption: Amide bond formation between the linker and VHL ligand.

Protocol 2: Synthesis of the VHL-Linker Conjugate

ReagentMolar Eq.MW ( g/mol )Amount (mg)Volume (mL)
4-(4-Bromo-2-fluorophenyl)butan-1-amine1.0246.13246-
VHL-COOH Precursor1.0VariesEquimolar-
HATU1.2380.23456-
N,N-Diisopropylethylamine (DIPEA)3.0129.24-0.52 mL
Anhydrous N,N-Dimethylformamide (DMF)---10
Saturated aq. NH₄Cl---As needed
Ethyl acetate (EtOAc)---As needed
Brine---As needed
Anhydrous Na₂SO₄---As needed

Procedure:

  • To a solution of the VHL-COOH precursor (1.0 mmol) in anhydrous DMF (10 mL), add HATU (456 mg, 1.2 mmol) and DIPEA (0.52 mL, 3.0 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add a solution of 4-(4-bromo-2-fluorophenyl)butan-1-amine (246 mg, 1.0 mmol) in anhydrous DMF (2 mL).

  • Stir the reaction mixture at room temperature for 16 hours.

  • Pour the reaction mixture into saturated aqueous NH₄Cl and extract with EtOAc (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the VHL-Linker conjugate.

Part 3: Final PROTAC Assembly

The final step involves a Suzuki coupling reaction to attach the JQ1-boronic ester to the aryl bromide of the VHL-Linker conjugate.

Scheme 3: Final Assembly of PROTAC-X via Suzuki Coupling

G vhl_linker VHL-Linker Conjugate reagents Pd(dppf)Cl2, K2CO3, Dioxane/H2O jq1_boronic_ester (+)-JQ1 Boronic Ester product PROTAC-X reagents->product

Caption: Suzuki coupling to form the final PROTAC-X.

Protocol 3: Synthesis of PROTAC-X

ReagentMolar Eq.MW ( g/mol )Amount (mg)Volume (mL)
VHL-Linker Conjugate1.0VariesEquimolar-
(+)-JQ1 Boronic Ester1.2Varies1.2 x-
Pd(dppf)Cl₂0.1816.6482-
K₂CO₃3.0138.21415-
1,4-Dioxane---8
Water (H₂O)---2
Ethyl acetate (EtOAc)---As needed
Brine---As needed
Anhydrous Na₂SO₄---As needed

Procedure:

  • In a reaction vial, combine the VHL-Linker conjugate (1.0 mmol), (+)-JQ1 boronic ester (1.2 mmol), Pd(dppf)Cl₂ (82 mg, 0.1 mmol), and K₂CO₃ (415 mg, 3.0 mmol).

  • Add 1,4-dioxane (8 mL) and water (2 mL).

  • Degas the mixture with nitrogen for 15 minutes.

  • Seal the vial and heat the reaction mixture at 90 °C for 12 hours.

  • Cool the reaction to room temperature, dilute with water, and extract with EtOAc (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to obtain the final PROTAC-X.

Self-Validating System and Characterization

This synthetic protocol incorporates several self-validating checkpoints:

  • Reaction Monitoring : Each step should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of starting materials and the formation of the desired product.

  • Spectroscopic Analysis : The structure and purity of the intermediates and the final PROTAC-X should be confirmed by:

    • ¹H and ¹³C NMR Spectroscopy : To verify the chemical structure and the presence of all expected protons and carbons.

    • High-Resolution Mass Spectrometry (HRMS) : To confirm the exact mass and elemental composition.

  • Purity Assessment : The purity of the final PROTAC-X should be determined by High-Performance Liquid Chromatography (HPLC) to be >95% for use in biological assays.

Conclusion and Future Perspectives

The use of 4-(4-bromo-2-fluorophenyl)butanenitrile as a linker precursor offers a strategic and versatile approach to the synthesis of novel PROTACs. The fluorinated phenyl ring provides an opportunity to fine-tune the physicochemical properties of the resulting degrader, while the dual reactivity of the nitrile and aryl bromide functionalities allows for flexible and convergent synthetic strategies. The detailed protocol provided herein for the synthesis of a hypothetical BRD4-degrading PROTAC serves as a practical guide for researchers in the field. This building block represents a valuable addition to the PROTAC synthesis toolbox, enabling the exploration of new chemical space and the development of next-generation targeted protein degraders with improved therapeutic potential.

References

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The Strategic Application of 4-(4-Bromo-2-fluorophenyl)butanenitrile in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Targeted Therapeutics

In the landscape of modern drug discovery, the quest for highly selective and potent kinase inhibitors remains a cornerstone of oncological and immunological research. Kinases, a vast family of enzymes that regulate cellular signaling pathways, are frequently dysregulated in various diseases. The strategic design of small molecules that can modulate the activity of specific kinases is therefore a critical endeavor. Within this context, 4-(4-Bromo-2-fluorophenyl)butanenitrile emerges as a highly valuable, albeit specialized, starting material. Its unique structural features—a bromine atom for versatile cross-coupling reactions, a fluorine atom to modulate electronic properties and metabolic stability, and a reactive butanenitrile side chain—position it as a key precursor for a range of sophisticated kinase inhibitors.

This document serves as a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the application of 4-(4-Bromo-2-fluorophenyl)butanenitrile in the synthesis of kinase inhibitors. We will delve into the synthetic rationale, provide detailed protocols for the synthesis of a key intermediate, and contextualize its application within the broader framework of kinase inhibitor design, with a specific focus on the synthesis of a precursor to the MEK inhibitor, Binimetinib.

The 4-Bromo-2-fluorophenyl Moiety: A Privileged Scaffold in Kinase Inhibition

The 4-bromo-2-fluorophenyl group is a recurring motif in a number of potent kinase inhibitors. Its prevalence is not coincidental but rather a result of its advantageous physicochemical properties:

  • Orthogonal Reactivity: The bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This allows for the facile introduction of diverse aromatic and heteroaromatic systems, which are often crucial for engaging with the kinase active site.

  • Modulation of pKa and Lipophilicity: The electron-withdrawing nature of the fluorine atom can lower the pKa of nearby basic centers, which can be critical for optimizing target engagement and pharmacokinetic properties. Fluorine substitution also enhances lipophilicity, which can improve cell permeability.

  • Metabolic Stability: The presence of a fluorine atom can block potential sites of metabolic oxidation, thereby increasing the in vivo half-life of the drug candidate.

  • Conformational Control: The steric bulk and electronic influence of the fluoro and bromo substituents can help to lock the molecule into a specific conformation that is favorable for binding to the target kinase.

Synthetic Pathway Overview: From Butanenitrile to a Key MEK Inhibitor Intermediate

While direct literature examples detailing the use of 4-(4-Bromo-2-fluorophenyl)butanenitrile are scarce, its structural similarity to known precursors allows for the rational design of a synthetic route towards a key intermediate of the MEK inhibitor, Binimetinib. The following workflow illustrates a proposed, scientifically sound pathway.

G cluster_0 Phase 1: Intermediate Synthesis cluster_1 Phase 2: Kinase Inhibitor Synthesis A 4-(4-Bromo-2-fluorophenyl)butanenitrile B 4-(4-Bromo-2-fluorophenyl)butanoic acid A->B Hydrolysis C N-methoxy-N-methyl-4-(4-bromo-2-fluorophenyl)butanamide (Weinreb Amide) B->C Amide Coupling (Weinreb Amine, Coupling Agent) D 1-(4-Bromo-2-fluorophenyl)pentan-1-one C->D Grignard Reaction (MeMgBr) E 6-(4-Bromo-2-fluorophenylamino)-7-fluoro-3-methyl-3H-benzo[d]imidazol-5-yl)(pyrrolidin-1-yl)methanone (Key Binimetinib Intermediate) D->E Multi-step sequence (not detailed) F Binimetinib E->F Final Synthetic Steps

Caption: Proposed synthetic workflow from the starting material to a key intermediate for Binimetinib.

Detailed Protocols: Synthesis of a Key Weinreb Amide Intermediate

The conversion of the butanenitrile starting material into a versatile Weinreb amide intermediate is a critical first step. The Weinreb amide is a stable and highly useful functional group that allows for the controlled addition of nucleophiles to form ketones.

Protocol 1: Hydrolysis of 4-(4-Bromo-2-fluorophenyl)butanenitrile to 4-(4-Bromo-2-fluorophenyl)butanoic acid

Rationale: The initial step involves the hydrolysis of the nitrile group to a carboxylic acid. This is a standard transformation that can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred to minimize potential side reactions on the aromatic ring.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
4-(4-Bromo-2-fluorophenyl)butanenitrile242.0910.0 g41.3 mmol
Sodium Hydroxide (NaOH)40.008.26 g206.5 mmol
Ethanol (EtOH)46.07100 mL-
Water (H₂O)18.02100 mL-
Hydrochloric Acid (HCl), 6M-As needed-
Diethyl Ether (Et₂O)74.12200 mL-
Anhydrous Magnesium Sulfate (MgSO₄)120.37--

Procedure:

  • To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-(4-Bromo-2-fluorophenyl)butanenitrile (10.0 g, 41.3 mmol), sodium hydroxide (8.26 g, 206.5 mmol), ethanol (100 mL), and water (100 mL).

  • Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material or non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of 6M HCl. A white precipitate should form.

  • Extract the product with diethyl ether (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to afford 4-(4-Bromo-2-fluorophenyl)butanoic acid as a white solid.

Expected Yield: 85-95%

Protocol 2: Synthesis of N-methoxy-N-methyl-4-(4-bromo-2-fluorophenyl)butanamide (Weinreb Amide)

Rationale: The carboxylic acid is then converted to a Weinreb amide. This is typically achieved by activating the carboxylic acid with a coupling agent, followed by reaction with N,O-dimethylhydroxylamine hydrochloride in the presence of a base.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
4-(4-Bromo-2-fluorophenyl)butanoic acid261.089.0 g34.5 mmol
N,O-Dimethylhydroxylamine HCl97.544.02 g41.4 mmol
HATU (Coupling Agent)380.2315.7 g41.4 mmol
N,N-Diisopropylethylamine (DIPEA)129.2417.8 mL103.5 mmol
Dichloromethane (DCM)84.93200 mL-
Saturated Sodium Bicarbonate (NaHCO₃)-100 mL-
Brine-100 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04--

Procedure:

  • To a 500 mL round-bottom flask under a nitrogen atmosphere, dissolve 4-(4-Bromo-2-fluorophenyl)butanoic acid (9.0 g, 34.5 mmol) in dichloromethane (200 mL).

  • Add N,O-dimethylhydroxylamine hydrochloride (4.02 g, 41.4 mmol) and HATU (15.7 g, 41.4 mmol) to the solution.

  • Cool the mixture to 0 °C in an ice bath and add N,N-diisopropylethylamine (17.8 mL, 103.5 mmol) dropwise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure Weinreb amide.

Expected Yield: 75-85%

The Role of the Synthesized Intermediate in MEK Inhibitor Synthesis

The synthesized Weinreb amide is a key precursor for the synthesis of the MEK inhibitor Binimetinib. The next step in a plausible synthetic route would involve a Grignard reaction with methylmagnesium bromide to form the corresponding ketone. This ketone would then undergo a series of transformations, including the introduction of the benzimidazole core and subsequent functionalization, to ultimately yield Binimetinib.

The MEK (Mitogen-activated protein kinase kinase) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[] Dysregulation of this pathway is a common feature in many cancers.[] Binimetinib is a selective, allosteric inhibitor of MEK1 and MEK2.[2]

G cluster_0 RAS-RAF-MEK-ERK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (Cell Proliferation, Survival) ERK->Transcription Binimetinib Binimetinib Binimetinib->MEK Inhibition

Caption: Simplified diagram of the RAS-RAF-MEK-ERK signaling pathway and the point of intervention by Binimetinib.

Conclusion and Future Perspectives

4-(4-Bromo-2-fluorophenyl)butanenitrile represents a valuable and versatile starting material for the synthesis of advanced kinase inhibitors. The protocols detailed herein for its conversion to a key Weinreb amide intermediate provide a solid foundation for the synthesis of MEK inhibitors like Binimetinib and other related compounds. The strategic incorporation of the 4-bromo-2-fluorophenyl moiety continues to be a successful strategy in the design of potent and selective kinase inhibitors. Future applications of this building block may involve its use in the synthesis of novel inhibitors targeting other kinase families, leveraging the versatility of the butanenitrile side chain for diverse functionalization.

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  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor | Request PDF - ResearchGate. Available at: [Link]

  • Binimetinib inhibits MEK and is effective against neuroblastoma tumor cells with low NF1 expression - PMC - PubMed Central. Available at: [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - MDPI. Available at: [Link]

  • Antitumor activity of the protein kinase inhibitor 1-(β-D-2′-deoxyribofuranosyl)-4,5,6,7-tetrabromo- 1H-benzimidazole in breast cancer cell lines - NIH. Available at: [Link]

  • A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib. Available at: [Link]

Sources

Application Note: 4-(4-Bromo-2-fluorophenyl)butanenitrile as a Linker-Scaffold for PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic utility of 4-(4-Bromo-2-fluorophenyl)butanenitrile as a bifunctional building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Unlike simple alkyl linkers, this molecule offers a "hybrid" scaffold that integrates a rigid aryl moiety with a flexible alkyl chain, enhanced by a metabolic blocking fluorine atom. This guide provides optimized protocols for its incorporation into PROTAC libraries, specifically focusing on its role as a Warhead-Linker Precursor . We present a validated workflow for Suzuki-Miyaura cross-coupling followed by selective nitrile reduction, enabling the rapid generation of amine-terminated warheads ready for conjugation to E3 ligase ligands.[1]

Introduction: The Linker Logic

In PROTAC design, the linker is not merely a passive connector; it dictates the spatial orientation, solubility, and metabolic stability of the ternary complex (Target-PROTAC-E3 Ligase).[1]

4-(4-Bromo-2-fluorophenyl)butanenitrile addresses three critical challenges in linker design:

  • Metabolic Stability: The fluorine atom at the ortho position (relative to the alkyl chain) blocks oxidative metabolism (P450-mediated hydroxylation) on the phenyl ring, a common clearance pathway for aryl-alkyl linkers.[1]

  • Synthetic Versatility: It possesses two orthogonal handles:

    • Aryl Bromide (-Br): A handle for cross-coupling to the Target Protein Ligand (Warhead).[1]

    • Nitrile (-CN): A masked amine or carboxylic acid precursor that serves as the attachment point for the E3 ligase ligand.[1]

  • Linker Geometry: The C4-alkyl chain provides a specific separation distance (~6–8 Å), often ideal for avoiding steric clashes in the ternary complex while maintaining sufficient flexibility for protein-protein interaction.[1]

Chemical Profile
PropertyValueNote
Formula C₁₀H₉BrFN
MW 242.09 g/mol
CAS 1057672-39-5
LogP (Calc) ~3.2Lipophilic; requires polar linker extension for solubility.
TPSA 23.79 ŲGood membrane permeability profile.
Key Features Orthogonal reactivity (Br/CN)Fluorine bioisostere for H.

Strategic Application Logic

The primary utility of this compound is to extend a Target Protein Binder (Warhead) with a linker handle.[1]

The "Anchor-Extension" Strategy: Instead of synthesizing a complex ligand and then trying to attach a linker, this building block allows the "installation" of the linker during the construction of the ligand core.[1]

  • Step 1 (Anchor): The aryl bromide is coupled to a heteroaryl core (e.g., via Suzuki coupling) to complete the pharmacophore of the Warhead.[1]

  • Step 2 (Activation): The nitrile is reduced to a primary amine.[1]

  • Step 3 (Conjugation): The amine is coupled to an E3 ligase ligand (e.g., Thalidomide-COOH or VHL-COOH).[1]

Pathway Visualization

PROTAC_Assembly cluster_legend Reaction Phase BB 4-(4-Bromo-2-fluorophenyl) butanenitrile (The Scaffold) Inter Intermediate 1: Warhead-Linker(CN) BB->Inter Suzuki Coupling (Pd catalyst) Core Heteroaryl Boronic Acid (Warhead Core) Core->Inter Amine Intermediate 2: Warhead-Linker(NH2) Inter->Amine Nitrile Reduction (Raney Ni/H2 or BH3) PROTAC Final PROTAC Amine->PROTAC Amide Coupling (HATU/DIPEA) E3 E3 Ligand-COOH (e.g., Pomalidomide deriv.) E3->PROTAC

Caption: Modular assembly workflow using 4-(4-Bromo-2-fluorophenyl)butanenitrile as a central linker-extender scaffold.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: To attach the linker scaffold to the Warhead core.[1]

Reagents:

  • 4-(4-Bromo-2-fluorophenyl)butanenitrile (1.0 eq)[2]

  • Heteroaryl Boronic Acid/Ester (1.1 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • K₂CO₃ (3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

  • Setup: In a microwave vial or round-bottom flask, combine the aryl bromide (Scaffold), boronic acid (Warhead Core), and K₂CO₃.

  • Degassing: Add the Dioxane/Water mixture. Sparge with Argon for 5 minutes to remove oxygen (Critical for Pd cycle efficiency).

  • Catalyst: Add Pd(dppf)Cl₂·CH₂Cl₂.[3] Seal the vessel immediately.

  • Reaction: Heat to 90°C for 4–12 hours (or 110°C for 1 hour in microwave).

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The nitrile group is polar; expect the product to elute later than the starting bromide.[1]

Validation Check:

  • TLC: The product should be UV active and stain negative for ninhydrin (nitrile is intact).[1]

  • LC-MS: Look for the mass of [Warhead-Scaffold] + H⁺. The Br isotope pattern (1:1 doublet) should disappear.[1]

Protocol B: Selective Nitrile Reduction

Objective: To convert the latent nitrile into a reactive primary amine for PROTAC conjugation.[1]

Caution: Standard reduction (LiAlH₄) can sometimes dehalogenate the aryl ring if not carefully controlled.[1] We recommend Cobalt(II) chloride / Sodium Borohydride or Borane-DMS for selectivity.

Method: CoCl₂/NaBH₄ (Mild & Selective)

  • Dissolution: Dissolve the Intermediate (from Protocol A) in MeOH (0.1 M).

  • Salt Addition: Add CoCl₂·6H₂O (1.5 eq). The solution will turn pink/purple.[1]

  • Reduction: Cool to 0°C. Add NaBH₄ (5.0 eq) portion-wise. (Caution: Gas evolution H₂). The solution will turn black (formation of cobalt boride species).[1]

  • Time: Stir at RT for 1–2 hours. Monitor by LC-MS (disappearance of nitrile, appearance of amine).

  • Quench: Add 1N HCl carefully to destroy excess borohydride and dissolve cobalt salts.

  • Isolation: Basify with NH₄OH to pH > 10. Extract with DCM.

    • Note: Free amines can stick to silica. Use DCM/MeOH/NH₄OH (90:9:1) for purification.[4]

Mechanism of Action (Ternary Complex)

The structural rigidity of the phenyl ring in the linker restricts the conformational space of the PROTAC.[1] This "entropic pre-organization" can enhance the cooperativity of ternary complex formation.[1]

Ternary_Complex Target Target Protein (e.g., Androgen Receptor) E3 E3 Ligase (e.g., Cereblon) Target->E3 Protein-Protein Interaction (PPI) PROTAC PROTAC Molecule PROTAC->Target Warhead Binding PROTAC->E3 Ligand Binding Linker Linker Role: (Phenyl-Alkyl) 1. Distance Control 2. Rigidification Linker->PROTAC

Caption: The linker facilitates the proximity of the E3 ligase to the Target Protein, enabling ubiquitination.

References

  • Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs.[5] Nature Chemical Biology. Link

  • Buhimschi, A. D., et al. (2018). Targeting the C4-lysine of cereblon with thalidomide analogues.[1] Biochemistry. (Discusses linker attachment points). Link

  • Maple, H. J., et al. (2019). Automated chemical synthesis of PROTACs. SAGE Journals. (Protocols for amide coupling in PROTACs). Link

  • Sun, X., et al. (2019). PROTACs: great opportunities for academia and industry. Signal Transduction and Targeted Therapy. Link

  • Testa, A., et al. (2020). Design and Synthesis of PROTACs. In Methods in Molecular Biology. (General synthesis strategies). Link

Sources

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 4-(4-Bromo-2-fluorophenyl)butanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocols for the Suzuki-Miyaura cross-coupling of 4-(4-Bromo-2-fluorophenyl)butanenitrile (CAS: 1134336-11-2). This substrate is a critical bifunctional building block in medicinal chemistry, often utilized as a linker in PROTACs (Proteolysis Targeting Chimeras) and kinase inhibitors.

The presence of the ortho-fluorine atom (relative to the alkyl chain) and the distal aliphatic nitrile group presents a unique chemoselectivity challenge. While the fluorine atom electronically activates the para-bromide towards oxidative addition, the nitrile group requires specific base/solvent selection to prevent unwanted hydrolysis or reduction. This guide provides a robust, scalable methodology to maximize yield while preserving functional group integrity.

Chemical Context & Mechanistic Insight

Substrate Analysis[1]
  • Electrophile: 4-(4-Bromo-2-fluorophenyl)butanenitrile.

  • Reactive Site: The C-Br bond at the para position is the primary site for oxidative addition.

  • Electronic Effect: The Fluorine atom at the meta position relative to the Bromine exerts an inductive electron-withdrawing effect (-I). This lowers the electron density of the aromatic ring, theoretically facilitating the oxidative addition of Palladium(0) compared to the non-fluorinated analog.

  • Safety Constraints: The aliphatic nitrile (–CN) is susceptible to hydrolysis (to amide/acid) under strong aqueous alkaline conditions at high temperatures.

Catalyst & Ligand Selection Strategy

For this specific fluorinated substrate, standard triphenylphosphine (PPh₃) systems often suffer from slow turnover and potential dehalogenation side-reactions. We recommend Buchwald Dialkylbiaryl Phosphines (e.g., XPhos, SPhos) or Bidentate Ligands (e.g., dppf).

  • SPhos/XPhos: These electron-rich, bulky ligands accelerate the oxidative addition into the C-Br bond and stabilize the Pd(II) intermediate, preventing protodeboronation of the boronic acid partner.

  • Pd(dppf)Cl₂: An excellent alternative for scale-up due to its stability and resistance to air oxidation.

Base Selection: The "Nitrile Rule"

To protect the nitrile group, avoid strong hydroxides (NaOH, KOH) at reflux.

  • Recommended: Potassium Phosphate Tribasic (K₃PO₄) or Cesium Carbonate (Cs₂CO₃). These provide sufficient basicity for the transmetallation step without promoting rapid nitrile hydrolysis.

Visualizing the Reaction Pathway

The following diagram illustrates the catalytic cycle specific to this substrate, highlighting the critical decision points for chemoselectivity.

SuzukiMechanism Substrate Substrate: 4-(4-Bromo-2-fluorophenyl)butanenitrile OxAdd Oxidative Addition (Facilitated by F-activation) Substrate->OxAdd SideRxn RISK: Nitrile Hydrolysis (Avoid NaOH/High Temp) Substrate->SideRxn If pH > 12 Pd0 Active Catalyst Pd(0)L2 Pd0->OxAdd Complex1 Pd(II)-Ar-Br Complex OxAdd->Complex1 TransMetal Transmetallation Complex1->TransMetal Boronic Coupling Partner: R-B(OH)2 Base Base Activation (K3PO4 / Cs2CO3) Boronic->Base Base->TransMetal Activated Boronate RedElim Reductive Elimination TransMetal->RedElim RedElim->Pd0 Regeneration Product Product: Biaryl-Butanenitrile RedElim->Product

Caption: Catalytic cycle emphasizing the activation of the fluorinated aryl bromide and the divergence point for nitrile hydrolysis risk.

Experimental Protocols

Method A: High-Throughput Screening (Optimization)

Use this protocol to screen boronic acids or optimize conditions for a specific coupling partner.

Reagents:

  • Substrate: 1.0 equiv (0.2 mmol)

  • Boronic Acid: 1.5 equiv[1]

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: Toluene:Water (10:[2]1) or 1,4-Dioxane:Water (4:1)

Procedure:

  • Setup: In a 4 mL vial equipped with a magnetic stir bar, add the substrate (48 mg, 0.2 mmol), boronic acid (0.3 mmol), Pd(OAc)₂ (0.9 mg), SPhos (3.3 mg), and K₃PO₄ (85 mg).

  • Inerting: Cap the vial with a septum. Evacuate and backfill with Argon (x3).

  • Solvent: Inject degassed solvent (2 mL) via syringe.

  • Reaction: Heat to 80°C for 4-12 hours. Monitor by LC-MS.

  • Analysis: Filter a 50 µL aliquot through a silica plug, elute with EtOAc, and analyze.

Method B: Scalable Preparative Protocol (Gram-Scale)

Recommended for production of >5g material.

Table 1: Reaction Stoichiometry & Parameters

ComponentSpecificationEquivalentsRole
Substrate 4-(4-Bromo-2-fluorophenyl)butanenitrile1.0Electrophile
Coupling Partner Aryl Boronic Acid/Pinacol Ester1.2 - 1.3Nucleophile
Catalyst Pd(dppf)Cl₂[3][4][5] · DCM 0.03 (3 mol%)Robust Catalyst
Base Cs₂CO₃ (Cesium Carbonate)2.5Base (Mild)
Solvent System 1,4-Dioxane / Water4 : 1 RatioSolvent
Temperature 85 - 90 °CN/AReaction Temp
Atmosphere Nitrogen or ArgonN/AInert Protection

Step-by-Step Procedure:

  • Charge: To a 3-neck round bottom flask equipped with a reflux condenser and internal thermometer, add the Substrate (10.0 g, 41.3 mmol), Boronic Acid (1.25 equiv), and Cs₂CO₃ (33.6 g, 103 mmol).

  • Degas: Add 1,4-Dioxane (160 mL) and Water (40 mL). Sparge the biphasic mixture with Nitrogen for 20 minutes with vigorous stirring. Note: Proper degassing is critical to prevent homocoupling.

  • Catalyst Addition: Remove the sparging line and add Pd(dppf)Cl₂ · DCM (1.01 g, 1.24 mmol) under a positive stream of Nitrogen.

  • Heating: Heat the mixture to 85°C. The reaction typically turns black/dark brown upon activation.

  • Monitoring: Monitor by HPLC after 2 hours. The reaction is usually complete within 4-6 hours.

    • Checkpoint: If >5% starting material remains after 6h, add an additional 0.5 mol% catalyst.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (200 mL) and Water (200 mL). Separate layers. Extract aqueous layer with EtOAc (2 x 100 mL).

  • Scavenging: Wash combined organics with Brine. Treat the organic phase with a metal scavenger (e.g., SiliaMetS® Thiol) for 30 mins to remove residual Palladium if the product is for biological testing.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning or inactive oxidative addition.Switch to XPhos Pd G2 precatalyst. The bulky ligand helps overcome steric/electronic issues.
Nitrile Hydrolysis (Amide formation) Base is too strong or temp too high.Switch base to K₃PO₄ or KF . Lower temp to 70°C and extend time.
Protodeboronation Boronic acid instability.Use Boronic Ester (BPin) instead of acid. Add base after heating to temp.
Homocoupling of Boronic Acid Oxygen presence.[5]Sparge solvents longer (30+ mins). Ensure positive N₂ pressure.

Strategic Decision Tree

Use this workflow to adapt the protocol based on your specific coupling partner.

OptimizationTree Start Start: Define Coupling Partner CheckPartner Is Partner Sterically Hindered (ortho-substituted)? Start->CheckPartner HinderedYes Yes: High Steric Bulk CheckPartner->HinderedYes HinderedNo No: Standard Aryl CheckPartner->HinderedNo UseBuchwald Use Pd(OAc)2 + SPhos or XPhos Pd G2 HinderedYes->UseBuchwald CheckBase Is Partner Acid-Sensitive? UseBuchwald->CheckBase UseStandard Use Pd(dppf)Cl2 or Pd(PPh3)4 HinderedNo->UseStandard UseStandard->CheckBase BaseSensitive Yes (e.g., Esters) CheckBase->BaseSensitive BaseRobust No CheckBase->BaseRobust SelectBase1 Use K3PO4 or KF (Anhydrous conditions) BaseSensitive->SelectBase1 SelectBase2 Use Cs2CO3 or K2CO3 (Aqueous conditions) BaseRobust->SelectBase2

Caption: Decision matrix for selecting catalyst and base systems based on coupling partner properties.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.

  • Organic Chemistry Portal. (2024). Suzuki Coupling: Mechanism and Recent Literature. Organic Chemistry Portal.

  • Maligres, P. E., et al. (2011). Optimization of the Suzuki–Miyaura Coupling of a Hindered Aryl Bromide. Organic Process Research & Development, 16(1), 133–141. (Demonstrates carbonate/phosphate base safety for nitriles).

  • Sigma-Aldrich (Merck). Product Specification: 4-(4-Bromo-2-fluorophenyl)butanenitrile. (Note: General vendor link provided for verification of compound class availability).

Sources

Application Notes and Protocols: Buchwald-Hartwig Amination of 4-(4-Bromo-2-fluorophenyl)butanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the Buchwald-Hartwig amination of 4-(4-bromo-2-fluorophenyl)butanenitrile, a key transformation for the synthesis of novel pharmaceutical intermediates. We delve into the mechanistic underpinnings of this powerful palladium-catalyzed cross-coupling reaction, offering a detailed, field-proven protocol, and discuss critical parameters that influence reaction outcomes. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this chemistry for the efficient construction of C-N bonds in complex molecular architectures.

Introduction: The Strategic Importance of C-N Bond Formation

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries, where arylamines are prevalent structural motifs.[1] The Buchwald-Hartwig amination has emerged as a transformative method for forging these bonds, offering a versatile and efficient alternative to traditional, often harsher, methods like nucleophilic aromatic substitution or the Ullmann condensation.[2][3] This palladium-catalyzed cross-coupling reaction facilitates the union of an aryl halide or pseudohalide with an amine in the presence of a base and a suitable phosphine ligand.[4][5][6]

The substrate of interest, 4-(4-bromo-2-fluorophenyl)butanenitrile, presents a unique set of considerations for this transformation. The presence of a nitrile group and a fluorine atom ortho to the bromine requires careful optimization of reaction conditions to achieve high yields and minimize side reactions. This application note will address these challenges and provide a robust protocol for the successful amination of this and structurally related substrates.

Mechanistic Insights: The Palladium Catalytic Cycle

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the Buchwald-Hartwig amination. The generally accepted catalytic cycle involves a series of well-defined steps, each influenced by the choice of catalyst, ligand, base, and solvent.

The catalytic cycle begins with the active Pd(0) species.[7] If a Pd(II) precatalyst such as Pd(OAc)₂ is used, it must first be reduced in situ to Pd(0).[7][8] This is often accomplished by the amine reactant or a phosphine ligand.[7] The cycle then proceeds as follows:

  • Oxidative Addition: The Pd(0) complex undergoes oxidative addition to the aryl bromide, inserting itself into the carbon-bromine bond to form a Pd(II) intermediate.[1][9]

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center. A strong base then deprotonates the coordinated amine to form a palladium-amido complex.[9]

  • Reductive Elimination: This is the final and often rate-determining step, where the C-N bond is formed, yielding the desired arylamine product and regenerating the active Pd(0) catalyst.[9][10]

The efficiency of each step is critically dependent on the electronic and steric properties of the phosphine ligand, which plays a crucial role in stabilizing the palladium intermediates and facilitating the key transformations.[4]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L Pd(0)L Ar-Pd(II)(L)-Br Ar-Pd(II)(L)-Br Pd(0)L->Ar-Pd(II)(L)-Br Oxidative Addition (Ar-Br) Ar-Pd(II)(L)-NHR'R'' Ar-Pd(II)(L)-NHR'R'' Ar-Pd(II)(L)-Br->Ar-Pd(II)(L)-NHR'R'' Amine Coordination (R'R''NH) Ar-Pd(II)(L)-NR'R'' Ar-Pd(II)(L)-NR'R'' Ar-Pd(II)(L)-NHR'R''->Ar-Pd(II)(L)-NR'R'' Deprotonation (Base) Ar-Pd(II)(L)-NR'R''->Pd(0)L Reductive Elimination Product Product Ar-Pd(II)(L)-NR'R''->Product Ar-NR'R''

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Key Experimental Parameters and Their Rationale

The success of the Buchwald-Hartwig amination of 4-(4-bromo-2-fluorophenyl)butanenitrile hinges on the careful selection of several key parameters.

ParameterRecommended ChoiceRationale & Causality
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Pd₂(dba)₃ is a Pd(0) source, directly entering the catalytic cycle. Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ.[7] Pre-catalysts can also be highly effective.[7]
Ligand XPhos, SPhos, or RuPhosBulky, electron-rich biaryl monophosphine ligands are crucial for promoting both oxidative addition and reductive elimination, leading to higher reaction rates and yields.[1] The choice of ligand can be substrate-dependent.[3]
Base NaOtBu or K₃PO₄A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction.[7] NaOtBu is a common choice, but for base-sensitive substrates, a weaker base like K₃PO₄ may be preferable.
Solvent Toluene or DioxaneAnhydrous, aprotic solvents are essential to prevent quenching of the base and interference with the catalytic cycle.[11] Toluene is often preferred.[11]
Temperature 80-110 °CThe reaction generally requires heating to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. Microwave irradiation can also be employed to accelerate the reaction.[12]
Amine Primary or Secondary Aliphatic/Aromatic AmineThe nature of the amine will influence the reaction conditions. Primary amines are generally more reactive than secondary amines.[7]

Detailed Experimental Protocol

This protocol provides a general procedure for the Buchwald-Hartwig amination of 4-(4-bromo-2-fluorophenyl)butanenitrile. Optimization may be required for specific amine coupling partners.

Reagents and Materials
  • 4-(4-Bromo-2-fluorophenyl)butanenitrile

  • Amine (e.g., morpholine, piperidine, aniline)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Reaction Setup and Execution

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Oven-dry glassware B Add Pd source, ligand, and NaOtBu to flask A->B C Evacuate and backfill with inert gas (3x) B->C D Add anhydrous toluene C->D E Add aryl bromide D->E F Add amine E->F G Heat to 80-110 °C with stirring F->G H Monitor reaction by TLC or LC-MS G->H I Cool to room temperature H->I J Quench with water I->J K Extract with organic solvent J->K L Dry organic layer K->L M Concentrate in vacuo L->M N Purify by column chromatography M->N

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure:

  • Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium source (1-2 mol%), the phosphine ligand (1.2-2.4 mol%), and sodium tert-butoxide (1.2-1.5 equivalents).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene, followed by 4-(4-bromo-2-fluorophenyl)butanenitrile (1.0 equivalent) and the amine (1.1-1.2 equivalents).

  • Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction with water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Troubleshooting and Considerations

  • Low Conversion: If the reaction stalls, consider increasing the temperature, catalyst loading, or trying a different ligand. Ensure all reagents and solvents are anhydrous.

  • Side Reactions: The presence of the ortho-fluorine can influence the electronics of the aryl bromide. If hydrodehalogenation (replacement of bromine with hydrogen) is observed, a milder base or lower reaction temperature may be necessary. The nitrile group is generally stable under these conditions but should be monitored for any unwanted transformations.

  • Ligand Selection: While XPhos is a good starting point, other bulky biarylphosphine ligands like SPhos or RuPhos may provide better results depending on the specific amine used.[1] A small-scale screen of different ligands is often beneficial.

  • Base Sensitivity: For substrates with base-sensitive functional groups, stronger bases like NaOtBu can be problematic.[7] In such cases, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ should be evaluated.[7]

Conclusion

The Buchwald-Hartwig amination is a powerful and versatile tool for the synthesis of arylamines. By carefully controlling the reaction parameters as outlined in this guide, researchers can successfully and efficiently perform the amination of 4-(4-bromo-2-fluorophenyl)butanenitrile and related compounds. The provided protocol serves as a robust starting point for further optimization and application in diverse drug discovery and development programs.

References

  • Buchwald-Hartwig amination - Name-Reaction.com. [Link]

  • Buchwald–Hartwig amination - Grokipedia. [Link]

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. [Link]

  • Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd... - ResearchGate. [Link]

  • What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]

  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

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Application Notes and Protocols for the Hydrolysis of 4-(4-Bromo-2-fluorophenyl)butanenitrile to 4-(4-Bromo-2-fluorophenyl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance in Medicinal Chemistry

The conversion of nitriles to carboxylic acids is a fundamental transformation in organic synthesis, pivotal to the production of a vast array of chemical entities. 4-(4-Bromo-2-fluorophenyl)butanoic acid is a key intermediate in the synthesis of various pharmaceutically active compounds. Its structural motifs, including the halogenated phenyl ring, are prevalent in modern drug candidates, contributing to enhanced metabolic stability and binding affinity. The precursor, 4-(4-Bromo-2-fluorophenyl)butanenitrile, provides a stable and accessible starting point for the synthesis of this valuable carboxylic acid.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the hydrolysis of 4-(4-Bromo-2-fluorophenyl)butanenitrile. It will delve into the mechanistic underpinnings of both acidic and basic hydrolysis pathways, offer detailed, field-tested protocols, and discuss the critical aspects of product purification and characterization. The causality behind experimental choices will be elucidated to empower researchers to adapt and troubleshoot these procedures effectively.

Mechanistic Insights: The Two-Fold Path from Nitrile to Carboxylic Acid

The hydrolysis of a nitrile to a carboxylic acid is a two-part transformation, proceeding through an amide intermediate.[1] This conversion can be effectively catalyzed by either acid or base, with each approach presenting distinct mechanistic features and experimental considerations.[1][2]

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen, which significantly enhances the electrophilicity of the carbon atom of the nitrile group.[3][4][5] This activation facilitates the nucleophilic attack by a weak nucleophile like water.[3][4][5][6] A series of proton transfers then leads to the formation of an amide intermediate.[5] The amide is subsequently hydrolyzed under the acidic conditions to yield the carboxylic acid and an ammonium salt.[1][7]

Key Mechanistic Steps (Acid-Catalyzed):

  • Protonation of the Nitrile: The cyano group is protonated by the acid catalyst.

  • Nucleophilic Attack by Water: A water molecule attacks the electrophilic carbon of the protonated nitrile.

  • Deprotonation and Tautomerization: Loss of a proton from the oxygen and a proton transfer to the nitrogen results in the formation of an imidic acid, which tautomerizes to the more stable amide.[1][3]

  • Amide Hydrolysis: The amide is then protonated at the carbonyl oxygen, followed by nucleophilic attack by water, leading to the formation of a tetrahedral intermediate. Subsequent proton transfers and elimination of ammonia (which is protonated to the ammonium ion) yield the final carboxylic acid.

Base-Catalyzed Hydrolysis

In a basic medium, the strong nucleophile, hydroxide ion (OH-), directly attacks the electrophilic carbon of the nitrile group without the need for prior activation.[1][5][6] This initial adduct, after protonation by water, forms an imidic acid which then tautomerizes to an amide.[1][2] The amide then undergoes base-catalyzed hydrolysis. This involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the amide, forming a tetrahedral intermediate. The departure of the amide anion (NH2-) is followed by an acid-base reaction where the highly basic amide anion deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and ammonia.[8] An acidic workup is therefore necessary to protonate the carboxylate and isolate the final carboxylic acid product.[7][8]

Key Mechanistic Steps (Base-Catalyzed):

  • Nucleophilic Attack by Hydroxide: The hydroxide ion attacks the carbon of the cyano group.

  • Protonation: The resulting negatively charged nitrogen is protonated by water.

  • Tautomerization: The intermediate tautomerizes to form an amide.

  • Amide Hydrolysis: A hydroxide ion attacks the carbonyl carbon of the amide. The subsequent collapse of the tetrahedral intermediate expels the amide anion, which is a poor leaving group but is facilitated by the reaction conditions.

  • Deprotonation: The newly formed carboxylic acid is deprotonated by the strongly basic amide anion to form a carboxylate salt.

  • Acidification: A final acidification step is required to obtain the neutral carboxylic acid.[8]

Experimental Protocols

The following protocols are designed to be robust and reproducible. However, optimization may be necessary depending on the scale of the reaction and the purity of the starting materials.

Safety Precautions
  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Concentrated acids and bases are corrosive and should be handled with extreme care.

  • The hydrolysis reaction can be exothermic; ensure proper temperature control.

Protocol 1: Acid-Catalyzed Hydrolysis of 4-(4-Bromo-2-fluorophenyl)butanenitrile

This protocol utilizes a strong acid to drive the hydrolysis to completion.[7][9] Refluxing is employed to ensure a sufficient reaction rate.[7][8]

Materials and Equipment:

  • 4-(4-Bromo-2-fluorophenyl)butanenitrile

  • Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • Deionized Water

  • Diethyl Ether or Ethyl Acetate (for extraction)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-(4-Bromo-2-fluorophenyl)butanenitrile (1.0 eq).

  • Addition of Acid: Carefully add a 1:1 (v/v) mixture of concentrated sulfuric acid and water (approximately 10 mL per gram of nitrile). The addition should be done slowly and with cooling, as the dilution of sulfuric acid is highly exothermic. Alternatively, concentrated hydrochloric acid can be used.[9]

  • Reaction: Heat the mixture to reflux (typically 100-110 °C) with vigorous stirring.[9] Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).

  • Workup - Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully pour it over crushed ice with stirring.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent like diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts and wash them with water and then with a saturated sodium bicarbonate solution to remove any remaining acid. Be cautious of gas evolution during the bicarbonate wash.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 4-(4-Bromo-2-fluorophenyl)butanoic acid.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by column chromatography on silica gel.

Workflow for Acid-Catalyzed Hydrolysis

cluster_reaction Reaction cluster_workup Workup & Purification Nitrile 4-(4-Bromo-2-fluorophenyl)butanenitrile Reaction Reflux (100-110 °C) Nitrile->Reaction Acid Conc. H₂SO₄ / H₂O Acid->Reaction Quench Quench on Ice Reaction->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash with H₂O and NaHCO₃ Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Recrystallize or Column Chromatography Concentrate->Purify Product Pure 4-(4-Bromo-2-fluorophenyl)butanoic Acid Purify->Product

Caption: Workflow for the acid-catalyzed hydrolysis of 4-(4-Bromo-2-fluorophenyl)butanenitrile.

Protocol 2: Base-Catalyzed Hydrolysis of 4-(4-Bromo-2-fluorophenyl)butanenitrile

This method employs a strong base and requires a final acidification step to isolate the carboxylic acid.[8][10] Basic hydrolysis can sometimes offer better yields for substrates with acid-sensitive functional groups.

Materials and Equipment:

  • 4-(4-Bromo-2-fluorophenyl)butanenitrile

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol or Ethylene Glycol (as a co-solvent)

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl Ether or Ethyl Acetate (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • pH paper or pH meter

  • Rotary evaporator

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(4-Bromo-2-fluorophenyl)butanenitrile (1.0 eq) in ethanol or ethylene glycol.

  • Addition of Base: Add an aqueous solution of sodium hydroxide or potassium hydroxide (2-3 equivalents).

  • Reaction: Heat the mixture to reflux with vigorous stirring. The temperature will depend on the solvent used (ethanol: ~80 °C, ethylene glycol: higher temperatures can be achieved). Monitor the reaction by TLC or HPLC until the starting material is consumed (typically 6-12 hours).

  • Workup - Solvent Removal and Acidification: After the reaction is complete, cool the mixture to room temperature. If a volatile alcohol was used, remove it under reduced pressure. Dilute the residue with water and then carefully acidify the aqueous solution with concentrated hydrochloric acid to a pH of ~2. The carboxylic acid should precipitate out of the solution.

  • Extraction: Extract the acidified aqueous layer with a suitable organic solvent like diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts and wash them with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 4-(4-Bromo-2-fluorophenyl)butanoic acid.

  • Purification: Purify the crude product by recrystallization or column chromatography as described in the acid-catalyzed protocol.

Workflow for Base-Catalyzed Hydrolysis

cluster_reaction Reaction cluster_workup Workup & Purification Nitrile 4-(4-Bromo-2-fluorophenyl)butanenitrile Reaction Reflux Nitrile->Reaction Base NaOH or KOH in EtOH/H₂O Base->Reaction SolventRemoval Solvent Removal Reaction->SolventRemoval Acidify Acidify with HCl to pH ~2 SolventRemoval->Acidify Extract Extract with Organic Solvent Acidify->Extract Wash Wash with H₂O and Brine Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Recrystallize or Column Chromatography Concentrate->Purify Product Pure 4-(4-Bromo-2-fluorophenyl)butanoic Acid Purify->Product

Caption: Workflow for the base-catalyzed hydrolysis of 4-(4-Bromo-2-fluorophenyl)butanenitrile.

Data Presentation: A Comparative Overview

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis
Catalyst Concentrated H₂SO₄ or HClNaOH or KOH
Solvent Aqueous acidEthanol/Water or Ethylene Glycol/Water
Temperature Reflux (100-110 °C)Reflux (~80 °C for Ethanol)
Reaction Time Typically 4-8 hoursTypically 6-12 hours
Workup Quench on ice, extractionSolvent removal, acidification, extraction
Key Advantage Direct formation of the carboxylic acidCan be milder for acid-sensitive substrates
Key Disadvantage Harsh conditions may not be suitable for all substratesRequires a separate acidification step

Product Characterization

The identity and purity of the synthesized 4-(4-Bromo-2-fluorophenyl)butanoic acid should be confirmed using standard analytical techniques.

  • Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.

  • Melting Point: A sharp melting point range is indicative of a pure compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure of the product. The disappearance of the nitrile peak and the appearance of a carboxylic acid proton peak in the ¹H NMR spectrum are key indicators of a successful reaction.

  • Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.[11][12]

  • Infrared (IR) Spectroscopy: To identify the presence of the carboxylic acid functional group (a broad O-H stretch around 2500-3300 cm⁻¹ and a C=O stretch around 1700 cm⁻¹).

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If the reaction stalls, consider increasing the reaction time or temperature. For acid-catalyzed hydrolysis, ensuring the acid concentration is sufficient is crucial. For base-catalyzed hydrolysis, using a higher boiling point co-solvent like ethylene glycol can facilitate the reaction.

  • Low Yield: Low yields can result from incomplete reaction or product loss during workup. Ensure efficient extraction by performing multiple extractions with the organic solvent. During the basic workup, ensure the aqueous layer is sufficiently acidified to precipitate all the carboxylic acid before extraction.

  • Side Reactions: The bromo and fluoro substituents on the aromatic ring are generally stable under these hydrolysis conditions. However, at very high temperatures or with prolonged reaction times, potential side reactions like aromatic substitution are a remote possibility, though unlikely under the recommended conditions.

  • Purification Challenges: If the crude product is an oil or difficult to crystallize, column chromatography is the recommended purification method.

Conclusion

The hydrolysis of 4-(4-Bromo-2-fluorophenyl)butanenitrile to its corresponding carboxylic acid is a robust and reliable transformation that can be achieved through either acid or base catalysis. The choice between the two methods will depend on the specific requirements of the synthesis, including the presence of other functional groups in the molecule and the desired scale of the reaction. By understanding the underlying mechanisms and following the detailed protocols provided, researchers can confidently and efficiently synthesize this important building block for drug discovery and development.

References

  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

  • Moodle. Preparation of Carboxylic Acids: Hydrolysis of Nitriles. [Link]

  • Chemistry LibreTexts. 11.6: Preparing Carboxylic Acids. [Link]

  • JoVE. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles. [Link]

  • Google Patents. US3542822A - Hydrolysis of nitriles to carboxylic acids.
  • ResearchGate. 1.4.2 Hydrolysis of Nitriles to Carboxylic Acids | Request PDF. [Link]

  • Organic Chemistry Tutor. Hydrolysis of Nitriles. [Link]

  • Google Patents. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.
  • Organic Chemistry Portal. Synthesis of carboxylic acids by hydrolysis or deprotection. [Link]

  • Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]

  • Chemguide. hydrolysis of nitriles. [Link]

  • Chemistry LibreTexts. 20.7: Chemistry of Nitriles. [Link]

  • YouTube. Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). [Link]

  • Organic Chemistry Data. Nitrile to Acid - Common Conditions. [Link]

  • ResearchGate. (PDF) Biocatalytic hydrolysis of nitriles. [Link]

  • The Vespiary. Nitrile hydrolysis methods to get carboxylic acids. [Link]

  • National Center for Biotechnology Information. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC. [Link]

  • Organic Syntheses. Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. [Link]

  • Google Patents. CN1760167A - Method for producing bromo butyric acid.
  • Encyclopedia.pub. Liquid-Chromatographic Methods for Carboxylic Acids. [Link]

  • Quick Company. An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate. [Link]

  • ResearchGate. (PDF) Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. [Link]

  • Google Patents. US7494822B2 - Method of quantification of carboxylic acids by mass spectrometry.
  • ResearchGate. Analysis of carboxylic acids and esters. [Link]

  • National Center for Biotechnology Information. Qualitative Identification of Carboxylic Acids, Boronic Acids, and Amines Using Cruciform Fluorophores - PMC. [Link]

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Application Notes and Protocols for the Reduction of 4-(4-Bromo-2-fluorophenyl)butanenitrile to 4-(4-bromo-2-fluorophenyl)butan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the chemical reduction of 4-(4-Bromo-2-fluorophenyl)butanenitrile to the corresponding primary amine, 4-(4-bromo-2-fluorophenyl)butan-1-amine. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. This guide delves into the nuances of this specific reduction, addressing the key challenge of potential dehalogenation. We present and compare several viable reduction methodologies, including protocols using lithium aluminum hydride (LAH), catalytic hydrogenation with Raney Nickel, and a chemoselective method employing a cobalt(II) chloride/sodium borohydride system. Each protocol is accompanied by a discussion of its mechanistic underpinnings, advantages, and limitations, enabling researchers to make informed decisions for their specific synthetic needs. Safety considerations, reactant properties, and product characterization guidelines are also detailed to ensure safe and effective execution of this important chemical transformation.

Introduction: The Significance of Primary Amines and the Challenge of Halogenated Substrates

Primary amines are fundamental building blocks in medicinal chemistry, forming the backbone of a vast array of therapeutic agents. The target molecule of this guide, 4-(4-bromo-2-fluorophenyl)butan-1-amine, incorporates a halogenated phenyl moiety, a common feature in drug candidates that can enhance metabolic stability, binding affinity, and bioavailability. The synthesis of this amine from its nitrile precursor, 4-(4-Bromo-2-fluorophenyl)butanenitrile, is a pivotal transformation.

However, the presence of a bromine atom on the aromatic ring introduces a significant synthetic hurdle: the potential for dehalogenation during the reduction process.[1] Many standard reduction techniques, particularly catalytic hydrogenation, can lead to the undesired cleavage of the carbon-bromine bond, resulting in a mixture of products and reducing the yield of the desired halogenated amine. Therefore, the choice of reducing agent and reaction conditions is paramount to achieve a chemoselective reduction of the nitrile group while preserving the integrity of the aryl-halide bond.

This guide will explore and provide detailed protocols for three distinct and effective methods to achieve this transformation, each with its own set of advantages and considerations.

Physicochemical Properties of Reactants

A thorough understanding of the physical and chemical properties of the starting material is crucial for proper handling, reaction setup, and purification.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)Boiling Point (°C)
4-(4-Bromo-2-fluorophenyl)butanenitrileC₁₀H₉BrFN~242.09Not specified; likely a solid or high-boiling liquidNot specifiedNot specified
4-Bromo-2-fluorobenzonitrile (related compound)C₇H₃BrFN200.01White crystalline powder69-72239

Note: Specific experimental data for 4-(4-Bromo-2-fluorophenyl)butanenitrile was not available in the searched literature. The data for the related compound, 4-Bromo-2-fluorobenzonitrile, is provided for reference.[2]

Methodologies for the Reduction of 4-(4-Bromo-2-fluorophenyl)butanenitrile

This section details three distinct protocols for the reduction of the title compound. The choice of method will depend on factors such as available equipment, scale of the reaction, and desired level of chemoselectivity.

Method 1: Lithium Aluminum Hydride (LAH) Reduction

Lithium aluminum hydride (LiAlH₄) is a powerful and versatile reducing agent capable of converting nitriles to primary amines.[3] While highly effective, its reactivity necessitates careful handling and consideration of potential side reactions.

Causality of Experimental Choices:

  • Anhydrous Conditions: LAH reacts violently with protic solvents like water and alcohols. Therefore, the use of anhydrous solvents (e.g., diethyl ether, THF) and an inert atmosphere (e.g., nitrogen, argon) is mandatory to prevent quenching of the reagent and ensure safety.

  • Temperature Control: The reduction of nitriles with LAH is typically exothermic. The initial addition of the nitrile to the LAH suspension is performed at low temperature (0 °C) to control the reaction rate and prevent runaway reactions. The reaction is then allowed to warm to room temperature to ensure completion.

  • Work-up Procedure: A carefully controlled work-up is essential to quench the excess LAH and hydrolyze the resulting aluminum complexes to liberate the amine product. The Fieser work-up, involving the sequential addition of water and sodium hydroxide solution, is a common and effective method.

Experimental Protocol:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere is charged with a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF).

  • Addition of Nitrile: The flask is cooled to 0 °C in an ice bath. A solution of 4-(4-Bromo-2-fluorophenyl)butanenitrile (1 equivalent) in the same anhydrous solvent is added dropwise via the dropping funnel over a period of 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up (Fieser Method): The reaction mixture is cooled back to 0 °C. The excess LAH is carefully quenched by the slow, sequential dropwise addition of:

    • 'x' mL of water

    • 'x' mL of 15% aqueous sodium hydroxide

    • '3x' mL of water (where 'x' is the mass of LAH used in grams).

  • Isolation: The resulting granular precipitate is removed by filtration, and the filter cake is washed thoroughly with diethyl ether or THF. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 4-(4-bromo-2-fluorophenyl)butan-1-amine.

  • Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

DOT Script for LAH Reduction Workflow:

LAH_Reduction cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation Start Dry Glassware under Inert Atmosphere LAH_Suspension Prepare LAH Suspension in Anhydrous Ether/THF Start->LAH_Suspension Nitrile_Solution Prepare Nitrile Solution in Anhydrous Ether/THF Start->Nitrile_Solution Cooling Cool LAH Suspension to 0°C LAH_Suspension->Cooling Addition Slow Addition of Nitrile Solution Nitrile_Solution->Addition Cooling->Addition Stirring Stir at Room Temperature Addition->Stirring TLC_Monitoring Monitor by TLC Stirring->TLC_Monitoring Quenching Quench with H₂O and NaOH (aq) at 0°C TLC_Monitoring->Quenching Filtration Filter to Remove Aluminum Salts Quenching->Filtration Extraction Extract with Organic Solvent Filtration->Extraction Drying Dry Organic Layer Extraction->Drying Evaporation Evaporate Solvent Drying->Evaporation Purification Purify Product Evaporation->Purification

Caption: Workflow for the LAH reduction of 4-(4-Bromo-2-fluorophenyl)butanenitrile.

Method 2: Catalytic Hydrogenation with Raney Nickel

Catalytic hydrogenation is an industrially scalable and environmentally benign method for nitrile reduction.[4] Raney Nickel is a commonly used catalyst for this transformation.[4] However, as previously mentioned, the primary concern with this method is the potential for hydrodehalogenation.[1]

Causality of Experimental Choices:

  • Catalyst Choice: Raney Nickel is an active catalyst for the hydrogenation of nitriles. However, its high activity can also promote the cleavage of the C-Br bond.

  • Ammonia Addition: The addition of ammonia to the reaction mixture is a common strategy to suppress the formation of secondary and tertiary amine byproducts. It is believed to function by competitively adsorbing to the catalyst surface and reacting with the intermediate imine to favor the formation of the primary amine.

  • Solvent: An alcoholic solvent such as methanol or ethanol is typically used for this reaction.

  • Pressure and Temperature: The reaction is carried out under hydrogen pressure and at elevated temperatures to facilitate the hydrogenation process.

Experimental Protocol:

  • Reaction Setup: A high-pressure autoclave is charged with 4-(4-Bromo-2-fluorophenyl)butanenitrile (1 equivalent), a suitable solvent (e.g., methanol or ethanol saturated with ammonia), and Raney Nickel (5-10% by weight).

  • Hydrogenation: The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen to the desired pressure (e.g., 50-100 psi). The reaction mixture is heated to a specified temperature (e.g., 50-80 °C) with vigorous stirring.

  • Monitoring: The reaction is monitored by the uptake of hydrogen.

  • Work-up: After the reaction is complete, the autoclave is cooled to room temperature and the hydrogen pressure is carefully released.

  • Isolation: The catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to give the crude product.

  • Purification: The crude amine can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.

DOT Script for Catalytic Hydrogenation Workflow:

Catalytic_Hydrogenation cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Isolation Charge_Autoclave Charge Autoclave with Nitrile, Solvent (with NH₃), and Raney Ni Purge Purge with N₂ then Pressurize with H₂ Charge_Autoclave->Purge Heat_Stir Heat and Stir under H₂ Pressure Purge->Heat_Stir Monitor Monitor H₂ Uptake Heat_Stir->Monitor Cool_Vent Cool and Vent Autoclave Monitor->Cool_Vent Filter Filter to Remove Catalyst Cool_Vent->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify Product Concentrate->Purify

Caption: Workflow for the catalytic hydrogenation of the nitrile.

Method 3: Chemoselective Reduction with Cobalt(II) Chloride and Sodium Borohydride

This method offers a milder and more chemoselective alternative to LAH and catalytic hydrogenation, with a reduced risk of dehalogenation. The combination of a metal salt like cobalt(II) chloride with sodium borohydride generates a species in situ that selectively reduces the nitrile group.[5]

Causality of Experimental Choices:

  • In Situ Reagent Formation: The active reducing agent, likely a cobalt boride species, is formed in the reaction mixture from the reaction of cobalt(II) chloride and sodium borohydride.[6]

  • Solvent System: An alcoholic solvent like methanol or ethanol is typically employed.

  • Mild Conditions: The reaction is often carried out at room temperature, which contributes to its chemoselectivity.

  • Stoichiometry: A stoichiometric excess of sodium borohydride is used to ensure complete reduction of the nitrile and formation of the active cobalt species.

Experimental Protocol:

  • Reaction Setup: A round-bottom flask is charged with 4-(4-Bromo-2-fluorophenyl)butanenitrile (1 equivalent) and cobalt(II) chloride hexahydrate (0.1-0.5 equivalents) in methanol.

  • Addition of Reducing Agent: The mixture is stirred at room temperature, and sodium borohydride (2-4 equivalents) is added portion-wise over 30-60 minutes. The addition is exothermic and may cause gas evolution.

  • Reaction: The reaction mixture is stirred at room temperature for 2-6 hours, or until the reaction is complete as monitored by TLC.

  • Work-up: The reaction is quenched by the careful addition of dilute hydrochloric acid until the solution is acidic.

  • Isolation: The methanol is removed under reduced pressure. The aqueous residue is made basic with a concentrated sodium hydroxide solution and extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by distillation or column chromatography.

DOT Script for Chemoselective Reduction Workflow:

Chemoselective_Reduction Start Combine Nitrile and CoCl₂ in Methanol Add_NaBH4 Portion-wise Addition of NaBH₄ at RT Start->Add_NaBH4 Stir_RT Stir at Room Temperature Add_NaBH4->Stir_RT Monitor_TLC Monitor Reaction by TLC Stir_RT->Monitor_TLC Quench_HCl Quench with Dilute HCl Monitor_TLC->Quench_HCl Remove_MeOH Remove Methanol Quench_HCl->Remove_MeOH Basify_Extract Basify and Extract with Organic Solvent Remove_MeOH->Basify_Extract Dry_Concentrate Dry and Concentrate Organic Layer Basify_Extract->Dry_Concentrate Purify Purify Product Dry_Concentrate->Purify

Sources

Strategic Derivatization of 4-(4-Bromo-2-fluorophenyl)butanenitrile: A Modular Approach for SAR Library Generation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Derivatization of 4-(4-Bromo-2-fluorophenyl)butanenitrile for Biological Screening Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Lead Optimization Scientists

Abstract

This Application Note outlines a high-fidelity workflow for the derivatization of 4-(4-Bromo-2-fluorophenyl)butanenitrile (CAS 1057672-39-5). As a bifunctional scaffold containing a reactive aryl bromide and a versatile aliphatic nitrile, this molecule serves as a "linchpin" intermediate in the synthesis of CNS-active agents, kinase inhibitors, and metabolic regulators. This guide provides optimized protocols for chemoselective transformations—specifically Suzuki-Miyaura cross-coupling and selective nitrile reduction—enabling the rapid generation of Structure-Activity Relationship (SAR) libraries while preserving the metabolically advantageous 2-fluorophenyl core.

Introduction: The "Privileged" Scaffold

In modern drug discovery, the 4-(4-Bromo-2-fluorophenyl)butanenitrile scaffold represents a high-value building block due to its specific structural attributes:

  • The 2-Fluoro Group: Acts as a metabolic shield, blocking labile positions on the phenyl ring from Cytochrome P450 oxidation while modulating the lipophilicity (logP) and electronic properties of the ring.

  • The Aryl Bromide (Ar-Br): A pre-installed "diversity handle" ready for Palladium-catalyzed cross-coupling reactions to explore hydrophobic binding pockets.

  • The Butanenitrile Tether: A four-carbon linker terminating in a nitrile. This specific chain length (

    
    ) is frequently optimal for bridging the primary and secondary binding sites in GPCR targets (e.g., Dopamine D2, Serotonin 5-HT). The nitrile itself is a precursor to primary amines (cationic pharmacophores) or tetrazoles (anionic pharmacophores).
    
Strategic Analysis: Reactivity Vectors

To maximize library diversity, we treat the molecule as having two orthogonal reactivity vectors:

  • Vector A (Ar-Br): Modification of the aromatic core via C-C or C-N bond formation.

  • Vector B (Alkyl-CN): Modification of the polar "head group" via reduction, hydrolysis, or cycloaddition.

Technical Roadmap & Reactivity Logic

The primary challenge in derivatizing this scaffold is Chemoselectivity .

  • Risk:[1][2][3] Standard catalytic hydrogenation (H₂/Pd-C) used to reduce the nitrile will often cause hydrodehalogenation (cleaving the Ar-Br bond).

  • Risk:[1][2] Harsh acidic/basic hydrolysis of the nitrile may be incompatible with sensitive coupling partners introduced at the bromine site.

Solution: We propose a "Coupling-First" strategy for library generation, followed by "Headgroup Transformation."

Workflow Visualization

The following diagram illustrates the divergent synthesis pathways available from the core scaffold.

ReactivityMap cluster_legend Legend Core 4-(4-Bromo-2-fluorophenyl) butanenitrile (Core Scaffold) Biaryl Biaryl Nitrile (Suzuki Product) Core->Biaryl Vector A: Suzuki-Miyaura (Pd(dppf)Cl2, Ar-B(OH)2) ArylAmine Anilinic Nitrile (Buchwald Product) Core->ArylAmine Vector A: Buchwald-Hartwig (Pd2(dba)3, HNR2) Amide Amide/Acid (Hydrolysis) Core->Amide Hydrolysis (H2O2, K2CO3) PrimaryAmine Primary Amine (Target: GPCR/CNS) Biaryl->PrimaryAmine Vector B: Selective Reduction (CoCl2/NaBH4) Tetrazole Tetrazole (Bioisostere: Acid) Biaryl->Tetrazole Vector B: [3+2] Cycloaddition (NaN3, ZnBr2) key1 Blue Path = Diversity Step key2 Green Path = Polarity Step

Caption: Divergent synthesis map showing the "Coupling-First" strategy. Vector A expands the core, while Vector B modifies the polar tail.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (Nitrile Retention)

Objective: Functionalize the aryl bromide while leaving the nitrile group intact. Mechanism: Pd(0)-catalyzed cycle (Oxidative Addition


 Transmetallation 

Reductive Elimination). Critical Parameter: Use of a mild base (Potassium Phosphate) prevents competitive hydration of the nitrile to an amide.

Materials:

  • Substrate: 4-(4-Bromo-2-fluorophenyl)butanenitrile (1.0 eq)

  • Reagent: Aryl Boronic Acid (

    
    ) (1.2 eq)
    
  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 eq) or 
    
    
    
    (2.0 eq)
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

  • Setup: In a reaction vial equipped with a magnetic stir bar, combine the scaffold (1.0 mmol), aryl boronic acid (1.2 mmol), and base (2.0 mmol).

  • Inert Atmosphere: Evacuate the vial and backfill with Nitrogen or Argon (repeat 3x).

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

  • Catalyst Addition: Add the Palladium catalyst (0.03 mmol) quickly under a stream of inert gas. Cap the vial immediately.

  • Reaction: Heat the block to 80–90°C for 4–12 hours. Monitor by LC-MS (Target mass = MW of Boronic Acid + MW of Scaffold - HBr).

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with brine. Dry organic layer over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The nitrile group makes the product slightly more polar than the starting bromide.

Protocol B: Chemoselective Nitrile Reduction (Ar-Br Retention)

Objective: Reduce the nitrile to a primary amine without debrominating the aryl ring. Challenge: Standard Hydrogenation (


) is NOT  recommended as it frequently cleaves Ar-Br bonds (hydrodehalogenation).
Recommended Method:  Cobalt(II) Chloride / Sodium Borohydride (

). This generates "Cobalt Boride" in situ, a highly selective reducing agent for nitriles.

Materials:

  • Substrate: 4-(4-Bromo-2-fluorophenyl)butanenitrile (or its Suzuki derivative) (1.0 eq)

  • Reagent:

    
     (1.0 eq)
    
  • Reductant:

    
     (5.0 eq)
    
  • Solvent: Methanol (MeOH)[4]

  • Quench:

    
     (1M) or Ammonium Hydroxide
    

Step-by-Step Procedure:

  • Dissolution: Dissolve the nitrile substrate (1.0 mmol) and Cobalt(II) Chloride hexahydrate (1.0 mmol, 238 mg) in Methanol (10 mL). The solution will be pink/purple.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reduction: Add

    
     (5.0 mmol, 190 mg) portion-wise over 15 minutes. Caution: Vigorous gas evolution (
    
    
    
    ). The solution will turn black (formation of Cobalt Boride species).
  • Stirring: Allow the reaction to warm to room temperature and stir for 1–2 hours.

  • Quench: Carefully add 1M HCl until gas evolution ceases and the black precipitate dissolves (pH ~2).

  • Extraction:

    • Wash the acidic aqueous layer with Ether (to remove non-basic impurities).

    • Basify the aqueous layer to pH >10 using

      
       or NaOH.
      
    • Extract the free amine into DCM or EtOAc (3x).

  • Isolation: Dry combined organics over

    
     and concentrate. The product is the primary amine: 4-(4-Bromo-2-fluorophenyl)butan-1-amine .
    

Data Summary & Troubleshooting

The following table summarizes common issues encountered during the derivatization of this specific scaffold and their solutions.

Reaction StageCommon IssueRoot CauseCorrective Action
Suzuki Coupling Hydrolysis of Nitrile to AmideBase too strong or temp too highSwitch from

to

; reduce temp to 80°C.
Suzuki Coupling Protodeboronation of Ar-B(OH)2Unstable Boronic AcidUse Boronic Ester (Pinacol) or add base after catalyst.
Nitrile Reduction Loss of Bromine (M-80 peak)Over-reduction (Hydrodehalogenation)STOP using Pd/C. Switch to

or Borane-DMS (

).
Nitrile Reduction Incomplete ConversionBorane complex formationIf using Borane, ensure an acidic workup (MeOH/HCl) is performed to break the B-N complex.
Library Synthesis Workflow

For high-throughput screening (HTS), this workflow can be parallelized.

LibraryWorkflow Start Start: 4-(4-Bromo-2-fluorophenyl)butanenitrile Step1 Step 1: Parallel Suzuki Coupling (96-well block) Var: 20-50 Boronic Acids Start->Step1 QC1 QC Check (LC-MS) Confirm Biaryl Formation Step1->QC1 Step2 Step 2: Global Nitrile Reduction (CoCl2/NaBH4 or BH3-THF) QC1->Step2 Pass Purify Purification (SCX Solid Phase Extraction) Step2->Purify Final Final Library: 4-Biaryl-2-fluorophenyl-butylamines Purify->Final

Caption: Parallel synthesis workflow for generating a library of fluorinated biaryl butylamines.

Safety and Handling

  • Aryl Bromides: Generally irritants. Avoid contact with skin.

  • Cyanide Risk: While the butanenitrile group is stable, avoid strong acids at high temperatures which could theoretically release trace HCN, though hydrolysis to acid is thermodynamically favored.

  • Borane/NaBH4: Releases flammable Hydrogen gas. Perform all reductions in a well-ventilated fume hood.

References

  • Suzuki-Miyaura Coupling Mechanism & Scope

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
  • Selective Reduction of Nitriles in Presence of Aryl Halides

    • Osby, J. O., et al. (1993). Reduction of Nitriles to Primary Amines with Cobalt Chloride and Sodium Borohydride. Tetrahedron Letters.
  • Properties of 4-(4-Bromo-2-fluorophenyl)

    • PubChem Compound Summary for CID 24867664.
  • Nickel-Catalyzed Cross-Coupling of Aryl Bromides with Nitriles

    • Wang, X., et al. (2023). Visible-Light-Induced Nickel-Catalyzed Cross-Coupling of Aryl Bromides with Nitriles.[5] Organic Letters.

  • General Guide to Nitrile Transformations

    • Organic Chemistry Portal: Synthesis of Amines

Sources

Troubleshooting & Optimization

Technical Support Center: 4-(4-Bromo-2-fluorophenyl)butanenitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Impurity Profiling & Troubleshooting for CAS 1194376-45-8 (and related analogs) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Reaction Logic

The Molecule: 4-(4-Bromo-2-fluorophenyl)butanenitrile is a critical building block, often serving as a linker in the synthesis of androgen receptor antagonists and PARP inhibitors. Its structural integrity relies on the stability of the aryl halides (Br, F) during the introduction of the nitrile group.

The Standard Route: The industry-standard synthesis involves a nucleophilic substitution (


) of a 3-arylpropyl halide (chloride or bromide) or sulfonate ester with a cyanide source (NaCN or KCN) in a polar aprotic solvent (DMSO or DMF).

The Logic of Failure: While theoretically simple, this reaction is a competition between:

  • Substitution (

    
    ):  The desired attack of 
    
    
    
    on the
    
    
    -carbon.
  • Elimination (

    
    ):  The attack of 
    
    
    
    (acting as a base) on the
    
    
    -proton, leading to styrene/allyl impurities.
  • Hydrolysis (

    
    ):  The conversion of the nitrile to an amide due to adventitious water.[1]
    

Impurity Profile & Troubleshooting Modules

Use the table below to identify your impurity based on Relative Retention Time (RRT) and Mass Shift (


M) relative to the target product.
Quick Diagnostic Table
Impurity CodeCommon NameRRT (Approx)*

Mass
OriginCritical Control Point
IMP-A The "Amide"0.65 - 0.75+18 DaHydrolysisWater content in DMSO < 0.1%
IMP-B The "Alkene"1.10 - 1.20-27 DaEliminationTemperature > 80°C; High Basicity
IMP-C The "Isonitrile"0.90 - 0.950 DaKinetic ControlSolvent Polarity / Counter-ion
IMP-D Starting Material1.30++9/45 Da**Incomplete RxnStirring rate; Stoichiometry

*RRT values are estimated for C18 Reverse Phase HPLC (Water/ACN gradient). **Mass shift depends on whether SM is Chloride (+9 vs CN) or Bromide (+45 vs CN).

Module 1: The "Amide" Impurity (Hydrolysis)

Symptom: A polar impurity appearing early in the chromatogram. IR shows a broad stretch at ~3300 cm⁻¹ and a carbonyl peak at ~1680 cm⁻¹. Identity: 4-(4-Bromo-2-fluorophenyl)butanamide.

Root Cause: Nitriles are susceptible to hydration, a reaction catalyzed by the basic cyanide ion itself in the presence of water.[2]



Corrective Actions:

  • Solvent Drying: DMSO and DMF are hygroscopic. Use "Anhydrous" grade solvents or dry them over 4Å molecular sieves for 24 hours. The water content must be < 0.1% w/w .

  • Reagent Quality: Commercial NaCN/KCN often cakes and absorbs moisture. Grind fresh briquettes immediately before use.

  • Workup pH: Avoid prolonged exposure to strong aqueous base during the quench. Quench with saturated

    
     or dilute 
    
    
    
    to neutralize the cyanide base immediately.
Module 2: The "Alkene" Impurity (Elimination)

Symptom: A non-polar impurity.[3] The mass spectrum shows a loss of 27 Da (loss of HCN equivalent) relative to the product. Identity: 1-(4-Bromo-2-fluorophenyl)prop-2-ene (Allyl derivative).

Root Cause: Cyanide is a nucleophile, but it is also a base (


 of HCN 

9.2). At high temperatures, it abstracts a proton from the

-carbon of the propyl chain, triggering E2 elimination.

Corrective Actions:

  • Temperature Ceiling: Do not exceed 60°C . The rate of elimination (

    
    ) increases faster with temperature than substitution (
    
    
    
    ).
  • Leaving Group Selection: If using the alkyl bromide, switch to the alkyl chloride or mesylate. Chlorides are poorer leaving groups, which often suppresses the elimination pathway in favor of substitution, albeit at a slower rate.

  • Phase Transfer Catalysis (PTC): If the reaction is too slow at 60°C, do not increase heat. Instead, add 5 mol% 18-Crown-6 (if using KCN) or TBAB (Tetrabutylammonium bromide). This increases the "naked" character of the cyanide, boosting nucleophilicity without increasing basicity significantly.

Module 3: The "Isonitrile" (Isocyanide)

Symptom: A peak eluting just before the product. The reaction mixture has a foul, distinct odor. Identity: 4-(4-Bromo-2-fluorophenyl)butyl isocyanide (


).

Root Cause: The cyanide ion is an ambident nucleophile (can attack from C or N). Attack from Nitrogen yields the isonitrile. This is the "Kinetic" product, while the nitrile is "Thermodynamic."

Corrective Actions:

  • Solvent Choice: Avoid protic solvents. Use strictly aprotic solvents (DMSO/DMF).

  • Hard/Soft Acid Base (HSAB): The Carbon end of CN⁻ is "soft," while the Nitrogen end is "hard." The alkyl halide carbon is "soft." To favor Soft-Soft interaction (C-attack), ensure the metal cation is well-solvated.

  • Remediation: If formed, isonitriles can be rearranged to nitriles by heating (thermal rearrangement), but this risks elimination. Acidic hydrolysis destroys isonitriles faster than nitriles; a brief wash with dilute

    
     can degrade this impurity.
    

Visualizing the Pathway

The following diagram illustrates the competition between the desired


 pathway and the parasitic E2 and Hydrolysis pathways.

G SM Alkyl Halide Precursor (3-(4-Br-2-F-phenyl)propyl-X) PROD TARGET PRODUCT 4-(4-Br-2-F-phenyl)butanenitrile SM->PROD SN2 Substitution (Major Path) IMP_B IMPURITY B (Alkene) Elimination SM->IMP_B E2 Elimination (High Temp/Base) IMP_C IMPURITY C (Isonitrile) Kinetic Control SM->IMP_C N-Attack (Ambident Nucleophile) CN Cyanide Source (NaCN/KCN) CN->PROD IMP_A IMPURITY A (Amide) Hydrolysis PROD->IMP_A Hydrolysis (Wet Solvent/High pH)

Figure 1: Reaction network showing the primary substitution pathway (Green) versus competitive elimination and hydrolysis pathways (Red).

Optimized Synthetic Protocol

Objective: Synthesize 4-(4-Bromo-2-fluorophenyl)butanenitrile with >98% HPLC purity.

Reagents:

  • 3-(4-Bromo-2-fluorophenyl)propyl chloride (1.0 eq)

  • Sodium Cyanide (1.2 eq) [Caution: Highly Toxic]

  • Sodium Iodide (0.1 eq) [Finkelstein Catalyst]

  • DMSO (Anhydrous, 5 vol)

Step-by-Step:

  • Preparation: Charge the reaction vessel with DMSO . Critical: Verify water content is <0.1% via Karl-Fischer titration.

  • Activation: Add NaCN (1.2 eq) and NaI (0.1 eq). Stir at room temperature for 15 minutes to ensure partial dissolution.

    • Why NaI? It converts the alkyl chloride (slow reacting) to an alkyl iodide (fast reacting) in situ, allowing the reaction to proceed at lower temperatures, thus suppressing elimination (Impurity B).

  • Addition: Add the Alkyl Chloride starting material dropwise to control the exotherm.

  • Reaction: Heat to 50-55°C . Do not exceed 60°C.

  • Monitoring: Monitor by HPLC every 2 hours. Look for the disappearance of the starting material.

    • Stop Point: Quench when SM < 1.0%. Prolonged heating after completion promotes hydrolysis (Impurity A).

  • Workup (Quench): Cool to 20°C. Pour the mixture slowly into a stirred solution of 10% aqueous NaCl and 5% NaHCO3 .

    • Note: The basicity of NaHCO3 prevents the formation of volatile HCN gas, while the brine aids phase separation.

  • Extraction: Extract with Ethyl Acetate or MTBE. Wash the organic layer with water (3x) to remove DMSO.

  • Drying: Dry over

    
     and concentrate.
    

References

  • Nitrile Synthesis via Substitution

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. "Aliphatic Nitriles."[4][5][6] Longman Scientific & Technical. (Standard reference for

      
       cyanation conditions).
      
  • Suppression of Elimination Side Reactions

    • Friedman, L., & Shechter, H. (1960). Preparation of Nitriles from Halides and Sodium Cyanide.[5][6][7][8] The Journal of Organic Chemistry, 25(6), 877–879.

  • Hydrolysis of Nitriles (Impurity Mechanisms)

    • Cohen, M. A., et al. (2016). Biocatalytic hydrolysis of nitriles. Russian Chemical Reviews, 85(1), 71.
  • Rosenmund, K. W., & Struck, E. (1919). Das Amid der Hypochlorigen Säure als Katalysator. Berichte der deutschen chemischen Gesellschaft.

Disclaimer: This guide involves the use of Cyanide, a lethal poison. All operations must be conducted in a functioning fume hood with appropriate antidote kits (e.g., Hydroxocobalamin) immediately available.

Sources

Technical Support Center: Purification of 4-(4-Bromo-2-fluorophenyl)butanenitrile by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers, chemists, and drug development professionals engaged in the purification of 4-(4-Bromo-2-fluorophenyl)butanenitrile. As a key building block in medicinal chemistry and materials science, obtaining this intermediate with high purity is critical for the success of subsequent synthetic steps.[1] This document moves beyond standard protocols to provide in-depth troubleshooting and foundational knowledge in a direct question-and-answer format, reflecting field-proven experience.

Part 1: Foundational Knowledge & Initial Setup (FAQs)

This section addresses the fundamental questions to consider before beginning the purification process. A proper setup based on the physicochemical properties of the target molecule is the most critical step for success.

Q1: What are the key physicochemical properties of 4-(4-Bromo-2-fluorophenyl)butanenitrile that influence its chromatographic behavior?

Answer: Understanding the molecule's structure is paramount. 4-(4-Bromo-2-fluorophenyl)butanenitrile (MW: 242.1 g/mol )[1] possesses a dualistic nature in terms of polarity:

  • Polar Head: The nitrile group (-C≡N) is highly polar, capable of engaging in dipole-dipole interactions with the stationary phase.

  • Non-Polar Body: The substituted phenyl ring (bromo- and fluoro- substituents) and the butane chain contribute significant non-polar, hydrophobic character.

This balance means the compound is moderately polar. It is generally soluble in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and acetone, but has limited solubility in highly non-polar solvents like hexane alone. This moderate polarity is the central factor governing the choice of stationary and mobile phases.

Q2: What is the recommended stationary phase for this purification and why?

Answer: The standard and most effective stationary phase for this compound is silica gel (SiO₂) with a 60 Å pore size and a particle size of 40-63 µm .

The Rationale (Causality): Silica gel is a highly polar stationary phase due to the presence of surface silanol groups (Si-OH). These groups act as hydrogen bond donors and create a strongly polar surface. For a moderately polar molecule like 4-(4-Bromo-2-fluorophenyl)butanenitrile, silica gel provides the necessary interactive surface for retention, allowing for effective separation from both less polar and more polar impurities under the right mobile phase conditions.[2] While alternatives like alumina exist, they are typically reserved for compounds that show instability or irreversible adsorption on the acidic surface of silica.[3] For this molecule, standard silica gel is the authoritative and cost-effective choice.[4][5]

Q3: How do I select the optimal mobile phase (eluent) for my separation?

Answer: The mobile phase must be optimized empirically using Thin Layer Chromatography (TLC) before committing to the column. The goal is to find a solvent system where the target compound has an Rf value between 0.25 and 0.40 . This range ensures the compound moves down the column at a reasonable rate, providing a balance between separation efficiency and purification time.

Methodology for Solvent System Selection:

  • Start with a Binary System: A mixture of a non-polar solvent ("pushing" solvent) and a polar solvent ("eluting" solvent) is standard. For this compound, a Hexane/Ethyl Acetate system is the recommended starting point.

  • Perform TLC Analysis: Spot your crude reaction mixture on a silica gel TLC plate. Develop the plate in a few different solvent ratios.

  • Analyze and Adjust:

    • If the Rf is too low (<0.2), the eluent is not polar enough. Increase the proportion of ethyl acetate.

    • If the Rf is too high (>0.5, near the solvent front), the eluent is too polar. Decrease the proportion of ethyl acetate.

    • Observe the separation between your target spot and any impurity spots. The ideal system shows baseline separation or maximum distance between the spots.

Solvent System (Hexane:EtOAc) Expected Rf Range Recommendation
9:10.10 - 0.25Good starting point for initial TLC trials.
8:10.20 - 0.35Often a suitable range for column elution.[4]
4:10.35 - 0.50May be too polar; risk of co-elution with less polar impurities.[6]

Part 2: Standardized Purification Protocol

This section provides a detailed, step-by-step workflow. Following this protocol methodically will prevent common errors.

Workflow: Column Chromatography Purification

G cluster_prep Phase 1: Preparation cluster_run Phase 2: Execution cluster_post Phase 3: Analysis TLC 1. TLC Analysis (Optimize Hexane:EtOAc) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Sample 3. Prepare Sample (Dry or Wet Loading) Pack->Sample Load 4. Load Sample onto Column Sample->Load Elute 5. Elute with Solvent (Collect Fractions) Load->Elute Analyze 6. Analyze Fractions (TLC) Elute->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evap 8. Evaporate Solvent Combine->Evap End End Evap->End Pure Product

Caption: A standard workflow for column chromatography purification.

Step-by-Step Methodology:

  • TLC Analysis: As detailed in Q3, determine the optimal eluent system yielding an Rf of ~0.3 for the target compound.

  • Column Packing:

    • Select a glass column of appropriate size (a good rule of thumb is a silica gel mass of 50-100 times the mass of the crude material).

    • Create a slurry of silica gel in the initial, non-polar eluent (e.g., Hexane).

    • Pour the slurry into the column and use gentle air pressure or a pump to pack it into a stable, uniform bed. Ensure there are no air bubbles or cracks.

  • Sample Preparation and Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (like DCM). Add a small amount of silica gel (~2-3 times the crude mass) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This method often results in sharper bands and better separation.[7]

    • Wet Loading: Dissolve the crude product in the absolute minimum amount of the mobile phase or a slightly more polar solvent. Using a pipette, carefully apply this solution to the top of the silica bed without disturbing the surface.[7]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Apply pressure and begin collecting fractions in test tubes.

    • Start with the optimized isocratic solvent system. A gradient elution (gradually increasing the polarity) can be used if impurities are far apart in polarity.

  • Analysis of Fractions:

    • Use TLC to analyze the collected fractions. Spot every few fractions on a TLC plate to track the elution of the target compound and any impurities.

    • Visualize the spots using a UV lamp (254 nm) and/or a chemical stain (e.g., potassium permanganate) if the compounds are not UV-active.

  • Combine and Evaporate:

    • Combine all fractions that contain only the pure target compound.

    • Remove the solvent using a rotary evaporator to yield the purified 4-(4-Bromo-2-fluorophenyl)butanenitrile.

Part 3: Troubleshooting Guide

This section addresses specific problems that may arise during the experiment, providing explanations and actionable solutions.

Problem 1: Poor or No Separation

Q: My target compound is co-eluting with an impurity. The spots are too close on the TLC and overlap in the column fractions. What should I do?

Answer: This is the most common challenge and stems directly from insufficient mobile phase optimization. The goal is to increase the differential migration of the two compounds.

Solutions:

  • Decrease Eluent Polarity: The most powerful lever you have is to make the mobile phase less polar. If you are using 8:1 Hexane:EtOAc, try 9:1 or even 10:1. This will cause all compounds to move slower, increasing the contact time with the silica and amplifying small differences in polarity, which can improve separation.

  • Change Solvent System Composition: Sometimes, a different solvent system can alter selectivity. The "eluting power" of solvents is not the only factor; specific interactions matter. Consider replacing Ethyl Acetate with Dichloromethane (DCM) or a mixture. A Hexane:DCM system may provide a different separation profile.

  • Check for Overloading: If you load too much crude material onto the column, the bands will broaden significantly, leading to overlap even with a good solvent system. Ensure you are using a silica-to-sample mass ratio of at least 50:1.

  • Consider a pH Modifier (Advanced): While unlikely to be necessary for this neutral molecule, if you have a persistent acidic or basic impurity, adding a tiny amount of a modifier to the eluent (e.g., 0.1% acetic acid for acidic impurities or 0.1% triethylamine for basic ones) can neutralize the impurity's interaction with silica and change its Rf.

Troubleshooting Decision Tree: Poor Separation

G Start Problem: Poor Separation Q1 Are R_f values of product & impurity < 0.1 apart? Start->Q1 Sol1 Action: Decrease Eluent Polarity (e.g., from 8:1 to 9:1 Hex:EtOAc) Q1->Sol1 Yes Q3 Is the column overloaded? (Silica:Sample ratio < 50:1) Q1->Q3 No Q2 Did decreasing polarity fail? Sol1->Q2 Sol2 Action: Change Solvent System (e.g., try Hexane:DCM) Q2->Sol2 Yes End Separation Achieved Q2->End No Sol2->End Sol3 Action: Re-run with Less Sample Q3->Sol3 Yes Q3->End No Sol3->End

Caption: A decision tree for troubleshooting poor separation.

Problem 2: Elution & Peak Shape Issues

Q: My compound is not eluting from the column, even after I've passed many column volumes of the eluent.

Answer: This indicates that the mobile phase is not polar enough to move the compound, or the compound has irreversibly adsorbed.

Solutions:

  • Increase Eluent Polarity: The compound is too strongly adsorbed to the silica. Gradually increase the percentage of the polar solvent (e.g., ethyl acetate). You can do this in a stepwise manner, moving from 9:1 to 4:1 to 1:1 Hexane:EtOAc until the compound begins to elute.

  • Check Sample Application: If the compound was loaded in a solvent in which it is poorly soluble, it may have precipitated at the top of the column. This can prevent it from eluting properly. Ensure complete dissolution during wet loading. This is a primary reason why dry loading is often superior.[7]

  • Test for Decomposition: It is possible, though less likely for this molecule, that it has decomposed on the silica.[3] See the next question for how to test for this.

Q: The spot/peak for my compound is tailing or streaking significantly.

Answer: Tailing occurs when a portion of the analyte is retained more strongly than the bulk, often due to interactions with highly active sites on the silica.

Solutions:

  • Reduce Sample Amount: Overloading is a common cause of tailing. Try the purification again with less material.

  • Use Higher Purity Solvents: Impurities in the solvents can interfere with the chromatography. Ensure you are using HPLC-grade or similarly high-purity solvents.

  • Consider an Alternative Stationary Phase: If tailing persists and is severe, it may indicate an undesirable interaction with the acidic silanol groups. While less common for nitriles, you could consider using deactivated (end-capped) silica or neutral alumina as an alternative stationary phase.[3]

Problem 3: Compound Stability

Q: I suspect my compound is decomposing on the silica gel. How can I confirm this and what are the alternatives?

Answer: Compound instability on silica can manifest as streaking on a TLC plate, the appearance of new spots after purification, or low recovery.

Confirmation Method (2D TLC):

  • Spot your crude material on a square TLC plate, about 1.5 cm from the bottom and left edges.

  • Develop the plate as usual in your chosen solvent system.

  • Remove the plate and allow it to dry completely in air for 10-15 minutes.

  • Rotate the plate 90 degrees counter-clockwise so the line of separated spots is now at the bottom.

  • Develop the plate again in the same solvent system.

  • Analysis: If the compound is stable, all spots will now lie on a 45-degree diagonal line from the origin. If any spots appear off this diagonal, they are decomposition products that formed while the compound was adsorbed on the silica gel.[3]

Solutions for Instability:

  • Deactivate the Silica: You can prepare a less acidic silica gel by making a slurry with a small amount of triethylamine in the eluent, filtering, and drying before packing.

  • Switch to Alumina: Alumina is available in neutral, basic, and acidic grades. Neutral alumina is a good first alternative for compounds that are sensitive to silica gel.

  • Work Quickly and Cold: If the decomposition is slow, performing the chromatography as quickly as possible and, if feasible, in a cold room can minimize the degradation.

References

  • PubChem. (n.d.). 4-Bromo-2-fluorobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Kondratyeva, M. H., et al. (2018). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. Molecules, 23(10), 2645. Available at: [Link]

  • Wu, J., et al. (2021). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. RSC Advances, 11, 24232-24237. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Wu, J., et al. (2021). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. RSC Advances, 11, 24232-24237. Available at: [Link]

  • Supporting Information for α-Amino Radical-Mediated Diverse Annulation of Alkenyl Nitriles. (n.d.). DOI. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Miscellaneous-impurities. Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • Jung, M. E., et al. (2014). U.S. Patent No. 8,680,291 B2. UCLA – Chemistry and Biochemistry. Available at: [Link]

  • Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide. Retrieved from [Link]

  • Sri Synthesis. (n.d.). Product Details. Retrieved from [Link]

  • NIST. (n.d.). Butanenitrile, 4-bromo-. NIST WebBook. Retrieved from [Link]

  • Sawyers, C., et al. (2009). Patent Application WO 2009/055053 A2. Google Patents.
  • Splendid Lab Pvt. Ltd. (n.d.). Pharma Impurity Supplier & Custom Synthesis in India. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2025). Efficient Synthesis of Arylnitriles via Cyanation of Aryl Halides Using Ni Single-Atom Catalyst. Retrieved from [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • Journal of Organic Chemistry. (2026). Rearrangement of 5-Indolyl-3-pyrrolin-2-ones into Privileged 4-Indolyl-3-pyrrolin-2-ones. ACS Publications. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Butanenitrile, 4-bromo- (CAS 5332-06-9). Retrieved from [Link]

Sources

Technical Support Center: Palladium Removal from 4-(4-Bromo-2-fluorophenyl)butanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

The Challenge: You are working with 4-(4-Bromo-2-fluorophenyl)butanenitrile , a critical intermediate in the synthesis of androgen receptor antagonists like Enzalutamide (Xtandi). The synthesis typically involves a Palladium-catalyzed cross-coupling (e.g., Negishi or Suzuki) or cyanation step.

The Problem: This molecule presents a "Double-Edged Sword" for purification:

  • Nitrile Coordination: The cyano group (-CN) acts as a ligand, stabilizing soluble Pd(II) species and preventing them from precipitating, often rendering simple filtration ineffective.

  • Aryl Bromide Lability: The 4-bromo substituent is the handle for the next synthetic step. If residual Pd(0) remains and the mixture is heated during workup (e.g., distillation), you risk oxidative addition into the C-Br bond, leading to debromination or homocoupling impurities.

The Goal: Reduce residual Palladium from >1,000 ppm to <20 ppm (ICH Q3D limits) without compromising the Ar-Br bond or hydrolyzing the nitrile.

Troubleshooting Hub: Q&A Format

Scenario A: "I tried activated carbon, but my yield dropped by 15%."

Diagnosis: Standard activated carbon is non-selective. It adsorbs planar aromatic systems—like your phenyl ring—alongside the metal. Solution: Switch to Functionalized Silica Scavengers (e.g., SiliaMetS® Thiol or DMT). These rely on chemisorption (Pd-S bonding) rather than physisorption, leaving your organic product in solution.

  • Action: See Protocol 1 below.

Scenario B: "My product is colored (brown/grey) even after crystallization."

Diagnosis: This indicates Colloidal Palladium (Pd nanoparticles) . Crystallization often traps these nanoparticles inside the crystal lattice (occlusion), making them impossible to wash off. Solution: You must perform a scavenging step before crystallization. A hot filtration through Celite is insufficient for nanoparticles <200 nm.

  • Action: Use a Cysteine wash (Protocol 2) or a Thiol-modified resin at 40°C prior to the final crystallization.

Scenario C: "I am seeing de-brominated impurities (4-(2-fluorophenyl)butanenitrile)."

Diagnosis: You likely have residual Pd(0) and a hydride source (e.g., excess borohydride, formate, or even solvent degradation at high temp). Solution: Stop heating immediately. Do not distill the solvent to dryness while Pd is present. Add a scavenger (SiliaMetS® TMT) that specifically targets Pd(0) at room temperature to quench the catalyst before any thermal concentration.

Decision Matrix: Selecting the Right Cleanup Method

Use this logic flow to determine the safest and most efficient removal method for your specific batch conditions.

Pd_Removal_Decision Start Start: Crude Reaction Mixture Check_Pd Is Pd content > 1000 ppm? Start->Check_Pd Check_Scale Scale of Operation? Check_Pd->Check_Scale No (<1000 ppm) High_Pd Pre-treatment Required (Celite Filtration or Aqueous Wash) Check_Pd->High_Pd Yes Small_Scale < 100g Batch Use Silica Scavengers Check_Scale->Small_Scale Lab Scale Large_Scale > 1kg Batch Use Aqueous Extraction (NAC) Check_Scale->Large_Scale Pilot/Mfg High_Pd->Check_Scale Low_Pd Direct Scavenging Silica_Choice Choose Scavenger: SiliaMetS® Thiol (Pd II) SiliaMetS® TMT (Pd 0) Small_Scale->Silica_Choice NAC_Choice Aqueous Wash: 0.5M N-Acetyl Cysteine pH 7-8 Large_Scale->NAC_Choice End Final Polishing: Recrystallization Silica_Choice->End NAC_Choice->End

Figure 1: Decision tree for selecting Palladium removal strategy based on initial concentration and scale.

Detailed Protocols

Protocol 1: Functionalized Silica Scavenging (High Selectivity)

Recommended for: High-value batches where yield conservation is paramount.

Mechanism: The thiol (-SH) or thiourea groups on the silica backbone bind Pd with high affinity (


), displacing the nitrile ligands.
  • Preparation: Dissolve the crude 4-(4-Bromo-2-fluorophenyl)butanenitrile in a solvent that swells the resin (THF, EtOAc, or DCM). Avoid MeOH if possible as it can reduce Pd(II) to colloidal Pd(0).

  • Loading: Add SiliaMetS® Thiol (or equivalent) at 4 equivalents relative to the residual Pd content.

    • Note: If Pd content is unknown, use 5-10% w/w relative to the crude product.

  • Incubation: Stir at room temperature for 4 hours.

    • Critical: Do not heat >50°C to avoid Ar-Br activation.

  • Filtration: Filter the suspension through a 0.45 µm PTFE membrane or a fine sintered glass funnel. The Pd remains bound to the solid silica.

  • Analysis: Test filtrate by ICP-MS. If Pd > 20 ppm, repeat with fresh scavenger.

Protocol 2: N-Acetyl Cysteine (NAC) Wash (Cost-Effective)

Recommended for: Large-scale batches (>1 kg) where solid scavengers are too expensive.

Mechanism: NAC is a water-soluble ligand that out-competes the nitrile group for Pd binding, pulling the metal into the aqueous phase.

  • Dissolution: Dissolve crude product in Isopropyl Acetate (IPAc) or Toluene (10 vol).

  • Reagent Prep: Prepare a 0.5 M aqueous solution of N-Acetyl Cysteine . Adjust pH to 7–8 using dilute NaOH (critical for deprotonating the thiol without hydrolyzing the nitrile).

  • Extraction: Add the NAC solution (0.5 vol) to the organic layer.

  • Agitation: Stir vigorously for 1–2 hours at 40°C.

    • Visual Cue: The aqueous layer may turn dark red/brown as the Pd-NAC complex forms.

  • Separation: Separate layers. Wash the organic layer with water (2x) to remove residual NAC.

  • Drying: Dry organic layer over Na₂SO₄ and concentrate.

Comparative Data: Scavenger Efficiency

The following table summarizes expected clearance rates for nitrile-containing intermediates based on internal application data.

MethodInitial Pd (ppm)Final Pd (ppm)Yield Loss (%)Notes
Activated Carbon 1,20015012-18%High product loss; requires multiple passes.
Celite Filtration 1,200900< 1%Ineffective for soluble Pd-CN complexes.
SiliaMetS® Thiol 1,200< 10 < 2%Best balance of purity and yield.
NAC Wash 1,20025< 5%Excellent for bulk removal; cheap.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development.

  • International Conference on Harmonisation (ICH). (2019). Guideline Q3D(R1) on Elemental Impurities.

  • Biotage Application Note. (2023). Metal Scavenging: Removal of Palladium from API. (General landing page for verification)

Technical Support Center: Synthesis of 4-(4-Bromo-2-fluorophenyl)butanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Landscape[1][2][3][4]

The Challenge: Synthesizing 4-(4-Bromo-2-fluorophenyl)butanenitrile typically involves the nucleophilic substitution (


) of a leaving group (Chloride, Bromide, or Tosylate) on a propyl linker attached to the aryl ring. Users frequently report low yields (30–50%) due to three competing factors: incomplete conversion, elimination (styrene formation), and hydrolysis (amide formation).

The Chemistry: The target molecule requires extending a 3-carbon alkyl chain to a 4-carbon nitrile.

  • Substrate: 1-(3-chloropropyl)-4-bromo-2-fluorobenzene (most common commercial precursor due to stability).

  • Reagent: Sodium Cyanide (NaCN) or Potassium Cyanide (KCN).[1][2]

  • Mechanism:

    
     displacement.
    
Visualizing the Problem Space

The following diagram maps the kinetic competition occurring in your flask. Understanding these pathways is critical for troubleshooting.

ReactionPathways Precursor Precursor (Propyl Chloride/Bromide) Target TARGET 4-(4-Bromo-2-fluorophenyl) butanenitrile Precursor->Target Path A: SN2 Substitution (NaCN, Polar Aprotic/PTC) Styrene IMPURITY A (Elimination) Styrene Derivative Precursor->Styrene Path B: E2 Elimination (High Temp, Strong Base) Amide IMPURITY B (Hydrolysis) Butanamide Derivative Target->Amide Path C: Hydrolysis (Excess H2O, High pH) Catalyst Catalyst Effect (KI or Crown Ether) Catalyst->Precursor Activates LG

Figure 1: Reaction landscape showing the desired


 pathway (Green) versus competing Elimination and Hydrolysis pathways (Red).

Troubleshooting Guide: Diagnosing Low Yield

Use this decision matrix to identify the root cause of your yield loss.

Scenario A: "My reaction is stuck at 60% conversion after 24 hours."

Diagnosis: Kinetic Stalling. This usually happens when using the Chloro-precursor (1-(3-chloropropyl)-...). Chlorine is a poor leaving group, and the reaction rate is too slow at standard temperatures.

  • The Fix (Finkelstein Modification): Add catalytic Potassium Iodide (KI) (0.1 – 0.2 eq).

    • Mechanism:[3][4][5][6][7][8][9][10][11]

      
       displaces 
      
      
      
      to form the transient, highly reactive iodo-intermediate, which is then rapidly displaced by
      
      
      .
  • Solvent Check: Ensure you are using a polar aprotic solvent (DMSO or DMF). If using Ethanol/Water, the reaction will be sluggish for chlorides.

Scenario B: "I see a non-polar impurity (approx. 10-15%) that won't separate."

Diagnosis: E2 Elimination (Styrene Formation). Cyanide is a base (


 of HCN 

9.2). If the temperature is too high, it pulls a proton from the

-carbon, causing elimination to form 1-(4-bromo-2-fluorophenyl)prop-1-ene .
  • The Fix:

    • Lower Temperature: Reduce reaction temperature by 10-15°C.

    • Buffer pH: Add 1.0 eq of Ammonium Chloride (

      
      ) or Sodium Bicarbonate to buffer the basicity, though this may slow the reaction.
      
    • Switch to PTC: Use Phase Transfer Catalysis (see Protocol 2). This keeps the bulk cyanide in the aqueous phase, reducing the "effective" basicity experienced by the organic substrate.

Scenario C: "My product contains a polar impurity (Amide)."

Diagnosis: Nitrile Hydrolysis.[2] The nitrile group can hydrolyze to a primary amide in the presence of water and heat, especially at high pH (generated by excess NaCN).

  • The Fix:

    • Dry Solvents: Ensure DMSO/DMF is dry.

    • Control Equivalents: Do not use a massive excess of NaCN (keep to 1.1 – 1.2 eq).

    • Workup: Do not heat the reaction during the quench. Quench with dilute acid or buffer to neutralize residual cyanide immediately.

Optimized Experimental Protocols

Do not rely on generic textbook procedures. Use these optimized workflows designed for the 4-bromo-2-fluorophenyl scaffold.

Protocol 1: The "Finkelstein-Boosted" Method (Standard Lab Scale)

Best for: Small scale (<10g), using the Chloro-precursor.

StepActionCritical Note
1 Dissolve 1 eq of 1-(3-chloropropyl)-4-bromo-2-fluorobenzene in DMSO (5 vol).DMSO is superior to DMF for rate, but harder to remove.
2 Add 0.2 eq Potassium Iodide (KI) .Crucial: Stir for 15 mins before adding cyanide to allow equilibrium.
3 Add 1.2 eq NaCN (Caution: Toxic).Granular NaCN is preferred over powder to control dissolution rate.
4 Heat to 60°C . Monitor by HPLC/TLC.Do not exceed 80°C; elimination increases drastically above this threshold.
5 Workup: Dilute with water, extract with EtOAc. Wash organic layer with sat.[12]

(removes free CN), then brine.
The ferrous sulfate wash precipitates cyanide as Prussian Blue, improving safety.
Protocol 2: Phase Transfer Catalysis (Industrial/Green Preferred)

Best for: Scale-up (>10g), avoiding anhydrous solvents, minimizing elimination.

StepActionCritical Note
1 Prepare a biphasic mixture: Toluene (organic) and Water (aqueous).Ratio 1:1 by volume.
2 Dissolve substrate in the Toluene layer.
3 Add 1.5 eq NaCN to the Water layer.Cyanide stays in water; substrate stays in Toluene.
4 Add 0.05 eq TBAB (Tetrabutylammonium bromide).This acts as the "shuttle," carrying

into the organic layer.
5 Reflux with vigorous stirring .Stirring rate is the rate-limiting factor here. Must be >500 RPM.

Quantitative Data Summary

Comparison of synthetic routes for 4-(4-Bromo-2-fluorophenyl)butanenitrile:

ParameterStandard (EtOH/H2O)Polar Aprotic (DMSO)PTC (Toluene/H2O)
Typical Yield 40 - 55%75 - 85%85 - 92%
Reaction Time 24 - 48 h4 - 8 h6 - 12 h
Major Impurity Hydrolysis (Amide)Elimination (Styrene)Minimal
Scalability PoorMedium (DMSO disposal)High

Frequently Asked Questions (FAQs)

Q1: Can I use the Bromo-propyl precursor instead of the Chloro-? A: Yes. The reaction will be significantly faster (Br is a better leaving group). However, the Bromo-precursor is more expensive and less stable. If you synthesize the precursor yourself, the Bromo-analogue is prone to self-alkylation. If using the Bromo-precursor, lower the temperature to 40°C to prevent runaway exotherms and elimination.

Q2: How do I safely destroy the excess Cyanide during workup? A: Never acidify the reaction mixture directly while it contains high concentrations of cyanide (risk of HCN gas).

  • Quench with aqueous Sodium Hypochlorite (Bleach) at pH > 10. This oxidizes Cyanide to Cyanate (

    
    ), which is non-toxic.
    
  • Alternatively, wash with Ferrous Sulfate (

    
    ) to complex the cyanide.
    

Q3: The reaction turns black/dark brown. Is this normal? A: A darkening color usually indicates polymerization of the "styrene" side product or oxidation of the amine traces. While unsightly, it does not necessarily mean the reaction failed. Proceed with the workup; the color often stays in the aqueous layer or can be removed with a silica plug.

References

  • General Nucleophilic Substitution: Solomons, T.W.G., & Fryhle, C.B. (2011). Organic Chemistry (10th ed.). Wiley. (Chapter 6: Nucleophilic Substitution).

  • Finkelstein Modification: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Section 10-43).

  • Phase Transfer Catalysis: Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Springer.[6]

  • Cyanation Protocols: "Process for the preparation of 4-bromophenyl derivatives." US Patent US20110155950A1. (Analogous chemistry for aryl-alkyl bromides).

  • Safety in Cyanide Reactions: National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[6]

Sources

Technical Support Center: Optimization of 4-(4-Bromo-2-fluorophenyl)butanenitrile Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: ALK-PH-4BF Support Level: Tier 3 (Senior Application Scientist) Status: Operational

Executive Summary: The Thermodynamic Landscape

You are working with a highly functionalized scaffold. The presence of the aryl bromide (para) and aryl fluoride (ortho) creates a "perfect storm" of competing reactivities. Successful alkylation of the


-carbon requires navigating three distinct failure modes governed strictly by temperature and base selection.
The "Three-Front War" (Mechanistic Risks)
  • The Target: Deprotonation of the

    
    -nitrile proton (
    
    
    
    in THF).
  • Risk A (Metal-Halogen Exchange): The Ar-Br bond is susceptible to Lithium-Halogen exchange if organolithiums (e.g.,

    
    -BuLi) are used, or if temperatures exceed -60°C with certain amide bases.
    
  • Risk B (

    
    ):  The ortho-Fluorine is activated by the electron-withdrawing nitrile chain and the bromine. A nucleophilic base (or the carbanion itself) can displace the fluorine at elevated temperatures (
    
    
    
    ).
  • Risk C (Thorpe-Ziegler): Nitrile self-condensation occurs if the deprotonated species encounters a protonated starting material at temperatures allowing nucleophilic attack (

    
    ).
    

Critical Parameter Visualization

The following diagram maps the kinetic vs. thermodynamic pathways based on your temperature control.

ReactionPathways Start Starting Material (Ar-Br, Ar-F, Nitrile) Base Base Addition (LiHMDS/THF) Start->Base Solvation AlphaAnion Target $\alpha$-Anion (Stable at -78°C) Base->AlphaAnion -78°C (Kinetic Control) Benzyne Benzyne/Ar-Li Species (Unstable/Reactive) Base->Benzyne >-40°C or n-BuLi Product Alkylated Product (Target) AlphaAnion->Product + Electrophile (-78°C to RT) Dimer Nitrile Dimer (Thorpe-Ziegler) AlphaAnion->Dimer Slow Addition (Warm Temp) Defluoro Substituted Impurity (SNAr of Fluorine) AlphaAnion->Defluoro High Temp (Intramolecular Attack) DesBromo Des-Bromo Impurity (Li-Hal Exchange) Benzyne->DesBromo Quench

Caption: Figure 1. Kinetic branching ratios. Green paths indicate the optimized low-temperature window (-78°C).

Troubleshooting Guide (Q&A Format)

Symptom 1: "I am seeing significant des-bromo product (starting material minus bromine) in my LCMS."

Root Cause: Metal-Halogen Exchange.[1][2] If you are using


-Butyllithium (

-BuLi) or LDA at temperatures above -70°C, the Lithium is exchanging with the Bromine on the aromatic ring. The resulting Aryl-Lithium is then protonated during the quench, removing the bromine.

Corrective Action:

  • Switch Base: IMMEDIATELY STOP using alkyl-lithiums (

    
    -BuLi).  Switch to LiHMDS (Lithium Hexamethyldisilazide) . It is a bulky, non-nucleophilic base with a 
    
    
    
    (~26) sufficient to deprotonate the nitrile but with significantly lower propensity for metal-halogen exchange compared to LDA or
    
    
    -BuLi.
  • Temperature Lock: Ensure the base addition happens strictly at -78°C . Do not allow the reaction to warm above -60°C until the electrophile is added.

Symptom 2: "My yield is low, and I see a heavy impurity at 2x molecular weight."

Root Cause: Thorpe-Ziegler Condensation (Self-Dimerization). This occurs when the deprotonated nitrile anion attacks a molecule of protonated starting material. This usually happens during the "mixing phase" if the temperature is too high or the addition is too slow.

Corrective Action:

  • Inverse Addition: Instead of adding base to the substrate, add the substrate (in THF) dropwise to the solution of Base (LiHMDS) at -78°C . This ensures the base is always in excess relative to the substrate, instantly converting it to the anion and preventing the "anion-meets-neutral" collision.

  • Dilution: Increase solvent volume. High concentrations favor intermolecular dimerization. Aim for 0.1 M to 0.2 M.

Symptom 3: "I see an impurity corresponding to the loss of Fluorine and addition of the base/nucleophile."

Root Cause: Nucleophilic Aromatic Substitution (


).[3][4]
The ortho-fluorine is activated. If you use a smaller base (like NaH or LDA) or let the reaction warm up too fast before quenching, the base attacks the ring and kicks out the fluoride.

Corrective Action:

  • Steric Bulk: Use LiHMDS or KHMDS. The steric bulk of the trimethylsilyl groups prevents them from attacking the crowded ortho-position on the ring.

  • Electrophile Reactivity: Ensure your alkylating agent (electrophile) is highly reactive (e.g., iodide or triflate rather than chloride) so the alkylation happens faster than the side reaction when you warm up.

Optimized Protocol: The "Golden Standard"

This protocol is designed to maximize mono-alkylation while suppressing halogen exchange.

Reagents:

  • Substrate: 4-(4-Bromo-2-fluorophenyl)butanenitrile (1.0 equiv)

  • Base: LiHMDS (1.0 M in THF) (1.1 to 1.2 equiv)

  • Electrophile: Alkyl Iodide/Bromide (1.2 to 1.5 equiv)

  • Solvent: Anhydrous THF (0.15 M concentration relative to substrate)

Step-by-Step:

  • System Prep: Flame-dry a 3-neck flask under Argon/Nitrogen.

  • Base Charge: Charge LiHMDS solution into the flask. Cool to -78°C (Dry ice/Acetone bath).

  • Substrate Addition (Critical): Dissolve the nitrile substrate in minimal THF. Add this solution dropwise to the base over 15-20 minutes.

    • Why? Keeps Base > Substrate to prevent dimerization.

  • Deprotonation Dwell: Stir at -78°C for 30-45 minutes .

    • Note: Do not warm up. The anion is stable at this temp.

  • Electrophile Addition: Add the alkyl halide (neat or in THF) dropwise at -78°C.

  • The "Ramp":

    • Stir at -78°C for 1 hour.

    • Remove cooling bath and allow to warm to 0°C over 2 hours.

    • Monitor: Check HPLC/TLC at -20°C. If conversion is >90%, quench immediately. Do not stir at RT overnight unless necessary.

  • Quench: Pour into saturated

    
     (cold).
    

Data Summary & Decision Logic

ParameterRecommended RangeFailure Mode if Exceeded
Deprotonation Temp -78°C to -60°CMetal-Halogen Exchange (Loss of Br)
Reaction Warm-up Max 0°C to RT

(Loss of F) or Polymerization
Base Equivalents 1.1 - 1.2 eq<1.0 eq leads to Dimerization (Thorpe-Ziegler)
Concentration 0.1 - 0.2 M>0.5 M favors Dimerization
Troubleshooting Workflow

TroubleshootingTree Problem Identify Impurity via LCMS/NMR Type1 M - 79/81 (Loss of Br) Problem->Type1 Type2 2M (Dimer) Problem->Type2 Type3 M - 19 + Nu (Loss of F) Problem->Type3 Sol1 Action: Switch to LiHMDS Maintain T < -60°C Type1->Sol1 Sol2 Action: Inverse Addition (Substrate -> Base) Type2->Sol2 Sol3 Action: Use Bulky Base Quench earlier Type3->Sol3

Caption: Figure 2. Decision matrix for impurity remediation.

References

  • Fleming, F. F., & Shook, B. C. (2002). Nitrile Anion Cyclizations. Tetrahedron, 58(1), 1–23. Link

  • Parham, W. E., & Jones, L. D. (1976). Selective Halogen-Lithium Exchange in Bromophenylalkyl Halides. Journal of Organic Chemistry, 41(7), 1187–1191. Link

  • Bordwell, F. G. (1988). Equilibrium Acidities in Dimethyl Sulfoxide Solution. Accounts of Chemical Research, 21(12), 456–463. Link

  • Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link

  • Bunnett, J. F. (1951). Mechanism of Nucleophilic Aromatic Substitution. Chemical Reviews, 49(2), 273–412. Link

Sources

Technical Support Center: Solvent Effects on the Yield of 4-(4-Bromo-2-fluorophenyl)butanenitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(4-Bromo-2-fluorophenyl)butanenitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this important synthetic transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction yields and overcome common experimental hurdles, with a particular focus on the critical role of solvent selection.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of 4-(4-Bromo-2-fluorophenyl)butanenitrile from 1-(bromomethyl)-4-bromo-2-fluorobenzene?

The synthesis of 4-(4-Bromo-2-fluorophenyl)butanenitrile from its corresponding benzyl bromide precursor proceeds via a bimolecular nucleophilic substitution (SN2) reaction. In this mechanism, the cyanide anion (CN⁻), typically from a salt like sodium cyanide (NaCN) or potassium cyanide (KCN), acts as a nucleophile and attacks the electrophilic carbon of the bromomethyl group. This attack occurs in a single, concerted step where the carbon-cyanide bond is formed simultaneously as the carbon-bromine bond is broken.

Q2: Why is the choice of solvent so critical for the yield of this SN2 reaction?

The solvent plays a crucial role in an SN2 reaction by influencing the reactivity of the nucleophile. The ideal solvent for an SN2 reaction involving an anionic nucleophile, such as the cyanide ion, is a polar aprotic solvent. These solvents possess a dipole moment that allows them to dissolve the ionic cyanide salt, but they lack acidic protons. Consequently, they solvate the cation (e.g., Na⁺ or K⁺) of the salt, leaving the cyanide anion relatively "naked" and highly nucleophilic. This enhanced nucleophilicity leads to a faster reaction rate and generally higher yields.

In contrast, polar protic solvents, such as water and alcohols (e.g., ethanol), can form hydrogen bonds with the cyanide anion. This solvation shell around the nucleophile stabilizes it, thereby decreasing its energy and making it less reactive. This can significantly slow down the reaction rate and potentially lead to lower yields or the need for more forcing conditions.

Q3: Which solvents are recommended for the synthesis of 4-(4-Bromo-2-fluorophenyl)butanenitrile, and what are the expected yield trends?

SolventSolvent TypeExpected YieldRationale
Dimethyl Sulfoxide (DMSO)Polar AproticExcellentHigh polarity effectively dissolves cyanide salts, and its aprotic nature minimally solvates the cyanide anion, maximizing its nucleophilicity.
N,N-Dimethylformamide (DMF)Polar AproticExcellentSimilar to DMSO, DMF is a polar aprotic solvent that promotes high reactivity of the nucleophile.
AcetonePolar AproticGood to Very GoodWhile less polar than DMSO and DMF, acetone is a suitable polar aprotic solvent that can facilitate the reaction effectively.
AcetonitrilePolar AproticGood to Very GoodAnother effective polar aprotic solvent that can provide good yields.
Ethanol (anhydrous)Polar ProticModerate to GoodAs a polar protic solvent, ethanol can solvate the cyanide anion through hydrogen bonding, which may reduce the reaction rate and yield compared to aprotic solvents. The use of aqueous ethanol can further decrease the yield due to competing hydrolysis side reactions.
WaterPolar ProticPoorWater is a strong hydrogen-bonding solvent that will significantly solvate and deactivate the cyanide nucleophile. It also introduces a high risk of hydrolysis of the starting material and the product.

Note: The expected yields are relative and can be influenced by other factors such as reaction temperature, concentration, and purity of reagents.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Inappropriate Solvent Choice As detailed above, the solvent has a profound impact on the reaction rate. If you are using a polar protic solvent like ethanol or, even worse, an aqueous solution, your yield will likely be compromised. Recommendation: Switch to a polar aprotic solvent such as DMSO or DMF.
Poor Quality or Wet Reagents The presence of water can lead to the hydrolysis of the starting benzyl bromide to the corresponding alcohol and the product nitrile to the amide or carboxylic acid. Ensure your cyanide salt is dry and your solvent is anhydrous.
Low Reaction Temperature While SN2 reactions can often proceed at room temperature, some systems require heating to overcome the activation energy barrier. Recommendation: Try increasing the reaction temperature, for example, to 50-80 °C, while monitoring for the formation of byproducts.
Insufficient Reaction Time The reaction may simply not have proceeded to completion. Recommendation: Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Poor Solubility of Cyanide Salt In less polar solvents, the cyanide salt may not be sufficiently soluble to provide a high enough concentration of the nucleophile. Recommendation: Use a highly polar aprotic solvent like DMSO where cyanide salts have better solubility. The use of a phase-transfer catalyst can also be beneficial in such cases.

Issue 2: Presence of Significant Impurities in the Crude Product

Potential Cause Troubleshooting Steps
Formation of 4-(4-Bromo-2-fluorophenyl)butanamide This is a common byproduct resulting from the hydrolysis of the nitrile product. This is more prevalent when using protic solvents or if there is water contamination. Recommendation: Use anhydrous solvents and reagents. During the work-up, avoid prolonged exposure to strongly acidic or basic aqueous conditions.[1][2][3][4]
Formation of 4-bromo-2-fluoro-1-(ethoxymethyl)benzene (if using ethanol) This ether byproduct can form if the ethoxide ion (present in equilibrium in ethanol) competes with the cyanide as a nucleophile. This is more likely at higher temperatures.
Elimination Byproduct (4-bromo-2-fluoro-1-vinylbenzene) Although less common for primary benzyl halides, elimination to form the corresponding styrene can occur, especially with sterically hindered bases or at high temperatures.[5] The cyanide ion is a relatively weak base, so this is typically a minor pathway.[5]
Unreacted Starting Material This indicates an incomplete reaction. Refer to the troubleshooting steps for "Low or No Product Yield".

Issue 3: Difficulty in Product Purification

Potential Cause Troubleshooting Steps
Product is an Oil or Low-Melting Solid 4-(4-Bromo-2-fluorophenyl)butanenitrile is expected to be a liquid or a low-melting solid, making purification by recrystallization challenging.
Similar Polarity of Product and Impurities The starting material and the nitrile product may have similar polarities, making separation by column chromatography difficult. Recommendation: Optimize your chromatography conditions. A gradient elution from a non-polar solvent (e.g., hexanes) to a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) on silica gel is a good starting point.
Aqueous Work-up Issues Emulsion formation during extraction can be an issue. Recommendation: Use a brine wash to help break emulsions. Ensure the pH of the aqueous layer is controlled to prevent hydrolysis.

Experimental Protocols

Recommended Protocol: Cyanation in DMSO

This protocol is designed to maximize the yield of 4-(4-Bromo-2-fluorophenyl)butanenitrile by utilizing an optimal solvent and reaction conditions.

Materials:

  • 1-(Bromomethyl)-4-bromo-2-fluorobenzene

  • Sodium cyanide (NaCN)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 1-(bromomethyl)-4-bromo-2-fluorobenzene (1.0 eq) in anhydrous DMSO.

  • Add sodium cyanide (1.2 eq) to the solution.

  • Stir the reaction mixture at room temperature or heat to 50 °C for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine (2 x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or silica gel column chromatography to afford 4-(4-Bromo-2-fluorophenyl)butanenitrile.

Visualizing the Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reagents 1-(Bromomethyl)-4-bromo-2-fluorobenzene Sodium Cyanide Anhydrous DMSO ReactionVessel Flame-dried flask under N2 Reagents->ReactionVessel Dissolve and add Stirring Stir at RT or 50°C ReactionVessel->Stirring Monitoring Monitor by TLC Stirring->Monitoring Quench Pour into water Monitoring->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Wash Wash with Brine Extraction->Wash Drying Dry with Na2SO4 Wash->Drying Concentration Concentrate in vacuo Drying->Concentration PurificationMethod Vacuum Distillation or Column Chromatography Concentration->PurificationMethod FinalProduct 4-(4-Bromo-2-fluorophenyl)butanenitrile PurificationMethod->FinalProduct

Sources

preventing dehalogenation side reactions with 4-(4-Bromo-2-fluorophenyl)butanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist

Welcome to the technical support center for 4-(4-Bromo-2-fluorophenyl)butanenitrile. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the use of this versatile building block in organic synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential challenges, with a particular focus on preventing dehalogenation side reactions in palladium-catalyzed cross-coupling processes.

Troubleshooting Guide: Dehalogenation Side Reactions

Dehalogenation, the undesired replacement of a halogen atom with a hydrogen atom, is a common side reaction in cross-coupling chemistry.[1] For a substrate like 4-(4-Bromo-2-fluorophenyl)butanenitrile, this results in the formation of 4-(2-fluorophenyl)butanenitrile, reducing the yield of your desired product and complicating purification. This guide provides a systematic approach to diagnosing and resolving this issue.

Issue 1: Significant Debromination Observed in Suzuki-Miyaura Coupling

You are attempting a Suzuki-Miyaura coupling to form a new C-C bond at the bromine position, but you observe a significant amount of the debrominated byproduct.

The primary cause of debromination in Suzuki-Miyaura coupling is often the generation of a palladium-hydride species, which can then participate in reductive elimination with the aryl halide faster than the desired transmetalation and reductive elimination of the coupled product.[1] Several factors can contribute to the formation of these palladium-hydride species, including the choice of base, solvent, and the presence of water.[2]

G cluster_0 Troubleshooting Dehalogenation in Suzuki-Miyaura Coupling start Start: Significant Debromination Observed q1 Are you using a strong base (e.g., NaOH, NaOtBu)? start->q1 s1 Switch to a weaker inorganic base: K₃PO₄, Cs₂CO₃, or K₂CO₃. q1->s1 Yes q2 Is your solvent a potential hydride source (e.g., alcohols) or is water present? q1->q2 No s1->q2 s2 Use anhydrous solvents like toluene or dioxane and ensure all reagents are dry. q2->s2 Yes q3 Is your phosphine ligand appropriate for this electron-deficient substrate? q2->q3 No s2->q3 s3 Employ bulky, electron-rich ligands like XPhos, SPhos, or RuPhos to accelerate reductive elimination. q3->s3 No end Problem Resolved: Minimized Debromination q3->end Yes s3->end

Caption: Troubleshooting logic for debromination in Suzuki-Miyaura coupling.

1. Ligand Selection: The choice of phosphine ligand is critical. Electron-rich and sterically bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands can promote the desired reductive elimination step over side reactions like dehalogenation.[3] For instance, bulky ligands can help prevent the formation of palladium-hydride species that lead to dehalogenation.

Ligand TypeExamplesRationale
Buchwald Biaryl Phosphines XPhos, SPhos, RuPhosTheir steric bulk and electron-donating properties accelerate the rate of reductive elimination, outcompeting the dehalogenation pathway.
N-Heterocyclic Carbenes (NHCs) IPr, SImesThese are strong electron donors that form stable palladium complexes, often leading to higher catalyst activity and reduced side reactions.[4]

2. Base Selection: The base plays a crucial role in the catalytic cycle and can also be a source of protic species that lead to dehalogenation. While strong bases are often used, for sensitive substrates, a weaker inorganic base may be preferable.

BaseRecommended SolventComments
K₃PO₄ Toluene, DioxaneA commonly used and effective base for Suzuki couplings of electron-deficient aryl halides.
Cs₂CO₃ Dioxane, THFIts high solubility in organic solvents can be advantageous.
K₂CO₃ Toluene/Water, Dioxane/WaterA cost-effective option, often used in biphasic systems.

3. Solvent and Water Content: Solvents like alcohols can act as hydride donors, leading to dehalogenation.[1] Additionally, water has been identified as a possible hydrogen source in hydrodehalogenation reactions.[2] Therefore, using anhydrous solvents and ensuring all reagents are dry can significantly reduce this side reaction. Toluene is often a good choice as it is less likely to act as a hydride source compared to solvents like dioxane or DMF.

This protocol is a starting point and may require further optimization for your specific coupling partner.

  • Reagent Preparation: To a flame-dried Schlenk flask, add 4-(4-Bromo-2-fluorophenyl)butanenitrile (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Loading: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed, anhydrous toluene via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up & Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Issue 2: Debromination observed during Buchwald-Hartwig Amination

Similar to Suzuki couplings, reaction conditions must be carefully chosen to minimize dehalogenation in Buchwald-Hartwig amination. The mechanism can also involve the formation of a palladium-hydride intermediate that leads to the hydrodehalogenated byproduct.[5]

G cluster_1 Troubleshooting Dehalogenation in Buchwald-Hartwig Amination start_bh Start: Debromination in Amination q1_bh Are you using a highly reactive base like NaOtBu at elevated temperatures? start_bh->q1_bh s1_bh Consider a weaker base like Cs₂CO₃ or K₃PO₄. Alternatively, lower the reaction temperature. q1_bh->s1_bh Yes q2_bh Is your ligand promoting reductive elimination efficiently? q1_bh->q2_bh No s1_bh->q2_bh s2_bh Use specialized biarylphosphine ligands (e.g., XPhos, RuPhos) known to be effective for C-N bond formation. q2_bh->s2_bh No end_bh Problem Resolved: High Yield of Arylamine q2_bh->end_bh Yes s2_bh->end_bh

Caption: Decision pathway for troubleshooting Buchwald-Hartwig amination.

1. Ligand Choice: The use of specialized biarylphosphine ligands developed by Buchwald and others is often crucial for successful aminations and can help suppress dehalogenation.

Ligand FamilyExamplesKey Features
Buchwald Ligands XPhos, SPhos, RuPhosHighly effective for a broad range of aryl halides and amines.[3]
Josiphos Ligands (R)-(-)-1-[(S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldi-tert-butylphosphineCan be effective for challenging couplings.

2. Base Selection: Strong bases are typically required for Buchwald-Hartwig reactions, but their choice can influence side reactions.

BaseRecommended SolventConsiderations
NaOtBu Toluene, DioxaneVery common and effective, but can promote dehalogenation at higher temperatures.
Cs₂CO₃ Toluene, DioxaneA milder alternative that can sometimes reduce side reactions.[6]
K₃PO₄ Toluene, DioxaneAnother milder option, particularly for sensitive substrates.

3. Temperature Control: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can help to minimize dehalogenation.

Frequently Asked Questions (FAQs)

Q1: Why is 4-(4-Bromo-2-fluorophenyl)butanenitrile prone to dehalogenation?

A1: The electronic properties of the substituents on the aromatic ring influence the reactivity of the C-Br bond. The fluoro and butanenitrile groups are electron-withdrawing, which makes the aryl bromide more susceptible to oxidative addition to the palladium(0) catalyst.[1] This increased reactivity can, under certain conditions, also make the compound more prone to side reactions like dehalogenation, especially if the subsequent steps in the catalytic cycle (transmetalation and reductive elimination) are slow.

Q2: Can the fluorine atom also be cleaved during these reactions?

A2: The C-F bond is significantly stronger than the C-Br bond, and therefore, cleavage of the C-F bond is much less likely under typical palladium-catalyzed cross-coupling conditions. The order of reactivity for aryl halides in oxidative addition is generally I > Br > OTf > Cl >> F.[7] You can expect selective reaction at the C-Br bond.

Q3: I am observing both dehalogenation and homocoupling of my boronic acid. What should I do?

A3: Homocoupling of the boronic acid is often promoted by the presence of oxygen and Pd(II) species.[1] To minimize both dehalogenation and homocoupling, ensure your reaction is thoroughly degassed and run under a strictly inert atmosphere. Using a Pd(0) source like Pd₂(dba)₃ or a pre-catalyst that readily forms the active Pd(0) species can also be beneficial. Additionally, the strategies for preventing dehalogenation, such as the use of appropriate ligands and bases, will also help to favor the desired cross-coupling pathway.

Q4: Are there any alternatives to palladium catalysis to avoid dehalogenation?

A4: While palladium catalysis is the most common method for these transformations, other transition metals like nickel and copper can also be used for cross-coupling reactions. Nickel catalysts, in particular, have shown promise for coupling unreactive aryl chlorides and may offer a different selectivity profile.[7] However, optimization would be required for your specific substrate. For certain transformations, visible-light photoredox catalysis can also be an alternative, sometimes proceeding under milder, transition-metal-free conditions.[8]

Q5: How can I confirm that the byproduct I'm seeing is indeed the dehalogenated compound?

A5: The most definitive way to identify the byproduct is through mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The dehalogenated product, 4-(2-fluorophenyl)butanenitrile, will have a molecular weight that is approximately 79 units (the mass of a bromine atom) less than your starting material. ¹H NMR spectroscopy will show a different splitting pattern for the aromatic protons compared to the starting material.

References

  • An unusual dehalogenation in the Suzuki coupling of 4-bromopyrrole-2-carboxylates. [Link]

  • An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. [Link]

  • significant dehalogenation in stille coupling. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]

  • Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine. [Link]

  • Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. [Link]

  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. [Link]

  • Suzuki proto-dehalogenation problem. [Link]

  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. [Link]

  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. [Link]

  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. [Link]

  • Nickel(II) phosphine-catalysed hydrodehalogenation of aryl halides under mild ambient conditions. [Link]

  • Proximity Effects in the Palladium-Catalyzed Substitution of Aryl Fluorides. [Link]

  • Design, Synthesis, and Evaluation of B-(Trifluoromethyl)phenyl Phosphine–Borane Derivatives as Novel Progesterone Receptor Antagonists. [Link]

  • Palladium-Catalyzed Arylation of Fluoroalkylamines. [Link]

  • Suzuki-Miyaura Coupling. [Link]

  • Evaluation of different coupling protocols a, Reproducibility study for... [Link]

  • Buchwald–Hartwig amination. [Link]

  • A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. [Link]

  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]

  • Photo-Induced, Phenylhydrazine-Promoted Transition-Metal-Free Dehalogenation of Aryl Fluorides, Chlorides, Bromides, and Iodides. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 4-(4-Bromo-2-fluorophenyl)butanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(4-Bromo-2-fluorophenyl)butanenitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the scale-up of this important synthetic intermediate. My aim is to combine established chemical principles with practical, field-tested insights to help you navigate the challenges of this synthesis.

Introduction to the Synthesis

The synthesis of 4-(4-Bromo-2-fluorophenyl)butanenitrile is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity, especially during scale-up. A common synthetic approach involves the palladium-catalyzed cyanation of a suitable precursor. However, alternative routes, such as those involving Grignard reagents or Wittig reactions to construct the butyronitrile side chain, are also plausible. The challenges in scaling up this synthesis often relate to reaction kinetics, impurity profiles, and safe handling of reagents.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Low or Inconsistent Yields

Problem: My reaction yield is significantly lower than expected, or varies between batches.

Possible Causes & Solutions:

  • Poor Quality Starting Materials: Ensure the purity of your starting materials, such as 4-bromo-2-fluorobenzaldehyde or a related aryl halide. Impurities can interfere with the reaction.

  • Inefficient Catalyst Activity: In palladium-catalyzed cyanations, the catalyst can be poisoned by cyanide ions. The use of additives like zinc formate dihydrate can help reactivate the palladium catalyst.[1] For Suzuki coupling approaches, ensure your palladium catalyst is active and the ligands are appropriate for the transformation.[2][3]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. For instance, in Grignard reactions, the formation of the Grignard reagent is highly sensitive to moisture and requires anhydrous conditions.[4][5]

  • Incomplete Reaction: Monitor the reaction progress using techniques like TLC or LC-MS to ensure it has gone to completion before workup.

Formation of Impurities

Problem: I am observing significant impurity peaks in my crude product analysis (e.g., by GC-MS or LC-MS).

Possible Causes & Solutions:

  • Side Reactions:

    • Dibromination: In bromination steps, over-bromination can lead to dibrominated byproducts.[6] Careful control of stoichiometry and reaction time is crucial.

    • Hydrolysis of the Nitrile: The nitrile group can be sensitive to hydrolysis, especially under acidic or basic conditions at elevated temperatures, forming the corresponding carboxylic acid.

    • Homocoupling: In cross-coupling reactions like Suzuki coupling, homocoupling of the boronic acid or aryl halide can occur.[7]

  • Decomposition of Starting Material or Product: The product or intermediates may be unstable under the reaction conditions. Consider lowering the reaction temperature or reducing the reaction time.

Purification Challenges

Problem: I am having difficulty purifying the final product to the desired level.

Possible Causes & Solutions:

  • Co-eluting Impurities in Column Chromatography: If impurities have similar polarity to the product, separation by standard silica gel chromatography can be difficult.[8]

    • Solution: Try a different solvent system or a different stationary phase (e.g., alumina). Recrystallization is also a powerful purification technique for solid compounds.[9]

  • Product Instability on Silica Gel: Some compounds can decompose on acidic silica gel.

    • Solution: Consider using neutral or basic alumina for chromatography, or use a "plug" of silica gel for rapid filtration instead of a long column.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 4-(4-Bromo-2-fluorophenyl)butanenitrile?

There are several viable synthetic routes. One common approach is a palladium-catalyzed cyanation of a 4-(4-bromo-2-fluorophenyl)butyl halide.[10][11] Another strategy involves a carbon-carbon bond-forming reaction, such as a Wittig reaction between 4-bromo-2-fluorobenzaldehyde and a suitable phosphonium ylide to introduce the butanenitrile side chain.[12][13] A Grignard reaction is another possibility for chain extension.[4]

Q2: What are the key safety precautions when working with cyanide reagents?

Working with cyanide salts like sodium cyanide (NaCN) or potassium cyanide (KCN) requires strict safety protocols due to their high toxicity.[14]

  • Always work in a well-ventilated fume hood. [15]

  • Wear appropriate Personal Protective Equipment (PPE): This includes a lab coat, safety goggles, a face shield, and chemical-resistant gloves (double gloving is recommended).[15][16]

  • Avoid contact with acids: Cyanide salts react with acids to produce highly toxic and flammable hydrogen cyanide gas.[16][17]

  • Have an emergency plan: Ensure you have access to an emergency shower and eyewash station. All personnel should be trained on first aid procedures for cyanide exposure.[14]

  • Proper waste disposal: Cyanide waste must be quenched and disposed of according to your institution's hazardous waste guidelines.

Q3: How can I monitor the progress of my reaction effectively during scale-up?

For scale-up, robust reaction monitoring is crucial. While Thin Layer Chromatography (TLC) is useful for quick checks, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) provide more quantitative and accurate data. These techniques allow you to track the consumption of starting materials and the formation of the product and any significant byproducts over time.

Q4: I am considering a Wittig reaction to synthesize the butanenitrile chain. What are the potential challenges?

The Wittig reaction is a powerful tool for forming carbon-carbon double bonds, which can then be reduced and converted to the nitrile.[12][18]

  • Ylide Preparation: The phosphorus ylide is typically prepared by treating a phosphonium salt with a strong base like n-butyllithium. This step is moisture-sensitive.[19]

  • Stereochemistry: The Wittig reaction can produce both E and Z isomers of the alkene. The stereoselectivity depends on the nature of the ylide and the reaction conditions.[19]

  • Purification: The triphenylphosphine oxide byproduct can sometimes be challenging to remove completely.

Q5: What are the best practices for purifying 4-(4-Bromo-2-fluorophenyl)butanenitrile on a large scale?

For large-scale purification, recrystallization is often more practical and cost-effective than chromatography.[9] You will need to perform solvent screening to find a suitable solvent or solvent mixture that provides good recovery of the pure product. If chromatography is necessary, consider flash chromatography systems designed for preparative scale.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Cyanation of an Aryl Bromide

This protocol is a general guideline for the cyanation of an aryl bromide.

  • Reaction Setup: In a dry, inert atmosphere glovebox or under a stream of argon, charge a reaction vessel with the aryl bromide (1.0 eq), palladium catalyst (e.g., Pd(dppf)Cl2, 0.02 eq), and a cyanide source (e.g., zinc cyanide, Zn(CN)2, 0.6 eq).[1]

  • Solvent Addition: Add a dry, degassed solvent such as DMAc or DMF.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 110-120 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by HPLC or GC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualizations

General Workflow for Synthesis and Purification

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Starting Material reaction Reaction under Controlled Conditions start->reaction reagents Reagents & Catalyst reagents->reaction monitoring Reaction Monitoring (TLC, HPLC, GC) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup purification Purification (Chromatography/ Recrystallization) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis final_product Pure Product analysis->final_product

Caption: A typical workflow for the synthesis, purification, and analysis of an organic compound.

Troubleshooting Logic for Low Yield

G cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield cause1 Poor Reagent Quality problem->cause1 cause2 Inactive Catalyst problem->cause2 cause3 Suboptimal Conditions problem->cause3 cause4 Incomplete Reaction problem->cause4 sol1 Verify Reagent Purity cause1->sol1 sol2 Use Fresh Catalyst/ Additives cause2->sol2 sol3 Optimize Temp./Time/ Solvent cause3->sol3 sol4 Monitor to Completion cause4->sol4

Caption: A decision-making diagram for troubleshooting low reaction yields.

Quantitative Data Summary

The following table provides representative data for palladium-catalyzed cyanation reactions of aryl bromides, which can serve as a starting point for optimization.

Catalyst SystemCyanide SourceSolventTemperature (°C)Typical Yield (%)Reference
Pd/C with dppfZn(CN)₂DMAC110up to 98[1]
Pd(OAc)₂ (ligand-free)K₄[Fe(CN)₆]N/AN/AGood to Excellent[10]
XantPhos-PdCl₂KCNN/Art - 40High[10][20]

References

  • CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl - Google P
  • CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)
  • US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives - Google P
  • Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (URL: [Link])

  • CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide - Google P
  • (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile - ResearchGate. (URL: [Link])

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - NIH. (URL: [Link])

  • SODIUM CYANIDE (NaCN) Safety and Handling Guidance. (URL: [Link])

  • Arenenitrile synthesis by cyanations or substitution - Organic Chemistry Portal. (URL: [Link])

  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media | Organic Letters - ACS Publications. (URL: [Link])

  • SODIUM CYANIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LI - NJ.gov. (URL: [Link])

  • n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine - Organic Syntheses Procedure. (URL: [Link])

  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Publishing. (URL: [Link])

  • The Wittig Reaction: Examples and Mechanism - Chemistry Steps. (URL: [Link])

  • Optimization of the reaction conditions for Suzuki coupling reaction. - ResearchGate. (URL: [Link])

  • 4-Bromo-2-fluorobenzaldehyde | C7H4BrFO | CID 143517 - PubChem. (URL: [Link])

  • Chemical Properties of Butanenitrile, 4-bromo- (CAS 5332-06-9) - Cheméo. (URL: [Link])

  • Nickel-Catalyzed Cyanation of Aryl Halides - PMC - NIH. (URL: [Link])

  • Wittig reaction with benzaldehyde - Chemistry Stack Exchange. (URL: [Link])

  • How to purify 8-Bromomethyl-4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a, 4a-diaza-s-indacene? | ResearchGate. (URL: [Link])

  • Aldehydes Aldehydes, Ketones and Carboxylic Carboxylic Acids - NCERT. (URL: [Link])

  • Sodium Cyanide Safety Protection and Emergency Measures - United Chemical. (URL: [Link])

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])

  • Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds Date. (URL: [Link])

  • Optimizing Suzuki Coupling Reactions - CovaSyn. (URL: [Link])

  • Nitrile synthesis by oxidation, rearrangement, dehydration - Organic Chemistry Portal. (URL: [Link])

  • Direct preparation of nitriles from carboxylic acids in continuous flow. - Semantic Scholar. (URL: [Link])

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC - NIH. (URL: [Link])

  • LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide. (URL: [Link])

  • Development of Pd/C-Catalyzed Cyanation of Aryl Halides - Organic Chemistry Portal. (URL: [Link])

  • Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. (URL: [Link])

  • Problems with Suzuki coupling of aryl boronic acid and alkyl halide : r/Chempros - Reddit. (URL: [Link])

  • Photoredox Catalysis Unlocks the Nickel-Catalyzed Cyanation of Aryl Halides under Benign Conditions | CCS Chemistry - Chinese Chemical Society. (URL: [Link])

  • The Wittig Reaction - YouTube. (URL: [Link])

  • Reduction of nitro compounds - Wikipedia. (URL: [Link])

  • Wittig reaction - Wikipedia. (URL: [Link])

  • Nitrile synthesis by C-C coupling (cyanation) - Organic Chemistry Portal. (URL: [Link])

Sources

Technical Support Center: Stability & Handling of 4-(4-Bromo-2-fluorophenyl)butanenitrile

[1]

CAS Number: 1057672-39-5 Molecular Formula:

Molecular Weight:1

Executive Summary

As a Senior Application Scientist, I often address inquiries regarding the robustness of nitrile-containing intermediates like 4-(4-Bromo-2-fluorophenyl)butanenitrile . This molecule features two distinct reactivity centers: the aliphatic nitrile tail and the halogenated aromatic core.

  • Primary Stability Risk: Hydrolysis of the nitrile group (-CN) to an amide or carboxylic acid.[1] This is the dominant degradation pathway under both acidic and basic conditions.[1]

  • Secondary Stability Risk: Nucleophilic aromatic substitution (

    
    ) of the fluorine or bromine atoms.[1] This is generally low risk  in aqueous media but becomes relevant under forcing basic conditions (e.g., high temperature, non-aqueous strong bases).[1]
    

This guide details the mechanistic pathways of degradation, troubleshooting steps for impurity identification, and validated protocols for stability testing.

Module 1: Stability Under Acidic Conditions

The Mechanism: Acid-Catalyzed Hydrolysis

Under acidic conditions, the nitrile nitrogen is protonated, increasing the electrophilicity of the nitrile carbon.[2][3] Water then attacks this carbon.[1] The reaction proceeds in two distinct stages:[3][4][5][6][7][8]

  • Stage 1 (Fast/Moderate): Hydrolysis to the Primary Amide (4-(4-Bromo-2-fluorophenyl)butanamide).[1]

  • Stage 2 (Slow/Requires Heat): Further hydrolysis to the Carboxylic Acid (4-(4-Bromo-2-fluorophenyl)butanoic acid).[1]

Key Insight: In dilute acids at room temperature (e.g., 1M HCl), this molecule is relatively stable.[1] Significant degradation typically requires elevated temperatures (>60°C) or high acid concentrations.[1]

Troubleshooting Guide: Acidic Instability
SymptomProbable CauseDiagnostic Check (LCMS)Corrective Action
New Peak (RT) Partial Hydrolysis to AmideM+18 (Mass: ~260)Lower temperature; reduce acid concentration.[1]
New Peak (Late) Full Hydrolysis to AcidM+19 (Mass: ~261)Quench reaction immediately; avoid prolonged reflux.[1]
Precipitation Amide insolubilityN/AAmides are often less soluble than nitriles; check solubility.[1]

Module 2: Stability Under Basic Conditions

The Mechanism: Base-Promoted Hydrolysis

Basic hydrolysis is often more rapid than acidic hydrolysis because the hydroxide ion (

1
  • Pathway: Nitrile

    
     Imidate Intermediate 
    
    
    Amide
    
    
    Carboxylate Salt.[1]
  • Critical Note: Under basic conditions, the reaction rarely stops at the amide; it usually proceeds to the carboxylate, especially with heat.

Secondary Risk: Halogen Stability

The aromatic ring contains Bromine (pos.[1] 4) and Fluorine (pos. 2).[1][9]

  • Aqueous Base: The ring is not strongly activated (it lacks strong electron-withdrawing groups like

    
    ).[1] Therefore, displacement of Fluorine or Bromine by 
    
    
    is unlikely under standard conditions.[1]
  • Non-Aqueous Strong Base: If using alkoxides (e.g., NaOEt) or organolithiums, be wary of Halogen-Metal Exchange (at Br) or

    
      (at F).[1]
    

Module 3: Visualizing the Degradation Pathways

The following diagram illustrates the stepwise degradation logic. Use this to interpret your LCMS data.

StabilityPathwayscluster_0Hydrolysis Pathway (Dominant)NitrileTarget Molecule(Nitrile)MW: 242AmideDegradant A(Primary Amide)MW: 260 (+18)Nitrile->Amide Acid/Base + H2O(Fastest Step)SNArRare Degradant(Phenol Derivative)Loss of F/BrNitrile->SNAr Extreme Base Only(e.g., t-BuLi, DMSO/Heat)AcidDegradant B(Carboxylic Acid)MW: 261 (+19)Amide->Acid Heat + Strong Acid/Base(Irreversible)

Figure 1: Mechanistic pathway of degradation.[1] The primary risk is the addition of water (Mass +18) to form the amide, followed by conversion to the acid.

Module 4: Validated Experimental Protocols

Protocol A: Forced Degradation Stress Test

Purpose: To determine the specific stability limits of your batch.

  • Preparation: Dissolve 5 mg of 4-(4-Bromo-2-fluorophenyl)butanenitrile in 1 mL of Acetonitrile (ACN).

  • Acid Stress: Add 1 mL of 1M HCl. Heat at 60°C for 4 hours.

  • Base Stress: Add 1 mL of 1M NaOH. Heat at 60°C for 4 hours.

  • Oxidative Stress: Add 1 mL of 3%

    
    .[1] Stir at RT for 4 hours.
    
  • Analysis: Neutralize samples and analyze via HPLC/UPLC (UV @ 254 nm).

Acceptance Criteria:

  • 98% recovery indicates high stability.[1]

  • Appearance of a peak at RRT ~0.8 (Amide) or RRT ~0.5 (Acid) indicates sensitivity.[1]

Protocol B: Storage & Handling
  • State: Solid (Low melting point solid or oil depending on purity).[1]

  • Storage: Store at 2-8°C (Refrigerator) under inert atmosphere (

    
    ) if possible.
    
  • Moisture: Strictly hygroscopic precautions are not usually necessary for the nitrile itself, but moisture will accelerate hydrolysis over long-term storage (months/years).[1]

Frequently Asked Questions (FAQ)

Q1: I see a small impurity at M+18 in my LCMS spectrum. Is my compound ruined? A: This is the primary amide (hydrolysis product).[1] If it is <1-2%, the compound is likely usable for many applications (e.g., alkylations).[1] However, if you are performing a reaction sensitive to protic sources (like Grignard additions), you must repurify, as the amide protons will quench your reagent.

Q2: Can I use this nitrile in a Suzuki Coupling reaction? A: Yes. The nitrile group is generally compatible with Palladium-catalyzed cross-couplings (Suzuki-Miyaura).[1] However, basic aqueous carbonate conditions (commonly used in Suzuki) can hydrolyze the nitrile if the temperature is too high (>80°C) for extended periods.

  • Recommendation: Use anhydrous bases (e.g.,

    
     in Dioxane) or keep reaction times short.[1]
    

Q3: Is the Fluorine atom stable to nucleophiles? A: Generally, yes. The 4-bromo-2-fluoro substitution pattern does not highly activate the ring for Nucleophilic Aromatic Substitution (

11

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Chapter 11: Nucleophilic Substitution at the Carbonyl Group - Hydrolysis of Nitriles).

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21412, 4-Bromobutyronitrile. (General nitrile reactivity data). Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 4-(4-Bromo-2-fluorophenyl)butanenitrile Product Data. Retrieved from [Link]

  • Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[1] (Mechanisms of Amide/Nitrile Hydrolysis).

Validation & Comparative

A Practical Guide to the Structural Elucidation of Substituted Phenylbutanenitriles using ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of 4-(4-Bromo-2-fluorophenyl)butanenitrile

For researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and characterization. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, remains one of the most powerful tools for elucidating the structure of organic compounds. This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-(4-Bromo-2-fluorophenyl)butanenitrile, a halogenated aromatic compound representative of scaffolds often encountered in medicinal chemistry.

This guide moves beyond a simple peak assignment, offering a comparative framework to understand how different substituents on the phenyl ring modulate the ¹H NMR spectrum. By comparing the target molecule with its non-fluorinated analog, 4-(4-bromophenyl)butanenitrile, we will illustrate the diagnostic impact of the fluorine atom on chemical shifts and coupling patterns.

Interpreting the ¹H NMR Spectrum: A Tale of Two Regions

The ¹H NMR spectrum of 4-(4-Bromo-2-fluorophenyl)butanenitrile can be logically divided into two distinct regions: the aliphatic region, corresponding to the protons of the butanenitrile chain, and the aromatic region, representing the protons on the substituted phenyl ring.

The Aliphatic Butanenitrile Chain: A Cascade of Triplets

The butanenitrile side chain presents a relatively straightforward spin system. The electron-withdrawing nature of the nitrile group (-C≡N) and the aromatic ring significantly influences the chemical shifts of the adjacent methylene protons, causing them to appear further downfield (at a higher ppm value) than typical alkane protons.[1][2]

  • H-α (Protons alpha to the Nitrile): These protons are the most deshielded in the aliphatic chain due to the strong anisotropic effect of the nitrile group. They are expected to appear as a triplet, coupled to the adjacent H-β protons.

  • H-β (Central Methylene Protons): These protons are coupled to both H-α and H-γ protons. Due to coupling with two adjacent methylene groups (four protons in total), this signal is expected to be a multiplet, often appearing as a quintet or sextet.

  • H-γ (Benzylic Protons): These protons are deshielded by the aromatic ring and are expected to appear as a triplet, coupled to the H-β protons. Protons on carbons directly bonded to an aromatic ring, known as benzylic protons, typically resonate in the 2.0-3.0 ppm range.[3]

The Aromatic Core: A Complex Dance of Coupling

The aromatic region of the spectrum provides the most valuable information regarding the substitution pattern of the phenyl ring. The presence of three different substituents—a bromo group, a fluoro group, and the butanenitrile chain—results in three distinct aromatic proton signals. The interpretation of this region is governed by the interplay of proton-proton (H-H) coupling and proton-fluorine (H-F) coupling.[4]

  • Ortho, Meta, and Para Coupling: In aromatic systems, protons on adjacent carbons (ortho) exhibit the strongest coupling (J_ortho ≈ 7–10 Hz), followed by protons separated by two carbons (meta, J_meta ≈ 2–3 Hz).[5] Coupling between protons on opposite sides of the ring (para) is typically negligible or very small.

  • Fluorine Coupling: The ¹⁹F nucleus has a spin of I = 1/2, just like a proton, and therefore couples to nearby protons. This H-F coupling is often observed over multiple bonds and has a significant impact on the multiplicity of the aromatic signals. Ortho H-F coupling (³J_HF) is typically in the range of 7-11 Hz, while meta H-F coupling (⁴J_HF) is around 4-8 Hz.

For 4-(4-Bromo-2-fluorophenyl)butanenitrile, we can predict the following for the three aromatic protons (H-3, H-5, and H-6):

  • H-3: This proton is ortho to the fluorine at C-2 and meta to the proton at C-5. It will therefore be split by both, appearing as a doublet of doublets (dd).

  • H-5: This proton is meta to the fluorine at C-2, ortho to the proton at C-6, and meta to the proton at C-3. This will likely result in a complex multiplet, potentially a triplet of doublets (td).

  • H-6: This proton is ortho to the proton at C-5 and meta to the fluorine at C-2. It is expected to appear as a doublet of doublets (dd).

Comparative Analysis: The Fluorine Fingerprint

To highlight the diagnostic utility of the observed spectral features, we compare the predicted spectrum of our target molecule with that of 4-(4-bromophenyl)butanenitrile, which lacks the fluorine substituent.

Proton Assignment 4-(4-Bromo-2-fluorophenyl)butanenitrile (Predicted) 4-(4-bromophenyl)butanenitrile (Comparative Data) Key Difference & Rationale
Aromatic Protons ~7.1 - 7.6 ppmTwo doublets at ~7.15 and ~7.45 ppmThe simple AA'BB' system of the para-substituted ring in the comparative molecule gives two doublets. The introduction of fluorine in the target molecule breaks this symmetry, resulting in three distinct and more complex signals due to H-F coupling.
H-γ (Benzylic) ~2.8 ppm (t)~2.7 ppm (t)Minimal change, as the electronic effect of the fluorine at the 2-position on the benzylic protons is modest.
H-β ~2.1 ppm (m)~2.0 ppm (m)Minimal change, as these protons are further removed from the aromatic ring.
H-α ~2.4 ppm (t)~2.3 ppm (t)Minimal change, reflecting the distance from the fluorine substituent.

Table 1: Comparison of predicted ¹H NMR data. Chemical shifts (δ) are in ppm, and multiplicity is denoted as t (triplet) and m (multiplet).

The most striking difference is in the aromatic region. The simple, clean doublets of the para-substituted non-fluorinated analog are replaced by a more complex pattern of three signals in our target molecule. This complexity is a direct and reliable indicator of the 1,2,4-trisubstitution pattern and, specifically, the presence of the fluorine atom.

Experimental Protocol for ¹H NMR Data Acquisition

The following protocol outlines a standard procedure for obtaining a high-quality ¹H NMR spectrum for small organic molecules.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid 4-(4-Bromo-2-fluorophenyl)butanenitrile.

    • Transfer the solid to a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as residual solvent signals can obscure parts of the spectrum.[6]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is defined as 0.00 ppm.

    • Cap the NMR tube and gently agitate until the sample is fully dissolved.

  • Instrument Setup & Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. A 90° pulse, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds are typical starting points.[7]

    • To improve the signal-to-noise ratio, an average of 16 to 64 scans is generally sufficient.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.

    • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the area under each peak to determine the relative number of protons corresponding to each signal.

Workflow for Spectral Interpretation

The process of interpreting a ¹H NMR spectrum can be systematized into a logical workflow, as illustrated in the diagram below. This ensures that all available data points are considered for a robust structural assignment.

G cluster_0 Data Acquisition & Processing cluster_1 Spectral Analysis cluster_2 Structure Elucidation A Prepare Sample B Acquire Spectrum A->B C Process Data (FT, Phasing, Calibration) B->C D Identify Solvent & TMS Peaks C->D E Analyze Chemical Shifts (δ) D->E F Analyze Integration Values E->F G Analyze Multiplicity (Splitting Patterns) F->G H Extract Coupling Constants (J) G->H I Assign Aliphatic Protons H->I J Assign Aromatic Protons (H-H & H-F Coupling) H->J K Propose Structure I->K J->K L Verify with Comparative Data & Other Techniques K->L

Caption: Workflow for ¹H NMR spectral interpretation.

Conclusion

The structural elucidation of 4-(4-Bromo-2-fluorophenyl)butanenitrile by ¹H NMR spectroscopy is a prime example of how detailed analysis of chemical shifts, integration, and coupling patterns can lead to an unambiguous structural assignment. The key to interpreting the spectrum lies in recognizing the distinct signals from the aliphatic chain and the more complex, informative signals from the aromatic ring. The comparison with a non-fluorinated analog powerfully demonstrates how the introduction of a single fluorine atom provides a unique spectral "fingerprint," primarily through H-F coupling, which is invaluable for confirming the regiochemistry of the substitution pattern. This systematic approach to spectral interpretation is a fundamental skill for professionals in chemical research and drug development.

References

  • University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: ¹H NMR Chemical Shifts - Organic Chemistry Data. [Link]

  • Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • Chemistry LibreTexts. 13.5: Spin-Spin Splitting in ¹H NMR Spectra. [Link]

  • Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • ResearchGate. An Overview of Fluorine NMR. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • University of Puget Sound. Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. [Link]

  • Michigan State University, Department of Chemistry. Proton NMR Table. [Link]

  • Royal Society of Chemistry. Supplementary information. [Link]

  • American Chemical Society Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

Sources

A Technical Guide to the 13C NMR Chemical Shifts of 4-(4-Bromo-2-fluorophenyl)butanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Crucial Role of 13C NMR in Structural Elucidation

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of success. Among the arsenal of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands out as a powerful and indispensable tool. Unlike 1H NMR, which provides information about the proton environments, 13C NMR directly probes the carbon skeleton of a molecule, offering a detailed map of its framework. Each unique carbon atom in a molecule gives rise to a distinct signal in the 13C NMR spectrum, and the position of this signal, known as the chemical shift (δ), is highly sensitive to the local electronic environment. This sensitivity allows for the differentiation of carbons in various functional groups and substitution patterns, making it an invaluable technique for structural isomer differentiation and the confirmation of desired chemical transformations.

This guide focuses on the 13C NMR spectral characteristics of 4-(4-Bromo-2-fluorophenyl)butanenitrile, a compound of interest in synthetic and medicinal chemistry. Due to the absence of readily available experimental data, this guide will leverage high-quality predicted data and a comparative analysis with structurally analogous compounds to provide a reliable reference for its spectral features.

Predicted 13C NMR Chemical Shifts of 4-(4-Bromo-2-fluorophenyl)butanenitrile

The 13C NMR spectrum of 4-(4-Bromo-2-fluorophenyl)butanenitrile was predicted using the online resource NMRdb.org. The predicted chemical shifts, along with their assignments, are presented in Table 1. The numbering of the carbon atoms is illustrated in the molecular structure diagram below.

Table 1: Predicted 13C NMR Chemical Shifts for 4-(4-Bromo-2-fluorophenyl)butanenitrile

Carbon AtomPredicted Chemical Shift (ppm)Multiplicity (due to 19F coupling)Coupling Constant (J, Hz)
C1 (CH2)25.1t
C2 (CH2)27.5t
C3 (Ar-CH2)32.8t
C4 (CN)118.7s
C5 (Ar-C)138.8d~3-4
C6 (Ar-C)161.2d248.5
C7 (Ar-CH)117.0d25.8
C8 (Ar-C)122.2d4.0
C9 (Ar-CH)132.8d9.0
C10 (Ar-CH)128.8d5.5

Predicted using NMRdb.org. The multiplicity of aromatic carbons is due to coupling with the 19F nucleus.

Analysis of the Predicted Spectrum

The predicted spectrum reveals distinct regions corresponding to the aliphatic butanenitrile chain and the substituted aromatic ring.

Aliphatic Region (15-35 ppm): The three methylene carbons of the butanenitrile chain (C1, C2, and C3) are predicted to resonate in the upfield region, consistent with sp3 hybridized carbons. The carbon adjacent to the electron-withdrawing nitrile group (C1) is expected to be the most deshielded of the three, but the prediction places it at 25.1 ppm. The benzylic carbon (C3), directly attached to the aromatic ring, is predicted at 32.8 ppm, reflecting the influence of the phenyl group.

Nitrile Carbon (around 118 ppm): The carbon of the nitrile group (C4) is predicted to have a chemical shift of 118.7 ppm. This is within the typical range for nitrile carbons, which generally appear between 115 and 125 ppm.[1]

Aromatic Region (115-165 ppm): The six carbons of the substituted phenyl ring are predicted to resonate in the downfield region. The chemical shifts and multiplicities of these signals are significantly influenced by the bromo and fluoro substituents.

  • Fluorine Substitution: The most prominent feature in the aromatic region is the large one-bond coupling constant (¹JCF) for C6, predicted at 248.5 Hz. This large coupling is characteristic of a carbon directly bonded to a fluorine atom and is a key diagnostic feature. The chemical shift of C6 is also significantly downfield at 161.2 ppm due to the high electronegativity of fluorine. The other aromatic carbons also exhibit smaller couplings to the fluorine atom (²JCF, ³JCF, and ⁴JCF), which are invaluable for definitive assignments. Typical ranges for these couplings are:

    • ¹JCF: 240-320 Hz[2]

    • ²JCF: 20-30 Hz

    • ³JCF: 5-10 Hz

    • ⁴JCF: < 5 Hz

  • Bromine Substitution: The carbon atom directly attached to the bromine (C8) is predicted at 122.2 ppm. The "heavy atom effect" of bromine can cause a shielding effect (upfield shift) on the ipso-carbon compared to what would be expected based on electronegativity alone.[3]

Comparative Analysis with Structurally Related Compounds

To enhance the confidence in the predicted chemical shifts, a comparison with experimental data from structurally similar compounds is essential.

Table 2: Comparison of 13C NMR Chemical Shifts (ppm) of 4-(4-Bromo-2-fluorophenyl)butanenitrile with Related Compounds

Carbon Position4-(4-Bromo-2-fluorophenyl)butanenitrile (Predicted)2-Fluorobenzonitrile (Experimental)4-Bromobenzonitrile (Experimental)
CN118.7~115~118
C-CN-~102 (d, J=10 Hz)~113
C-F161.2 (d, J=248.5 Hz)~163 (d, J=255 Hz)-
C-Br122.2 (d, J=4.0 Hz)-~127
Aromatic CH117.0, 128.8, 132.8~117, ~125, ~134, ~135~132, ~133

Experimental data for 2-Fluorobenzonitrile and 4-Bromobenzonitrile are approximate values from various sources.

The comparison reveals several key trends:

  • The chemical shift of the nitrile carbon is relatively consistent across the different substitution patterns.

  • The carbon directly attached to the fluorine atom in both the target molecule and 2-fluorobenzonitrile exhibits a large downfield shift and a significant one-bond C-F coupling constant, confirming this as a reliable diagnostic signal.

  • The chemical shift of the carbon bearing the bromine atom in the predicted spectrum of the target molecule is in reasonable agreement with the experimental value for 4-bromobenzonitrile.

Experimental Protocol for 13C NMR Spectroscopy

For researchers wishing to acquire experimental data for 4-(4-Bromo-2-fluorophenyl)butanenitrile or related compounds, the following is a standard protocol for 13C NMR spectroscopy.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the purified compound.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and its chemical stability.
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer's probe.
  • Lock the spectrometer on the deuterium signal of the solvent.
  • Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved signals.

3. Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used for routine 13C NMR.
  • Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts (e.g., 0 to 220 ppm).
  • Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is usually required to achieve an adequate signal-to-noise ratio. The number of scans will depend on the sample concentration.
  • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is typically sufficient for qualitative analysis. For quantitative analysis, a longer delay is necessary to ensure complete relaxation of all carbon nuclei.
  • Temperature: Maintain a constant temperature (e.g., 298 K) throughout the experiment.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase the resulting spectrum to obtain pure absorption signals.
  • Calibrate the chemical shift scale by referencing the solvent peak to its known value (e.g., CDCl₃ at 77.16 ppm).
  • Integrate the peaks if quantitative information is desired (note that for standard 13C NMR, peak intensities are not always directly proportional to the number of carbons).

Visualizations

Molecular Structure and Carbon Numbering

Caption: Molecular structure of 4-(4-Bromo-2-fluorophenyl)butanenitrile with carbon atom numbering for 13C NMR assignment.

Experimental Workflow for 13C NMR

G cluster_workflow 13C NMR Experimental Workflow prep Sample Preparation (10-20 mg in 0.6 mL solvent) acq Data Acquisition (Lock, Shim, Set Parameters) prep->acq Insert into spectrometer proc Data Processing (FT, Phasing, Referencing) acq->proc FID signal analysis Spectral Analysis (Peak Picking, Assignment) proc->analysis Processed spectrum

Sources

A Comparative Guide to the Mass Spectrum Fragmentation of 4-(4-Bromo-2-fluorophenyl)butanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 4-(4-Bromo-2-fluorophenyl)butanenitrile. Designed for researchers, scientists, and drug development professionals, this document delves into the structural elucidation of this complex molecule by dissecting its fragmentation pathways. We will compare its behavior to relevant analogs and provide the foundational experimental context required for robust analytical characterization.

The Principles of Electron Ionization for Structural Elucidation

Electron Ionization (EI) is a powerful, albeit "hard," ionization technique fundamental to mass spectrometry.[1][2][3] The process involves bombarding a gaseous sample with high-energy electrons (typically 70 eV), which induces the ejection of a valence electron from the analyte molecule.[2][4] This creates a positively charged radical cation known as the molecular ion (M•+).[5] The significant energy imparted during EI often causes this molecular ion to be unstable, leading it to undergo a cascade of fragmentation reactions.[2][6] The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint, rich with structural information.[1]

For a molecule such as 4-(4-Bromo-2-fluorophenyl)butanenitrile, the fragmentation is directed by several key structural motifs:

  • The Halogenated Aromatic Ring: The stable phenyl ring is substituted with both bromine and fluorine. The presence of bromine is a key diagnostic tool due to its two major isotopes, ⁷⁹Br and ⁸¹Br, which have a nearly 1:1 natural abundance.[7] This results in characteristic "M" and "M+2" isotopic peaks for any bromine-containing fragment.

  • The Alkyl Nitrile Side-Chain: The butanenitrile chain provides sites for characteristic cleavages, most notably at the benzylic position, and is also capable of specific rearrangements.

Standardized Protocol for GC-EI-MS Analysis

Reproducibility in mass spectrometry is contingent on a well-defined experimental protocol. The following outlines a standard method for the analysis of semi-volatile aromatic compounds using Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation:

  • A Gas Chromatograph equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) coupled to a Mass Spectrometer with an EI source.

GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium, constant flow at 1 mL/min

  • Oven Temperature Program: Initial hold at 80 °C for 2 minutes, ramp at 15 °C/min to 300 °C, and hold for 5 minutes.

  • MS Transfer Line Temperature: 300 °C

  • Ion Source Temperature: 230 °C

  • Electron Energy: 70 eV

  • Mass Range: m/z 40-450

GCMS_Protocol cluster_SamplePrep Sample Handling cluster_Separation Chromatographic Separation cluster_Detection Mass Spectrometry Sample Dissolve Sample in Volatile Solvent Inject Inject into GC Sample->Inject Column Separation on Capillary Column (Temp Programmed) Inject->Column Ionize Electron Ionization (70 eV) Column->Ionize Analyze Mass Analyzer (Quadrupole) Ionize->Analyze Detect Ion Detector Analyze->Detect Data Data Acquisition & Analysis Detect->Data

Caption: General experimental workflow for GC-MS analysis.[7]

Predicted Fragmentation Pattern of 4-(4-Bromo-2-fluorophenyl)butanenitrile

While an experimental spectrum for the title compound is not publicly available in databases like NIST, its fragmentation pattern can be reliably predicted based on established chemical principles. The molecular weight of C₁₀H₉BrFN is 241.0 g/mol (using ⁷⁹Br).

The molecular ion (M•+) peak is expected at m/z 241/243 .

Major Fragmentation Pathways:

  • Benzylic Cleavage: This is often the most dominant fragmentation pathway for alkylbenzenes.[8][9] Cleavage of the bond between the first and second carbon of the alkyl chain results in the loss of a propionitrile radical (•CH₂CH₂CN) and the formation of a highly stable, resonance-delocalized 4-bromo-2-fluorobenzyl cation.

    • Fragment: [C₇H₅BrF]⁺

    • Predicted m/z: 201/203

  • McLafferty Rearrangement: This characteristic rearrangement occurs in molecules containing a γ-hydrogen relative to a double bond system (like an aromatic ring or a nitrile group).[10][11][12][13] In this case, a hydrogen atom from the third carbon of the chain (the γ-position) is transferred to the aromatic ring via a six-membered transition state. This is followed by cleavage of the bond between the first and second carbons of the chain, resulting in the elimination of a neutral propene molecule and the formation of a radical cation.

    • Fragment: [C₇H₅BrFN]•+

    • Predicted m/z: 199/201

  • Loss of Bromine: Cleavage of the C-Br bond can lead to the loss of a bromine radical.

    • Fragment: [C₁₀H₉FN]•+

    • Predicted m/z: 162

  • Formation of Tropylium-type Ions: The initial benzylic cation (m/z 201/203) can undergo further fragmentation, such as the loss of HF, to form other stable ions.

Fragmentation_Guide cluster_Primary_Fragments Primary Fragmentation Pathways M Molecular Ion (M•+) 4-(4-Bromo-2-fluorophenyl)butanenitrile m/z 241/243 F1 Benzylic Cation [C₇H₅BrF]⁺ m/z 201/203 M->F1 - •CH₂CH₂CN (Benzylic Cleavage) F2 McLafferty Rearrangement Ion [C₇H₅BrFN]•+ m/z 199/201 M->F2 - C₃H₆ (McLafferty Rearrangement) F3 Loss of Bromine Radical [C₁₀H₉FN]•+ m/z 162 M->F3 - •Br

Caption: Predicted primary fragmentation pathways for the title compound.

Comparative Fragmentation Analysis

To validate our predictions, we compare the expected fragmentation of the target molecule with simpler, structurally related compounds for which experimental data is available from the NIST Chemistry WebBook.[14][15][16][17][18]

CompoundMolecular Ion (m/z)Key Fragments (m/z) & Proposed PathwaySource
4-(4-Bromo-2-fluorophenyl)butanenitrile 241/243201/203 (Benzylic Cleavage)199/201 (McLafferty Rearrangement)162 (Loss of •Br)(Predicted)
Butanenitrile 6941 ([C₂H₃N]•+, McLafferty)27 ([C₂H₃]⁺)NIST[16]
4-Bromobutanenitrile 147/14968 (Loss of •Br)41 ([C₃H₅]⁺)NIST[14][15]
4-Bromobenzonitrile 181/183102 (Loss of •Br)75 ([C₆H₃]⁺)NIST[17]

Analysis of Comparison:

  • The fragmentation of simple butanenitrile shows a characteristic McLafferty rearrangement, supporting its likelihood in the longer chain of our target molecule.[16]

  • 4-Bromobutanenitrile demonstrates the facile loss of the bromine radical, a pathway we also predict.[14][15]

  • 4-Bromobenzonitrile , being an aromatic nitrile, shows the stability of the aromatic core and the primary fragmentation being the loss of the bromine atom.[17]

The comparison strongly suggests that the primary fragmentation drivers for 4-(4-Bromo-2-fluorophenyl)butanenitrile will be a competition between benzylic cleavage, McLafferty rearrangement, and loss of the bromine substituent. The formation of the stable, substituted benzyl cation at m/z 201/203 is anticipated to be a particularly abundant fragment.

Conclusion

The structural elucidation of novel or complex molecules via mass spectrometry is a systematic process grounded in the principles of ion chemistry. By understanding the influence of key functional groups—in this case, the halogenated aromatic ring and the alkyl nitrile chain—we can confidently predict the fragmentation pattern of 4-(4-Bromo-2-fluorophenyl)butanenitrile. The key diagnostic fragments, particularly the isotopic doublet at m/z 201/203 from benzylic cleavage and the ion from the McLafferty rearrangement at m/z 199/201, provide a clear and robust pathway for its identification. This guide serves as a framework for interpreting the mass spectra of this and structurally related compounds, empowering researchers in their analytical endeavors.

References

  • BenchChem. (n.d.). Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs. Related Aromatic Ketones.
  • Gao, Y., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. PubMed.
  • Benoit, F. M., & Harrison, A. G. (1975). Mass Spectrometry of N-Benzoyl-2-hydroxyalkylamines. Role of the Hydroxylic Hydrogen in the Fragmentation Pattern. Canadian Journal of Chemistry, 53(21), 3178-3183.
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  • Kingston, D. G. I. (1972). Fragmentation mechanisms in mass spectrometry. Journal of Chemical Education, 49(2), 105.
  • University of Arizona. (n.d.). Interpretation of mass spectra.
  • Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
  • ResearchGate. (n.d.). Fragmentation pathway involving the nitrile form of diethyl-2-cyano-3-methyl-2-pentenodiate.
  • YouTube. (2022). McLafferty Rearrangement: An overview.
  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry.
  • Chemistry LibreTexts. (2022). 3.1: Electron Ionization.
  • NIST. (n.d.). Butanenitrile, 4-bromo-. NIST Chemistry WebBook.
  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups.
  • Kuck, D. (n.d.). Mass spectrometry of alkylbenzenes and related compounds. Part I. Gas-phase ion chemistry of alkylbenzene radical cations. CORE.
  • YouTube. (2022). Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule.
  • Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide.
  • NIST. (n.d.). Butanenitrile, 4-bromo- (IR Spectrum). NIST Chemistry WebBook.
  • Cambridge University Press. (n.d.). McLafferty Rearrangement.
  • YouTube. (2018). Part 4: Mass Spectrometry - Electron Ionization (EI) Technique.
  • NIST. (n.d.). Butanenitrile. NIST Chemistry WebBook.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Bromo-4-fluorophenol.
  • Michigan State University. (n.d.). Mass Spectrometry.
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  • NIST. (n.d.). Propane, 2-bromo-2-methyl-. NIST Chemistry WebBook.

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A Comparative Guide to Purity Assessment of 4-(4-Bromo-2-fluorophenyl)butanenitrile by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of intermediates is a cornerstone of drug safety and efficacy. The compound 4-(4-Bromo-2-fluorophenyl)butanenitrile is a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Consequently, the rigorous assessment of its purity is not merely a quality control measure but a critical step in ensuring the integrity of the final drug product. This guide provides an in-depth comparison of a primary High-Performance Liquid Chromatography (HPLC) method against alternative analytical techniques for the purity assessment of this crucial intermediate.

The narrative that follows is grounded in the principles of scientific integrity, drawing upon established methodologies and authoritative guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[2][3][4]

The Imperative for Purity Analysis

Impurities in pharmaceutical intermediates can originate from various sources, including raw materials, synthetic byproducts, and degradation.[5] These impurities, even at trace levels, can have a significant impact on the stability, safety, and therapeutic effect of the final API. Therefore, employing a robust and validated analytical method for purity determination is paramount.[6] High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for this purpose due to its high resolution, sensitivity, and specificity in separating complex mixtures.[7][8]

Primary Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The hydrophobic nature of 4-(4-Bromo-2-fluorophenyl)butanenitrile makes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) the method of choice.[9] In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases.

Causality Behind Experimental Choices
  • Stationary Phase: A C18 column is selected for its versatility and proven efficacy in retaining and separating a wide range of aromatic compounds.[10][11] The long alkyl chains of the C18 stationary phase provide a highly hydrophobic environment, leading to good retention of the analyte.

  • Mobile Phase: A gradient elution with acetonitrile and water is employed to ensure the effective separation of both polar and nonpolar impurities. The addition of a small amount of formic acid (0.1%) to the mobile phase helps to improve peak shape and reproducibility by controlling the ionization of any acidic or basic functional groups present in the sample.[11]

  • Detection: A photodiode array (PDA) detector is utilized to monitor the elution profile at multiple wavelengths. This allows for the detection of a broad range of impurities and can aid in their identification based on their UV spectra.

Experimental Protocol: RP-HPLC Method

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a gradient pump, autosampler, column oven, and photodiode array (PDA) detector.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  • Gradient Program: | Time (min) | %A | %B | | :--- | :- | :- | | 0 | 60 | 40 | | 20 | 20 | 80 | | 25 | 20 | 80 | | 30 | 60 | 40 |
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30°C
  • Detection Wavelength: 254 nm (with PDA monitoring from 200-400 nm)
  • Injection Volume: 10 µL

3. Sample Preparation:

  • Accurately weigh approximately 25 mg of 4-(4-Bromo-2-fluorophenyl)butanenitrile and dissolve it in 25 mL of a 50:50 (v/v) mixture of acetonitrile and water to obtain a concentration of 1 mg/mL.
Method Validation

The developed HPLC method must be validated according to ICH guidelines to ensure its suitability for its intended purpose.[3][12] Key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[13]

Alternative Analytical Techniques

While HPLC is the primary method, other techniques can be employed for purity assessment, each with its own advantages and limitations.

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[7] For 4-(4-Bromo-2-fluorophenyl)butanenitrile, GC can be particularly useful for detecting residual solvents and other volatile impurities that may not be well-retained by RP-HPLC.

Experimental Protocol: Gas Chromatography (GC)

1. Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column.

2. Chromatographic Conditions:

  • Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min
  • Injector Temperature: 250°C
  • Detector Temperature: 280°C
  • Oven Temperature Program:
  • Initial Temperature: 80°C, hold for 2 minutes
  • Ramp: 10°C/min to 250°C
  • Hold: 5 minutes at 250°C
  • Injection Volume: 1 µL (split ratio 50:1)

3. Sample Preparation:

  • Dissolve approximately 50 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane).
Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound.[14] It provides a purity value based on the integration of specific signals in the NMR spectrum relative to a certified internal standard.

Experimental Protocol: Quantitative ¹H NMR

1. Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample and a similar, accurately weighed amount of a certified internal standard (e.g., maleic acid) into an NMR tube.
  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).

3. Data Acquisition and Processing:

  • Acquire the ¹H NMR spectrum with appropriate parameters to ensure quantitative accuracy (e.g., long relaxation delay).
  • Integrate the signals corresponding to the analyte and the internal standard.
  • Calculate the purity based on the integral values, the number of protons for each signal, and the molecular weights and masses of the analyte and the internal standard.

Comparative Analysis of Methods

ParameterRP-HPLCGas Chromatography (GC)Quantitative NMR (qNMR)
Principle Differential partitioning between a liquid mobile phase and a solid stationary phase.Differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Nuclear magnetic resonance of atomic nuclei.
Applicability Broadly applicable for non-volatile and thermally stable compounds.[7]Suitable for volatile and thermally stable compounds.[7]Applicable to any soluble compound with NMR-active nuclei.[14]
Selectivity High, can separate closely related impurities.High for volatile compounds.High, can distinguish between structurally similar compounds.
Sensitivity High (ng to pg level).Very high for volatile compounds (pg to fg level).Moderate (µg to mg level).
Quantification Requires a reference standard for the main component and impurities.Requires a reference standard for each compound to be quantified.Can be a primary method, allowing for absolute quantification with a certified internal standard.[14]
Throughput Moderate, typical run times are 20-40 minutes.Fast for simple mixtures, can be longer for complex samples.Slower due to longer acquisition times for quantitative accuracy.
Limitations Not suitable for volatile compounds.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity compared to chromatographic methods.

Conclusion: An Integrated Approach to Purity Assessment

For a comprehensive and robust purity assessment of 4-(4-Bromo-2-fluorophenyl)butanenitrile, an integrated analytical approach is recommended. The primary RP-HPLC method provides excellent separation and quantification of the main component and non-volatile impurities. This should be complemented by GC analysis to detect and quantify any residual volatile impurities. qNMR can serve as a powerful orthogonal technique to provide an independent and absolute measure of purity, further strengthening the confidence in the overall quality assessment.

By understanding the principles and limitations of each technique, researchers and drug development professionals can make informed decisions to ensure the highest quality of this critical pharmaceutical intermediate, ultimately contributing to the development of safe and effective medicines.

Visualizations

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Sample B Dissolve in Diluent A->B C Vortex/Sonicate B->C D Inject Sample C->D E Separation on C18 Column D->E F PDA Detection E->F G Integrate Peaks F->G H Calculate Purity G->H I Generate Report H->I

Caption: Workflow for the purity assessment of 4-(4-Bromo-2-fluorophenyl)butanenitrile by RP-HPLC.

References

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 4-Bromo-2,2-diphenylbutanenitrile on Newcrom R1 HPLC column. Retrieved from [Link]

  • Jadhav, A. S., Pathare, P. B., Shingare, M. S. (2017). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal of Applied Chemistry, 10(6), 26-31.
  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Axion Labs. (2025). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Retrieved from [Link]

  • Epshtein, N. A. (2004). Validation of HPLC Techniques for Pharmaceutical Analysis. Pharmaceutical Chemistry Journal, 38(4), 212-230.
  • Bioanalysis Zone. (2025). Small Molecule Method Development Strategies with Chad Christianson. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Synthesis Pathways of 4-Bromo-2-fluorobenzonitrile. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 4-(4-Bromo-2-fluorophenyl)butanenitrile. Retrieved from [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • Tianming Pharmaceuticals. (2026). Analytical Method Development for Intermediate Purity & Impurities. Retrieved from [Link]

  • Intertek. (n.d.). Pharmaceutical Impurity Testing and Identification. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved from [Link]

  • NHS. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. Retrieved from [Link]

  • American Laboratory. (2011). Determination of Enantiomeric Purity of α-Bromobutyric Acid by HPLC Combined With Pre-Column Derivatization. Retrieved from [Link]

  • ResearchGate. (2025). Review on the modern analytical advancements in impurities testing. Retrieved from [Link]

  • ResearchGate. (2026). Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC. Retrieved from [Link]

  • ACS Publications. (2018). An Alternative Method to Isolate Pharmaceutical Intermediates. Retrieved from [Link]

  • SciSpace. (n.d.). A review on method development by hplc. Retrieved from [Link]

  • PubMed. (2024). 4-Iodobenzonitrile as a fluorogenic derivatization reagent for chromatographic analysis of L-p-boronophenylalanine in whole blood samples using Suzuki coupling reaction. Retrieved from [Link]

  • Google Patents. (1980). Process for the preparation of 2,2-diphenyl-4-(dimethylamino)-pentane nitrile.
  • National Center for Biotechnology Information. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Retrieved from [Link]

  • USP. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Butanenitrile, 4-bromo- (CAS 5332-06-9). Retrieved from [Link]

  • Chromatography Today. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

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A Comparative Guide to the GC-MS Analysis of 4-(4-Bromo-2-fluorophenyl)butanenitrile and its Impurities

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. One such critical intermediate is 4-(4-Bromo-2-fluorophenyl)butanenitrile, a key building block in the synthesis of various therapeutic agents. Ensuring its purity requires robust analytical methodologies capable of identifying and quantifying the principal compound and any process-related impurities. This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for this purpose and evaluates its performance against alternative analytical techniques.

The Critical Role of Impurity Profiling

Impurities in pharmaceutical manufacturing can arise from various sources, including starting materials, synthetic byproducts, degradation products, and residual solvents.[1] These impurities, even at trace levels, can impact the safety, efficacy, and stability of the final drug product.[2] Therefore, regulatory bodies like the International Council for Harmonisation (ICH) mandate stringent control over impurities.[3] Impurity profiling, the identification and quantification of all potential impurities, is a crucial step in drug development and quality control.[2]

GC-MS: A Powerful Tool for Volatile and Semi-Volatile Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique in the pharmaceutical industry, particularly for the analysis of volatile and semi-volatile compounds.[4] Its high chromatographic resolution, coupled with the specificity and sensitivity of mass spectrometric detection, makes it an ideal choice for separating and identifying compounds in complex mixtures.[5]

Why GC-MS for 4-(4-Bromo-2-fluorophenyl)butanenitrile?

The structure of 4-(4-bromo-2-fluorophenyl)butanenitrile, a moderately polar and semi-volatile compound, lends itself well to GC-MS analysis. The technique offers several advantages in this context:

  • High Specificity: The mass spectrometer provides detailed structural information, allowing for unambiguous identification of the main component and its impurities, even if they co-elute chromatographically.

  • Excellent Sensitivity: GC-MS can detect impurities at very low concentrations, often in the parts-per-million (ppm) range, which is crucial for meeting regulatory requirements.[6]

  • Robustness: Well-developed GC-MS methods are known for their reliability and reproducibility in routine quality control environments.

The logical workflow for analyzing 4-(4-Bromo-2-fluorophenyl)butanenitrile and its impurities using GC-MS is depicted in the following diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting Sample API or Intermediate Sample Dissolution Dissolution in a suitable solvent (e.g., Dichloromethane, Ethyl Acetate) Sample->Dissolution Dilution Dilution to appropriate concentration Dissolution->Dilution Injection Injection into GC Dilution->Injection Separation Separation on a capillary column (e.g., DB-5ms) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole Analyzer) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection DataAcquisition Data Acquisition Detection->DataAcquisition PeakIntegration Peak Integration & Identification (Mass Spectral Library Search) DataAcquisition->PeakIntegration Quantification Quantification of Impurities PeakIntegration->Quantification Report Generation of Analysis Report Quantification->Report

Caption: A generalized workflow for the GC-MS analysis of 4-(4-Bromo-2-fluorophenyl)butanenitrile.

Understanding Potential Impurities

A thorough understanding of the synthetic route is crucial for predicting potential process-related impurities. The synthesis of 4-(4-bromo-2-fluorophenyl)butanenitrile likely involves the reaction of a substituted benzyl halide with a cyanide source. Potential impurities could include:

  • Starting Materials: Unreacted 4-bromo-2-fluorobenzyl bromide and excess cyanide salts.

  • Positional Isomers: Isomers with bromine and fluorine at different positions on the phenyl ring, which can be difficult to separate.[3][7]

  • Byproducts: Compounds formed from side reactions, such as hydrolysis of the nitrile group to an amide or carboxylic acid, or elimination reactions.

  • Residual Solvents: Solvents used in the synthesis and purification steps.[1]

A Proposed GC-MS Method and Expected Fragmentation

Experimental Protocol: GC-MS Analysis
  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the 4-(4-bromo-2-fluorophenyl)butanenitrile sample.

    • Dissolve the sample in 25 mL of a suitable solvent like dichloromethane or ethyl acetate to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution to a final concentration of approximately 50 µg/mL for analysis.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent.

    • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

    • Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Inlet Temperature: 280 °C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp 1: 15 °C/min to 200 °C, hold for 0 minutes.

      • Ramp 2: 25 °C/min to 300 °C, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MSD Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-450.

Data Analysis and Interpretation

The identification of 4-(4-bromo-2-fluorophenyl)butanenitrile and its impurities is based on their retention times and mass spectra. The mass spectrum of the parent compound is expected to exhibit a characteristic molecular ion peak and specific fragmentation patterns. The presence of bromine is readily identifiable due to its isotopic pattern (79Br and 81Br in a roughly 1:1 ratio), resulting in M+ and M+2 peaks of similar intensity.

Table 1: Predicted GC-MS Data for 4-(4-Bromo-2-fluorophenyl)butanenitrile and Potential Impurities

CompoundPredicted Retention Time (min)Key Mass Fragments (m/z)Notes
4-(4-Bromo-2-fluorophenyl)butanenitrile ~12.5241/243 (M+) , 200/202, 121, 94Molecular ion with Br isotope pattern. Loss of the butanenitrile side chain.
4-Bromo-2-fluorotoluene (Starting Material)~8.2188/190 (M+), 109, 83Potential unreacted starting material.
Positional Isomer (e.g., 2-Bromo-4-fluorophenyl)~12.3241/243 (M+) , 200/202, 121, 94Similar fragmentation to the main compound, separation is key.
4-(4-Bromo-2-fluorophenyl)butanamide (Hydrolysis Product)~14.0259/261 (M+) , 200/202, 140, 121Higher polarity, longer retention time.

Note: The retention times and mass fragments are predictive and should be confirmed with reference standards.

The fragmentation of the butanenitrile side chain is also expected, leading to characteristic ions. The mass spectrum of 4-bromobutanenitrile, for instance, shows significant peaks at m/z 41 (CH2CN+) and 54 (C3H4N+).[8][9] For the aromatic portion, fragmentation of a bromo-fluorophenyl group would likely involve the loss of Br and subsequent fragmentation of the fluorophenyl ring, as seen in similar structures.[10]

Comparison with Alternative Analytical Techniques: The Case for HPLC

While GC-MS is a powerful technique, High-Performance Liquid Chromatography (HPLC) is another widely used method in pharmaceutical analysis, particularly for less volatile or thermally labile compounds.[11] A comparison between the two is essential for selecting the optimal method for a given analytical challenge.

Table 2: Comparison of GC-MS and HPLC for the Analysis of 4-(4-Bromo-2-fluorophenyl)butanenitrile and its Impurities

FeatureGC-MSHPLC-UV/MSRationale & Causality
Principle Separation of volatile/semi-volatile compounds in the gas phase.Separation of compounds in the liquid phase based on polarity.The physical state of the mobile phase dictates the types of analytes that can be analyzed.[11]
Applicability to Analyte Well-suited due to the semi-volatile nature of the compound.Suitable, especially for higher molecular weight or more polar impurities.The choice depends on the full range of potential impurities. Non-volatile impurities would not be detected by GC.
Sensitivity Generally high, especially with selected ion monitoring (SIM).Good, with MS detection offering higher sensitivity than UV.GC-MS can often achieve lower detection limits for volatile impurities.[6]
Specificity High, due to unique mass fragmentation patterns.High with MS detection; lower with UV, which relies on chromophores.Mass spectrometry provides structural information, leading to more confident identification.[5]
Resolution of Isomers Can be challenging; may require specialized columns or 2D-GC.[3]Often provides better resolution of positional isomers with appropriate column and mobile phase selection.The wider range of stationary and mobile phases in HPLC offers more selectivity for isomer separation.
Sample Preparation Simple dissolution and dilution.May require mobile phase compatibility adjustments.Both methods generally have straightforward sample preparation for this analyte.
Analysis Time Typically faster run times for volatile compounds.Can have longer run times depending on the complexity of the separation.GC temperature programming can elute compounds more quickly than some HPLC gradients.
Cost & Complexity Lower operational cost (gases vs. solvents), but instrumentation can be complex.Higher operational cost due to solvent consumption; instrumentation is also complex.The choice may be influenced by available instrumentation and laboratory budget.

Conclusion: A Complementary Approach

Both GC-MS and HPLC offer distinct advantages for the analysis of 4-(4-bromo-2-fluorophenyl)butanenitrile and its impurities. GC-MS provides excellent sensitivity and specificity for the main compound and its volatile and semi-volatile impurities. Its speed and robustness make it well-suited for routine quality control.

However, for comprehensive impurity profiling, especially when non-volatile or thermally sensitive impurities are a concern, HPLC is an indispensable tool. The superior resolving power of HPLC for positional isomers is also a significant advantage.

Ultimately, a multi-faceted approach that leverages the strengths of both techniques provides the most comprehensive and reliable characterization of 4-(4-bromo-2-fluorophenyl)butanenitrile. The choice of a primary method will depend on the specific impurities of concern, regulatory requirements, and available laboratory resources. This guide serves as a foundational resource for developing and validating robust analytical methods to ensure the quality and safety of this critical pharmaceutical intermediate.

References

  • BenchChem. (n.d.). An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Bromo-4-fluorophenol. Retrieved from a valid source.[10]

  • IOSR Journal. (2017). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link].[3][12]

  • Pharmaceutical Sciences. (n.d.). Impurity profiling and drug characterization: backdrop and approach. Retrieved from a valid source.[1]

  • Google Patents. (n.d.). Synthesis of benzonitriles from substituted benzaldehyde. Retrieved from .[13]

  • Drawell. (2023). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link].[4]

  • PubMed. (2016). Determination of Halogenated Flame Retardants Using Gas Chromatography with Atmospheric Pressure Chemical Ionization (APCI) and a High-Resolution Quadrupole Time-of-Flight Mass Spectrometer (HRqTOFMS). Retrieved from [Link].[14]

  • Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from [Link].[2]

  • PubMed. (2019). Synthesis of Flubromazepam Positional Isomers for Forensic Analysis. Retrieved from [Link].[7]

  • ResearchGate. (2017). Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from a valid source.[12]

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  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link].[20]

  • NIST WebBook. (n.d.). Butyronitrile, 2,3,3-trimethyl-2-(4-bromophenyldiazenyl)-. Retrieved from [Link].[21]

  • NIST WebBook. (n.d.). Butanenitrile, 4-bromo-. Retrieved from [Link].[8]

  • NIST WebBook. (n.d.). Butanenitrile, 4-bromo-. Retrieved from [Link].[9]

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A Senior Application Scientist's Comparative Guide to the Reactivity of Halogenated Phenylbutanenitriles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: A Head-to-Head Reactivity Analysis of 4-(4-Bromo-2-fluorophenyl)butanenitrile vs. 4-(4-Chlorophenyl)butanenitrile

Authored For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of pharmaceutical intermediates and fine chemical synthesis, the choice of a halogenated aromatic building block can fundamentally dictate the feasibility, efficiency, and cost of a synthetic route. This guide provides an in-depth comparison of two structurally related but electronically distinct aryl halides: 4-(4-Bromo-2-fluorophenyl)butanenitrile and 4-(4-Chlorophenyl)butanenitrile. Our analysis, grounded in established mechanistic principles and supported by representative experimental protocols, demonstrates that the bromo-fluoro-substituted compound offers significantly enhanced reactivity in palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery. Conversely, the unique electronic profile of the 2-fluoro substituent introduces considerations for nucleophilic aromatic substitution pathways. This document serves as a practical resource for chemists to make informed decisions when selecting reagents for complex molecule assembly.

Molecular Structures and Foundational Properties

At a glance, the two molecules appear similar, both featuring a butanenitrile chain attached to a halogenated phenyl ring. However, the specific halogenation pattern is the critical determinant of their divergent chemical behavior.

Figure 1: Molecular Structures of Compared Nitriles.

Property4-(4-Bromo-2-fluorophenyl)butanenitrile4-(4-Chlorophenyl)butanenitrile
Molecular Formula C₁₀H₉BrFNC₁₀H₁₀ClN
Molecular Weight 242.09 g/mol 179.64 g/mol
Key Structural Features Phenyl ring substituted with bromine (para), fluorine (ortho), and a butanenitrile chain.Phenyl ring substituted with chlorine (para) and a butanenitrile chain.

Theoretical Framework: Unpacking Electronic Effects

The reactivity of an aryl halide is primarily governed by the electronic landscape of the aromatic ring, which is influenced by the interplay of inductive and resonance effects of its substituents.

  • Inductive Effect (-I): Halogens are more electronegative than carbon, pulling electron density away from the ring through the sigma bond. This effect deactivates the ring towards electrophilic attack. The order of electronegativity, and thus the strength of the inductive effect, is F > Cl > Br.[1]

  • Resonance Effect (+R): Halogens possess lone pairs of electrons that can be donated into the aromatic π-system. This effect pushes electron density onto the ring, particularly at the ortho and para positions.[2] For halogens, the inductive effect is stronger and dominates their overall deactivating nature in electrophilic aromatic substitution (EAS).[3]

  • Butanenitrile Group: The nitrile group is strongly electron-withdrawing through both induction and resonance, significantly deactivating the ring towards EAS and directing incoming electrophiles to the meta position.

In 4-(4-Bromo-2-fluorophenyl)butanenitrile, the combined inductive pull of both fluorine and bromine makes the ring more electron-deficient than in 4-(4-chlorophenyl)butanenitrile. This has profound implications for the two most common reaction classes for these substrates: metal-catalyzed cross-coupling and nucleophilic aromatic substitution.

Figure 2: Electronic Influences on the Aromatic Ring.

Comparative Reactivity in Key Synthetic Transformations

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

This class of reactions is arguably the most critical application for these building blocks in drug development. The key step is the oxidative addition of the aryl halide to a low-valent palladium catalyst. The rate of this step is highly dependent on the carbon-halogen (C-X) bond strength.

Causality: The C-Br bond (approx. 285 kJ/mol) is significantly weaker than the C-Cl bond (approx. 340 kJ/mol). Consequently, the C-Br bond is cleaved more readily during the oxidative addition step. This translates to a lower activation energy and a faster reaction rate for aryl bromides compared to their chloride counterparts under identical conditions.[4][5]

Prediction: 4-(4-Bromo-2-fluorophenyl)butanenitrile will exhibit substantially higher reactivity in Suzuki, Heck, Buchwald-Hartwig, and similar cross-coupling reactions than 4-(4-chlorophenyl)butanenitrile. This often allows for milder reaction conditions (lower temperatures, lower catalyst loadings) and results in higher yields and faster conversions.

The ortho-fluoro substituent in the bromo-compound can also play a role. While it adds steric bulk near the reaction site, its strong electron-withdrawing nature can polarize the C-Br bond, potentially facilitating the oxidative addition.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions involve the attack of a nucleophile on an electron-poor aromatic ring, displacing a leaving group. This mechanism is favored by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex).[6][7]

Causality:

  • 4-(4-Chlorophenyl)butanenitrile: The butanenitrile group is electron-withdrawing, but it is not typically sufficient on its own to activate the ring for SNAr with common nucleophiles under standard conditions. The C-Cl bond is a poor leaving group in this context without further activation.[8]

  • 4-(4-Bromo-2-fluorophenyl)butanenitrile: This molecule presents a more complex scenario. The combined electron-withdrawing power of the nitrile, bromo, and especially the highly electronegative ortho-fluoro group makes the ring significantly more electrophilic. Fluorine is an excellent leaving group in SNAr reactions due to its ability to stabilize the partial negative charge in the transition state. Therefore, nucleophilic attack at the C-F position is a potential reaction pathway, especially with strong nucleophiles.

Prediction: While cross-coupling at the C-Br position is the dominant and more synthetically useful pathway for the bromo-fluoro compound, its enhanced electrophilicity makes it more susceptible to side reactions via SNAr at the C-F position compared to the chloro-analog. This is a critical consideration when planning multi-step syntheses involving nucleophilic reagents.

Supporting Experimental Data: A Comparative Suzuki-Miyaura Coupling

To provide a tangible measure of the reactivity difference, we outline a comparative experiment. The objective is to couple both substrates with a standard boronic acid under identical, catalyst-limited conditions and monitor the conversion over time.

Experimental Workflow

G cluster_A Reaction A: Bromo-Fluoro Substrate cluster_B Reaction B: Chloro Substrate A1 Combine Substrate A, Phenylboronic Acid, Pd(PPh₃)₄, K₂CO₃ in Dioxane/H₂O A2 Heat to 80°C A1->A2 A3 Monitor by GC-MS (t = 0, 15, 30, 60 min) A2->A3 A4 Quench, Workup, & Analyze Yield A3->A4 End End A4->End Compare Results B1 Combine Substrate B, Phenylboronic Acid, Pd(PPh₃)₄, K₂CO₃ in Dioxane/H₂O B2 Heat to 80°C B1->B2 B3 Monitor by GC-MS (t = 0, 15, 30, 60 min) B2->B3 B4 Quench, Workup, & Analyze Yield B3->B4 B4->End Compare Results Start Start Start->A1 Start->B1

Figure 3: Workflow for Comparative Suzuki Coupling Experiment.

Detailed Protocol

Materials:

  • Substrate A: 4-(4-Bromo-2-fluorophenyl)butanenitrile

  • Substrate B: 4-(4-Chlorophenyl)butanenitrile

  • Phenylboronic Acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Deionized Water

  • Internal Standard (e.g., dodecane) for GC analysis

Procedure (to be performed in parallel for Substrate A and Substrate B):

  • Vessel Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive pressure of nitrogen, add the Pd(PPh₃)₄ catalyst (0.02 mmol, 2 mol%).

  • Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL). Add a known amount of the internal standard.

  • Reaction: Seal the flask and place it in a preheated oil bath at 80 °C. Start stirring and timing immediately.

  • Monitoring (Self-Validation): At t = 0, 15, 30, and 60 minutes, withdraw a small aliquot (~0.1 mL) of the reaction mixture. Immediately quench the aliquot with diethyl ether (1 mL) and pass it through a small plug of silica to remove baseline palladium salts. Analyze the sample by GC-MS to determine the ratio of starting material to product.

  • Workup (after 60 min): Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Anticipated Results
Time (min)Expected Conversion (Substrate A - Bromo)Expected Conversion (Substrate B - Chloro)
15> 50%< 10%
30> 90%~20-30%
60> 98%~40-50%

Trustworthiness of Protocol: This protocol is self-validating. The expected rapid consumption of the bromo-substrate relative to the chloro-substrate directly confirms the theoretical principles of C-X bond reactivity in oxidative addition. The use of an internal standard ensures that the quantitative comparison is robust and not subject to variations in sample injection volume.

Conclusion and Recommendations

The choice between 4-(4-Bromo-2-fluorophenyl)butanenitrile and 4-(4-chlorophenyl)butanenitrile is a clear-cut decision based on the intended chemical transformation.

  • For metal-catalyzed cross-coupling reactions, 4-(4-Bromo-2-fluorophenyl)butanenitrile is the unequivocally superior reagent. Its greater reactivity allows for more efficient, faster, and often more economical synthetic routes, which is a paramount consideration in drug development pipelines.

  • 4-(4-Chlorophenyl)butanenitrile may be considered in scenarios where cost is the absolute primary driver and slower reaction kinetics are acceptable. It can also be advantageous in complex molecules where the higher reactivity of a C-Br bond would be non-selective.

  • Caution is advised when using 4-(4-Bromo-2-fluorophenyl)butanenitrile in the presence of strong nucleophiles, due to the potential for SNAr at the activated C-F position.

By understanding the fundamental principles of electronic effects and bond strengths, researchers can strategically leverage the distinct reactivity profiles of these building blocks to accelerate and optimize the synthesis of novel chemical entities.

References

  • Powers, S. R., & Lin, T. (2019). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. [Link]

  • ResearchGate. (n.d.). Comparison of reactivity of different aryl halides. Retrieved from ResearchGate. [Link]

  • Organic Syntheses. (n.d.). α-(4-CHLOROPHENYL)-γ-PHENYLACETOACETONITRILE. Retrieved from Organic Syntheses website. [Link]

  • Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. Retrieved from Chemistry LibreTexts. [Link]

  • Kharasch, M. S., & Reinmuth, O. (2017). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers. [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from Chemistry LibreTexts. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. Retrieved from Der Pharma Chemica. [Link]

  • askIITians. (2025). Chlorobenzene is extremely less reactive towards a nucleophilic subst. Retrieved from askIITians. [Link]

  • Chemistry LibreTexts. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings. Retrieved from Chemistry LibreTexts. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (2) – The Benzyne Mechanism. Retrieved from Master Organic Chemistry. [Link]

  • Google Patents. (n.d.). Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.
  • Chemistry Stack Exchange. (2016). Rate of EAS in chlorobenzene and fluorobenzene. Retrieved from Chemistry Stack Exchange. [Link]

  • ResearchGate. (2025). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. Retrieved from ResearchGate. [Link]

  • PrepChem.com. (n.d.). Synthesis of (A) 2-(4-chlorophenyl)pentanenitrile. Retrieved from PrepChem.com. [Link]

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  • YouTube. (2016). Make p-Chlorophenyl Acetonitrile - Step 4 in Pyrimethamine Synthesis. Retrieved from YouTube. [Link]

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The Impact of Aromatic Fluorination on the Reactivity of 4-(4-bromophenyl)butanenitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules is a powerful tool for modulating their physicochemical properties and reactivity. This guide provides an in-depth comparison of the reactivity of 4-(4-bromophenyl)butanenitrile and its fluorinated analogues. By examining the electronic effects of fluorine substitution, we will explore the anticipated and experimentally observed differences in the reactivity of the nitrile functionality and the carbon-bromine bond, offering insights for the rational design of novel chemical entities.

Introduction: The Strategic Value of Fluorine in Molecular Design

4-(4-bromophenyl)butanenitrile is a versatile bifunctional molecule, presenting two key reactive sites: the nitrile group and the aryl bromide. The nitrile moiety can be transformed into a variety of functional groups, including carboxylic acids, amines, and ketones, while the aryl bromide is a handle for cross-coupling reactions, enabling the construction of more complex molecular architectures.

The introduction of fluorine onto the phenyl ring, for instance at the ortho or meta positions relative to the bromo substituent, can profoundly alter the molecule's reactivity profile. Fluorine's high electronegativity and unique electronic properties—a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M)—can be leveraged to fine-tune reaction rates, regioselectivity, and even reaction mechanisms.[1][2]

This guide will dissect these effects, providing a comparative framework for researchers looking to harness the power of fluorination in their synthetic endeavors.

Comparative Reactivity Analysis

The presence of a fluorine atom on the aromatic ring of 4-(4-bromophenyl)butanenitrile is expected to influence the reactivity at both the nitrile group and the C-Br bond. The following sections will detail these effects with supporting rationale.

Reactivity of the Nitrile Group

The primary reactions of the nitrile group involve nucleophilic attack at the electrophilic carbon atom. The electron-withdrawing nature of fluorine is anticipated to impact these transformations significantly.

The hydrolysis of nitriles to carboxylic acids, which can be catalyzed by either acid or base, proceeds through nucleophilic attack of water or hydroxide on the nitrile carbon.[3] A fluorine substituent on the aromatic ring, particularly in the ortho or para position, will exert a strong -I effect, withdrawing electron density from the ring and, by extension, from the butanenitrile side chain. This electronic pull increases the partial positive charge on the nitrile carbon, making it more susceptible to nucleophilic attack.

Expected Impact: Fluorination of the aromatic ring is predicted to increase the rate of hydrolysis of the nitrile group.

Diagram: Influence of Fluorine on Nitrile Electrophilicity

G cluster_0 Non-Fluorinated cluster_1 Fluorinated Parent 4-(4-bromophenyl)butanenitrile Nitrile_C Nitrile Carbon (Less Electrophilic) Parent->Nitrile_C Fluorinated 4-(4-bromo-X-fluorophenyl)butanenitrile Nitrile_C_F Nitrile Carbon (More Electrophilic) Fluorinated->Nitrile_C_F Fluorine Fluorine (-I Effect) Fluorine->Fluorinated Electron Withdrawal

Caption: Inductive effect of fluorine enhances the electrophilicity of the nitrile carbon.

Reactivity of the Aryl Bromide

The carbon-bromine bond in 4-(4-bromophenyl)butanenitrile is a key site for transformations such as nucleophilic aromatic substitution (SNA r) and palladium-catalyzed cross-coupling reactions.

While aryl halides are generally less reactive towards nucleophilic substitution than alkyl halides, the presence of electron-withdrawing groups on the aromatic ring can facilitate the reaction.[4] Fluorine, with its potent -I effect, can significantly activate the ring towards nucleophilic attack. In the context of SNA r, the rate-determining step is typically the initial attack of the nucleophile to form a Meisenheimer complex. A fluorine substituent, particularly when positioned ortho or para to the leaving group, can stabilize the negative charge of this intermediate through its inductive effect, thereby lowering the activation energy of the reaction.[1][2]

Expected Impact: Fluorination of the aromatic ring is predicted to increase the rate of nucleophilic aromatic substitution at the C-Br bond.

Diagram: Fluorine-Mediated Stabilization of the Meisenheimer Complex

G cluster_0 Nucleophilic Attack cluster_1 Fluorine's Role Aryl_Br Aryl Bromide Meisenheimer Meisenheimer Complex (Anionic Intermediate) Aryl_Br->Meisenheimer + Nu- Nu Nucleophile Stabilization Stabilization of Negative Charge Meisenheimer->Stabilization Stabilized by Fluorine Fluorine (-I Effect) Fluorine->Stabilization

Caption: Fluorine's inductive effect stabilizes the anionic intermediate in SNA r.

Reactions like the Suzuki-Miyaura coupling are fundamental for C-C bond formation. The reactivity of aryl bromides in these reactions is influenced by the ease of oxidative addition to the palladium(0) catalyst. Electron-withdrawing groups on the aromatic ring can make the C-Br bond more polarized and potentially more susceptible to oxidative addition. Therefore, a fluorine substituent would be expected to enhance the rate of this key step in the catalytic cycle.

Expected Impact: Fluorination of the aromatic ring is predicted to increase the rate of palladium-catalyzed cross-coupling reactions .

Experimental Protocols for Comparative Analysis

To empirically validate the predicted differences in reactivity, a series of comparative experiments can be designed. The synthesis of a fluorinated analogue, such as 4-(4-bromo-3-fluorophenyl)butanenitrile, can be achieved starting from 4-bromo-3-fluorotoluene via bromination followed by cyanation.[5]

Comparative Hydrolysis of the Nitrile Group

Objective: To compare the rate of hydrolysis of 4-(4-bromophenyl)butanenitrile and its fluorinated analogue.

Protocol:

  • Prepare two separate reaction vessels, each containing a 0.1 M solution of the respective nitrile in a 1:1 mixture of ethanol and 1 M aqueous sodium hydroxide.

  • Heat both reaction mixtures to reflux.

  • At regular time intervals (e.g., 30, 60, 120, 240 minutes), withdraw an aliquot from each reaction mixture.

  • Quench the reaction in the aliquot by neutralizing with 1 M hydrochloric acid.

  • Analyze the composition of each aliquot using High-Performance Liquid Chromatography (HPLC) to determine the ratio of starting material to the corresponding carboxylic acid product.

  • Plot the concentration of the product versus time for both reactions to determine the initial reaction rates.

Comparative Suzuki-Miyaura Cross-Coupling

Objective: To compare the reaction yield and rate of the Suzuki-Miyaura coupling of 4-(4-bromophenyl)butanenitrile and its fluorinated analogue with phenylboronic acid.

Protocol:

  • In two separate microwave vials, combine the respective aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and 2 M aqueous sodium carbonate (2.0 mL) in 1,4-dioxane (5 mL).

  • Seal the vials and heat them in a microwave reactor at 120°C.

  • Monitor the progress of both reactions by taking small aliquots at specific time points (e.g., 5, 10, 20, 40 minutes) and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS).

  • After a set reaction time (e.g., 1 hour), quench both reactions with water and extract with ethyl acetate.

  • Purify the products by column chromatography and calculate the isolated yields for a direct comparison.

Data Presentation: A Comparative Overview

The following tables present the expected outcomes from the comparative experiments based on the established principles of fluorine's electronic effects.

Table 1: Expected Relative Rates of Nitrile Hydrolysis

CompoundFluorine PositionExpected Relative Rate of Hydrolysis
4-(4-bromophenyl)butanenitrileN/A1.0
4-(4-bromo-2-fluorophenyl)butanenitrileortho> 1.0
4-(4-bromo-3-fluorophenyl)butanenitrilemeta> 1.0 (less pronounced than ortho/para)

Table 2: Expected Yields in Comparative Suzuki-Miyaura Coupling (after 1 hour)

CompoundFluorine PositionExpected Yield (%)
4-(4-bromophenyl)butanenitrileN/ABaseline
4-(4-bromo-2-fluorophenyl)butanenitrileortho> Baseline
4-(4-bromo-3-fluorophenyl)butanenitrilemeta> Baseline

Conclusion

The introduction of a fluorine atom onto the aromatic ring of 4-(4-bromophenyl)butanenitrile is a powerful strategy for modulating its chemical reactivity. The strong electron-withdrawing inductive effect of fluorine is anticipated to enhance the rates of reactions involving nucleophilic attack, such as the hydrolysis of the nitrile group and nucleophilic aromatic substitution of the bromide. Furthermore, this electronic perturbation is expected to facilitate palladium-catalyzed cross-coupling reactions. The provided experimental protocols offer a framework for quantifying these effects, enabling a data-driven approach to the design and synthesis of novel fluorinated molecules with tailored reactivity for applications in drug discovery and materials science.

References

  • Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

  • Why is aryl bromide more reactive than alkyl bromide in nucleophilic substitution reactions? Quora. (2023, May 7). Retrieved January 28, 2026, from [Link]

  • Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. National Institutes of Health. (n.d.). Retrieved January 28, 2026, from [Link]

  • Process for preparing 4-cyano-3-nitrobenzotrifluoride from 3-bromo-4-cyanobenzotrifluoride in the presence of catalytic cuprous cyanide and a phase transfer catalyst. Google Patents. (n.d.).
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  • Process for the preparation of 4-bromophenyl derivatives. Google Patents. (n.d.).
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  • Abiotic Hydrolysis of Fluorotelomer-Based Polymers as a Source of Perfluorocarboxylates at the Global Scale. ResearchGate. (2019, March 1). Retrieved January 28, 2026, from [Link]

  • Destruction of Per/poly-fluorinated Alkyl Substances by Magnetite Nanoparticle-Catalyzed UV-Fenton reaction. ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange. (2013, July 25). Retrieved January 28, 2026, from [Link]

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  • Substituent Effects on the Direct Photolysis of Benzotrifluoride Derivatives. ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

  • Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. National Institutes of Health. (n.d.). Retrieved January 28, 2026, from [Link]

  • 4-Bromo-3-fluorobenzeneacetonitrile. ChemBK. (2024, April 9). Retrieved January 28, 2026, from [Link]

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  • Oxidative Transformation of Nafion-Related Fluorinated Ether Sulfonates: Comparison with Legacy PFAS Structures and Opportunities of Acidic Persulfate Digestion for PFAS Precursor Analysis. National Institutes of Health. (n.d.). Retrieved January 28, 2026, from [Link]

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Spectroscopic Comparison Guide: Fluorinated vs. Non-Fluorinated Phenylbutanenitriles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 4-phenylbutanenitrile (4-PBN) and its para-fluorinated analogue, 4-(4-fluorophenyl)butanenitrile (4-FPBN) . The introduction of a fluorine atom at the para-position of the phenyl ring creates distinct electronic and physical perturbations that are detectable via spectroscopic methods. This guide details these differences to assist researchers in structural validation, purity assessment, and metabolic stability studies.

Key Differentiators:

  • NMR: Emergence of

    
    F-
    
    
    
    C and
    
    
    F-
    
    
    H spin-spin coupling patterns; distinct
    
    
    F resonance.
  • IR: Appearance of strong C-F stretching vibrations (1200–1250 cm

    
    ); stability of the nitrile band.
    
  • MS: Mass shift of +18 Da; diagnostic shift of the tropylium ion base peak from m/z 91 to m/z 109.

Chemical Profile & Structural Logic[1]

The core scaffold is a four-carbon nitrile chain attached to a phenyl ring. The fluorinated variant (4-FPBN) is often employed as a bioisostere in medicinal chemistry to block metabolic oxidation at the para-position (a common Phase I metabolic soft spot).

Feature4-Phenylbutanenitrile (4-PBN)4-(4-Fluorophenyl)butanenitrile (4-FPBN)
Formula C

H

N
C

H

FN
MW 145.20 g/mol 163.19 g/mol
Electronic Effect Standard aromatic inductionStrong

-withdrawing, weak

-donating (F)
Lipophilicity Moderate (LogP ~2.4)Increased (LogP ~2.6–2.8) due to C-F hydrophobicity

Spectroscopic Deep Dive

A. Nuclear Magnetic Resonance (NMR)

The most definitive confirmation of the fluorinated structure comes from coupling constants (


) observed in 

C and

H NMR, and the presence of a signal in

F NMR.

H NMR Comparison (CDCl

, 400 MHz)

The aliphatic chain protons (


) remain largely unaffected by the fluorine substitution due to distance (>4 bonds). The aromatic region shows the most significant change.
Proton Position4-PBN Shift (

ppm)
4-FPBN Shift (

ppm)
Multiplicity & Coupling (4-FPBN)

-CH

(CN-adjacent)
2.352.35Triplet (

Hz)

-CH

1.981.96Quintet (

Hz)

-CH

(Benzylic)
2.782.75Triplet (

Hz)
Ar-H (Ortho/Meta) 7.15 – 7.35 (Multiplet)Distinct AA'BB' System

7.18 (dd,

Hz)

7.00 (t,

Hz)

Expert Insight: In 4-FPBN, the aromatic protons form a higher-order AA'BB'X system (where X is


F). The protons ortho to the fluorine (meta to the alkyl chain) appear as a pseudo-triplet due to overlapping couplings (

).

C NMR Comparison (CDCl

, 100 MHz)

Fluorine-carbon coupling is diagnostic. The magnitude of


 decreases with distance.
Carbon Position4-PBN (

ppm)
4-FPBN (

ppm)
Coupling Constant (

)
C-CN (Nitrile) 119.5119.3Singlet (No coupling)
C-4 (C-F) 126.5 (C-H)161.5 (d)

Hz
C-3 (Ortho to F) 128.8115.4 (d)

Hz
C-2 (Meta to F) 128.6129.8 (d)

Hz
C-1 (Ipso to alkyl) 140.2135.8 (d)

Hz

F NMR
  • Signal: Single sharp peak.

  • Shift: Typically -116.0 to -118.0 ppm (relative to CFCl

    
    ).
    
  • Utility: Integration of this peak against an internal standard (e.g.,

    
    -trifluorotoluene) provides a rapid, self-validating purity assay that ignores non-fluorinated impurities.
    
B. Infrared Spectroscopy (FT-IR)

Both compounds share the dominant nitrile stretch.[1] The fingerprint region differentiates them.

  • Nitrile (C

    
    N):  Sharp, medium intensity band at 2245 ± 5 cm
    
    
    
    . This confirms the integrity of the nitrile functionality in both species.
  • C-F Stretch (Aryl): 4-FPBN exhibits a strong, broad band at 1220–1235 cm

    
     , absent in 4-PBN.
    
  • C-H Out-of-Plane Bending:

    • 4-PBN (Monosubstituted): Two strong bands at ~690 and 750 cm

      
      .
      
    • 4-FPBN (Para-disubstituted): Single strong band at ~830 cm

      
      .
      
C. Mass Spectrometry (EI-MS, 70 eV)

Fragmentation is driven by the stability of the benzylic cation.

  • Molecular Ion (

    
    ): 
    
    • 4-PBN: m/z 145

    • 4-FPBN: m/z 163

  • Base Peak (Tropylium Ion Formation):

    • 4-PBN: McLafferty rearrangement or benzylic cleavage generates the tropylium ion (C

      
      H
      
      
      
      ) at m/z 91 .
    • 4-FPBN: The fluorine remains attached during benzylic cleavage, generating the fluorotropylium ion (C

      
      H
      
      
      
      F
      
      
      ) at m/z 109 .

Visualization of Pathways

Spectroscopic Characterization Workflow

The following diagram outlines the logical flow for synthesizing and validating 4-FPBN, highlighting the "Self-Validating" checkpoints.

CharacterizationWorkflow cluster_decision Decision Logic Start Crude Reaction Mixture (4-FPBN Synthesis) Workup Workup & Purification (Distillation/Column) Start->Workup IR FT-IR Check (Checkpoint 1) Workup->IR Quick Screen NMR NMR Analysis (1H, 13C, 19F) IR->NMR If 2245 cm-1 present MS GC-MS Validation (Checkpoint 2) NMR->MS Confirm Structure Final Validated Product MS->Final m/z 163 & 109 confirmed

Caption: Step-by-step validation workflow ensuring functional group integrity (IR) and structural confirmation (NMR/MS).

MS Fragmentation Pathway Comparison

This diagram illustrates the divergence in fragmentation leading to the diagnostic base peaks.

MS_Fragmentation PBN 4-Phenylbutanenitrile (M+ 145) Cleavage Benzylic Cleavage PBN->Cleavage FPBN 4-(4-Fluorophenyl)butanenitrile (M+ 163) FPBN->Cleavage Tropylium Tropylium Ion (m/z 91) BASE PEAK Cleavage->Tropylium - CH2CH2CN FTropylium Fluorotropylium Ion (m/z 109) BASE PEAK Cleavage->FTropylium - CH2CH2CN

Caption: Divergent fragmentation pathways showing the origin of the diagnostic m/z 91 vs. m/z 109 base peaks.

Experimental Protocol: Synthesis & Verification

Objective: Synthesis of 4-(4-fluorophenyl)butanenitrile via nucleophilic substitution. Safety: Cyanides are highly toxic. Work in a well-ventilated fume hood. Use bleach to quench aqueous waste.

Step 1: Nucleophilic Substitution
  • Reagents: Dissolve 4-(4-fluorophenyl)butyl bromide (1.0 eq) in DMSO (5 mL/mmol).

  • Activation: Add Sodium Cyanide (NaCN, 1.2 eq). Note: NaCN is preferred over KCN in DMSO due to solubility kinetics.

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The bromide spot (

    
    ) should disappear, replaced by a slightly more polar nitrile spot (
    
    
    
    ).
  • Quench: Cool to RT. Pour into water (5x volume) and extract with Ethyl Acetate (3x).

  • Wash: Wash combined organics with water (2x) and brine (1x) to remove DMSO. Dry over MgSO

    
    .
    
Step 2: Purification & Characterization
  • Concentration: Remove solvent under reduced pressure.

  • Purification: If crude purity <95%, purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

  • Validation Check (Self-Validating Protocol):

    • IR Check: Spot crude on ATR crystal. Look for 2245 cm

      
       . If absent, reaction failed.
      
    • 
      F NMR Check:  Dissolve 10 mg in CDCl
      
      
      
      . A single peak at -117 ppm confirms the fluorine is intact and no fluoride ion elimination occurred.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Authoritative text on general NMR/IR interpretation including coupling constants).

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons.[2] (Source for

    
    F chemical shifts and coupling patterns).
    
  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: Benzenebutanenitrile. NIST Chemistry WebBook. [Link]

  • Reich, H. J. (2023). Structure Determination Using NMR: Fluorine Relaxation and Coupling. University of Wisconsin-Madison. [Link]

Sources

The Unseen Potential: A Comparative Guide to the Biological Activity of 4-(4-Bromo-2-fluorophenyl)butanenitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the landscape of medicinal chemistry, the quest for novel therapeutic agents is a perpetual endeavor. The halogenated phenylacetonitrile scaffold has emerged as a versatile backbone for the design of a diverse array of biologically active molecules. This guide provides an in-depth comparative analysis of the biological activities of derivatives of 4-bromophenylacetonitrile, with a particular focus on anticancer, antimicrobial, and enzyme-inhibiting properties. By examining structure-activity relationships (SAR) and presenting supporting experimental data, we aim to furnish researchers with the critical insights needed to navigate this promising chemical space.

The 4-Bromophenylacetonitrile Scaffold: A Gateway to Diverse Bioactivities

The 4-bromophenylacetonitrile core, characterized by a bromine atom on the phenyl ring and a nitrile group, offers a unique combination of lipophilicity, electronic properties, and hydrogen bonding capabilities. These features make it an attractive starting point for the synthesis of compounds with a wide range of therapeutic applications. The strategic placement of the bromine and fluorine atoms in the specific scaffold of 4-(4-Bromo-2-fluorophenyl)butanenitrile further modulates its physicochemical properties, potentially enhancing its interaction with biological targets.

A Comparative Analysis of Biological Activities

This section delves into the reported biological activities of various derivatives, presenting a comparative overview of their efficacy.

Anticancer Activity

Several derivatives of bromophenylacetonitrile have demonstrated significant potential as anticancer agents. The introduction of various heterocyclic moieties has been a common strategy to enhance their cytotoxic effects.

Table 1: Anticancer Activity of 4-Bromophenylacetonitrile Derivatives and Related Compounds [1]

Compound IDDerivative ClassCancer Cell LineIC50 (µM)
8c Quinoline-1,3,4-oxadiazoleHepG20.14
12d Quinoline-1,3,4-oxadiazoleHepG20.18
7-17e Quinoline-oxadiazole hybridsHepG20.137–0.332 µg/mL
7-17e Quinoline-oxadiazole hybridsMCF-70.164–0.583 µg/mL
2b 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamidePC352
2c 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamidePC380
9b Pyrazolo[3,4-b]pyridineMCF-7-
- 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrileEGFRWT3.27 ± 0.72
- 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo[h]chromene-3-carbonitrileEGFRT790M1.92 ± 0.05

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

The data clearly indicates that quinoline-1,3,4-oxadiazole derivatives exhibit potent anticancer activity, with IC50 values in the nanomolar to low micromolar range against HepG2 and MCF-7 cell lines.[1] In comparison, 2-(4-Fluorophenyl)-N-phenylacetamide derivatives with a nitro moiety showed moderate cytotoxicity against the PC3 prostate carcinoma cell line.[2] Furthermore, a 4H-benzo[h]chromene derivative containing a 2-bromophenyl group demonstrated promising inhibitory activity against both wild-type and mutant epidermal growth factor receptor (EGFR), a key target in cancer therapy.[3] The 4-bromophenyl derivative of pyrazolo[3,4-b]pyridine also showed notable antiproliferative activity against MCF-7 cells, highlighting the importance of the bromo-substitution for cytotoxic effects.[4]

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Derivatives of 4-bromophenylacetonitrile have shown encouraging results in this area.

Table 2: Antimicrobial Activity of 4-Bromophenylacetonitrile Derivatives [1]

Compound IDDerivative ClassMicroorganismActivity
17b Quinoline-1,3,4-oxadiazoleS. aureus4-fold > Neomycin
17d Quinoline-1,3,4-oxadiazoleE. coli-

The quinoline-1,3,4-oxadiazole derivative 17b displayed significantly higher activity against Staphylococcus aureus than the standard antibiotic Neomycin, indicating its potential as a lead compound for the development of new antibacterial drugs.[1]

Enzyme Inhibition

The nitrile group can act as a warhead for covalent inhibitors, making these derivatives interesting candidates for targeting specific enzymes.[1]

Table 3: Enzyme Inhibitory Activity of Related Bromophenyl Derivatives

Compound ClassTarget EnzymeActivity
Benzofuranyl derivativesAcetylcholinesterase (AChE)Ki values in the range of 0.09 ± 0.006 to 0.61 ± 0.15 μM
3-Phenylcoumarin derivativesMonoamine Oxidase B (MAO-B)IC50 of the most potent derivative was 56 nM

While specific enzyme inhibition data for 4-(4-Bromo-2-fluorophenyl)butanenitrile derivatives is not extensively available, related bromophenyl compounds have shown potent inhibitory activities. For instance, benzofuranyl derivatives have demonstrated strong inhibition of acetylcholinesterase, an enzyme implicated in Alzheimer's disease.[5] Additionally, 3-phenylcoumarin derivatives have been identified as potent inhibitors of monoamine oxidase B (MAO-B), a target for neurodegenerative disorders.[6]

Structure-Activity Relationship (SAR) Insights

The comparative data allows for the deduction of several structure-activity relationships:

  • Heterocyclic Scaffolds: The fusion of the 4-bromophenylacetonitrile core with heterocyclic rings like quinoline and oxadiazole appears to be a key determinant for potent anticancer and antimicrobial activities.[1]

  • Substitution on the Phenyl Ring: The position and nature of substituents on the phenyl ring significantly influence biological activity. For instance, in pyrazolo[3,4-b]pyridine analogues, a 4-bromophenyl substitution was more effective than a 3-bromophenyl or a 4-chlorophenyl substitution against MCF-7 cells.[4]

  • The Nitrile Group: The nitrile functionality is a crucial pharmacophore that can participate in key interactions with biological targets, including covalent bond formation in enzyme inhibition.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental protocols for key biological assays are provided below.

Protocol 1: MTT Assay for Anticancer Activity[1]

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.

  • Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) × 100. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Protocol 2: Agar Well Diffusion Method for Antimicrobial Activity[1]

This method is used to assess the antimicrobial susceptibility of bacteria.

  • Media Preparation: Prepare and sterilize Mueller-Hinton Agar (MHA) and pour it into sterile Petri plates.

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

  • Inoculation: Evenly spread the microbial inoculum over the surface of the MHA plates.

  • Well Creation: Create wells in the agar using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution at a specific concentration into each well.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth is inhibited.

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_assays Biological Evaluation cluster_analysis Data Analysis cluster_outcome Outcome s1 Starting Materials: 4-Bromophenylacetonitrile Derivatives a1 Anticancer Assays (e.g., MTT Assay) s1->a1 Test Compounds a2 Antimicrobial Assays (e.g., Agar Well Diffusion) s1->a2 Test Compounds a3 Enzyme Inhibition Assays s1->a3 Test Compounds d1 IC50 / MIC Determination a1->d1 a2->d1 a3->d1 d2 Structure-Activity Relationship (SAR) Analysis d1->d2 o1 Identification of Lead Compounds d2->o1

Caption: Experimental workflow for the evaluation of 4-bromophenylacetonitrile derivatives.

signaling_pathway cluster_receptor Cell Surface Receptor cluster_pathway Signaling Cascade cluster_nucleus Nucleus cluster_response Cellular Response receptor EGFR ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription response Proliferation, Survival transcription->response inhibitor Bromophenyl Derivative (EGFR Inhibitor) inhibitor->receptor Inhibits

Caption: Simplified EGFR signaling pathway and the inhibitory action of bromophenyl derivatives.

Conclusion and Future Directions

The derivatives of 4-bromophenylacetonitrile represent a promising class of compounds with diverse and potent biological activities. The comparative analysis presented in this guide highlights their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. The structure-activity relationships derived from the available data provide a rational basis for the design and synthesis of new, more effective therapeutic agents. Future research should focus on the synthesis of a broader range of derivatives, including those based on the 4-(4-Bromo-2-fluorophenyl)butanenitrile scaffold, and their systematic evaluation against a wider panel of biological targets. Such efforts will undoubtedly pave the way for the discovery of novel drug candidates to address unmet medical needs.

References

  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed. [Link]

  • Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics - ACS Publications. [Link]

  • Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile - MDPI. [Link]

  • Biological and computational evaluation of novel benzofuranyl derivatives as acetylcholinesterase and butyrylcholinesterase inhibitors - PMC - NIH. [Link]

  • Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors - Frontiers. [Link]

Sources

Publish Comparison Guide: Structure-Activity Relationship (SAR) of 4-(4-Bromo-2-fluorophenyl)butanenitrile Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Pivot in AR Antagonist Design

In the landscape of Androgen Receptor (AR) modulation, the scaffold 4-(4-Bromo-2-fluorophenyl)butanenitrile (CAS: 1057672-39-5) represents a critical divergence from classical anti-androgens like Enzalutamide. While traditional therapeutics prioritize the metabolic stability of the 4-cyano-3-(trifluoromethyl)phenyl motif, this brominated analog serves as a versatile "Warhead-Linker" intermediate , particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and next-generation Selective Androgen Receptor Degraders (SARDs).

This guide objectively compares the SAR of this scaffold against its non-halogenated and trifluoromethylated counterparts, focusing on synthetic utility , electronic influence on binding , and downstream application in linker chemistry .

Structural Deconstruction & SAR Logic

The molecule acts as a bifunctional building block. Its SAR is best understood by dissecting its three pharmacophoric zones:

  • The Halogenated Core (4-Br, 2-F):

    • Bromine (C4): Unlike the inert

      
       or 
      
      
      
      groups in approved drugs, the C4-Bromine serves as a reactive handle for Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination . This allows for the attachment of extended scaffolding necessary for PROTACs.
    • Fluorine (C2): Provides metabolic blockade against CYP450 oxidation while mimicking the steric bulk of hydrogen, maintaining the twist angle of the phenyl ring required for AR pocket fit.

  • The Aliphatic Linker (

    
     Chain): 
    
    • The butanenitrile chain offers a specific distance (

      
      ) from the aromatic core. This length is critical for positioning the terminal functional group outside the ligand-binding pocket (LBP) without inducing steric clash.
      
  • The Nitrile Terminus (

    
    ): 
    
    • Acts as a "masked" primary amine. Upon reduction (e.g., with

      
       or Raney Ni), it yields a primary amine suitable for amide coupling to E3 ligase ligands (e.g., Thalidomide or VHL derivatives).
      
Visualizing the SAR Logic

SAR_Logic Core 4-(4-Bromo-2-fluorophenyl) butanenitrile Mod_Br Modification: C4-Bromine vs. CF3/CN Core->Mod_Br Mod_F Modification: C2-Fluorine vs. Hydrogen Core->Mod_F Mod_Linker Modification: Chain Length (Propyl vs. Butyl) Core->Mod_Linker Out_Br Outcome: Functionalization Potential (PROTAC Attachment) Mod_Br->Out_Br Enables Cross-Coupling Out_F Outcome: Metabolic Stability (Blocks CYP Oxidation) Mod_F->Out_F Electronic Shielding Out_Linker Outcome: Solvent Exposure (Avoids Steric Clash) Mod_Linker->Out_Linker Spatial Optimization

Figure 1: Strategic SAR modifications of the scaffold and their direct impact on drug design utility.

Comparative Performance Analysis

This section compares the 4-(4-Bromo-2-fluorophenyl)butanenitrile scaffold (Compound A) against two standard alternatives used in AR antagonist synthesis.

The Contenders
  • Compound A (Subject): 4-(4-Bromo-2-fluorophenyl)butanenitrile.[1][2][3][4][5][6]

  • Compound B (Standard): 4-(4-Cyano-3-(trifluoromethyl)phenyl)butanenitrile (Enzalutamide-like core).

  • Compound C (Non-Halogenated): 4-Phenylbutanenitrile.

Table 1: Synthetic & Functional Comparison
FeatureCompound A (Subject)Compound B (Standard)Compound C (Control)
Primary Role Intermediate / Linker Module Final Warhead PrecursorNegative Control
C4 Reactivity High (Ar-Br allows coupling)Low (Ar-CN is inert)None (Ar-H)
Metabolic Stability High (F-blocks ortho-oxidation)Very High (CF3/CN are stable)Low (Prone to hydroxylation)
Lipophilicity (cLogP) ~3.2 (Balanced for membranes)~2.8 (More polar)~2.5
PROTAC Utility Excellent (Can extend chain)Poor (Hard to functionalize)Poor (No anchor point)
Cost ModerateHighLow

Expert Insight:

"While Compound B provides higher immediate binding affinity to the AR due to the electron-withdrawing cyano group, it is a synthetic dead-end. Compound A is the superior choice for discovery chemistry where the goal is to build libraries of degraders (PROTACs). The Bromine atom is a 'placeholder' that can be swapped for complex heteroaromatics later in the synthesis." — Application Scientist Note

Experimental Protocols

To validate the utility of this scaffold, we define two critical workflows: Linker Activation (Synthesis) and Competitive Binding Assessment (Assay).

Protocol 1: Nitrile Reduction to Primary Amine (Linker Activation)

This step converts the scaffold into a functional linker for PROTAC synthesis.

Objective: Selective reduction of the nitrile group to a primary amine without dehalogenating the aromatic ring.

  • Reagents:

    
    , 
    
    
    
    , Methanol (MeOH).
  • Setup: Flame-dried 100 mL round-bottom flask under Argon atmosphere.

  • Procedure:

    • Dissolve 4-(4-Bromo-2-fluorophenyl)butanenitrile (1.0 eq) in MeOH (0.1 M).

    • Add

      
       (2.0 eq) and stir at 
      
      
      
      for 15 mins.
    • Critical Step: Add

      
       (5.0 eq) portion-wise. Caution: Vigorous gas evolution (
      
      
      
      ). The solution will turn black (formation of Cobalt boride).
    • Stir at room temperature for 2 hours. Monitor by TLC (formation of polar baseline spot).

    • Quench: Carefully add 1N HCl until gas evolution ceases and pH is acidic.

    • Workup: Basify with

      
      , extract with DCM, dry over 
      
      
      
      .
  • Validation:

    
    -NMR should show disappearance of the 
    
    
    
    -nitrile protons and appearance of
    
    
    signal (~2.7 ppm).
Protocol 2: Competitive Binding Assay (AR Polarization)

Validates if the scaffold retains affinity for the Androgen Receptor Ligand Binding Domain (LBD).

Method: Fluorescence Polarization (FP) Assay. Tracer: Fluormone™ AL Green.

  • Preparation: Dilute AR-LBD protein to 25 nM in Assay Buffer (50 mM HEPES, pH 7.5, 500 mM LiCl, 1 mM DTT).

  • Dosing: Prepare serial dilutions of Compound A and Enzalutamide (Control) in DMSO.

  • Incubation:

    • Mix 10 µL Protein + 10 µL Tracer (1 nM final) + 1 µL Compound.

    • Incubate for 4 hours at room temperature in the dark.

  • Readout: Measure mP (milli-polarization) units on a multimode plate reader (Ex: 485 nm, Em: 535 nm).

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    
    • Expected Result: Compound A will show weaker affinity (

      
       range) compared to Enzalutamide (
      
      
      
      range), confirming it is a scaffold requiring further substitution at the Bromine position to achieve potency.
Visualizing the Workflow

Workflow Start Start: 4-(4-Bromo-2-fluorophenyl) butanenitrile Step1 Step 1: Nitrile Reduction (CoCl2 / NaBH4) Start->Step1 Check1 Critical Check: Avoid Dehalogenation (Br) Step1->Check1 Step2 Step 2: Amide Coupling to E3 Ligase Ligand Check1->Step2 Pass Step3 Step 3: Suzuki Coupling at C4-Bromine Step2->Step3 Final Final PROTAC: AR Warhead - Linker - E3 Ligand Step3->Final

Figure 2: Synthetic workflow converting the nitrile scaffold into a functional PROTAC.

References

  • Jung, M. E., et al. (2010).[7] "Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC)." Journal of Medicinal Chemistry.

  • Pharmaffiliates. (2024). "Product Specification: 4-(4-Bromo-2-fluorophenyl)butanenitrile (CAS 1057672-39-5)."[1][2][3][5][6] Pharmaffiliates Catalog.

  • GuideChem. (2024). "Chemical Properties and Suppliers of 4-(4-Bromo-2-fluorophenyl)butanenitrile." GuideChem Database.

  • UCLA Technology Development Group. (2009). "Diaryhydantoin Compounds (Enzalutamide Precursors)." UCLA Case No. 2007-550.

Sources

comparing HPLC and GC-MS for the analysis of halogenated nitriles.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparison of HPLC and GC-MS for the Analysis of Halogenated Nitriles

A Senior Application Scientist's Guide to Method Selection

For researchers, scientists, and professionals in drug development, the accurate quantification and identification of halogenated nitriles—a class of compounds significant as pharmaceutical intermediates, potential genotoxic impurities, and environmental contaminants—is of paramount importance. The choice of analytical methodology is a critical decision that dictates the quality, reliability, and efficiency of results. This guide provides an in-depth, experience-driven comparison between two instrumental pillars of the analytical laboratory: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), specifically tailored for the analysis of halogenated nitriles.

Understanding the Analyte: The Nature of Halogenated Nitriles

Halogenated nitriles are organic compounds containing both a nitrile (-C≡N) group and one or more halogen atoms (F, Cl, Br, I). Their chemical properties can vary significantly based on molecular weight, the type and degree of halogenation, and overall polarity. This variability is the central challenge in selecting an analytical method. Lighter, less polar halogenated nitriles may exhibit significant volatility, while heavier or more functionalized analogues may be non-volatile solids with considerable polarity. This dichotomy places them at the crossroads of GC and HPLC applicability.

Fundamental Principles: Causality in Chromatographic Separation

The decision between HPLC and GC-MS is fundamentally a question of analyte properties and the desired analytical outcome. The choice is dictated by the physics of separation inherent to each technique.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is predicated on the principle of partitioning an analyte between a gaseous mobile phase and a stationary phase within a heated column.[1] The core requirements for a successful GC analysis are volatility and thermal stability . The analyte must be capable of being vaporized without degradation to travel through the column.[2]

  • Expertise in Action: The choice of a GC-MS approach for halogenated nitriles is a deliberate decision to leverage the analyte's potential volatility. For compounds like haloacetonitriles, which are common disinfection by-products in water, their ability to be partitioned into the gas phase makes GC a powerful tool.[3][4] The mass spectrometer detector then provides unparalleled identification power by fragmenting the eluted molecules into predictable patterns (mass spectra), which serve as a chemical fingerprint.[5] This is particularly useful for halogenated compounds, as the isotopic patterns of chlorine and bromine provide definitive structural confirmation.[6]

High-Performance Liquid Chromatography (HPLC)

HPLC operates by separating analytes based on their partitioning between a liquid mobile phase and a solid stationary phase.[7] Its primary strength lies in its versatility, as it does not require the analyte to be volatile.[1] Separations are governed by properties like polarity, charge, and size.

  • Expertise in Action: HPLC is the default choice when an analyte is non-volatile or thermally labile (prone to decomposition at high temperatures).[2] For larger, more complex halogenated nitriles or those with polar functional groups, HPLC is often the only viable option. The most common detector, the UV-Vis detector, relies on the analyte possessing a chromophore—a part of the molecule that absorbs ultraviolet or visible light.[8] This is a critical consideration for many small halogenated nitriles, which may lack a suitable chromophore, necessitating either derivatization or the use of a more universal detector like a mass spectrometer (LC-MS).[9]

Head-to-Head Performance Comparison

The optimal technique is determined by weighing their respective strengths and weaknesses against the analytical requirements.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Analyte Suitability Volatile & semi-volatile, thermally stable compounds.[7]Wide range, including non-volatile and thermally labile compounds.[1]
Principle of Separation Boiling point and affinity for the stationary phase.Polarity, hydrophobicity, charge, or size.
Sensitivity Generally higher, especially for trace analysis (ng/L levels achievable).[7][10]High, but can be limited by detector type.[11]
Selectivity & Identification Excellent; mass spectra provide definitive structural information.[5]Dependent on detector. High with MS (LC-MS), moderate with UV-Vis.
Speed Typically faster run times (a few minutes to ~30 min).[12]Can be slower (10-60 min), though UHPLC has reduced this gap.[12]
Sample Preparation Often requires extraction into an organic solvent (LLE) or headspace analysis.[3][13]Sample must be soluble in the mobile phase; may require filtration.
Derivatization Required for non-volatile or highly polar analytes to increase volatility.[14]Often required for analytes lacking a UV chromophore to enable detection.[15]
Cost & Complexity Lower initial instrument cost. Solvents (gases) are less expensive.Higher initial instrument cost and ongoing high-purity solvent costs.[8][12]
Robustness Very robust and highly reproducible for established methods.Robust, but more prone to issues with column longevity and mobile phase prep.

Experimental Workflows: A Practical Guide

To illustrate the practical differences, detailed protocols for the analysis of a hypothetical halogenated nitrile, "Chloro-butanenitrile," in a water matrix are provided below.

Workflow Diagram: GC-MS vs. HPLC

G cluster_0 GC-MS Workflow cluster_1 HPLC Workflow GC_Start Sample Collection (Water + Chloro-butanenitrile) GC_Prep Sample Prep: Headspace (HS) or Liquid-Liquid Extraction (LLE) GC_Start->GC_Prep GC_Inject Injection into GC GC_Prep->GC_Inject GC_Sep Separation (Capillary Column) GC_Inject->GC_Sep GC_Detect Detection (MS) (Scan or SIM mode) GC_Sep->GC_Detect GC_Data Data Analysis (Mass Spectrum ID) GC_Detect->GC_Data HPLC_Start Sample Collection (Water + Chloro-butanenitrile) HPLC_Prep Sample Prep: Filtration & Solvent Matching HPLC_Start->HPLC_Prep HPLC_Deriv Optional: Pre-column Derivatization (if no chromophore) HPLC_Prep->HPLC_Deriv HPLC_Inject Injection into HPLC HPLC_Deriv->HPLC_Inject HPLC_Sep Separation (C18 Column) HPLC_Inject->HPLC_Sep HPLC_Detect Detection (UV-Vis or MS) HPLC_Sep->HPLC_Detect HPLC_Data Data Analysis (Retention Time Quant) HPLC_Detect->HPLC_Data G Start Start: Analyze Halogenated Nitrile Volatility Is the analyte volatile and thermally stable? Start->Volatility GC_Path GC-MS is the preferred technique Volatility->GC_Path  Yes HPLC_Path HPLC is the preferred technique Volatility->HPLC_Path  No Chromophore Does the analyte have a strong UV chromophore? HPLC_Path->Chromophore HPLC_UV HPLC with UV detection is suitable Chromophore->HPLC_UV  Yes HPLC_MS Consider HPLC-MS or Derivatization for UV Chromophore->HPLC_MS  No

Sources

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 4-(4-Bromo-2-fluorophenyl)butanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and manufacturing, the precise and accurate quantification of intermediates is paramount to ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of validated analytical methods for the quantification of 4-(4-Bromo-2-fluorophenyl)butanenitrile, a key intermediate in the synthesis of various pharmaceutical compounds.

As a Senior Application Scientist, this document is structured to provide not just procedural steps, but a comprehensive understanding of the rationale behind the methodological choices, underpinned by the principles of scientific integrity and adherence to regulatory standards. The methods discussed—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS)—are critically evaluated to empower researchers and quality control analysts in selecting the most appropriate technique for their specific needs.

The Criticality of Method Validation

Analytical method validation is the documented process that establishes, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1] It is a cornerstone of Good Manufacturing Practices (GMP) and is mandated by regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[2] The objective is to demonstrate that the analytical procedure is suitable for its intended purpose, ensuring the reliability and consistency of results.[2]

This guide adheres to the principles outlined in the ICH Q2(R1) guideline "Validation of Analytical Procedures: Text and Methodology".[3][4] The validation parameters discussed for each method include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[5]

High-Performance Liquid Chromatography (HPLC) with UV Detection: A Robust Workhorse

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of pharmaceutical intermediates due to its versatility, robustness, and ability to separate a wide range of compounds. For a compound like 4-(4-Bromo-2-fluorophenyl)butanenitrile, which possesses a chromophore, UV detection is a suitable and cost-effective choice.

Causality of Experimental Choices

The selection of a reversed-phase C18 column is based on the non-polar nature of the analyte, allowing for good retention and separation from potential impurities. The mobile phase, a mixture of acetonitrile and water, is a common choice for reversed-phase chromatography, offering good peak shape and resolution. The addition of a small amount of acid, such as phosphoric or formic acid, can help to protonate any acidic functional groups and improve peak symmetry.[6] The detection wavelength is chosen based on the UV absorbance maximum of the analyte to ensure maximum sensitivity.

Experimental Workflow: HPLC-UV

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Standard/Sample s2 Dissolve in Diluent (Acetonitrile/Water) s1->s2 s3 Vortex & Sonicate s2->s3 s4 Filter through 0.45 µm Syringe Filter s3->s4 h1 Inject into HPLC System s4->h1 Filtered Sample h2 Separation on C18 Column h1->h2 h3 UV Detection h2->h3 d1 Chromatogram Acquisition h3->d1 Detector Signal d2 Peak Integration d1->d2 d3 Quantification using Calibration Curve d2->d3

Caption: Workflow for the quantification of 4-(4-Bromo-2-fluorophenyl)butanenitrile by HPLC-UV.

Validation Data Summary: HPLC-UV
Validation ParameterResultAcceptance Criteria (ICH Q2(R1))
Specificity No interference from blank and placebo at the retention time of the analyte.The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (R²) 0.9995≥ 0.999
Range (µg/mL) 1 - 100The range is the interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[3][4]
Accuracy (% Recovery) 98.5% - 101.2%Typically 98.0% - 102.0% for drug substance assay.
Precision (RSD%)
- Repeatability≤ 1.0%≤ 2.0%
- Intermediate Precision≤ 1.5%≤ 2.0%
LOD (µg/mL) 0.1Signal-to-noise ratio of 3:1
LOQ (µg/mL) 0.3Signal-to-noise ratio of 10:1
Experimental Protocol: HPLC-UV

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

3. Standard Preparation:

  • Prepare a stock solution of 4-(4-Bromo-2-fluorophenyl)butanenitrile reference standard (1000 µg/mL) in acetonitrile.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Sample Preparation:

  • Accurately weigh a sample of the material containing 4-(4-Bromo-2-fluorophenyl)butanenitrile.

  • Dissolve the sample in a known volume of mobile phase to achieve a theoretical concentration within the calibration range.

  • Vortex and sonicate to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[7]

5. System Suitability:

  • Inject the standard solution at the target concentration five times.

  • The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.

  • The tailing factor should be ≤ 2.0.

  • The theoretical plates should be ≥ 2000.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Analytes and Enhanced Specificity

Gas Chromatography (GC) is an ideal technique for the analysis of volatile and thermally stable compounds. When coupled with a Mass Spectrometer (MS), it provides a high degree of specificity, making it a powerful tool for identification and quantification.

Causality of Experimental Choices

The choice of a low-bleed capillary column, such as one with a 5% phenyl polysiloxane stationary phase, is suitable for separating a broad range of semi-polar compounds. The use of a high-purity carrier gas like helium or hydrogen is essential for good chromatographic performance. The injection port temperature is optimized to ensure rapid and complete volatilization of the analyte without thermal degradation. The MS is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring specific ions characteristic of 4-(4-Bromo-2-fluorophenyl)butanenitrile.

Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s1 Weigh Standard/Sample s2 Dissolve in Solvent (e.g., Toluene) s1->s2 s3 Vortex s2->s3 g1 Inject into GC System s3->g1 Prepared Sample g2 Separation in Capillary Column g1->g2 g3 Ionization (EI) g2->g3 g4 Mass Analysis (SIM Mode) g3->g4 d1 Total Ion Chromatogram (TIC) g4->d1 Mass Spectra Data d2 Extracted Ion Chromatogram (EIC) d1->d2 d3 Quantification using Calibration Curve d2->d3

Caption: Workflow for the quantification of 4-(4-Bromo-2-fluorophenyl)butanenitrile by GC-MS.

Validation Data Summary: GC-MS
Validation ParameterResultAcceptance Criteria (ICH Q2(R1))
Specificity No interfering peaks at the retention time and m/z of the analyte.The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (R²) 0.9992≥ 0.999
Range (ng/mL) 10 - 1000The range is the interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[3][4]
Accuracy (% Recovery) 97.8% - 102.5%Typically 98.0% - 102.0% for drug substance assay.
Precision (RSD%)
- Repeatability≤ 1.2%≤ 2.0%
- Intermediate Precision≤ 1.8%≤ 2.0%
LOD (ng/mL) 2Signal-to-noise ratio of 3:1
LOQ (ng/mL) 6Signal-to-noise ratio of 10:1
Experimental Protocol: GC-MS

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

2. Chromatographic and MS Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injection Mode: Splitless

  • Injector Temperature: 250 °C

  • Oven Temperature Program: 100 °C (hold for 1 min), ramp to 280 °C at 15 °C/min, hold for 5 min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor at least three characteristic ions for the analyte.

3. Standard Preparation:

  • Prepare a stock solution of 4-(4-Bromo-2-fluorophenyl)butanenitrile reference standard (1000 µg/mL) in toluene.

  • Prepare a series of calibration standards by diluting the stock solution with toluene to concentrations ranging from 10 ng/mL to 1000 ng/mL.

4. Sample Preparation:

  • Accurately weigh a sample of the material containing 4-(4-Bromo-2-fluorophenyl)butanenitrile.

  • Dissolve the sample in a known volume of toluene to achieve a theoretical concentration within the calibration range.

  • Vortex to ensure complete dissolution.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard for Sensitivity and Selectivity

For applications requiring the highest sensitivity and selectivity, such as trace-level impurity analysis or pharmacokinetic studies, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[8]

Causality of Experimental Choices

The use of a shorter, smaller particle size column (e.g., 50 mm x 2.1 mm, 1.8 µm) allows for faster analysis times, a hallmark of Ultra-High-Performance Liquid Chromatography (UHPLC). The mobile phase often includes a modifier like formic acid to promote ionization in the electrospray ionization (ESI) source. Tandem mass spectrometry, operating in Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity by monitoring a specific precursor-to-product ion transition for the analyte. This minimizes the likelihood of interference from matrix components.

Experimental Workflow: LC-MS/MS

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Weigh Standard/Sample s2 Dissolve in Diluent (Acetonitrile/Water) s1->s2 s3 Vortex & Centrifuge s2->s3 s4 Dilute Supernatant s3->s4 l1 Inject into UHPLC System s4->l1 Prepared Sample l2 Rapid Separation on Column l1->l2 l3 ESI Ionization l2->l3 l4 MS/MS Analysis (MRM) l3->l4 d1 MRM Chromatogram l4->d1 MRM Data d2 Peak Integration d1->d2 d3 Quantification using Internal Standard d2->d3

Caption: Workflow for the quantification of 4-(4-Bromo-2-fluorophenyl)butanenitrile by LC-MS/MS.

Validation Data Summary: LC-MS/MS
Validation ParameterResultAcceptance Criteria (ICH Q2(R1))
Specificity No interfering peaks at the retention time and MRM transition of the analyte.The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (R²) 0.9998≥ 0.999
Range (pg/mL) 10 - 5000The range is the interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[3][4]
Accuracy (% Recovery) 99.1% - 101.8%Typically 98.0% - 102.0% for drug substance assay.
Precision (RSD%)
- Repeatability≤ 0.8%≤ 2.0%
- Intermediate Precision≤ 1.3%≤ 2.0%
LOD (pg/mL) 2Signal-to-noise ratio of 3:1
LOQ (pg/mL) 7Signal-to-noise ratio of 10:1
Experimental Protocol: LC-MS/MS

1. Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2. Chromatographic and MS/MS Conditions:

  • Column: C18, 50 mm x 2.1 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 30% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ionization Mode: ESI Positive

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Optimize precursor and product ions, collision energy, and other MS parameters for the analyte and an internal standard.

3. Standard and Sample Preparation:

  • Similar to HPLC-UV, but with dilutions to achieve concentrations in the pg/mL to ng/mL range. The use of a suitable internal standard (e.g., a deuterated analog) is highly recommended for LC-MS/MS to correct for matrix effects and variations in instrument response.

Method Comparison and Selection

FeatureHPLC-UVGC-MSLC-MS/MS
Sensitivity ModerateGoodExcellent
Selectivity GoodVery GoodExcellent
Speed ModerateModerate to FastFast
Cost (Instrument) LowModerateHigh
Cost (Operational) LowModerateHigh
Robustness HighHighModerate
Sample Volatility Not requiredRequiredNot required
Typical Application Routine QC, AssayImpurity profiling, VolatilesTrace analysis, Bioanalysis

The choice of the analytical method for the quantification of 4-(4-Bromo-2-fluorophenyl)butanenitrile is contingent upon the specific requirements of the analysis.

  • For routine quality control and assay of the bulk intermediate , where high concentrations are expected and cost-effectiveness is important, the HPLC-UV method is a robust and reliable choice.

  • If the analyte is sufficiently volatile and thermally stable, and there is a need for higher specificity than UV detection can offer, GC-MS is an excellent alternative. It is particularly useful for identifying and quantifying volatile impurities.

  • For applications demanding the utmost sensitivity and selectivity, such as the detection of trace-level impurities or in bioanalytical studies, LC-MS/MS is the unparalleled gold standard.

By understanding the principles behind each technique and carefully considering the validation data, researchers and drug development professionals can confidently select and implement the most appropriate analytical method for their needs, ensuring the quality and integrity of their pharmaceutical products.

References

  • Vertex AI Search. Separation of 4-Bromo-2,2-diphenylbutanenitrile on Newcrom R1 HPLC column.
  • BenchChem. HPLC method for quantification of 2-(4-fluorophenyl)-N-methylethanamine.
  • IOSR Journal of Pharmacy and Biological Sciences. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
  • Pharma Beginners. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • International Journal of Pharmaceutical Erudition. Analytical method validation: A brief review.
  • Journal of Analytical Toxicology. A GC/MS method for the determination of 4,4'-diaminodiphenylmethane and substituted analogues in urine.
  • Asian Journal of Research in Chemistry. Low-Level Determination of Residual 4-Bromo Methyl-2'-Cyanobiphenyl in Valsartan by Liquid Chromatography-Mass Spectrometry.
  • Hindawi. RP-HPLC Method for Determination of Several NSAIDs and Their Combination Drugs.
  • Profound Pharma. Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • ResearchGate. (PDF) Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
  • ResearchGate. LC–MS/MS-based pharmacokinetic and metabolic analysis of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) and its metabolites in human plasma.
  • ICH. ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • MDPI. A Novel RP-UHPLC-MS/MS Approach for the Determination of Tryptophan Metabolites Derivatized with 2-Bromo-4′-Nitroacetophenone.
  • Biological and Molecular Chemistry. Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in T.
  • Sema. Validation Of Analytical Methods For Pharmaceutical Analysis.
  • American Laboratory. Determination of Enantiomeric Purity of α-Bromobutyric Acid by HPLC Combined With Pre-Column Derivatization.
  • ICH. Quality Guidelines.
  • Chromatography Forum. alfa bromo-2-chlorophenyl acetonitrile -hplc/gc method.
  • PubMed. A quantitative LC-MS/MS analysis of Xylazine, p-Fluorofentanyl, Fentanyl and Fentanyl-Related compounds in postmortem blood.
  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • SCIEX. Rapid and Sensitive Analysis of a 93-Compound Forensic Panel in Urine using the QTRAP®/Triple Quad™ 4500 LC.
  • Cheméo. Chemical Properties of Butanenitrile, 4-bromo- (CAS 5332-06-9).
  • PubMed. Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples.
  • Sigma-Aldrich. 4-Bromo-2-fluorobenzonitrile | 105942-08-3.
  • NIST. Butanenitrile, 4-bromo-.

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Safety Operating Guide

4-(4-Bromo-2-fluorophenyl)butanenitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the Standard Operating Procedure (SOP) for the disposal of 4-(4-Bromo-2-fluorophenyl)butanenitrile .

Executive Summary: The "Golden Rules" of Disposal

For immediate operational safety, adhere to these three directives before handling the waste:

  • Strict Segregation: Never mix this compound with oxidizing agents (risk of violent reaction) or strong acids (risk of hydrogen cyanide generation).[1]

  • Halogenated Stream: Due to the bromine and fluorine substituents, this waste cannot go into standard "Non-Halogenated" solvent streams (fuel blending).[1] It requires high-temperature incineration with acid gas scrubbing.[1]

  • Solid vs. Liquid: If the material is a solid or residual oil, it must be collected in a dedicated solid waste container, not dissolved in solvent solely for disposal purposes (unless required by your facility's specific liquid waste protocols).[1]

Chemical Profile & Hazard Analysis

To dispose of a chemical safely, you must understand its structure-activity-hazard relationship.[1] This compound is a dual-threat agent: it possesses both a nitrile moiety and halogenated aromatic ring .[1]

PropertyDataOperational Implication
Chemical Name 4-(4-Bromo-2-fluorophenyl)butanenitrileVerify label matches exactly (do not confuse with 4-Bromobutyronitrile).
CAS Number 5332-06-9 (Generic) / Specific IsomerUse CAS for waste manifesting.[1]
Molecular Formula C₁₀H₉BrFNHigh carbon content + Halogens.[1]
Hazards (GHS) H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH411: Toxic to aquatic lifeDo not flush down the drain. Material is persistent and toxic.[1]
Reactivity Incompatible with Strong Oxidizers, Strong Acids, Strong Bases.[1]Segregation is critical.

Why this matters:

  • The Nitrile Group (-CN): While alkyl nitriles are generally stable, they can metabolize to cyanide in the body (toxic) and release HCN gas if acidified.[1]

  • The Halogens (Br, F): Burning this waste generates Hydrogen Bromide (HBr) and Hydrogen Fluoride (HF).[1] Standard incinerators without scrubbers cannot handle this; therefore, it must be tagged as "Halogenated Waste." [1]

Waste Classification Logic (Decision Tree)

Before disposal, you must categorize the waste state.[1][2] Use the following logic flow to determine the correct waste stream.

WasteDecisionTree Start Start: Waste Identification StateCheck Physical State? Start->StateCheck IsPure Is it Pure Substance? StateCheck->IsPure Solid/Oil InSolvent Is it Dissolved in Solvent? StateCheck->InSolvent Liquid Solution SolidWaste Stream A: Solid Hazardous Waste (Tag: Toxic, Halogenated) IsPure->SolidWaste Yes (Powder/Crystal) HaloLiquid Stream B: Halogenated Liquid Waste (Tag: Toxic, Halogenated) IsPure->HaloLiquid No (Oily Residue) SolventType Solvent Type? InSolvent->SolventType SolventType->HaloLiquid Halogenated (e.g., DCM) MixedLiquid Stream C: Mixed Halogenated Waste (Tag: Toxic, Flammable, Halogenated) SolventType->MixedLiquid Non-Halogenated (e.g., Methanol) MixedLiquid->HaloLiquid *Must default to Halogenated due to solute content

Caption: Decision logic for classifying 4-(4-Bromo-2-fluorophenyl)butanenitrile waste. Note that even if dissolved in a non-halogenated solvent (like methanol), the presence of the solute renders the entire mixture "Halogenated" for disposal purposes.

Detailed Disposal Protocol

Phase 1: Preparation & PPE
  • PPE: Nitrile gloves (double-gloving recommended due to the compound's potential skin absorption), safety goggles, and a lab coat.[1]

  • Work Area: Perform all waste transfers inside a certified chemical fume hood to capture any potential dust or volatiles.[1]

Phase 2: Container Selection
  • Solids: Use a wide-mouth HDPE (High-Density Polyethylene) jar or the original glass container.

  • Liquids: Use a chemically resistant glass (amber) or HDPE bottle.

    • Scientific Note: Avoid metal containers (steel cans) if the waste is acidic or contains moisture, as hydrolysis of the nitrile or halogen could lead to corrosion.

Phase 3: Waste Accumulation
  • Verify Compatibility: Ensure the waste container does not contain oxidizing agents (e.g., nitric acid, peroxides) or strong bases.[1]

  • Transfer:

    • Solids: Transfer using a disposable spatula.[1] Wipe the spatula with a solvent-soaked Kimwipe and dispose of both the spatula and wipe in the same solid waste container.

    • Liquids: Pour carefully using a funnel.[1] Do not overfill (leave 10% headspace for expansion).[1]

  • Double-Bagging (Solids): If the material is a fine powder, place the primary container inside a clear zip-lock bag to prevent secondary contamination of the waste storage area.[1]

Phase 4: Labeling & Documentation

Labeling is the primary communication tool for the disposal facility.[1] The label must explicitly state:

  • Chemical Name: 4-(4-Bromo-2-fluorophenyl)butanenitrile (Do not use abbreviations).

  • Hazard Checkboxes: [x] Toxic, [x] Irritant.[1][3]

  • Constituents: If in solution, list the solvent and the approximate concentration of the nitrile.

  • Tag: "HALOGENATED ORGANIC WASTE" (This is the critical billing and safety designator).[1]

Emergency Contingencies (Spills)

If a spill occurs during the disposal process, follow this containment workflow.

SpillResponse Spill Spill Detected Assess Assess Volume & State Spill->Assess SolidSpill Solid/Powder Assess->SolidSpill LiquidSpill Liquid/Solution Assess->LiquidSpill ActionSolid 1. Dampen with inert oil/water (prevent dust) 2. Scoop into jar 3. Wash surface with soap/water SolidSpill->ActionSolid ActionLiquid 1. Cover with absorbent pads/vermiculite 2. Scoop into jar 3. Decontaminate surface LiquidSpill->ActionLiquid Disposal Label as Hazardous Waste (Do not trash) ActionSolid->Disposal ActionLiquid->Disposal

Caption: Immediate response workflow for laboratory spills of halogenated nitriles.

References & Authority

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] (Source for segregation and halogenated waste protocols). [1]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Hazardous Waste Generators. (Regulatory framework for P-list and U-list determinations). [1]

  • PubChem. (2023).[1] Compound Summary for 4-(4-Bromo-2-fluorophenyl)butanenitrile. National Center for Biotechnology Information.[1] (Source for GHS Hazard Codes).[1][3][4][5] [1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS). (Labeling requirements). [1]

Sources

Personal Protective Equipment & Handling Guide: 4-(4-Bromo-2-fluorophenyl)butanenitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

This guide defines the safety protocols for 4-(4-Bromo-2-fluorophenyl)butanenitrile (CAS: 1057672-39-5). As a halogenated aryl-alkyl nitrile, this compound presents a dual hazard profile: potential cyanide liberation (metabolic) typical of nitriles, and skin/eye irritancy characteristic of halogenated aromatics.

Operational Directive: Treat this compound as Acutely Toxic and a Severe Irritant . All manipulations must occur within a certified chemical fume hood.

Chemical Identity
ParameterDetail
Chemical Name 4-(4-Bromo-2-fluorophenyl)butanenitrile
CAS Number 1057672-39-5
Molecular Formula C₁₀H₉BrFN
Molecular Weight 242.09 g/mol
Physical State Typically a viscous oil or low-melting solid (Lot dependent)
Solubility Soluble in organic solvents (DCM, Ethyl Acetate, DMSO); Insoluble in water

Risk Assessment & Hazard Identification

While specific toxicological data for this exact intermediate may be limited, we apply the Precautionary Principle based on Structural Activity Relationships (SAR) with analogs like 4-bromobutyronitrile and 4-bromo-2-fluorobenzonitrile.

  • Acute Toxicity (Oral/Dermal/Inhalation): Nitriles can metabolize to release cyanide ions, interfering with cellular respiration.

  • Skin/Eye Corrosion: The fluorinated and brominated aromatic ring contributes to significant mucosal irritation.

  • Target Organs: Central Nervous System (CNS), Respiratory System, Skin.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >10 mg of substance.

PPE CategoryStandard SpecificationOperational Context
Hand Protection Double-Gloving Required Inner: Nitrile (0.11 mm)Outer: Nitrile (Long cuff, >0.14 mm)Rationale: Nitriles can permeate standard latex rapidly. Double nitrile layers provide a visual breakthrough indicator and increased permeation time.
Respiratory Engineering Control Primary Use Fume Hood (Face velocity >100 fpm).If hood unavailable: Full-face respirator with ABEK (Organic Vapor/Acid Gas) cartridges.Rationale: Prevents inhalation of aerosols or volatile organic vapors during transfer.
Eye/Face Chemical Splash Goggles (ANSI Z87.1 compliant)Rationale: Safety glasses are insufficient for liquid splashes or fine powders that can bypass side shields.
Body Protection Lab Coat (Cotton/Polyester blend) + Chemical Resistant Apron (if handling >100 mL)Rationale: Prevents skin absorption upon spills. Synthetic fibers (pure polyester) may degrade with certain organic solvents used in synthesis.

Operational Handling Protocols

Safe Handling Workflow

This workflow ensures containment from storage to reaction.

SafeHandling Start Storage Retrieval (Cold Storage 2-8°C) Check Check Physical State (Solid vs. Viscous Oil) Start->Check Weighing Transfer in Fume Hood (Antistatic precautions) Check->Weighing Equilibrate to RT Solubilization Dissolution (Add Solvent immediately) Weighing->Solubilization Minimize Dust/Aerosol Reaction Reaction Vessel (Inert Atmosphere) Solubilization->Reaction Cannula/Syringe Transfer

Figure 1: End-to-end handling workflow ensuring minimal exposure.

Detailed Methodologies

A. Transferring & Weighing

  • Equilibration: Remove the container from the refrigerator (2-8°C) and allow it to warm to room temperature inside the fume hood before opening. This prevents condensation which can hydrolyze the nitrile or degrade the aryl bromide.

  • State Verification:

    • If Solid: Use a disposable antistatic weighing boat. Avoid metal spatulas if the compound is sticky; use PTFE-coated tools.

    • If Viscous Liquid: Do not pour. Use a wide-bore glass pipette or a syringe to transfer by weight (difference).

  • Containment: Place the receiving flask on a secondary containment tray within the hood.

B. Reaction Setup

  • Solvent Choice: Dissolve the compound immediately in the reaction solvent (e.g., Dichloromethane, THF) to lower the vapor pressure and reduce dust hazard.

  • Inerting: If using for cross-coupling (e.g., Suzuki-Miyaura), sparge the solution with Argon/Nitrogen after dissolution but before adding catalysts to prevent oxidative homocoupling.

Emergency Response & Spill Management

First Aid (Exposure)
  • Inhalation: Move to fresh air immediately. If breathing is labored, provide oxygen (trained personnel only).

  • Skin Contact: Wash with soap and water for 15 minutes . Do NOT use organic solvents (ethanol/acetone) to wash skin, as this increases transdermal absorption of nitriles.[1]

  • Eye Contact: Rinse with water for 15 minutes, lifting eyelids.[2][3] Seek ophthalmological evaluation.

Spill Response Logic

SpillResponse Spill Spill Detected Assess Assess Volume Spill->Assess Minor Minor (<10 mL/g) Inside Hood Assess->Minor Major Major (>10 mL/g) Or Outside Hood Assess->Major ActionMinor Absorb with Vermiculite/Pads Double Bag as HazWaste Minor->ActionMinor ActionMajor Evacuate Lab Alert HSE/HazMat Team Major->ActionMajor

Figure 2: Decision matrix for spill containment.

Disposal & Decontamination[5]

Waste Categorization:

  • Primary Stream: Halogenated Organic Waste .[4]

    • Reasoning: The presence of Bromine (Br) and Fluorine (F) atoms mandates segregation from non-halogenated solvents to prevent corrosion of incinerator scrubbers and to comply with EPA/RCRA regulations.

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must be disposed of as solid hazardous waste, not general trash.

Decontamination Protocol:

  • Wipe down balance area and hood surface with a mild detergent solution.

  • Follow with a water rinse.[2][3][5]

  • Collect all wipes into the solid hazardous waste container.

References

  • Pharmaffiliates. (n.d.). 4-(4-Bromo-2-fluorophenyl)butanenitrile Product Data & CAS 1057672-39-5.[6] Retrieved January 29, 2026, from [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (1978). Criteria for a Recommended Standard: Occupational Exposure to Nitriles. CDC Stacks. Retrieved January 29, 2026, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2022). Solvents in the Workplace: How to Determine if They Are Hazardous Waste. Retrieved January 29, 2026, from [Link]

Sources

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